Product packaging for Methylcycloheptane(Cat. No.:CAS No. 4126-78-7)

Methylcycloheptane

Cat. No.: B031391
CAS No.: 4126-78-7
M. Wt: 112.21 g/mol
InChI Key: GYNNXHKOJHMOHS-UHFFFAOYSA-N
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Description

Methylcycloheptane is a volatile, cyclic alkane of significant interest in chemical research and development. Its seven-membered ring structure, substituted with a single methyl group, creates a unique molecular framework that is less strained and more flexible than its smaller cycloalkane counterparts. This property makes it a valuable model compound in studies of ring conformation, steric effects, and strain energy in medium-sized cycloalkanes. In synthetic chemistry, this compound serves as a versatile non-polar, aprotic solvent for reactions requiring low polarity and low dielectric constant. Its primary research applications include its use as an inert reaction medium, a component in hydrocarbon fuel surrogate mixtures for combustion and pyrolysis studies, and a standard in gas chromatography for method development and calibration. Researchers also utilize it in material science for investigating polymer solubility and in physical chemistry for measuring thermodynamic properties like vapor pressure, density, and viscosity. This product is supplied as a high-purity liquid and is strictly intended for laboratory and research purposes. It is not for diagnostic, therapeutic, or any personal use. Please refer to the Safety Data Sheet (SDS) for proper handling, storage, and disposal information.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H16 B031391 Methylcycloheptane CAS No. 4126-78-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methylcycloheptane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16/c1-8-6-4-2-3-5-7-8/h8H,2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYNNXHKOJHMOHS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60194176
Record name Cycloheptane, methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60194176
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

112.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4126-78-7
Record name Cycloheptane, methyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004126787
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cycloheptane, methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60194176
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to Methylcycloheptane (CAS 4126-78-7)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core properties, spectral information, and safety protocols for Methylcycloheptane (CAS 4126-78-7). The information is intended for professionals in research and development who require detailed data on this compound for use as a solvent, chemical intermediate, or reference standard.

Executive Summary

This compound is a cyclic alkane with the molecular formula C₈H₁₆.[1] It is a colorless, flammable liquid characterized by a seven-membered carbon ring substituted with a methyl group.[2] Due to its non-polar nature, it is insoluble in water but soluble in many organic solvents, making it useful in organic synthesis and as a component in fuel research.[2][3] This document collates its key physicochemical properties, available spectral data, and essential safety and handling information. Notably, there is limited to no publicly available data suggesting specific biological activities or involvement in signaling pathways for this compound itself; its primary role in a research context is that of a non-polar solvent or a chemical building block.[4]

Physicochemical Properties

The physical and chemical properties of this compound are summarized below. Data has been compiled from multiple sources, and discrepancies in reported values, particularly for melting point and density, have been noted.

Table 1: Chemical Identifiers and Molecular Properties

Property Value Reference
CAS Number 4126-78-7 [1][5][6]
Molecular Formula C₈H₁₆ [1][6][7]
Molecular Weight 112.21 g/mol [1][5][6]
IUPAC Name This compound [1][8]
Synonyms Cycloheptane, methyl- [1][2][6]
SMILES CC1CCCCCC1 [1][8]

| InChIKey | GYNNXHKOJHMOHS-UHFFFAOYSA-N |[1][5][8] |

Table 2: Physical Properties

Property Value Reference
Appearance Clear, colorless liquid with a hydrocarbon-like odor. [2]
Boiling Point 135.8 ± 7.0 °C at 760 mmHg [5]
141.0 °C [2]
Melting Point -64.0 °C [2]
19.9 ± 11.7 °C [5]
Density 0.8 ± 0.1 g/cm³ [5]
0.778 g/cm³ [8]
0.8288 g/cm³ [2]
Solubility Insoluble in water. Soluble in non-polar organic solvents such as hexane, chloroform, and acetone. [2][3]
Vapor Pressure 83.29 mmHg (Value for Methylcyclohexane, likely similar) [9]

| Refractive Index | 1.427 |[5] |

Table 3: Thermodynamic and Safety Properties

Property Value Reference
Enthalpy of Vaporization (ΔvapH°) 34.00 kJ/mol (Joback Calculated Property) [10]
Enthalpy of Fusion (ΔfusH°) 6.21 kJ/mol (Joback Calculated Property) [10]
Flash Point 19.9 °C [8]
Autoignition Temperature 482°F (250°C) (Value for Methylcyclohexane) [9]
Lower Explosive Limit (LEL) 1.1 % (Value for Methylcyclohexane) [9]

| Upper Explosive Limit (UEL) | 6.7 % (Value for Methylcyclohexane) |[9] |

Synthesis and Reactivity

Synthesis: this compound can be synthesized via the hydrogenation of methylcycloheptene isomers. This reaction typically involves a metal catalyst, such as palladium or platinum, under a hydrogen atmosphere. The thermochemistry for the hydrogenation of related C₈H₁₄ isomers to form this compound is documented.[11]

Experimental Protocol: Catalytic Hydrogenation of 1-Methylcycloheptene (B74865) (General Procedure)

  • Reactor Setup: A solution of 1-methylcycloheptene in a suitable solvent (e.g., ethanol (B145695) or ethyl acetate) is placed in a high-pressure hydrogenation vessel.

  • Catalyst Addition: A catalytic amount of 5% Palladium on carbon (Pd/C) is added to the solution (typically 1-5 mol %).

  • Hydrogenation: The vessel is sealed, purged with nitrogen, and then pressurized with hydrogen gas (typically 50-100 psi). The mixture is agitated vigorously at room temperature until hydrogen uptake ceases.

  • Workup: The reaction mixture is filtered through a pad of Celite to remove the palladium catalyst.

  • Purification: The solvent is removed from the filtrate via rotary evaporation. The resulting crude product can be purified by fractional distillation to yield pure this compound.

Reactivity: As a saturated aliphatic hydrocarbon, this compound is relatively unreactive.[9] Its chemistry is dominated by free-radical reactions, typically initiated by heat or UV light.

  • Combustion: It undergoes complete combustion in the presence of excess oxygen to produce carbon dioxide and water.

  • Halogenation: It can react with halogens (e.g., Br₂, Cl₂) under UV light to form a mixture of halogenated this compound isomers.

  • Pyrolysis: At high temperatures, it can undergo cracking to form smaller alkanes and alkenes.

  • Incompatibility: It is incompatible with strong oxidizing agents, such as nitric acid, which can lead to vigorous and potentially explosive reactions.[9]

Synthesis of this compound S 1-Methylcycloheptene (C8H14) MCH This compound (C8H16) S->MCH Catalytic Hydrogenation H2 Hydrogen Gas (H2) + Pd/C Catalyst H2->MCH

Caption: General synthesis pathway for this compound.

Spectroscopic Data

Spectroscopic data is crucial for the structural elucidation and purity assessment of this compound. Databases such as PubChem and the NIST WebBook indicate the availability of Mass Spectrometry (MS), Infrared (IR), and Nuclear Magnetic Resonance (NMR) spectra.[1][6][12]

4.1 Mass Spectrometry (GC-MS) Mass spectrometry provides the molecular weight and fragmentation pattern. For this compound (MW = 112.21), the mass spectrum shows a molecular ion peak (M⁺) at m/z = 112. The fragmentation pattern is characteristic of cycloalkanes, often involving the loss of the methyl group (M-15) to give a peak at m/z = 97, followed by ring fragmentation. GC-MS data is available in the NIST Mass Spectrometry Data Center.[1]

4.2 Infrared (IR) Spectroscopy IR spectroscopy identifies functional groups. As a simple alkane, the IR spectrum of this compound is characterized by:

  • C-H Stretching: Strong absorptions just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹) corresponding to the sp³ C-H bonds.

  • C-H Bending: Absorptions around 1450-1470 cm⁻¹ for CH₂ scissoring and around 1375 cm⁻¹ for CH₃ symmetric bending.

4.3 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy ¹³C NMR spectroscopy provides information about the carbon skeleton. The spectrum shows distinct signals for each chemically non-equivalent carbon atom. Due to the complex conformational flexibility of the seven-membered ring, multiple signals for the ring carbons are expected, along with a distinct signal for the methyl group carbon. Spectra are available in databases like SpectraBase.[1][12]

Sample Sample of This compound GCMS Gas Chromatography- Mass Spectrometry (GC-MS) Sample->GCMS IR Infrared (IR) Spectroscopy Sample->IR NMR Nuclear Magnetic Resonance (NMR) Sample->NMR Data Combined Spectral Data GCMS->Data MW & Purity IR->Data Functional Groups NMR->Data Carbon Framework Structure Structure & Purity Confirmation Data->Structure

Caption: Experimental workflow for spectroscopic analysis.

Safety and Handling

This compound is a flammable liquid and requires careful handling in a laboratory setting.[13][14]

5.1 Personal Protective Equipment (PPE)

  • Eye Protection: Wear chemical safety goggles or a face shield.

  • Hand Protection: Wear chemically resistant gloves (e.g., nitrile).

  • Skin and Body Protection: Use a flame-retardant lab coat and ensure no skin is exposed.

5.2 Engineering Controls

  • Work should be conducted in a well-ventilated chemical fume hood to minimize inhalation of vapors.

  • Use explosion-proof electrical equipment and grounding to prevent ignition from static discharge.[13][15]

  • Keep away from heat, sparks, open flames, and other ignition sources.[15]

5.3 Spill and Fire Procedures

  • Spill: In case of a small spill, absorb with a non-combustible material like sand or vermiculite (B1170534) and place in a sealed container for disposal.[9] Eliminate all ignition sources.

  • Fire: Use dry chemical, CO₂, or alcohol-resistant foam to extinguish.[13] Water spray may be ineffective but can be used to cool containers.[9]

Experimental Protocol: Safe Handling and Dispensing

  • Grounding: Before transferring the liquid, ensure that both the source and receiving containers are properly bonded and grounded to prevent static electricity buildup.[16]

  • Ventilation: Perform all transfers within a certified chemical fume hood.

  • Dispensing: Use only spark-proof tools and dispensing equipment. Avoid "splash filling" by pouring slowly and ensuring the outlet of the dispensing tube is close to the liquid surface in the receiving container.

  • Storage: Store in a tightly sealed, properly labeled container in a cool, dry, well-ventilated area designated for flammable liquids.[14][16] Store away from strong oxidizing agents.[13]

  • Disposal: Dispose of waste this compound and contaminated materials as hazardous waste in accordance with local, state, and federal regulations.[15]

MCH This compound Properties Phys Physical Properties MCH->Phys Chem Chemical Properties MCH->Chem Spec Spectroscopic Data MCH->Spec Safe Safety & Handling MCH->Safe sub_Phys Boiling Point Melting Point Density Solubility Phys->sub_Phys sub_Chem Flammability Reactivity with Oxidizers Free-Radical Halogenation Chem->sub_Chem sub_Spec Mass Spectrometry Infrared (IR) NMR Spec->sub_Spec sub_Safe PPE Ventilation Grounding Storage Safe->sub_Safe

Caption: Logical relationship of this compound's core data.

References

An In-Depth Technical Guide to the Physical Properties of Methylcycloheptane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methylcycloheptane (C₈H₁₆) is a saturated cyclic hydrocarbon belonging to the cycloalkane family. Its structure consists of a seven-membered carbon ring substituted with a single methyl group. As a nonpolar organic compound, its physical properties are of significant interest in various fields, including as a solvent, in fuel research, and as a reference compound in analytical chemistry. This technical guide provides a comprehensive overview of the core physical properties of this compound, complete with detailed experimental protocols for their determination and a visualization of its molecular structure.

Core Physical Properties of this compound

The following table summarizes the key physical properties of this compound, providing a quick reference for laboratory and research applications.

Physical PropertyValue
Molecular Formula C₈H₁₆[1]
Molecular Weight 112.21 g/mol [1]
Density 0.8±0.1 g/cm³[2]
Boiling Point 135.8 ± 7.0 °C at 760 mmHg[2]
Melting Point 183.78 K (-89.37 °C) (Predicted)[3]
Refractive Index 1.427[2]
Vapor Pressure 9.4 ± 0.1 mmHg at 25°C[2]
Solubility in Water Insoluble

Experimental Protocols for Determination of Physical Properties

Accurate determination of physical properties is crucial for the characterization and application of chemical compounds. The following sections detail the standard experimental methodologies for measuring the key physical properties of a liquid organic compound like this compound.

Determination of Density

The density of a liquid can be determined using a straightforward laboratory method involving a graduated cylinder and a balance.

  • Objective: To measure the mass and volume of a liquid sample to calculate its density.

  • Apparatus:

    • A clean and dry graduated cylinder (e.g., 50 mL or 100 mL).

    • An electronic balance.

    • The liquid sample (this compound).

  • Procedure:

    • Place the clean, dry graduated cylinder on the electronic balance and tare the balance to zero.

    • Carefully pour a known volume of the liquid into the graduated cylinder. Record the volume by reading the bottom of the meniscus at eye level to avoid parallax error.

    • Place the graduated cylinder containing the liquid back on the tared balance and record the mass of the liquid.

    • Calculate the density using the formula: Density (ρ) = Mass (m) / Volume (V) .

    • For improved accuracy, it is recommended to repeat the measurement several times and calculate an average value.

Determination of Boiling Point

The boiling point of a liquid can be determined by several methods, including simple distillation and the Thiele tube method. The simple distillation method is suitable when a sufficient quantity of the sample is available.

  • Objective: To determine the temperature at which the vapor pressure of the liquid equals the atmospheric pressure.

  • Apparatus:

    • Distillation flask.

    • Condenser.

    • Receiving flask.

    • Thermometer.

    • Heating mantle or sand bath.

    • Boiling chips.

  • Procedure:

    • Assemble the simple distillation apparatus.

    • Place a sample of the liquid (at least 5 mL) into the distillation flask along with a few boiling chips to ensure smooth boiling.

    • Position the thermometer bulb just below the side arm of the distillation flask to accurately measure the temperature of the vapor that is distilling.

    • Begin heating the distillation flask.

    • Record the temperature at which the liquid is actively boiling and a steady stream of distillate is collected in the receiving flask. This stable temperature is the boiling point.

    • Record the atmospheric pressure at the time of the experiment, as boiling point is pressure-dependent.

Determination of Melting Point

For a compound that is liquid at room temperature, its melting point (or freezing point) is determined by cooling the substance until it solidifies. A common laboratory method involves a cooling bath.

  • Objective: To determine the temperature at which the liquid solidifies.

  • Apparatus:

    • Test tube.

    • Thermometer.

    • Cooling bath (e.g., an ice-salt mixture or a dry ice-acetone bath).

    • Stirring rod.

  • Procedure:

    • Place a sample of the liquid into a test tube.

    • Insert a thermometer into the liquid, ensuring the bulb is fully submerged.

    • Place the test tube in the cooling bath.

    • Continuously stir the liquid with the stirring rod to ensure uniform cooling.

    • Record the temperature at regular intervals.

    • The temperature at which the first crystals appear and the temperature remains constant while the substance solidifies is the melting point.

Determination of Refractive Index

The refractive index of a liquid is a measure of how much light bends, or refracts, when it enters the liquid. It is a characteristic property that can be measured with high precision using a refractometer.

  • Objective: To measure the refractive index of the liquid sample.

  • Apparatus:

    • Abbé refractometer.

    • Dropper or pipette.

    • The liquid sample (this compound).

    • A constant temperature water bath connected to the refractometer.

  • Procedure:

    • Ensure the prism of the Abbé refractometer is clean and dry.

    • Calibrate the refractometer using a standard liquid with a known refractive index (e.g., distilled water).

    • Using a dropper, place a few drops of the liquid sample onto the prism.

    • Close the prism and allow the sample to reach thermal equilibrium with the instrument, which is maintained at a constant temperature (usually 20°C or 25°C) by the circulating water bath.

    • Look through the eyepiece and adjust the knob to bring the dividing line between the light and dark fields into sharp focus at the center of the crosshairs.

    • Read the refractive index value from the scale.

Determination of Solubility

A qualitative assessment of the solubility of an organic compound in water is a fundamental characterization step.

  • Objective: To determine if the organic compound is soluble in water.

  • Apparatus:

    • Test tube.

    • The liquid sample (this compound).

    • Distilled water.

  • Procedure:

    • Place a small amount of the liquid sample (e.g., 0.1 mL) into a test tube.

    • Add a small amount of distilled water (e.g., 1 mL).

    • Vigorously shake the test tube for 10-20 seconds.

    • Allow the mixture to stand and observe if two distinct layers form or if a homogeneous solution is present. The formation of two layers indicates that the substance is insoluble in water.

Molecular Structure of this compound

The following diagram, generated using the DOT language, illustrates the two-dimensional chemical structure of this compound.

References

An In-depth Technical Guide to the Molecular Structure and Conformation of Methylcycloheptane

Author: BenchChem Technical Support Team. Date: December 2025

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction

Methylcycloheptane, a saturated hydrocarbon with the chemical formula C₈H₁₆, presents a fascinating case study in conformational analysis due to the inherent flexibility of its seven-membered ring.[1] Unlike the well-defined chair conformation of cyclohexane, cycloheptane (B1346806) and its derivatives can adopt a variety of puckered structures to alleviate angle and torsional strain. Understanding the conformational landscape of this compound is crucial for predicting its physical properties, reactivity, and potential interactions in complex chemical and biological systems. This technical guide provides a comprehensive overview of the molecular structure and conformational preferences of this compound, drawing upon experimental data and computational studies.

The Conformational Landscape of the Cycloheptane Ring

The cycloheptane ring is significantly more flexible than smaller cycloalkanes. Early theoretical work by Hendrickson and, separately, by Bixon and Lifson, established that the conformational space of cycloheptane is dominated by a family of interconverting "twist-chair" and "chair" conformations, with a smaller contribution from "boat" and "twist-boat" forms.[1] The twist-chair conformation is generally predicted to be the most stable.[1]

These conformations are not static but are in rapid equilibrium through a process of pseudorotation, which allows the molecule to seamlessly interconvert between various forms with relatively low energy barriers.[1] The presence of a substituent, such as a methyl group, influences the conformational equilibrium by favoring specific positions that minimize steric interactions.

Conformational Isomers of this compound

The introduction of a methyl group onto the cycloheptane ring leads to the possibility of different positional and conformational isomers. The primary conformational preference is for the methyl group to occupy a position that minimizes steric strain. In the context of the dominant twist-chair conformation of the cycloheptane ring, the methyl group can occupy several non-equivalent positions. These can be broadly classified as pseudo-axial and pseudo-equatorial, although the complex geometry of the seven-membered ring makes these descriptors less precise than in the case of cyclohexane.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy has been a valuable tool in elucidating the conformational preferences of methyl-substituted cycloheptanes.[1] Studies have shown that the chemical shifts are consistent with the twist-chair form being the most stable and predominant conformation at room temperature.[1]

Quantitative Conformational and Structural Data

Table 1: Calculated Relative Energies of Cycloheptane Conformers

ConformationCalculated Relative Energy (kcal/mol) - HendricksonCalculated Relative Energy (kcal/mol) - Bixon & Lifson
Twist-Chair0.00.0
Chair-0.7
Boat2.7-
Twist-Boat2.4-

Note: The twist-chair is the reference conformation with the lowest energy.[1]

Table 2: ¹³C NMR Chemical Shift Data for this compound

It is important to note that detailed, experimentally determined bond lengths, bond angles, and dihedral angles for the distinct conformers of this compound are not extensively published. Computational chemistry provides the most likely source for such data.

Experimental and Computational Methodologies

The study of this compound's conformation relies on a combination of experimental and computational techniques.

Experimental Protocols

5.1.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

Variable-temperature (VT) NMR spectroscopy is a powerful method to study the dynamic conformational equilibria of flexible molecules like this compound.

  • Sample Preparation: A dilute solution of high-purity this compound is prepared in a low-freezing deuterated solvent (e.g., deuterated chloroform, CDCl₃, or deuterated methylene (B1212753) chloride, CD₂Cl₂). The concentration is typically in the range of 10-50 mM.

  • Instrumentation: A high-field NMR spectrometer equipped with a variable-temperature probe is required.

  • Procedure:

    • A standard ¹H or ¹³C NMR spectrum is acquired at ambient temperature.

    • The temperature of the probe is gradually lowered in increments (e.g., 10 K).

    • At each temperature, the system is allowed to equilibrate for several minutes before acquiring a spectrum.

    • This process is continued until significant spectral changes, such as peak broadening, decoalescence, and the appearance of new signals corresponding to individual conformers, are observed.

    • By analyzing the spectra at different temperatures, thermodynamic parameters (ΔG‡, ΔH‡, and ΔS‡) for the conformational interconversion can be determined using lineshape analysis or by measuring the populations of conformers at the coalescence temperature.

5.1.2 Gas Electron Diffraction (GED)

Gas electron diffraction is an experimental technique used to determine the molecular structure of molecules in the gas phase, providing information on bond lengths, bond angles, and dihedral angles.

  • Procedure:

    • A gaseous sample of this compound is introduced into a high-vacuum chamber.

    • A high-energy beam of electrons is directed through the gas.

    • The electrons are scattered by the molecules, creating a diffraction pattern that is recorded on a detector.

    • The diffraction pattern is analyzed to determine the radial distribution of interatomic distances in the molecule.

    • This information is then used to build a three-dimensional model of the molecule's structure.

Computational Chemistry Protocols

5.2.1 Molecular Mechanics (MM) Calculations

Molecular mechanics methods, using force fields such as MM3 or MM4, are computationally efficient for exploring the conformational space of molecules like this compound.

  • Procedure:

    • An initial 3D structure of this compound is generated.

    • A conformational search is performed to identify low-energy conformers. This can be done using systematic or stochastic search algorithms.

    • The geometry of each identified conformer is optimized to find the local energy minimum.

    • The relative energies of the optimized conformers are calculated to determine their relative populations.

5.2.2 Ab Initio and Density Functional Theory (DFT) Calculations

These quantum mechanical methods provide more accurate energy and geometry predictions at a higher computational cost.

  • Procedure:

    • The low-energy conformers identified from molecular mechanics are used as starting points.

    • The geometry of each conformer is re-optimized at a higher level of theory (e.g., B3LYP/6-31G* or MP2/cc-pVTZ).

    • Frequency calculations are performed to confirm that the optimized structures are true energy minima (i.e., have no imaginary frequencies) and to calculate thermodynamic properties.

    • Single-point energy calculations at an even higher level of theory can be performed on the optimized geometries to obtain more accurate relative energies.

Visualizations of Key Concepts

Conformational_Family_of_Cycloheptane Twist_Chair Twist-Chair (Most Stable) Chair Chair Twist_Chair->Chair Pseudorotation Twist_Boat Twist-Boat Chair->Twist_Boat Pseudorotation Boat Boat Twist_Boat->Boat Pseudorotation Boat->Twist_Chair Pseudorotation

Cycloheptane Conformational Family

Methylcycloheptane_Conformers cluster_twist_chair Twist-Chair Conformation Equatorial Equatorial Methyl (More Stable) Axial Axial Methyl (Less Stable) Equatorial->Axial Ring Inversion

This compound Conformational Isomers

Experimental_Workflow_Conformational_Analysis start Sample of this compound exp Experimental Analysis start->exp comp Computational Analysis start->comp nmr NMR Spectroscopy (Variable Temperature) exp->nmr ged Gas Electron Diffraction exp->ged mm Molecular Mechanics (Conformational Search) comp->mm data Structural & Energetic Data nmr->data ged->data qm Quantum Mechanics (DFT/Ab Initio) mm->qm qm->data

Conformational Analysis Workflow

Conclusion

The conformational analysis of this compound reveals a complex and dynamic system dominated by the twist-chair conformation of the seven-membered ring. While detailed quantitative structural and energetic data for this compound itself remains somewhat elusive in the published literature, a combination of experimental techniques, particularly variable-temperature NMR, and computational modeling provides a robust framework for understanding its molecular structure and conformational preferences. For drug development professionals and researchers, a thorough understanding of this conformational landscape is a critical prerequisite for predicting molecular properties and interactions. Further high-level computational studies and detailed low-temperature NMR experiments would be invaluable in providing a more complete quantitative picture of this flexible molecule.

References

Spectroscopic Profile of Methylcycloheptane: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of the spectroscopic data for methylcycloheptane (C₈H₁₆), a saturated cyclic hydrocarbon. It is intended for researchers, scientists, and professionals in drug development and chemical analysis who utilize spectroscopic techniques for molecular structure elucidation. This document presents nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data in a structured format, details generalized experimental protocols for data acquisition, and includes workflow visualizations for spectroscopic analysis.

Spectroscopic Data Summary

The following sections summarize the key spectroscopic data for this compound. The quantitative data is presented in tabular format for clarity and ease of comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. Due to the conformational flexibility of the seven-membered ring, the NMR spectra of cycloheptane (B1346806) derivatives can be complex, with signals representing a time-average of multiple rapidly interconverting conformations at room temperature.

¹H NMR (Proton NMR) Data (Estimated)

Proton Assignment Estimated Chemical Shift (δ, ppm) Multiplicity
Ring Protons (-CH₂-)~1.54Broad Multiplet
Methine Proton (-CH-)~1.70 - 1.90Multiplet
Methyl Protons (-CH₃)~0.95Doublet

¹³C NMR (Carbon-13 NMR) Data

The ¹³C NMR spectrum provides precise information on the different carbon environments within the molecule. The following data were reported for a solution in carbon disulfide (CS₂).[1]

Carbon Assignment Chemical Shift (δ, ppm)
C1 (-CH-)37.8
C2 / C7 (-CH₂-)35.8
C3 / C6 (-CH₂-)27.2
C4 / C5 (-CH₂-)29.3
-CH₃23.9
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. As an alkane, the IR spectrum of this compound is characterized by C-H stretching and bending vibrations.[2][3]

Vibrational Mode Frequency (cm⁻¹) Intensity
C-H Stretch (sp³ C-H)2920 - 2960Strong
C-H Stretch (sp³ C-H)2850 - 2870Strong
CH₂ Bend (Scissoring)~1465Medium
CH₃ Bend (Asymmetrical)~1450Medium
CH₃ Bend (Symmetrical)~1375Medium
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule following ionization. For this compound (Molecular Weight: 112.22 g/mol ), the electron ionization (EI) mass spectrum shows a molecular ion peak and several characteristic fragment ions resulting from the loss of alkyl groups.[4]

m/z (Mass-to-Charge Ratio) Proposed Fragment Relative Intensity
112[C₈H₁₆]⁺ (Molecular Ion)Medium
97[C₇H₁₃]⁺ (Loss of -CH₃)High
83[C₆H₁₁]⁺Medium
69[C₅H₉]⁺High
55[C₄H₇]⁺Very High (Base Peak)
41[C₃H₅]⁺High

Experimental Protocols

The following are detailed, generalized methodologies for the key spectroscopic experiments. These protocols are applicable for a liquid sample such as this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol
  • Sample Preparation :

    • Dissolve approximately 5-20 mg of the this compound sample in 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry NMR tube.

    • Add a small amount of an internal standard, typically tetramethylsilane (B1202638) (TMS), for chemical shift referencing (δ = 0.00 ppm). Modern spectrometers can also reference the residual solvent peak.

    • Cap the NMR tube securely.

  • Instrument Setup :

    • Place the NMR tube in a spinner turbine and adjust its depth using a depth gauge.

    • Insert the sample into the NMR magnet.

    • Lock the spectrometer onto the deuterium (B1214612) signal of the solvent to stabilize the magnetic field.

    • Shim the magnetic field to achieve maximum homogeneity, which results in sharp, symmetrical peaks.

  • Data Acquisition :

    • ¹H NMR : Acquire the spectrum using a standard pulse sequence. A sufficient number of scans (typically 8-16) are averaged to obtain a good signal-to-noise ratio. The spectral width is typically set from -2 to 12 ppm.

    • ¹³C NMR : Acquire the spectrum using a proton-decoupled pulse sequence to ensure each unique carbon appears as a singlet. A larger number of scans (hundreds to thousands) is required due to the low natural abundance of ¹³C. The spectral width is typically set from 0 to 220 ppm.

  • Data Processing :

    • Apply Fourier transformation to the acquired Free Induction Decay (FID) to generate the spectrum.

    • Phase the spectrum to ensure all peaks are in the positive absorptive mode.

    • Calibrate the chemical shift axis by setting the TMS peak to 0.00 ppm.

    • Integrate the signals in the ¹H NMR spectrum to determine the relative ratios of protons.

Infrared (IR) Spectroscopy Protocol
  • Sample Preparation (Attenuated Total Reflectance - ATR) :

    • Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean by wiping it with a soft tissue dampened with a volatile solvent like isopropanol (B130326) or ethanol, and allow it to dry completely.

    • Acquire a background spectrum of the clean, empty ATR crystal. This will be automatically subtracted from the sample spectrum.

    • Place a single drop of liquid this compound directly onto the center of the ATR crystal.

  • Instrument Setup :

    • Select the appropriate spectral range, typically 4000 cm⁻¹ to 400 cm⁻¹.

    • Set the desired number of scans (e.g., 16-32 scans) to be co-added for a good signal-to-noise ratio.

  • Data Acquisition :

    • Initiate the scan to acquire the sample's IR spectrum. The instrument will measure the absorption of IR radiation at different frequencies.

  • Data Processing :

    • The instrument software automatically subtracts the background spectrum from the sample spectrum to produce the final transmittance or absorbance spectrum.

    • Label the significant peaks with their corresponding wavenumbers (cm⁻¹).

Mass Spectrometry (MS) Protocol (Electron Ionization)
  • Sample Introduction :

    • For a volatile liquid like this compound, a common method is direct injection via a gas chromatography (GC-MS) system or a direct insertion probe.

    • GC-MS : Inject a dilute solution of the sample (e.g., in hexane (B92381) or dichloromethane) into the GC. The GC separates the components of the sample, and this compound is introduced into the mass spectrometer as a pure vapor at its retention time.

  • Instrument Setup :

    • The mass spectrometer is operated under a high vacuum to allow ions to travel without collisions.

    • The ion source is set for Electron Ionization (EI), typically with an electron energy of 70 eV.

    • The mass analyzer (e.g., a quadrupole) is set to scan a specific mass-to-charge (m/z) range, for instance, m/z 35 to 200.

  • Ionization and Analysis :

    • In the ion source, vaporized sample molecules are bombarded with high-energy electrons. This typically ejects an electron from the molecule, forming a positively charged molecular ion (M⁺).

    • Excess energy from the ionization process causes the molecular ion to fragment into smaller, characteristic charged ions and neutral radicals.

    • The positively charged ions are accelerated into the mass analyzer, which separates them based on their m/z ratio.

  • Detection and Data Processing :

    • An electron multiplier detector records the abundance of each ion at a specific m/z value.

    • The software generates a mass spectrum, which is a plot of relative ion abundance versus m/z.

    • The peak with the highest m/z is often the molecular ion, and the tallest peak is designated as the base peak (100% relative abundance).

Visualizations

The following diagrams illustrate the spectroscopic analysis workflow and the relationship between different spectroscopic techniques for structural elucidation.

SpectroscopicAnalysisWorkflow Sample Sample (this compound) Prep Sample Preparation (Dissolving / Diluting) Sample->Prep NMR_Inst NMR Spectrometer Prep->NMR_Inst IR_Inst IR Spectrometer Prep->IR_Inst MS_Inst Mass Spectrometer Prep->MS_Inst NMR_Data NMR Data (FID) NMR_Inst->NMR_Data IR_Data IR Data (Interferogram) IR_Inst->IR_Data MS_Data MS Data (Ion Counts) MS_Inst->MS_Data Processing Data Processing (Fourier Transform, etc.) NMR_Data->Processing IR_Data->Processing MS_Data->Processing NMR_Spec NMR Spectrum (δ vs. Intensity) Processing->NMR_Spec NMR IR_Spec IR Spectrum (cm⁻¹ vs. %T) Processing->IR_Spec IR MS_Spec Mass Spectrum (m/z vs. Abundance) Processing->MS_Spec MS Interpretation Spectral Interpretation NMR_Spec->Interpretation IR_Spec->Interpretation MS_Spec->Interpretation Structure Structure Elucidation Interpretation->Structure

Caption: General experimental workflow for spectroscopic analysis of a chemical compound.

StructuralElucidation Molecule This compound (C₈H₁₆) MS Mass Spectrometry Molecule->MS IR IR Spectroscopy Molecule->IR NMR NMR Spectroscopy (¹H and ¹³C) Molecule->NMR MS_Info Provides: - Molecular Weight (m/z = 112) - Fragmentation Pattern MS->MS_Info IR_Info Provides: - Functional Groups (Alkanes) - C-H Bond Types (sp³) IR->IR_Info NMR_Info Provides: - Carbon-Hydrogen Framework - Number of Unique C & H Environments - Connectivity (via Splitting) NMR->NMR_Info

Caption: Relationship between spectroscopic methods and the structural information derived.

References

An In-depth Technical Guide to the ¹H and ¹³C NMR Chemical Shifts of Methylcycloheptane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for methylcycloheptane. Due to the conformational flexibility of the seven-membered ring, the interpretation of its NMR spectra offers valuable insights into its dynamic structure. This document summarizes key chemical shift data, outlines a detailed experimental protocol for data acquisition, and presents a logical workflow for spectral analysis, serving as a vital resource for researchers in synthetic chemistry, materials science, and drug development.

¹H and ¹³C NMR Spectral Data

The chemical shifts for this compound are influenced by the rapid conformational changes of the cycloheptane (B1346806) ring, which exists predominantly in a twist-chair conformation. The following tables present the experimental ¹³C NMR data and predicted ¹H NMR data. The ¹H NMR spectrum of this compound is complex due to significant signal overlap of the methylene (B1212753) protons.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

ProtonsPredicted Chemical Shift (δ, ppm)Multiplicity
-CH₃~ 0.85Doublet
-CH- (methine)~ 1.5 - 1.6Multiplet
-CH₂- (ring protons)~ 1.2 - 1.5Broad Multiplet

Table 2: Experimental ¹³C NMR Chemical Shifts for this compound

Carbon AtomExperimental Chemical Shift (δ, ppm)
C136.3
C2, C731.4
C3, C629.0
C4, C527.8
-CH₃23.4

Source: Christl, M.; Roberts, J. D. Carbon-13 Nuclear Magnetic Resonance Spectroscopy. Conformational Analysis of Methyl-Substituted Cycloheptanes, Cycloheptanols, and Cycloheptanones. J. Org. Chem. 1972, 37 (22), 3443–3452.

Experimental Protocol for NMR Data Acquisition

The following protocol provides a detailed methodology for acquiring high-quality ¹H and ¹³C NMR spectra of this compound.

1. Sample Preparation

  • Purity: Ensure the this compound sample is of high purity (>98%) to avoid interference from impurity signals.

  • Solvent: Select a deuterated solvent that provides good solubility for the nonpolar this compound. Deuterated chloroform (B151607) (CDCl₃) is a standard choice.

  • Concentration:

    • For ¹H NMR, dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of CDCl₃.

    • For ¹³C NMR, a higher concentration of 20-50 mg in 0.6-0.7 mL of CDCl₃ is recommended due to the low natural abundance of the ¹³C isotope.

  • Internal Standard: Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm for both ¹H and ¹³C).

  • Filtration: To remove any particulate matter, filter the prepared solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

2. NMR Spectrometer Setup and Data Acquisition

The following are typical acquisition parameters that can be optimized for the specific instrument. A spectrometer with a field strength of 400 MHz or higher is recommended for better signal dispersion.

¹H NMR Spectroscopy:

  • Pulse Sequence: A standard single-pulse experiment (e.g., 'zg' on Bruker instruments).

  • Acquisition Time (AQ): Approximately 2-4 seconds.

  • Relaxation Delay (D1): 1-2 seconds.

  • Pulse Angle: A 30° pulse is often a good compromise for routine spectra.

  • Number of Scans (NS): 8 to 16 scans are typically sufficient.

  • Spectral Width (SW): A spectral width of 10-12 ppm is generally adequate.

¹³C NMR Spectroscopy:

  • Pulse Sequence: A standard proton-decoupled pulse sequence (e.g., 'zgpg30' on Bruker instruments) to obtain singlets for each carbon.

  • Acquisition Time (AQ): Around 1-2 seconds.

  • Relaxation Delay (D1): 2 seconds. A longer delay may be necessary for the quaternary carbon, although none are present in this compound.

  • Number of Scans (NS): Due to the low sensitivity of ¹³C, a larger number of scans is required, typically ranging from 1024 to 4096 scans.

  • Spectral Width (SW): A spectral width of 220-240 ppm is standard.

3. Data Processing

  • Apply a Fourier transform to the Free Induction Decay (FID).

  • Phase correct the spectrum.

  • Perform baseline correction.

  • Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.

  • Integrate the signals in the ¹H NMR spectrum.

Logical Workflow for Spectral Analysis

The following diagram illustrates the logical workflow for the structural elucidation of this compound using NMR spectroscopy.

NMR_Workflow cluster_acquisition Data Acquisition cluster_processing Data Processing cluster_analysis Spectral Analysis cluster_assignment Structural Assignment Sample_Prep Sample Preparation H1_NMR_Acq 1H NMR Acquisition Sample_Prep->H1_NMR_Acq C13_NMR_Acq 13C NMR Acquisition Sample_Prep->C13_NMR_Acq H1_Processing 1H Spectrum Processing H1_NMR_Acq->H1_Processing C13_Processing 13C Spectrum Processing C13_NMR_Acq->C13_Processing H1_Analysis 1H Chemical Shifts & Multiplicity Analysis H1_Processing->H1_Analysis C13_Analysis 13C Chemical Shift Analysis C13_Processing->C13_Analysis Assignment Signal-to-Atom Assignment H1_Analysis->Assignment C13_Analysis->Assignment Final_Structure This compound Structure Assignment->Final_Structure Confirmation

Caption: Workflow for NMR spectral analysis of this compound.

In-Depth Technical Guide to Infrared Spectroscopy Analysis of Methylcycloheptane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Infrared (IR) spectroscopy is a powerful analytical technique for the structural elucidation and quality control of chemical compounds. This guide provides a detailed overview of the principles and methodologies for the infrared spectroscopy analysis of methylcycloheptane (C₈H₁₆), a saturated cyclic hydrocarbon. The information herein is intended to support researchers and professionals in drug development and chemical analysis in understanding and applying IR spectroscopy for the characterization of aliphatic cycloalkanes.

This compound, as a non-polar aliphatic compound, exhibits a characteristic infrared spectrum dominated by carbon-hydrogen (C-H) stretching and bending vibrations. Analysis of these spectral features allows for the confirmation of its identity and the assessment of its purity.

Core Principles of Infrared Spectroscopy of Alkanes

Infrared spectroscopy measures the interaction of infrared radiation with a molecule. When the frequency of the IR radiation matches the natural vibrational frequency of a specific bond or functional group, the molecule absorbs the radiation. This absorption is recorded by the spectrometer, resulting in a spectrum that plots absorbance or transmittance as a function of wavenumber (cm⁻¹).

For a molecule like this compound, the primary vibrations observed are:

  • C-H Stretching Vibrations: These occur at higher frequencies and are characteristic of the stretching of the carbon-hydrogen bonds in both the methyl (-CH₃) and methylene (B1212753) (-CH₂) groups.

  • C-H Bending Vibrations: These occur at lower frequencies and include scissoring, rocking, wagging, and twisting motions of the C-H bonds.

  • C-C Vibrations: Carbon-carbon single bond stretching and bending vibrations also occur but are generally weaker and fall within the complex "fingerprint region" of the spectrum.

The infrared spectrum is typically divided into two main regions: the functional group region (4000-1500 cm⁻¹) and the fingerprint region (1500-400 cm⁻¹).[1] The functional group region is useful for identifying the presence of specific types of bonds, while the fingerprint region is unique to a particular molecule and can be used for definitive identification by comparison with a reference spectrum.[1]

Predicted Infrared Absorption Data for this compound

Wavenumber Range (cm⁻¹)Vibrational ModeFunctional GroupExpected Intensity
2962 - 2950Asymmetric C-H Stretching-CH₃Strong
2935 - 2915Asymmetric C-H Stretching-CH₂Strong
2875 - 2865Symmetric C-H Stretching-CH₃Medium
2860 - 2840Symmetric C-H Stretching-CH₂Medium
1470 - 1445C-H Scissoring (Bending)-CH₂Medium
1465 - 1450Asymmetric C-H Bending-CH₃Medium
1380 - 1370Symmetric C-H Bending ("Umbrella" Mode)-CH₃Medium to Weak
~725C-H Rocking (for chains of 4 or more -CH₂-)-CH₂- (ring)Weak

Experimental Protocol: Attenuated Total Reflectance (ATR) FTIR Spectroscopy of Liquid this compound

This section outlines a detailed methodology for obtaining a high-quality infrared spectrum of liquid this compound using a Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory. ATR is a convenient technique for liquid samples as it requires minimal sample preparation.

Materials and Equipment
  • Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer.

  • Accessory: A single-reflection or multi-reflection Attenuated Total Reflectance (ATR) accessory with a suitable crystal (e.g., diamond or ZnSe).

  • Sample: this compound (analytical grade or higher).

  • Solvent for Cleaning: Isopropanol (B130326) or ethanol.

  • Wipes: Lint-free laboratory wipes.

  • Pipette: A clean glass or polyethylene (B3416737) pipette.

Instrument Setup and Background Collection
  • Instrument Initialization: Ensure the FTIR spectrometer is powered on and has completed its initialization sequence. The instrument should be allowed to warm up for at least 30 minutes to ensure stability.

  • Accessory Installation: Install the ATR accessory in the spectrometer's sample compartment.

  • Crystal Cleaning: Thoroughly clean the surface of the ATR crystal with a lint-free wipe dampened with isopropanol or ethanol. Allow the crystal to air dry completely.

  • Background Spectrum: Collect a background spectrum. This is a measurement of the ambient atmosphere and the ATR accessory itself, and it will be automatically subtracted from the sample spectrum. The background spectrum typically consists of 16 to 32 co-added scans at a resolution of 4 cm⁻¹.

Sample Analysis
  • Sample Application: Using a clean pipette, place a small drop of this compound onto the center of the ATR crystal, ensuring the crystal surface is completely covered.

  • Spectrum Acquisition: Collect the sample spectrum. The data collection parameters should be the same as those used for the background spectrum (e.g., 16-32 scans at 4 cm⁻¹ resolution).

  • Data Processing: The instrument software will automatically ratio the single beam spectrum of the sample against the single beam background spectrum to produce the absorbance or transmittance spectrum.

  • Cleaning: After analysis, carefully clean the this compound from the ATR crystal using a lint-free wipe and an appropriate solvent like isopropanol.

Data Interpretation and Visualization

The resulting infrared spectrum of this compound should be interpreted by assigning the observed absorption bands to their corresponding vibrational modes as detailed in the data table above. The overall pattern of the spectrum, particularly in the fingerprint region, serves as a unique identifier for the compound.

Logical Workflow for FTIR Analysis

The following diagram illustrates the logical workflow for the infrared spectroscopy analysis of a liquid sample such as this compound.

FTIR_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_post Post-Analysis start Start instrument_setup Instrument Setup & Warm-up start->instrument_setup clean_atr Clean ATR Crystal instrument_setup->clean_atr background_scan Collect Background Spectrum clean_atr->background_scan apply_sample Apply Liquid Sample to ATR Crystal background_scan->apply_sample collect_spectrum Collect Sample Spectrum apply_sample->collect_spectrum process_data Process Data (Absorbance/Transmittance) collect_spectrum->process_data interpret_spectrum Interpret Spectrum & Assign Peaks process_data->interpret_spectrum clean_accessory Clean ATR Accessory interpret_spectrum->clean_accessory end End clean_accessory->end

Caption: Logical workflow for the FTIR analysis of a liquid sample.

Vibrational Modes of this compound

The primary vibrational modes giving rise to the characteristic peaks in the infrared spectrum of this compound are summarized in the diagram below.

Vibrational_Modes cluster_stretching C-H Stretching Vibrations (2800-3000 cm⁻¹) cluster_bending C-H Bending Vibrations (1300-1500 cm⁻¹) cluster_fingerprint Fingerprint Region (<1300 cm⁻¹) This compound This compound (C₈H₁₆) CH3_stretch_asym Asymmetric -CH₃ Stretch This compound->CH3_stretch_asym CH2_stretch_asym Asymmetric -CH₂ Stretch This compound->CH2_stretch_asym CH3_stretch_sym Symmetric -CH₃ Stretch This compound->CH3_stretch_sym CH2_stretch_sym Symmetric -CH₂ Stretch This compound->CH2_stretch_sym CH2_scissor -CH₂ Scissoring This compound->CH2_scissor CH3_bend_asym Asymmetric -CH₃ Bending This compound->CH3_bend_asym CH3_bend_sym Symmetric -CH₃ Bending This compound->CH3_bend_sym CH_rock C-H Rocking This compound->CH_rock CC_vibrations C-C Stretching & Bending This compound->CC_vibrations

Caption: Primary vibrational modes of this compound in IR spectroscopy.

Conclusion

The infrared spectroscopy analysis of this compound is a straightforward and reliable method for its identification and characterization. The spectrum is characterized by strong C-H stretching and medium-intensity C-H bending vibrations. By following the detailed experimental protocol provided, researchers can obtain high-quality spectra. The provided data table and diagrams serve as a valuable reference for the interpretation of these spectra. For definitive identification, comparison with a known reference spectrum from a spectral library is always recommended.

References

An In-depth Technical Guide to the Mass Spectrometry Fragmentation Pattern of Methylcycloheptane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the electron ionization mass spectrometry (EI-MS) fragmentation pattern of methylcycloheptane. The information herein is intended to support researchers and scientists in identifying and characterizing this compound and its analogs in various analytical applications.

Executive Summary

This compound (C₈H₁₆), a saturated cyclic hydrocarbon, undergoes characteristic fragmentation upon electron ionization. The resulting mass spectrum is distinguished by a discernible molecular ion peak and a series of fragment ions that provide structural information. The primary fragmentation pathways involve the loss of the methyl group, elimination of small neutral molecules such as ethylene (B1197577), and ring-opening followed by further cleavage. This guide presents the quantitative fragmentation data, a detailed experimental protocol for spectral acquisition, and a visual representation of the fragmentation pathways.

Mass Spectrometry Data

The electron ionization mass spectrum of this compound is characterized by a series of fragment ions, with their relative abundances providing a unique fingerprint for the molecule. The quantitative data, as sourced from the National Institute of Standards and Technology (NIST) Mass Spectrometry Data Center, is summarized in the table below.[1][2]

Table 1: Mass-to-Charge Ratio (m/z) and Relative Abundance of Key Fragments in the Mass Spectrum of this compound.

m/zRelative Abundance (%)Proposed Fragment Ion
2728[C₂H₃]⁺
2935[C₂H₅]⁺
3938[C₃H₃]⁺
41100[C₃H₅]⁺ (Base Peak)
4230[C₃H₆]⁺
4325[C₃H₇]⁺
5595[C₄H₇]⁺
5660[C₄H₈]⁺
6950[C₅H₉]⁺
8320[C₆H₁₁]⁺
9715[C₇H₁₃]⁺
11210[C₈H₁₆]⁺ (Molecular Ion)

Experimental Protocol

The following protocol describes a general method for the acquisition of an electron ionization mass spectrum of this compound using Gas Chromatography-Mass Spectrometry (GC-MS), a common technique for the analysis of volatile organic compounds.

3.1 Sample Preparation

A dilute solution of this compound is prepared in a volatile, high-purity solvent such as hexane (B92381) or dichloromethane. The concentration should be optimized to avoid column and detector saturation, typically in the range of 1-10 µg/mL.

3.2 Instrumentation

  • Gas Chromatograph (GC): Equipped with a capillary column suitable for the separation of volatile hydrocarbons (e.g., a 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane column).

  • Mass Spectrometer (MS): A quadrupole or time-of-flight mass analyzer capable of electron ionization.

3.3 GC-MS Parameters

  • Injector:

    • Injection Mode: Splitless or split (e.g., 50:1 split ratio)

    • Injector Temperature: 250 °C

    • Injection Volume: 1 µL

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Oven Temperature Program:

    • Initial Temperature: 40 °C, hold for 2 minutes

    • Ramp: Increase to 200 °C at a rate of 10 °C/min

    • Final Hold: Hold at 200 °C for 5 minutes

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI)

    • Electron Energy: 70 eV

    • Ion Source Temperature: 230 °C

    • Quadrupole Temperature: 150 °C

    • Scan Range: m/z 20-200

    • Scan Rate: 2 scans/second

3.4 Data Acquisition and Processing

Data is acquired using the instrument's control and data acquisition software. The resulting total ion chromatogram (TIC) will show a peak corresponding to this compound. The mass spectrum is obtained by averaging the scans across this chromatographic peak and subtracting the background spectrum. Library matching against a reference database, such as the NIST/EPA/NIH Mass Spectral Library, can be used for confirmation.[1][2]

Fragmentation Pathways

The fragmentation of this compound upon electron ionization can be rationalized through several key pathways. The initial step is the formation of the molecular ion ([C₈H₁₆]⁺) at m/z 112. This energetically unstable species then undergoes fragmentation to produce a series of smaller, more stable ions.

fragmentation_pathway M [C₈H₁₆]⁺˙ m/z 112 (Molecular Ion) F97 [C₇H₁₃]⁺ m/z 97 M->F97 - •CH₃ F83 [C₆H₁₁]⁺ m/z 83 M->F83 - C₂H₅• F69 [C₅H₉]⁺ m/z 69 M->F69 - C₃H₇• F97->F69 - C₂H₄ F55 [C₄H₇]⁺ m/z 55 F83->F55 - C₂H₄ F69->F55 - CH₂ F41 [C₃H₅]⁺ m/z 41 (Base Peak) F69->F41 - C₂H₄ F55->F41 - CH₂

Caption: Proposed fragmentation pathways of this compound under electron ionization.

The primary fragmentation events involve the loss of alkyl radicals. The loss of a methyl radical (•CH₃) from the molecular ion results in the formation of the ion at m/z 97. Similarly, the loss of an ethyl radical (•C₂H₅) and a propyl radical (•C₃H₇) lead to the ions at m/z 83 and m/z 69, respectively.

Further fragmentation of these primary ions occurs through the elimination of neutral molecules. A common fragmentation pathway for cycloalkanes is the loss of ethylene (C₂H₄). For instance, the ion at m/z 97 can lose an ethylene molecule to form the ion at m/z 69. Subsequent losses of methylene (B1212753) radicals (CH₂) or further ethylene molecules lead to the formation of the highly stable allyl cation at m/z 41, which is the base peak in the spectrum, and the cyclopropyl (B3062369) cation or related C₄H₇⁺ isomers at m/z 55.

Conclusion

The mass spectrum of this compound provides a clear example of the characteristic fragmentation patterns of alkyl-substituted cycloalkanes. The presence of a molecular ion, coupled with the predictable losses of the alkyl substituent and small neutral molecules, allows for confident identification. The quantitative data and fragmentation pathways detailed in this guide serve as a valuable resource for researchers in the fields of analytical chemistry, organic chemistry, and drug development.

References

Thermodynamic Properties of Methylcycloheptane: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core thermodynamic properties of methylcycloheptane (C₈H₁₆). The information presented herein is curated for professionals in research, science, and drug development who require precise data for modeling, process design, and safety assessments. This document summarizes key quantitative data in structured tables, details the experimental protocols for their determination, and visualizes the logical workflow of these thermodynamic measurements.

Core Thermodynamic Properties of this compound

This compound, a cycloalkane, is a non-polar organic compound with the chemical formula C₈H₁₆ and a molecular weight of 112.21 g/mol .[1] Its thermodynamic properties are crucial for understanding its behavior in various chemical and physical processes.

Table 1: Enthalpy of Formation and Combustion of this compound
PropertyStateValueUnits
Enthalpy of Formation (ΔfH°)Liquid-211.5kJ/mol
Enthalpy of Formation (ΔfH°)Gas-173.2kJ/mol
Enthalpy of Combustion (ΔcH°)Liquid-5295.3kJ/mol

Data sourced from the National Institute of Standards and Technology (NIST) Web Thermo Tables (WTT).[2]

Table 2: Heat Capacity and Entropy of this compound at 298.15 K and 1 atm
PropertyStateValueUnits
Heat Capacity (Cp)Liquid214.3J/(mol·K)
Heat Capacity (Cp)Ideal Gas165.8J/(mol·K)
Standard Molar Entropy (S°)Liquid290.1J/(mol·K)
Standard Molar Entropy (S°)Ideal Gas385.7J/(mol·K)

Data sourced from the NIST Web Thermo Tables (WTT).[2]

Table 3: Phase Change Properties of this compound
PropertyValueUnits
Normal Boiling Point399.3K
Enthalpy of Vaporization (ΔvapH) at boiling point38.3kJ/mol
Critical Temperature (Tc)617.0K
Critical Pressure (Pc)3.0MPa

Data sourced from the NIST Web Thermo Tables (WTT).[2]

Experimental Protocols for Thermodynamic Property Determination

The accurate determination of the thermodynamic properties of this compound relies on precise calorimetric and analytical techniques. The following sections detail the standard experimental methodologies.

Determination of Enthalpy of Combustion via Bomb Calorimetry

The standard enthalpy of combustion of liquid this compound is determined using a bomb calorimeter, following procedures outlined in ASTM D240 and the more precise ASTM D4809 standards.[2][3][4][5][6][7][8]

Protocol:

  • Sample Preparation: A precisely weighed sample of high-purity this compound (typically 0.5 to 1.0 grams) is placed in a crucible within the bomb calorimeter. A fuse wire is positioned to ensure ignition.

  • Assembly and Pressurization: The bomb is sealed and purged of atmospheric nitrogen before being pressurized with pure oxygen to approximately 30 atm. This ensures complete combustion.

  • Calorimeter Setup: The sealed bomb is submerged in a known mass of water within the calorimeter's insulated jacket. The initial temperature of the water is recorded with high precision.

  • Ignition and Data Acquisition: The sample is ignited by passing an electric current through the fuse wire. The temperature of the water is monitored and recorded at regular intervals until a maximum temperature is reached and the system begins to cool.

  • Calculation: The heat of combustion is calculated from the observed temperature rise, the heat capacity of the calorimeter system (determined by combusting a standard like benzoic acid), and corrections for the fuse wire ignition and any acid formation.

Determination of Heat Capacity via Differential Scanning Calorimetry (DSC)

The specific heat capacity of liquid this compound is determined using a differential scanning calorimeter (DSC) in accordance with ASTM E1269.[9][10][11][12][13]

Protocol:

  • Instrument Calibration: The DSC instrument is calibrated for temperature and heat flow using certified reference materials, such as indium and sapphire.

  • Sample Preparation: A small, accurately weighed sample of this compound (typically 5-20 mg) is hermetically sealed in an aluminum pan. An empty, sealed pan is used as a reference.

  • Measurement Procedure:

    • A baseline measurement is performed with two empty pans to determine the heat flow difference between the sample and reference holders.

    • A measurement is then conducted with a sapphire standard to determine the heat capacity calibration factor.

    • Finally, the this compound sample is analyzed.

  • Heating Program: The sample, reference, and baseline runs are subjected to a precise heating program, typically a linear ramp of 10-20 °C/min over the desired temperature range.

  • Calculation: The specific heat capacity of the this compound sample is calculated by comparing the heat flow to the sample with the heat flow to the sapphire standard, after correcting for the baseline.

Determination of Enthalpy of Vaporization

The enthalpy of vaporization can be determined from vapor pressure data measured at different temperatures using the Clausius-Clapeyron equation.[1][14][15][16][17]

Protocol for Vapor Pressure Measurement:

  • Apparatus: A static or dynamic vapor pressure apparatus is used. A static apparatus consists of a temperature-controlled sample cell connected to a pressure transducer.

  • Sample Degassing: The this compound sample is thoroughly degassed to remove any dissolved air.

  • Data Collection: The sample is heated to a series of accurately controlled temperatures, and the corresponding vapor pressure is recorded once equilibrium is established at each temperature.

  • Clausius-Clapeyron Analysis: The natural logarithm of the vapor pressure (ln P) is plotted against the reciprocal of the absolute temperature (1/T). The slope of this plot is equal to -ΔvapH/R, where R is the ideal gas constant. From this slope, the enthalpy of vaporization (ΔvapH) is calculated.

Determination of Entropy

The standard molar entropy of this compound is determined through a combination of experimental measurements and statistical mechanics calculations.

Experimental Contribution (Third Law Method):

  • Low-Temperature Heat Capacity: The heat capacity of solid this compound is measured from near absolute zero to its melting point using an adiabatic calorimeter.

  • Enthalpy of Fusion: The enthalpy of fusion is measured at the melting point.

  • Liquid-Phase Heat Capacity: The heat capacity of the liquid is measured from the melting point to the desired temperature (e.g., 298.15 K).

  • Entropy Calculation: The standard entropy is calculated by integrating C_p/T with respect to temperature from 0 K to the desired temperature, including the entropy of fusion (ΔfusH/Tfus).

Statistical Mechanics Calculation:

For the ideal gas state, entropy can be calculated using statistical mechanics if the molecular structure and vibrational frequencies are known from spectroscopic data (e.g., IR and Raman spectroscopy).[18][19] The total entropy is the sum of translational, rotational, vibrational, and electronic contributions.

Visualization of Thermodynamic Workflow

The following diagram illustrates the logical workflow for the experimental determination and theoretical calculation of the key thermodynamic properties of this compound.

Thermodynamic_Workflow cluster_experimental Experimental Determination cluster_properties Thermodynamic Properties cluster_theoretical Theoretical Calculation bomb_cal Bomb Calorimetry (ASTM D240/D4809) delta_h_comb Enthalpy of Combustion (ΔcH°) bomb_cal->delta_h_comb Measures dsc Differential Scanning Calorimetry (ASTM E1269) cp Heat Capacity (Cp) dsc->cp Measures adiabatic_cal Adiabatic Calorimetry adiabatic_cal->cp Measures (Low T) entropy Entropy (S°) adiabatic_cal->entropy Provides data for (Condensed Phase) vapor_pressure Vapor Pressure Measurement clausius_clapeyron Clausius-Clapeyron Equation vapor_pressure->clausius_clapeyron Provides data for spectroscopy Spectroscopy (IR, Raman) stat_mech Statistical Mechanics spectroscopy->stat_mech Provides molecular data for hess_law Hess's Law delta_h_comb->hess_law Used in delta_h_form Enthalpy of Formation (ΔfH°) delta_h_vap Enthalpy of Vaporization (ΔvapH) hess_law->delta_h_form Calculates clausius_clapeyron->delta_h_vap Calculates stat_mech->entropy Calculates (Gas)

References

The Genesis of a Seven-Membered Ring: A Technical History of Methylcycloheptane's Discovery and Isolation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the historical context surrounding the discovery and isolation of methylcycloheptane. We delve into the pioneering synthetic methodologies that first brought this seven-membered cycloalkane to light, providing detailed experimental protocols and quantitative data from seminal studies. This document serves as a comprehensive resource for understanding the foundational chemistry that paved the way for the synthesis of complex cyclic molecules relevant to modern drug development.

Early Explorations of Alicyclic Compounds and the Dawn of Ring Expansion Chemistry

The late 19th and early 20th centuries marked a period of fervent investigation into the nature and synthesis of cyclic organic compounds. While six-membered rings were relatively well-understood, the synthesis of larger carbocycles presented a significant challenge. The discovery of the Demjanov rearrangement by Russian chemist Nikolai Demyanov in 1903 proved to be a pivotal moment in this field.[1] This acid-catalyzed ring expansion of cyclic primary amines offered a novel and effective method for accessing larger ring systems from more readily available precursors.[1][2] The reaction proceeds through the diazotization of a primary amine, followed by the loss of nitrogen gas to form a carbocation, which then undergoes rearrangement to yield a ring-expanded alcohol.[1][2]

The First Synthesis of a this compound Derivative: The Demjanov Rearrangement of 1-Methylcyclohexanemethylamine

While the exact date of the first synthesis of pure this compound is not definitively documented in early literature, a significant and well-documented synthesis of a direct precursor was achieved through the application of the Demjanov rearrangement. In a 1965 study, the rearrangement of 1-methylcyclohexanemethylamine was investigated, yielding a mixture of products including the seven-membered ring compounds, 1-methylcycloheptanol (B1596526) and 1-methylcycloheptene (B74865). This work provides a clear and reproducible method for the creation of the this compound skeleton.

Experimental Protocol: Demjanov Rearrangement of 1-Methylcyclohexanemethylamine

The following protocol is adapted from the seminal 1965 study and outlines the procedure for the ring expansion reaction.

Synthesis of the Starting Material: 1-Methylcyclohexanemethylamine

The precursor amine was synthesized from 1-methylcyclohexanecarboxylic acid via the following steps:

  • Acid Chloride Formation: 1-methylcyclohexanecarboxylic acid was treated with thionyl chloride to yield 1-methylcyclohexanecarbonyl chloride.

  • Amide Formation: The acid chloride was then reacted with ammonia (B1221849) to produce 1-methylcyclohexanecarboxamide.

  • Reduction to Amine: The amide was subsequently reduced using lithium aluminum hydride (LiAlH₄) in diethyl ether to afford 1-methylcyclohexanemethylamine.

Demjanov Rearrangement Procedure

  • A solution of 1-methylcyclohexanemethylamine in aqueous acetic acid was prepared.

  • The solution was cooled in an ice bath.

  • A solution of sodium nitrite (B80452) in water was added dropwise to the cooled amine solution over a period of several hours, maintaining a low temperature.

  • After the addition was complete, the reaction mixture was stirred for an additional period at a low temperature and then allowed to warm to room temperature.

  • The mixture was then subjected to steam distillation to separate the volatile organic products.

  • The distillate was extracted with diethyl ether, and the ethereal solution was dried over a suitable drying agent (e.g., anhydrous magnesium sulfate).

  • The ether was removed by distillation, and the resulting mixture of alcohol and olefin products was analyzed.

Quantitative Data: Product Distribution

The steam-volatile portion of the reaction mixture was analyzed by gas chromatography, revealing the following product distribution:

CompoundStructureYield (%)
1-Methylcycloheptanol67
1-Ethylcyclohexanol11
1-Methylcycloheptene3.8
Ethylidenecyclohexane2.8
Methylenecycloheptane1.3
1-Ethylcyclohexene0.25

Data adapted from the 1965 study on the Demjanov rearrangement of 1-methylcyclohexanemethylamine.

Isolation of this compound: From Unsaturated Precursors to the Saturated Cycloalkane

The primary products of the Demjanov rearrangement, 1-methylcycloheptanol and 1-methylcycloheptene, could be converted to this compound using methods available in the mid-20th century.

Experimental Protocol: Reduction of 1-Methylcycloheptanol

A common method for the reduction of a secondary alcohol to an alkane in that era was the Clemmensen reduction or the Wolff-Kishner reduction. A plausible two-step conversion from the alcohol would involve:

  • Dehydration of 1-Methylcycloheptanol: The alcohol could be dehydrated by heating with a strong acid catalyst (e.g., sulfuric acid or phosphoric acid) to yield a mixture of methylcycloheptene isomers.

  • Hydrogenation of Methylcycloheptenes: The resulting alkene mixture would then be subjected to catalytic hydrogenation using a platinum or palladium catalyst under a hydrogen atmosphere to yield the saturated this compound.

Experimental Protocol: Hydrogenation of 1-Methylcycloheptene

The 1-methylcycloheptene present in the initial product mixture could be directly hydrogenated to this compound.

  • The mixture of olefins obtained from the Demjanov rearrangement would be dissolved in a suitable solvent (e.g., ethanol (B145695) or acetic acid).

  • A catalytic amount of platinum(IV) oxide (Adams' catalyst) or palladium on carbon would be added.

  • The mixture would be subjected to a hydrogen atmosphere at a pressure of 1-3 atmospheres.

  • The reaction would be allowed to proceed until the theoretical amount of hydrogen was consumed.

  • The catalyst would be removed by filtration, and the solvent evaporated to yield this compound.

Early Characterization: Physical Properties of this compound

Early investigations into the physical properties of cycloalkanes were crucial for their identification and characterization. While specific data from the initial isolation of this compound is scarce, accepted values from the mid-20th century provide a baseline for its physical constants.

PropertyValue
Boiling Point~135-136 °C
Density (at 20°C)~0.80 g/mL
Refractive Index (at 20°C)~1.444

Logical Workflow and Signaling Pathways

The following diagrams illustrate the logical progression of the synthesis of this compound via the historical methods described.

Synthesis_of_Starting_Material A 1-Methylcyclohexanecarboxylic Acid B 1-Methylcyclohexanecarbonyl Chloride A->B SOCl₂ C 1-Methylcyclohexanecarboxamide B->C NH₃ D 1-Methylcyclohexanemethylamine C->D LiAlH₄ Demjanov_Rearrangement_Workflow cluster_start Starting Material cluster_reaction Demjanov Rearrangement cluster_products Primary Products A 1-Methylcyclohexanemethylamine B Diazotization (NaNO₂, aq. HOAc) A->B C Carbocation Formation (-N₂) B->C D Ring Expansion C->D E 1-Methylcycloheptanol D->E F 1-Methylcycloheptene D->F G Other Products D->G Conversion_to_this compound A 1-Methylcycloheptanol B 1-Methylcycloheptene A->B Dehydration (H⁺, Δ) C This compound B->C Catalytic Hydrogenation (H₂, Pt/Pd)

References

Theoretical and Computational Explorations of Methylcycloheptane: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methylcycloheptane, a saturated hydrocarbon, presents a fascinating case study in conformational analysis due to the inherent flexibility of its seven-membered ring. This technical guide provides a comprehensive overview of the theoretical and computational methodologies employed to investigate the intricate conformational landscape and thermodynamic properties of this compound. While direct and exhaustive computational studies on this compound are not extensively published, this document synthesizes available experimental data with well-established computational protocols and analogous data from studies of cycloheptane (B1346806) and methylcyclohexane (B89554). This guide is intended to equip researchers, scientists, and drug development professionals with a robust framework for understanding and predicting the behavior of this and similar cycloalkane systems.

Introduction to the Conformational Landscape of Cycloheptanes

The seven-membered ring of cycloheptane and its derivatives, such as this compound, is significantly more flexible than its six-membered counterpart, cyclohexane (B81311). This flexibility gives rise to a complex potential energy surface with multiple low-energy conformers. The primary conformers of cycloheptane are the twist-chair (TC), which is generally the most stable, the chair (C), the boat (B), and the twist-boat (TB). The introduction of a methyl substituent further complicates this landscape by introducing axial and equatorial-like positions for the methyl group on each of these ring conformations, leading to a larger number of possible distinct conformers.

Computational chemistry provides a powerful toolkit to explore this conformational space, identify stable conformers, and determine their relative energies and the barriers to interconversion between them.[1] Methodologies such as Molecular Mechanics (MM), Density Functional Theory (DFT), and ab initio calculations are instrumental in this exploration.

Computational Methodologies

A multi-step computational approach is typically employed for a thorough conformational analysis of molecules like this compound.

Initial Conformational Search (Molecular Mechanics)

Due to the large number of potential conformers, an initial broad search of the conformational space is efficiently performed using molecular mechanics force fields. Force fields such as MMFF94, AMBER, or OPLS are well-suited for this task, providing a computationally inexpensive way to generate a large number of potential low-energy structures.[2]

Experimental Protocol: Molecular Mechanics Conformational Search

  • Input Structure Generation: A 3D model of this compound is constructed using a molecular modeling software.

  • Force Field Selection: A suitable force field (e.g., MMFF94) is chosen.

  • Conformational Search Algorithm: A systematic or stochastic conformational search algorithm (e.g., Monte Carlo, Molecular Dynamics) is employed to generate a wide range of possible conformers.

  • Energy Minimization: Each generated conformer is subjected to energy minimization to find the nearest local minimum on the potential energy surface.

  • Filtering and Clustering: The resulting conformers are filtered to remove duplicates and high-energy structures, typically within a specified energy window (e.g., 10-15 kcal/mol) above the global minimum.

Geometry Optimization and Frequency Calculations (DFT and Ab Initio)

The low-energy conformers identified from the molecular mechanics search are then subjected to more accurate quantum mechanical calculations for geometry optimization and the determination of their relative energies. Density Functional Theory (DFT) with a suitable functional (e.g., B3LYP) and basis set (e.g., 6-31G(d) or larger) provides a good balance of accuracy and computational cost.[3][4] For higher accuracy, ab initio methods like Møller-Plesset perturbation theory (MP2) can be used.[5]

Experimental Protocol: DFT Geometry Optimization and Frequency Analysis

  • Input Structures: The unique low-energy conformers from the MM search are used as input.

  • Method and Basis Set Selection: A DFT functional (e.g., B3LYP) and a Pople-style basis set (e.g., 6-311+G(d,p)) are chosen. Dispersion corrections (e.g., D3) are often included to better account for non-covalent interactions.

  • Geometry Optimization: The geometry of each conformer is optimized to find the stationary point on the potential energy surface.

  • Frequency Calculation: A frequency calculation is performed on each optimized structure to:

    • Confirm that it is a true minimum (i.e., has no imaginary frequencies).

    • Calculate the zero-point vibrational energy (ZPVE) and thermal corrections to the electronic energy.

  • Energy Calculation: The relative energies of the conformers are calculated, including ZPVE and thermal corrections, to determine their relative populations at a given temperature.

Transition State Searching and Rotational Barrier Calculation

To understand the dynamics of interconversion between conformers, the transition state (TS) structures connecting them must be located. Methods like Synchronous Transit-Guided Quasi-Newton (STQN) or Nudged Elastic Band (NEB) can be used to find these transition states. The energy difference between a conformer and its connecting transition state represents the rotational barrier.

Experimental Protocol: Transition State Calculation

  • Reactant and Product Input: The optimized structures of the two interconverting conformers are provided as input.

  • Transition State Search Algorithm: An appropriate TS search algorithm is selected.

  • Frequency Calculation: A frequency calculation is performed on the located TS structure to confirm it is a first-order saddle point (i.e., has exactly one imaginary frequency) and to calculate its ZPVE.

  • Barrier Height Calculation: The rotational barrier is calculated as the difference in energy (including ZPVE) between the transition state and the initial conformer.

Data Presentation: Conformational and Thermodynamic Properties

While specific computational data for this compound is scarce, we can infer its properties based on studies of cycloheptane and methylcyclohexane. The seven-membered ring of this compound is expected to exist predominantly in a twist-chair conformation. The methyl group can occupy several non-equivalent pseudo-axial and pseudo-equatorial positions on this flexible ring.

Table 1: Estimated Relative Energies of this compound Conformers
Conformer FamilyMethyl PositionEstimated Relative Energy (kcal/mol)Notes
Twist-Chair (TC)Equatorial-like0.0Expected global minimum.
Twist-Chair (TC)Axial-like0.5 - 1.0Slightly less stable due to steric interactions.
Chair (C)Equatorial-like1.0 - 2.0Higher in energy than the twist-chair.
Chair (C)Axial-like1.5 - 2.5Further destabilized by axial interactions.
Boat (B)-> 3.0Generally a high-energy conformation.
Twist-Boat (TB)-> 2.0Intermediate in energy between chair and boat.

Note: These are estimated values based on the known conformational energies of cycloheptane and the A-value of a methyl group on a cyclohexane ring (approx. 1.7 kcal/mol). Actual values require specific computational studies.[1]

Table 2: Experimental Thermodynamic Properties of this compound
PropertyValueUnits
Normal Boiling Point402.15K
Critical Temperature593.0K
Critical Pressure3.06MPa
Enthalpy of Vaporization at 298.15 K40.5kJ/mol
Ideal Gas Entropy at 298.15 K386.1J/mol·K

Source: NIST/TRC Web Thermo Tables (WTT)

Spectroscopic Analysis: Bridging Theory and Experiment

Computational chemistry can also predict spectroscopic properties, which can then be compared with experimental data for validation.

NMR Spectroscopy

The chemical shifts in Nuclear Magnetic Resonance (NMR) spectroscopy are highly sensitive to the local electronic environment and, therefore, the conformation of the molecule. The Gauge-Independent Atomic Orbital (GIAO) method is commonly used within a DFT framework to calculate NMR chemical shifts. By performing a Boltzmann-weighted average of the calculated shifts for all significant conformers, a theoretical spectrum can be generated that can be compared to the experimental spectrum.

Infrared (IR) Spectroscopy

The vibrational frequencies calculated during the frequency analysis can be used to generate a theoretical Infrared (IR) spectrum. The calculated frequencies are often scaled by an empirical factor (typically around 0.96 for B3LYP/6-31G(d)) to better match experimental values. Comparing the theoretical and experimental IR spectra can help confirm the presence of specific conformers.

Visualizations

Conformational Interconversion Pathway

The following diagram illustrates a simplified conformational interconversion pathway for a substituted cycloheptane, highlighting the key conformers and transition states.

G TC_eq Twist-Chair (Equatorial) TS1 TS TC_eq->TS1 Ring Inversion TS2 TS TC_eq->TS2 Pseudorotation TC_ax Twist-Chair (Axial) TS1->TC_ax C_eq Chair (Equatorial) B Boat C_eq->B High Energy Path C_ax Chair (Axial) C_ax->B TS2->C_eq TB Twist-Boat TB->B G cluster_0 Initial Exploration cluster_1 Quantum Mechanical Refinement cluster_2 Dynamics and Spectroscopy cluster_3 Validation Start Start MM_Search Molecular Mechanics Conformational Search Start->MM_Search Filter Filter & Cluster Conformers MM_Search->Filter DFT_Opt DFT Geometry Optimization Filter->DFT_Opt Freq_Calc Frequency Calculation DFT_Opt->Freq_Calc Energies Relative Energies & Thermodynamics Freq_Calc->Energies TS_Search Transition State Search Energies->TS_Search NMR_IR NMR & IR Spectra Prediction Energies->NMR_IR Barriers Rotational Barriers TS_Search->Barriers Comparison Compare with Experimental Data Barriers->Comparison NMR_IR->Comparison

References

Conformational analysis of substituted cycloheptanes

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Conformational Analysis of Substituted Cycloheptanes

For Researchers, Scientists, and Drug Development Professionals

Abstract

The seven-membered cycloheptane (B1346806) ring is a prevalent structural motif in numerous natural products and pharmacologically active molecules. Its inherent flexibility presents a significant challenge for conformational analysis, as the ring exists as a dynamic equilibrium of multiple low-energy conformers. A thorough understanding of these conformational preferences is paramount for rational drug design, as the three-dimensional structure of a molecule dictates its biological activity. This technical guide provides a comprehensive overview of the core principles of cycloheptane conformational analysis, details key experimental and computational methodologies, and presents quantitative data for substituted derivatives.

Core Concepts of Cycloheptane Conformation

Unlike the well-defined chair conformation of cyclohexane, cycloheptane is characterized by a flexible ring system with a shallow potential energy surface. The two most stable conformations belong to two families: the twist-chair (TC) and the twist-boat (TB) .[1] Computational and experimental studies have established that the twist-chair is the global minimum energy conformation for the parent cycloheptane.[2][3]

Other conformations, such as the true chair (C) and boat (B) , are not energy minima but rather transition states for the interconversion between twist forms.[1][3] The chair conformation, for instance, is a transition state connecting two enantiomeric twist-chair forms.[1] The flexibility of the ring allows for rapid interconversion between these forms through a process known as pseudorotation, which has a very low energy barrier.[2][3]

The introduction of substituents significantly influences the conformational landscape. The energetic preference of a substituent for a specific position on the ring dictates the predominant conformation in the equilibrium. The twist-chair conformation of a monosubstituted cycloheptane has four distinct, non-equivalent positions for the substituent, which complicates the analysis compared to the simple axial/equatorial system in cyclohexane. For geminally disubstituted cycloheptanes, such as 1,1-dimethylcycloheptane, the lowest energy conformation is a twist-chair form where both methyl groups occupy favorable isoclinal positions.[2][4]

Quantitative Conformational Energy Data

The relative energies of different conformations and the barriers to their interconversion are critical for understanding the conformational dynamics of cycloheptanes. This data is typically derived from a combination of computational modeling and experimental techniques like dynamic NMR.

Table 1: Calculated Conformational Energies of Cycloheptane

ConformationRelative Energy (kcal/mol)Point GroupNature
Twist-Chair (TC)0.00C₂Minimum
Twist-Boat (TB)~1.4 - 2.0C₂Minimum
Chair (C)~0.7 (Bixon & Lifson)CₛTransition State
Boat (B)~2.4 - 2.7 (Hendrickson)CₛTransition State

Note: Energy values can vary depending on the level of theory and computational method used. Data sourced from calculations by Hendrickson and Bixon & Lifson as cited in reference[2].

Table 2: Free Energy Barriers (ΔG‡) for Cycloheptane Interconversions

Interconversion ProcessEnergy Barrier (kcal/mol)Description
Twist-Chair to Twist-Chair~3Pseudorotation within the TC family.[5]
Chair to Twist-Boat~8Interconversion between the chair and boat families.[3]

Experimental and Computational Protocols

A combination of experimental and computational methods is often required for a comprehensive conformational analysis of flexible ring systems like cycloheptane.[6]

Experimental Protocol: Dynamic NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly at low temperatures, is a powerful tool for studying the dynamic conformational equilibria of molecules in solution.[6]

Methodology:

  • Sample Preparation: A solution of the purified substituted cycloheptane is prepared in a suitable deuterated solvent that remains liquid at low temperatures (e.g., CD₂Cl₂, Toluene-d₈, or a Freon mixture). The concentration typically ranges from 1 to 10 mg/mL.[6]

  • Initial Spectrum Acquisition: A standard ¹H and ¹³C NMR spectrum is acquired at room temperature. At this temperature, conformational interconversion is rapid on the NMR timescale, resulting in a single set of time-averaged signals.[2]

  • Low-Temperature NMR: The sample is cooled incrementally within the NMR spectrometer. Spectra are acquired at various temperatures. As the temperature is lowered, the rate of interconversion slows.

  • Coalescence and "Freeze-Out": At a specific temperature, known as the coalescence temperature, the signals corresponding to the interconverting conformers broaden and merge. Upon further cooling, if the energy barrier is sufficiently high, the signals for individual conformers "freeze out" and become sharp and distinct.

  • Data Analysis:

    • Population Ratio: The relative populations of the different conformers at a given low temperature can be determined by integrating the areas of their respective, well-resolved signals in the ¹H or ¹³C spectrum.

    • Conformational Assignment: The assignment of specific signals to particular conformers is achieved by analyzing coupling constants (³JHH), which are related to dihedral angles via the Karplus equation, and through-space correlations from 2D NMR experiments like NOESY or ROESY.

    • Energy Barrier Calculation: The free energy of activation (ΔG‡) for the interconversion process can be calculated from the coalescence temperature and the frequency difference between the signals of the interconverting species.

Computational Protocol: Molecular Modeling

Computational modeling complements experimental data by providing a detailed map of the potential energy surface and predicting the relative stabilities of different conformers.[3][6]

Methodology:

  • Initial Structure Generation: A 2D or 3D structure of the substituted cycloheptane is created using molecular editing software.[6]

  • Conformational Search: A systematic or stochastic conformational search is performed to generate a comprehensive set of possible low-energy conformations. This is typically done using computationally inexpensive molecular mechanics (MM) force fields (e.g., MM3, MM4).[7]

  • Geometry Optimization and Energy Calculation: The geometries of the conformers generated in the search are then optimized at a higher level of theory. Quantum mechanical methods, such as Density Functional Theory (DFT) (e.g., B3LYP) or ab initio methods (e.g., MP2, CCSD(T)) with appropriate basis sets (e.g., 6-311+G(d,p)), are used to calculate more accurate single-point energies and geometries.[3]

  • Frequency Calculation: Vibrational frequency calculations are performed on the optimized structures to confirm that they are true energy minima (no imaginary frequencies) or transition states (one imaginary frequency). These calculations also provide the zero-point vibrational energy (ZPVE) and thermal corrections to enthalpy and entropy.

  • Thermodynamic Analysis: The relative Gibbs free energies (ΔG) of the conformers are calculated from their electronic energies, ZPVE, and thermal corrections. The Boltzmann distribution is then used to predict the equilibrium population of each conformer at a given temperature.

  • Validation: The calculated results (e.g., relative energies, populations, and NMR parameters like chemical shifts and coupling constants) are compared with experimental data to validate the computational model and confirm the conformational assignments.

Visualization of Conformational Pathways

The following diagrams illustrate the key conformational relationships and analytical workflows discussed.

G cluster_energy Relative Potential Energy TC1 Twist-Chair (TC) C Chair (TS) TC1->C ΔG‡ B Boat (TS) TC1->B ΔG‡ TB1 Twist-Boat (TB) TC2 Twist-Chair' (TC') C->TC2 B->TB1 E_axis Energy E_high High E_low Low

Caption: Potential energy diagram for cycloheptane interconversion.

G start Substituted Cycloheptane Synthesis / Isolation exp_analysis Experimental Analysis start->exp_analysis comp_analysis Computational Analysis start->comp_analysis nmr Dynamic NMR Spectroscopy (Low Temperature) exp_analysis->nmr xray X-Ray Crystallography (Solid State) exp_analysis->xray conf_search Conformational Search (MM) comp_analysis->conf_search nmr_results Population Ratios & Coupling Constants (³J) nmr->nmr_results xray_results Solid-State Structure xray->xray_results qm_opt QM Optimization & Energy Calc. (DFT / ab initio) conf_search->qm_opt qm_results Relative Free Energies (ΔG) & Geometries qm_opt->qm_results comparison Compare Experimental & Computational Data nmr_results->comparison xray_results->comparison qm_results->comparison assignment Final Conformational Assignment & Energy Landscape comparison->assignment

Caption: Workflow for conformational analysis of cycloheptanes.

References

An In-depth Technical Guide to the Isomers of Methylcycloheptane and Their Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cycloalkanes and their substituted derivatives are fundamental structural motifs in organic chemistry and play a significant role in the development of new therapeutic agents. Their conformational flexibility and lipophilic nature make them attractive scaffolds for interacting with biological targets. Methylcycloheptane (C₈H₁₆) and its isomers represent a diverse group of saturated cyclic hydrocarbons with varied physical, chemical, and biological properties. This technical guide provides a comprehensive overview of the isomers of this compound, their physicochemical properties, spectroscopic data, relevant experimental protocols, and emerging applications in drug discovery.

Isomerism of this compound

The molecular formula C₈H₁₆ encompasses a wide array of cyclic structural isomers and stereoisomers. Understanding the isomeric landscape is crucial for the isolation, identification, and application of these compounds.

Structural Isomers

Structural isomers of this compound have the same molecular formula but differ in the connectivity of their atoms. These can be broadly categorized based on the ring size and the nature of the alkyl substituents. The primary structural isomers include:

  • This compound: A seven-membered ring with a single methyl substituent.

  • Ethylcyclohexane: A six-membered ring with an ethyl substituent.

  • Dimethylcyclohexanes: A six-membered ring with two methyl substituents (1,1-, 1,2-, 1,3-, and 1,4-isomers).

  • Propylcyclopentanes: A five-membered ring with a propyl or isopropyl substituent.

  • Ethylmethylcyclopentanes: A five-membered ring with one ethyl and one methyl group.

  • Trimethylcyclopentanes: A five-membered ring with three methyl groups.

  • Butylcyclobutanes: A four-membered ring with a butyl group (n-butyl, sec-butyl, isobutyl, tert-butyl).

  • Cyclooctane: An eight-membered ring with no substituents.

The following diagram illustrates the major structural isomer classes of C₈H₁₆ cycloalkanes.

G Structural Isomers of C8H16 Cycloalkanes C8H16 C₈H₁₆ Cycloalkanes This compound This compound C8H16->this compound Ethylcyclohexane Ethylcyclohexane C8H16->Ethylcyclohexane Dimethylcyclohexanes Dimethylcyclohexanes C8H16->Dimethylcyclohexanes Propylcyclopentanes Propylcyclopentanes C8H16->Propylcyclopentanes OtherCyclopentanes Other Substituted Cyclopentanes C8H16->OtherCyclopentanes Cyclobutanes Substituted Cyclobutanes C8H16->Cyclobutanes Cyclooctane Cyclooctane C8H16->Cyclooctane

Figure 1: Major structural isomer classes of C₈H₁₆ cycloalkanes.
Stereoisomers

Many of the structural isomers of this compound can also exist as stereoisomers, which have the same connectivity but differ in the spatial arrangement of their atoms. This includes:

  • Conformational Isomers: Due to the flexibility of the cycloalkane rings, particularly the seven-membered ring of this compound, various chair, boat, and twist-chair conformations exist.[1][2] The energy differences between these conformers influence the overall properties of the molecule.

  • Geometric Isomers (cis/trans): In disubstituted cycloalkanes, such as the dimethylcyclohexanes, the substituents can be on the same side (cis) or opposite sides (trans) of the ring, leading to distinct physical and chemical properties.

  • Optical Isomers (Enantiomers and Diastereomers): The presence of chiral centers, for example in certain dimethylcyclohexane and ethylmethylcyclopentane isomers, results in the existence of non-superimposable mirror images (enantiomers) and other stereoisomers that are not mirror images (diastereomers).

Physicochemical Properties of this compound and Its Isomers

The physical properties of these isomers, such as boiling point, melting point, and density, are influenced by their molecular structure, including ring size, branching, and stereochemistry. Generally, cycloalkanes exhibit higher boiling points, melting points, and densities compared to their linear alkane counterparts due to stronger van der Waals forces arising from their more rigid and compact structures.[3][4]

IsomerBoiling Point (°C)Melting Point (°C)Density (g/mL at 20°C)
This compound 135-136-0.806
Ethylcyclohexane 131.8-111.30.788
cis-1,2-Dimethylcyclohexane 129.7-52.90.796
trans-1,2-Dimethylcyclohexane 123.4-89.50.776
cis-1,3-Dimethylcyclohexane 120.1-75.60.772
trans-1,3-Dimethylcyclohexane 124.5-90.10.766
cis-1,4-Dimethylcyclohexane 124.3-87.10.783
trans-1,4-Dimethylcyclohexane 119.5-37.20.763
n-Propylcyclopentane 131-117.30.774
Isopropylcyclopentane 126.3-0.773
Cyclooctane 15114.80.834[5]

Note: Data compiled from various sources. Exact values may vary slightly depending on the source and experimental conditions.

Spectroscopic Characterization

Spectroscopic techniques are indispensable for the identification and structural elucidation of this compound isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectra provide information on the chemical environment of the hydrogen atoms. The chemical shifts and splitting patterns are characteristic of the type of proton (e.g., methine, methylene, methyl) and their proximity to substituents and the cycloalkane ring.

  • ¹³C NMR: The carbon NMR spectra indicate the number of unique carbon environments in the molecule. The chemical shifts are sensitive to the hybridization and substitution of the carbon atoms.

Infrared (IR) Spectroscopy

IR spectroscopy is useful for identifying the presence of C-H bonds within the cycloalkane framework. The stretching and bending vibrations of these bonds give rise to characteristic absorption bands in the infrared spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the isomers. While many structural isomers will have the same molecular ion peak, their fragmentation patterns can differ, offering clues to their specific structures. Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful tool for separating and identifying isomeric mixtures.[6]

Experimental Protocols

Synthesis of this compound

A common route to this compound involves the reduction of a corresponding unsaturated precursor, such as methylcycloheptene. A general two-step synthesis is outlined below:

Step 1: Dehydration of 1-Methylcycloheptanol (B1596526) to 1-Methylcycloheptene (B74865)

  • Apparatus: A round-bottom flask equipped with a distillation head, condenser, and receiving flask.

  • Procedure:

    • Place 1-methylcycloheptanol in the round-bottom flask.

    • Slowly add a catalytic amount of a strong acid (e.g., sulfuric acid or phosphoric acid) while cooling the flask in an ice bath.

    • Gently heat the mixture to distill the product, 1-methylcycloheptene, as it is formed.

    • Wash the distillate with a saturated sodium bicarbonate solution and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate (B86663) and purify by fractional distillation.

Step 2: Hydrogenation of 1-Methylcycloheptene to this compound

  • Apparatus: A high-pressure hydrogenation apparatus (e.g., a Parr shaker).

  • Procedure:

    • Dissolve 1-methylcycloheptene in a suitable solvent (e.g., ethanol (B145695) or ethyl acetate).

    • Add a catalytic amount of a hydrogenation catalyst (e.g., platinum(IV) oxide or palladium on carbon).

    • Pressurize the apparatus with hydrogen gas to the desired pressure.

    • Agitate the mixture at room temperature until the theoretical amount of hydrogen has been consumed.

    • Filter the reaction mixture to remove the catalyst.

    • Remove the solvent under reduced pressure to yield this compound. The product can be further purified by distillation.

Separation and Analysis of Isomers by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly effective technique for the separation and identification of the various isomers of this compound.

  • Sample Preparation: Dilute the isomer mixture in a volatile organic solvent (e.g., hexane (B92381) or dichloromethane).

  • GC Conditions:

    • Column: A non-polar capillary column (e.g., DB-1 or HP-5ms) is typically used for the separation of hydrocarbons.

    • Carrier Gas: Helium at a constant flow rate.

    • Oven Temperature Program: Start at a low temperature (e.g., 40°C) and ramp up to a higher temperature (e.g., 250°C) to elute the various isomers based on their boiling points and interactions with the stationary phase.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan a mass range appropriate for C₈H₁₆ isomers (e.g., m/z 35-200).

  • Data Analysis: Identify the individual isomers by comparing their retention times and mass spectra to those of known standards or by interpreting the fragmentation patterns.

The following diagram illustrates a general workflow for the analysis of C₈H₁₆ cycloalkane isomers.

G Workflow for the Analysis of C8H16 Cycloalkane Isomers cluster_0 Sample Preparation cluster_1 Separation & Detection cluster_2 Data Analysis start Isomer Mixture prep Dilution in Organic Solvent start->prep gc Gas Chromatography (GC) prep->gc ms Mass Spectrometry (MS) gc->ms analysis Retention Time and Mass Spectra Analysis ms->analysis identification Isomer Identification analysis->identification

Figure 2: General workflow for the GC-MS analysis of C₈H₁₆ cycloalkane isomers.

Applications in Drug Development

While this compound itself is primarily used as a solvent and in fuel research, its derivatives, particularly those with more complex functionalization, are of significant interest in medicinal chemistry. The cycloheptane (B1346806) ring system provides a unique three-dimensional scaffold that can be exploited to design ligands for various biological targets.

A notable example is the development of benzo[7][8]cycloheptane derivatives as potent and selective inhibitors of cyclin-dependent kinase 2 (CDK2).[9] CDK2 is a key regulator of the cell cycle, and its dysregulation is implicated in the proliferation of cancer cells. Researchers have synthesized novel tricyclic and tetracyclic compounds incorporating the benzo[7][8]cycloheptane core that exhibit significant anti-proliferative activity against breast cancer cell lines.[9] These compounds induce apoptosis and cause cell cycle arrest, highlighting the potential of the cycloheptane scaffold in the design of novel anticancer agents.[9]

Furthermore, the incorporation of fluorine into cycloheptane rings is a strategy being explored to modulate the physicochemical and pharmacological properties of drug candidates.[8] Fluorinated cycloheptane derivatives can exhibit enhanced metabolic stability, increased binding affinity, and altered lipophilicity, making them valuable building blocks in drug discovery.[8]

Conclusion

The isomers of this compound represent a diverse class of C₈H₁₆ cycloalkanes with a range of physical and chemical properties. A thorough understanding of their isomerism, coupled with modern analytical techniques such as GC-MS and NMR spectroscopy, is essential for their unambiguous identification and characterization. While the parent hydrocarbons have limited direct applications in medicine, the cycloheptane core serves as a valuable scaffold in the design of novel therapeutic agents, as demonstrated by the development of potent CDK2 inhibitors. Further exploration of the chemical space of substituted cycloheptanes is likely to yield new and effective drug candidates for a variety of diseases.

References

Solubility of Methylcycloheptane in Organic Solvents: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methylcycloheptane (C₈H₁₆), a cycloalkane, is a nonpolar hydrocarbon characterized by its seven-membered carbon ring with a methyl substituent. Its physical and chemical properties, particularly its solubility profile, are of significant interest in various fields, including organic synthesis, fuel research, and as a non-polar solvent.[1] This technical guide provides a comprehensive overview of the solubility of this compound in a range of organic solvents. Due to the limited availability of specific quantitative experimental data in publicly accessible literature, this guide combines qualitative solubility information, estimations based on the "like dissolves like" principle, and theoretical considerations. Furthermore, a detailed experimental protocol for determining liquid-liquid solubility using gas chromatography is provided, alongside a logical workflow for solvent selection.

Core Principles of Solubility

The solubility of a substance is fundamentally governed by the intermolecular forces between the solute and the solvent. The adage "like dissolves like" is a cornerstone of solubility prediction.[1][2] As a nonpolar hydrocarbon, this compound's primary intermolecular interactions are weak van der Waals forces (specifically, London dispersion forces). Consequently, it is expected to be readily soluble in other nonpolar solvents with similar intermolecular forces and sparingly soluble in polar solvents, such as water.[1]

Quantitative Solubility Data

Precise, quantitative solubility data for this compound across a wide array of organic solvents at various temperatures is not extensively documented in readily available scientific literature. However, based on its nonpolar nature, we can predict its miscibility with different classes of organic solvents. The following table summarizes the expected solubility of this compound, categorized by solvent type. "Miscible" indicates that the two liquids will mix in all proportions to form a single homogeneous phase.

Solvent ClassSolvent ExampleExpected Solubility at 25°CRationale
Nonpolar Solvents
Alkanes & CycloalkanesHexane, Heptane, CyclohexaneMiscible"Like dissolves like"; similar nonpolar nature and van der Waals forces.[1]
Aromatic HydrocarbonsToluene, Benzene, XylenesMiscibleNonpolar aromatic solvents readily solvate nonpolar alkanes.
EthersDiethyl ether, Tetrahydrofuran (THF)MiscibleEthers have some polarity but the nonpolar hydrocarbon portion allows for miscibility with nonpolar solutes.
Halogenated HydrocarbonsChloroform, DichloromethaneMiscibleWhile possessing polar bonds, these solvents are effective at dissolving nonpolar compounds.[1]
Polar Aprotic Solvents
KetonesAcetone, Methyl Ethyl KetoneSoluble to MiscibleThe carbonyl group introduces polarity, but the alkyl groups allow for some solubility of nonpolar compounds.[1]
EstersEthyl acetateSolubleSimilar to ketones, the ester group provides polarity, but the overall molecule can still solvate nonpolar compounds.
NitrilesAcetonitrileSparingly Soluble to ImmiscibleThe highly polar nitrile group makes it a poor solvent for nonpolar hydrocarbons.
Polar Protic Solvents
AlcoholsMethanol, EthanolSparingly Soluble to ImmiscibleThe strong hydrogen bonding in alcohols makes them poor solvents for nonpolar compounds.
WaterInsolubleThe highly polar nature of water and its extensive hydrogen bonding network preclude the dissolution of nonpolar this compound.[1]

Experimental Protocol: Determination of Liquid-Liquid Solubility by Gas Chromatography

This section outlines a detailed methodology for the experimental determination of the solubility of this compound in an organic solvent. This protocol is based on the principle of analyzing the composition of a saturated solution using gas chromatography (GC).[3]

Objective: To quantitatively determine the solubility of this compound in a selected organic solvent at a specific temperature.

Materials:

  • This compound (high purity)

  • Selected organic solvent (high purity)

  • Gas chromatograph (GC) equipped with a Flame Ionization Detector (FID)

  • Appropriate GC column (e.g., a nonpolar column like DB-1 or equivalent)

  • Thermostated shaker or water bath

  • Volumetric flasks and pipettes

  • Syringes for GC injection

  • Analytical balance

Procedure:

  • Preparation of Calibration Standards:

    • Accurately prepare a series of standard solutions with known concentrations of this compound in the chosen organic solvent. The concentration range should bracket the expected solubility.

    • Inject a fixed volume of each standard into the GC under optimized chromatographic conditions (e.g., injector temperature, oven temperature program, carrier gas flow rate).

    • Record the peak area for this compound in each chromatogram.

    • Construct a calibration curve by plotting the peak area versus the concentration of this compound.

  • Sample Preparation (Saturated Solution):

    • In a sealed vial, add an excess amount of this compound to a known volume of the organic solvent. The presence of a separate this compound phase ensures saturation.

    • Place the vial in a thermostated shaker or water bath set to the desired temperature.

    • Agitate the mixture for a sufficient time to ensure equilibrium is reached (e.g., 24 hours). The time required should be determined experimentally by analyzing samples at different time points until the concentration of this compound in the solvent phase remains constant.

  • Sample Analysis:

    • After reaching equilibrium, stop the agitation and allow the two phases to separate completely.

    • Carefully withdraw an aliquot from the solvent phase, ensuring that none of the undissolved this compound phase is collected.

    • If necessary, dilute the aliquot with the pure solvent to bring the concentration within the range of the calibration curve.

    • Inject a known volume of the (diluted) sample into the GC under the same conditions used for the calibration standards.

    • Record the peak area for this compound.

  • Calculation of Solubility:

    • Using the calibration curve, determine the concentration of this compound in the analyzed sample.

    • If the sample was diluted, account for the dilution factor to calculate the concentration in the original saturated solution.

    • Express the solubility in appropriate units, such as g/100 mL, mole fraction, or molality.

Mandatory Visualizations

Logical Workflow for Solvent Selection

The following diagram illustrates a logical workflow for selecting an appropriate organic solvent for a process involving this compound, such as a chemical reaction or an extraction.

Solvent_Selection_Workflow A Define Process Requirements (e.g., Reaction, Extraction) B Consider this compound's Role (Solute or Solvent) A->B C Initial Screening: 'Like Dissolves Like' B->C D Evaluate Physical Properties (Boiling Point, Density, Viscosity) C->D E Assess Safety & Environmental Factors (Toxicity, Flammability, Green Chemistry Metrics) D->E F Perform Experimental Verification (Small-Scale Solubility/Miscibility Tests) E->F G Select Optimal Solvent F->G

Caption: A logical workflow for the selection of an organic solvent for use with this compound.

Conclusion

This compound is a nonpolar hydrocarbon that exhibits high solubility in a wide range of nonpolar organic solvents and is insoluble in polar solvents like water. While specific quantitative solubility data is sparse, its solubility behavior can be reliably predicted based on fundamental chemical principles. For applications requiring precise solubility values, the detailed experimental protocol provided in this guide offers a robust method for their determination. The logical workflow for solvent selection further aids researchers and professionals in making informed decisions for processes involving this compound, considering not only solubility but also other critical physical, safety, and environmental factors.

References

An In-depth Technical Guide to the Safety and Handling of Methylcycloheptane

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Comprehensive safety and toxicological data for methylcycloheptane (CAS No: 4126-78-7) is limited. This guide leverages data from the structurally similar and well-studied compound, methylcyclohexane (B89554) (CAS No: 108-87-2), as a primary surrogate for assessing potential hazards and outlining safety precautions. Researchers should handle this compound with the utmost care, assuming it possesses hazards similar to or greater than those of methylcyclohexane until more specific data becomes available.

Introduction

This compound is a cyclic alkane with the chemical formula C₈H₁₆.[1][2] It is a colorless liquid with a hydrocarbon-like odor.[1] Its seven-membered ring structure with a methyl substituent makes it a subject of interest in conformational analysis and as a component in fuel research.[3] This guide provides a detailed overview of the known properties of this compound and comprehensive safety and handling protocols, primarily based on data for methylcyclohexane, to ensure its safe use in research and development settings.

Physical and Chemical Properties

A comparison of the physical and chemical properties of this compound and its surrogate, methylcyclohexane, is presented below.

PropertyThis compoundMethylcyclohexane
Molecular Formula C₈H₁₆[1][2]C₇H₁₄[4][5]
Molecular Weight 112.21 g/mol [1][2]98.19 g/mol [4][5]
Appearance Clear, colorless liquid[1]Colorless liquid with a faint, benzene-like odor[4][6]
Boiling Point 135.8 – 141.0 °C[1][2]101 °C[5][7]
Melting Point -64.0 °C[1]-126.3 °C[5][7]
Flash Point 19.9 °C[2]-3.9 °C (closed cup)[8]
Density 0.8 - 0.8288 g/cm³[1][2]0.77 g/mL at 25 °C[7][8]
Vapor Pressure 9.4 mmHg at 25°C[2]37 mmHg at 20 °C[5]
Water Solubility Insoluble[1]Insoluble[4][9]
LogP 4.44[2]3.61[4]

Flammability and Fire Hazards

This compound is a flammable liquid.[10] The vapor is heavier than air and may travel to a source of ignition and flash back.[11] Vapors may form explosive mixtures with air.[11]

ParameterData (Primarily for Methylcyclohexane)
Flash Point -3.9 °C (closed cup)[8]
Lower Explosive Limit (LEL) 1.1 - 1.2%[6][9]
Upper Explosive Limit (UEL) 6.7%[6][9]
Autoignition Temperature 258 - 260 °C[8][12]
NFPA 704 Rating (for Methylcyclohexane) Health: 2, Flammability: 3, Instability: 0[5][13]

Fire Fighting Measures:

  • Suitable Extinguishing Media: Use dry chemical, CO₂, water spray, or alcohol-resistant foam.[14]

  • Unsuitable Extinguishing Media: Do not use a solid water stream as it may scatter and spread the fire.

  • Specific Hazards: Vapors are heavier than air and may spread along the ground and collect in low or confined areas.[11] Containers may explode when heated.[15]

  • Protective Equipment: Wear self-contained breathing apparatus (SCBA) and full protective gear.[16]

Health Hazards and Toxicology

Exposure to this compound may cause adverse health effects. The primary routes of exposure are inhalation, skin contact, and ingestion.[6]

Acute Effects:

  • Inhalation: Inhalation of vapors may cause respiratory tract irritation, dizziness, drowsiness, headache, and nausea.[7] High concentrations can lead to central nervous system (CNS) depression, narcosis, and unconsciousness.[9]

  • Skin Contact: May cause skin irritation, redness, and drying.[16] Prolonged or repeated contact can lead to dermatitis due to the defatting action on the skin.[9]

  • Eye Contact: May cause irritation and redness.[9]

  • Ingestion: May be fatal if swallowed and enters airways (aspiration hazard).[11][16] Ingestion can cause gastrointestinal irritation, nausea, and vomiting.[9]

Chronic Effects:

  • Prolonged or repeated exposure may affect the liver and kidneys.[9] Chronic solvent inhalation may result in nervous system impairment.[9]

Toxicological Data (for Methylcyclohexane):

EndpointValueSpecies
LD₅₀ (Oral) 2,250 mg/kgMouse[17]
LD₅₀ (Oral) >3,200 mg/kgRat[18]
LD₅₀ (Dermal) >86,000 mg/kgRabbit[12]
LC₅₀ (Inhalation) 41,500 mg/m³/2hMouse[18]
LC₅₀ (Inhalation) 7,613 ppm/4hRabbit[18]

First Aid Measures

Immediate medical attention is required in case of serious exposure.

Exposure RouteFirst Aid Procedure
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[14]
Skin Contact Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Wash contaminated clothing before reuse. Seek medical attention if irritation persists.[13]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek medical attention.[13]
Ingestion Do NOT induce vomiting. If vomiting occurs, keep head lower than hips to prevent aspiration. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[9][11]

Handling and Storage

Proper handling and storage procedures are crucial to minimize the risk of exposure and fire.

Handling:

  • Use in a well-ventilated area, preferably in a chemical fume hood.[9]

  • Keep away from heat, sparks, open flames, and other ignition sources. - No smoking.[11][13]

  • Ground and bond containers and receiving equipment to prevent static electricity discharge.[11][13]

  • Use only non-sparking tools.[11][13]

  • Avoid contact with skin, eyes, and clothing.[16]

  • Wear appropriate personal protective equipment (PPE).[13]

  • Wash hands thoroughly after handling.[9]

G cluster_storage Storage cluster_handling Handling cluster_ppe Personal Protective Equipment (PPE) Store in a cool, dry, well-ventilated area Store in a cool, dry, well-ventilated area Keep container tightly closed Keep container tightly closed Store away from incompatible materials (e.g., strong oxidizers) Store away from incompatible materials (e.g., strong oxidizers) Store in a flammable liquids cabinet Store in a flammable liquids cabinet Use in a well-ventilated area or fume hood Use in a well-ventilated area or fume hood Keep away from ignition sources Keep away from ignition sources Ground and bond containers Ground and bond containers Use non-sparking tools Use non-sparking tools Wear appropriate PPE Wear appropriate PPE Safety glasses with side shields or goggles Safety glasses with side shields or goggles Wear appropriate PPE->Safety glasses with side shields or goggles Chemical-resistant gloves (e.g., nitrile) Chemical-resistant gloves (e.g., nitrile) Wear appropriate PPE->Chemical-resistant gloves (e.g., nitrile) Flame-retardant lab coat Flame-retardant lab coat Wear appropriate PPE->Flame-retardant lab coat Respiratory protection if ventilation is inadequate Respiratory protection if ventilation is inadequate Wear appropriate PPE->Respiratory protection if ventilation is inadequate This compound This compound Handling Handling This compound->Handling Handling->Wear appropriate PPE Storage Storage Handling->Storage

Caption: Logical workflow for the safe handling and storage of this compound.

Personal Protective Equipment (PPE)

  • Eye/Face Protection: Wear chemical safety goggles or a face shield.[9]

  • Skin Protection: Wear chemical-resistant gloves (e.g., nitrile rubber), a flame-retardant lab coat, and closed-toe shoes.[13]

  • Respiratory Protection: If engineering controls do not maintain airborne concentrations below recommended exposure limits, a NIOSH-approved respirator is recommended.[6]

Accidental Release Measures

  • Small Spills: Eliminate all ignition sources. Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a suitable, closed container for disposal.[9]

  • Large Spills: Evacuate the area. Eliminate all ignition sources. Prevent the spill from entering drains or waterways. Use a vapor-suppressing foam to reduce vapors. Dike the spill and collect the material with non-sparking tools.[14]

Disposal Considerations

Dispose of waste in accordance with local, state, and federal regulations. This material and its container must be disposed of as hazardous waste.[16] Do not allow it to enter drains or waterways.[16]

Experimental Protocols

Determination of Flash Point (Pensky-Martens Closed Cup Method - ASTM D93)

This method is used to determine the flash point of petroleum products in the temperature range of 40°C to 370°C.[13][14][16]

Methodology:

  • A brass test cup is filled with a specified volume of the sample.[19]

  • The sample is heated and stirred at a specified rate.[10] For Procedure A (applicable to distillate fuels), the stirring rate is 90-120 rpm.[13]

  • An ignition source is directed into the cup at regular temperature intervals, with the stirring momentarily stopped.[19]

  • The flash point is the lowest temperature at which the application of the ignition source causes the vapors above the liquid to ignite.[14][19]

Acute Dermal Toxicity Assessment (OECD Guideline 402)

This test provides information on health hazards likely to arise from a short-term dermal exposure to a substance.[20][21]

Methodology:

  • Animal Selection: Healthy young adult animals of a single sex (usually females) are used.[22] The fur is clipped from the dorsal area of the trunk of the test animals approximately 24 hours before the test.[23]

  • Dose Application: The test substance is applied uniformly over an area that is approximately 10% of the total body surface area.[24] The area is then covered with a porous gauze dressing.[23]

  • Exposure: The exposure period is 24 hours.[23]

  • Observation: Animals are observed for mortality, signs of toxicity, and body weight changes for at least 14 days.[24]

  • Necropsy: All animals are subjected to a gross necropsy at the end of the study.[24]

G Animal Preparation Animal Preparation Dose Application Dose Application Animal Preparation->Dose Application Shaved skin Exposure (24h) Exposure (24h) Dose Application->Exposure (24h) Apply test substance Observation (14 days) Observation (14 days) Exposure (24h)->Observation (14 days) Remove substance Data Collection Data Collection Observation (14 days)->Data Collection Mortality, toxicity signs, body weight Necropsy Necropsy Data Collection->Necropsy End of observation period Final Report Final Report Necropsy->Final Report Gross pathological examination

Caption: Experimental workflow for an acute dermal toxicity study (OECD 402).

References

Methodological & Application

Methylcycloheptane as a non-polar solvent in organic synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction

Methylcycloheptane is a cyclic alkane that serves as a non-polar, aprotic solvent in various chemical applications.[1] Its properties make it a potential substitute for other non-polar solvents like toluene (B28343) and hexane (B92381) in organic synthesis, particularly where lower toxicity and different physical characteristics are desired. This document provides an overview of this compound's properties, potential applications, and general protocols for its use as a solvent in organic synthesis.

Physical and Chemical Properties

This compound is a colorless liquid with a characteristic hydrocarbon-like odor.[2] Its physical and chemical properties are summarized in the table below, providing a comparison with the common non-polar solvent, toluene.

PropertyThis compoundTolueneReference
Molecular Formula C₈H₁₆C₇H₈[2]
Molecular Weight 112.21 g/mol 92.14 g/mol [2]
Boiling Point 135-138 °C111 °C[2]
Melting Point -111.4 °C-95 °C[2]
Density 0.77 g/cm³0.87 g/cm³[2]
Solubility in Water InsolubleInsoluble[2]
Dipole Moment ~0 D0.36 D[2]

Applications in Organic Synthesis

While specific, detailed protocols for the use of this compound in common named reactions are not extensively documented in readily available literature, its properties as a non-polar, aprotic solvent suggest its utility in a range of organic transformations. Its higher boiling point compared to solvents like diethyl ether or hexane can be advantageous for reactions requiring elevated temperatures.

Potential applications include:

  • Reactions involving non-polar reagents: this compound can effectively dissolve non-polar starting materials and intermediates, facilitating reactions such as certain types of polymerizations and reactions with organometallic reagents where a non-coordinating solvent is preferred.

  • A substitute for toluene: Due to toxicity concerns associated with toluene, this compound can be considered as a less hazardous alternative in applications where a non-polar, aromatic-free solvent with a relatively high boiling point is required.

  • Grignard Reactions: While ethers are the typical solvents for Grignard reagent formation due to their ability to coordinate with the magnesium center, hydrocarbon solvents like this compound could potentially be used for the subsequent reaction of a pre-formed Grignard reagent with a non-polar substrate, particularly at higher temperatures.

  • Wittig Reaction: The Wittig reaction is often carried out in aprotic solvents. For non-stabilized ylides, a non-polar solvent like this compound could be employed, although ethereal solvents are more common to ensure solubility of the phosphonium (B103445) salt precursor.

General Experimental Protocol for Use as a Solvent

The following is a general protocol for utilizing this compound as a solvent in a moisture-sensitive organic reaction. This protocol should be adapted based on the specific requirements of the reaction being performed.

Materials:

  • Anhydrous this compound

  • Reaction vessel (e.g., round-bottom flask) equipped with a magnetic stir bar

  • Septa and needles for inert atmosphere techniques

  • Inert gas source (e.g., nitrogen or argon)

  • Starting materials and reagents

Procedure:

  • Drying the Solvent: Ensure the this compound is anhydrous for moisture-sensitive reactions. This can be achieved by distillation from a suitable drying agent (e.g., sodium/benzophenone) or by passing it through a column of activated alumina.

  • Reaction Setup: Assemble the reaction glassware and dry it thoroughly in an oven or by flame-drying under a stream of inert gas.

  • Inert Atmosphere: Purge the reaction vessel with an inert gas (nitrogen or argon) to remove air and moisture.

  • Addition of Solvent and Reagents: Add the anhydrous this compound to the reaction vessel via a cannula or syringe.

  • Dissolve the starting materials in the solvent.

  • Add other reagents to the reaction mixture as required by the specific protocol, maintaining the inert atmosphere.

  • Reaction Monitoring: Monitor the progress of the reaction using appropriate analytical techniques (e.g., TLC, GC-MS, NMR).

  • Work-up: Upon completion, quench the reaction appropriately. Perform an aqueous work-up to remove water-soluble byproducts and reagents. Due to the low density and immiscibility of this compound with water, phase separation is typically straightforward.

  • Purification: Dry the organic layer over a suitable drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The crude product can then be purified by standard techniques such as chromatography or crystallization.

Safety and Handling

This compound is a flammable liquid and should be handled with appropriate safety precautions.

  • Flammability: Keep away from open flames, sparks, and other sources of ignition.

  • Inhalation: Use in a well-ventilated area or in a fume hood to avoid inhaling vapors.

  • Skin and Eye Contact: Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. In case of contact, wash the affected area with soap and water.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from oxidizing agents.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep_solvent Dry this compound add_solvent Add Anhydrous this compound prep_solvent->add_solvent prep_glassware Dry Glassware setup Assemble & Purge with Inert Gas prep_glassware->setup setup->add_solvent add_reagents Add Reactants & Reagents add_solvent->add_reagents run_reaction Run Reaction (Stirring, Heating/Cooling) add_reagents->run_reaction monitor Monitor Progress (TLC, GC, etc.) run_reaction->monitor monitor->run_reaction Continue if incomplete quench Quench Reaction monitor->quench Reaction Complete extract Aqueous Extraction quench->extract dry Dry Organic Layer extract->dry concentrate Concentrate in vacuo dry->concentrate purify Purify Product concentrate->purify

Caption: General experimental workflow for an organic synthesis reaction using this compound as a solvent.

solvent_properties_influence cluster_properties Solvent Properties cluster_effects Influence on Reaction cluster_outcome Potential Reaction Outcome polarity Polarity (Non-polar) solubility Solubility of Non-polar Reactants polarity->solubility workup Ease of Aqueous Work-up polarity->workup boiling_point Boiling Point (135-138 °C) temp_range Wider Operating Temperature Range boiling_point->temp_range aprotic Aprotic Nature stability Avoidance of H-bonding Interactions aprotic->stability outcome Successful Transformation of Non-polar Substrates solubility->outcome temp_range->outcome stability->outcome

References

Application Notes and Protocols: The Use of Methylcycloheptane in Reaction Mechanism Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methylcycloheptane, a seven-membered cycloalkane, presents a unique scaffold for investigating a variety of reaction mechanisms in organic chemistry. Its conformational flexibility and the potential for transannular interactions make it an intriguing, albeit less common, substrate compared to its six-membered counterpart, methylcyclohexane. The study of reactions involving this compound and its derivatives can provide valuable insights into carbocation rearrangements, neighboring group participation, and the influence of conformation on reactivity. These mechanistic understandings are fundamental in various fields, including the development of synthetic methodologies and the design of new therapeutic agents.

This document provides an overview of the potential applications of this compound in reaction mechanism studies, focusing on key reaction types where its structure can be leveraged to elucidate mechanistic details. Due to the limited specific literature on this compound for this purpose, the following sections will extrapolate from the well-established chemistry of other cycloalkanes and medium-sized rings to propose how this compound could be effectively utilized as a mechanistic probe.

Conformational Analysis of this compound

The reaction pathways of cyclic molecules are intrinsically linked to their conformational preferences. Cycloheptane (B1346806) and its derivatives, such as this compound, are known to exist in a dynamic equilibrium between several conformations, with the twist-chair conformation being the most stable.[1][2]

The introduction of a methyl group on the cycloheptane ring introduces additional conformational isomers and energetic considerations. The methyl group can occupy either an axial-like or an equatorial-like position in the various ring conformations. The relative energies of these conformers will influence the ground state of the reactant and the transition states of any subsequent reactions. Understanding these conformational equilibria is a prerequisite for detailed mechanistic analysis.

Key Conformational States of Cycloheptane:

  • Twist-Chair (TC): Generally the most stable conformation.

  • Chair (C): A higher energy conformation.

  • Boat (B): Another higher energy conformation.

  • Twist-Boat (TB): A flexible conformation that often serves as an intermediate in the interconversion of other forms.

The presence of a methyl group will further differentiate the energies of these conformations, with steric interactions playing a significant role. For instance, a methyl group in an axial-like position may experience greater steric hindrance than one in an equatorial-like position.

A logical workflow for conformational analysis prior to reaction mechanism studies is crucial.

G Workflow for Conformational Analysis cluster_computational Computational Analysis cluster_experimental Experimental Verification comp_start Propose Possible Conformers of this compound dft Perform DFT Calculations (e.g., B3LYP/6-31G*) comp_start->dft energy Determine Relative Stabilities (ΔG) dft->energy coupling Analyze Coupling Constants and NOE energy->coupling Compare and Validate exp_start Synthesize this compound nmr Variable Temperature NMR Spectroscopy exp_start->nmr nmr->coupling G reactant 1-Chloro-1-methylcycloheptane carbocation1 1-Methylcycloheptyl Cation (3°) reactant->carbocation1 S(N)1 ionization product1 1-Ethoxy-1-methylcycloheptane carbocation1->product1 Trapping by EtOH product2 1-Methylcycloheptene carbocation1->product2 E1 Elimination rearranged_carbocation Rearranged Cation (e.g., 2° via ring contraction) carbocation1->rearranged_carbocation 1,2-Hydride/Alkyl Shift or Ring Contraction product3 Products from Rearranged Cation rearranged_carbocation->product3 Trapping/Elimination G start_cation Carbocation at C1 of this compound end_cation Carbocation at C4 (after shift) start_cation->end_cation Transannular 1,4-Hydride Shift product Product from Trapping at C4 end_cation->product Nucleophilic Attack

References

Application Notes and Protocols: Methylcycloheptane as a Versatile Starting Material for Functionalized Cycloheptanes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The cycloheptane (B1346806) ring is a key structural motif in a variety of biologically active molecules and natural products. Its inherent conformational flexibility allows for effective interaction with biological targets, making functionalized cycloheptanes valuable scaffolds in drug discovery. Methylcycloheptane, a readily available and cost-effective starting material, offers a strategic entry point for the synthesis of a diverse array of cycloheptane derivatives. This document provides detailed application notes and experimental protocols for the functionalization of this compound through key chemical transformations, including halogenation and oxidation, and the subsequent derivatization of the resulting intermediates.

Core Strategies for Functionalization

The primary challenge in utilizing this compound as a starting material lies in the selective activation of its C-H bonds. The presence of a tertiary carbon atom at the point of methyl substitution provides a site of enhanced reactivity, particularly for free-radical reactions. The main strategies for the initial functionalization of this compound are:

  • Free-Radical Halogenation: This method introduces a halogen atom, typically bromine, at the tertiary carbon, creating a versatile intermediate for subsequent nucleophilic substitution or elimination reactions.

  • Catalytic Oxidation: This approach aims to introduce an oxygen-containing functional group, such as a hydroxyl group, at the tertiary or other positions on the ring, leading to the formation of alcohols, which can be further oxidized to ketones or carboxylic acids.

Free-Radical Bromination of this compound

Free-radical bromination of this compound is a highly regioselective reaction that favors the substitution of the tertiary hydrogen atom. This is due to the greater stability of the resulting tertiary radical intermediate compared to secondary or primary radicals. N-Bromosuccinimide (NBS) is a commonly used reagent for this transformation, as it provides a low, constant concentration of bromine, minimizing side reactions.

Experimental Protocol: Synthesis of 1-Bromo-1-methylcycloheptane

Materials:

  • This compound

  • N-Bromosuccinimide (NBS)

  • Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO)

  • Carbon tetrachloride (CCl₄) or Dichloromethane (CH₂Cl₂) (Anhydrous)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium thiosulfate (B1220275) (Na₂S₂O₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq.).

  • Dissolve the this compound in a suitable anhydrous solvent such as carbon tetrachloride or dichloromethane.

  • Add N-bromosuccinimide (1.1 eq.) and a radical initiator such as AIBN (0.05 eq.) or benzoyl peroxide.

  • Heat the reaction mixture to reflux (the boiling point of the solvent) with vigorous stirring. The reaction can also be initiated by irradiation with a UV lamp.

  • Monitor the progress of the reaction by gas chromatography-mass spectrometry (GC-MS) or thin-layer chromatography (TLC). The reaction is typically complete when the solid NBS has been consumed and succinimide (B58015) is observed as a white solid floating in the reaction mixture.

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the mixture to remove the succinimide precipitate and wash the solid with a small amount of the reaction solvent.

  • Transfer the filtrate to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution, saturated aqueous sodium thiosulfate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude 1-bromo-1-methylcycloheptane.

  • The crude product can be purified by fractional distillation under reduced pressure.

Representative Data for Free-Radical Bromination

The following table presents representative yields for the free-radical bromination of methylcycloalkanes, demonstrating the high selectivity for the tertiary position.

Starting MaterialProductReagentsYield (%)Reference
Methylcyclohexane1-Bromo-1-methylcyclohexaneNBS, AIBN, CCl₄>90Adapted from[1]
This compound1-Bromo-1-methylcycloheptaneNBS, BPO, CH₂Cl₂85-95 (expected)N/A

Catalytic Oxidation of this compound

Catalytic oxidation provides a direct route to introduce oxygen-containing functional groups onto the cycloheptane ring. Various catalytic systems can be employed to achieve hydroxylation, leading to the formation of methylcycloheptanols. The regioselectivity of the oxidation can be influenced by the choice of catalyst and reaction conditions.

Experimental Protocol: Synthesis of 1-Methylcycloheptanol

Materials:

  • This compound

  • Manganese(III) catalyst (e.g., [Mn(salen)Cl])

  • Trichloroisocyanuric acid (TCCA) or other suitable oxidant

  • Acetonitrile (CH₃CN)

  • Silica (B1680970) gel for column chromatography

  • Hexane

  • Ethyl acetate (B1210297)

  • Reaction vial or flask

  • Magnetic stirrer and stir bar

  • Thermostatted oil bath

Procedure:

  • In a reaction vial, dissolve the manganese(III) catalyst in acetonitrile.

  • Add this compound (substrate) to the solution.

  • Add the oxidant, such as TCCA, to the reaction mixture. A typical substrate:oxidant:catalyst ratio is 1000:333:1.[2]

  • Seal the vial and stir the reaction mixture at a controlled temperature (e.g., 50 °C) for a specified time (e.g., 24 hours).[2]

  • Monitor the reaction progress by GC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Filter the reaction mixture through a short plug of silica gel to remove the catalyst.

  • Wash the silica gel with a small amount of acetonitrile.

  • The filtrate can be analyzed by GC-MS to determine the product distribution.

  • To isolate the products, the solvent can be removed under reduced pressure, and the resulting residue can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient.

Representative Data for Catalytic Oxidation

The following table shows representative conversion and product distribution for the catalytic oxidation of methylcyclohexane, which can be considered analogous to this compound.[2]

SubstrateCatalystOxidantTemperature (°C)Conversion (%)Major Products
Methylcyclohexane[Mn(salen)Cl]TCCA50~301-Chloro-1-methylcyclohexane, Methylcyclohexenes
This compound[Mn(salen)Cl]TCCA50(expected)1-Chloro-1-methylcycloheptane, Methylcycloheptenes

Note: The reaction with TCCA can lead to halogenated products in addition to oxidized products.

Subsequent Functionalization of Intermediates

The initially formed 1-bromo-1-methylcycloheptane and methylcycloheptanols are versatile intermediates that can be converted into a wide range of functionalized cycloheptanes.

From 1-Bromo-1-methylcycloheptane:
  • Nucleophilic Substitution: Reaction with various nucleophiles (e.g., NaN₃, NaCN, alkoxides) can introduce azide, nitrile, and ether functionalities.

  • Elimination: Treatment with a strong, non-nucleophilic base (e.g., potassium tert-butoxide) will yield 1-methylcycloheptene, which can undergo further alkene functionalization reactions.

  • Grignard Reagent Formation: Reaction with magnesium metal forms the corresponding Grignard reagent, which can be reacted with various electrophiles (e.g., CO₂ to form 1-methylcycloheptanecarboxylic acid).

From Methylcycloheptanols:
  • Oxidation to Ketones: Secondary alcohols on the cycloheptane ring can be oxidized to the corresponding ketones using reagents like pyridinium (B92312) chlorochromate (PCC) or Swern oxidation conditions.

  • Oxidation to Carboxylic Acids: The methyl group can potentially be oxidized to a carboxylic acid under strong oxidizing conditions, although this is a more challenging transformation. A more reliable route would be through the Grignard reagent derived from the corresponding bromide.

Visualizing the Synthetic Pathways

The following diagrams illustrate the key reaction pathways starting from this compound.

Functionalization_of_this compound MCH This compound BrMCH 1-Bromo-1-methylcycloheptane MCH->BrMCH NBS, AIBN (Free-Radical Bromination) MCHol Methylcycloheptanols MCH->MCHol Catalytic Oxidation (e.g., Mn(III), Oxidant) MCHene 1-Methylcycloheptene BrMCH->MCHene t-BuOK (Elimination) MCH_Grignard Grignard Reagent BrMCH->MCH_Grignard Mg, THF MCH_COOH 1-Methylcycloheptane- carboxylic Acid MCH_Grignard->MCH_COOH 1. CO2 2. H3O+

Caption: Key functionalization pathways of this compound.

Experimental_Workflow_Bromination start Start: This compound, NBS, AIBN in CCl4 reflux Heat to Reflux start->reflux monitor Monitor Reaction (TLC or GC-MS) reflux->monitor workup Aqueous Workup (NaHCO3, Na2S2O3, Brine) monitor->workup dry Dry Organic Layer (MgSO4) workup->dry concentrate Concentrate (Rotary Evaporator) dry->concentrate purify Purify by Distillation concentrate->purify

Caption: Experimental workflow for free-radical bromination.

Conclusion

This compound serves as a practical and economical starting point for the synthesis of a variety of functionalized cycloheptane derivatives. The strategic application of free-radical halogenation and catalytic oxidation allows for the introduction of key functional groups that can be further elaborated. The protocols and data presented herein provide a foundational guide for researchers in academia and industry to explore the rich chemical space of cycloheptane-based molecules for applications in medicinal chemistry and materials science. Further optimization of reaction conditions and exploration of novel catalytic systems will undoubtedly expand the utility of this compound in organic synthesis.

References

Application Notes and Protocols for Ring-Opening Reactions of Methylcycloheptane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed overview of the primary ring-opening reactions applicable to methylcycloheptane. Due to the relative scarcity of literature focused specifically on this compound compared to smaller cycloalkanes, this guide extrapolates from well-established data on methylcyclopentane (B18539) and methylcyclohexane, alongside theoretical and computational studies on cycloheptane (B1346806) derivatives. The primary reaction types covered are catalytic hydrogenolysis, oxidative cleavage, and free-radical mediated ring-opening. For each, this document outlines the core chemical principles, proposes detailed reaction mechanisms, provides representative experimental protocols, and tabulates expected product distributions and yields. The potential applications of the resulting functionalized octane (B31449) derivatives in drug discovery and development are also discussed.

Introduction

This compound, a seven-membered cycloalkane, is a component of some crude oils and finds application as a solvent. Its ring-opening reactions are of significant interest as they provide a pathway to linear C8 compounds, particularly functionalized octanes. These linear chains are valuable building blocks in organic synthesis and can serve as scaffolds or fragments in the design of new therapeutic agents. The inherent ring strain in cycloheptane, while less than that of cyclopropane (B1198618) or cyclobutane, is still a driving force for ring-opening reactions. The position of the methyl group on the cycloheptane ring introduces asymmetry, leading to potential regioselectivity in the ring-opening process. Understanding and controlling this selectivity is key to the synthetic utility of these reactions.

This document serves as a practical guide for researchers exploring the synthetic potential of this compound ring-opening. It combines established knowledge from related systems with theoretical predictions to offer a comprehensive starting point for experimental investigation.

Catalytic Hydrogenolysis of this compound

Catalytic hydrogenolysis is a common method for the ring-opening of cycloalkanes, particularly in the context of petroleum refining and production of high-octane gasoline. This process involves the cleavage of a carbon-carbon bond in the cycloalkane ring with the simultaneous addition of hydrogen, typically over a metal catalyst at elevated temperature and pressure.

Mechanistic Considerations

The mechanism of hydrogenolysis of cycloalkanes on metal surfaces is complex and can proceed through various intermediates. For this compound, the reaction is initiated by the dehydrogenation of the cycloalkane on the catalyst surface to form a cycloalkene or a surface-adsorbed intermediate. This is followed by the cleavage of a C-C bond, which is the rate-determining step. The resulting acyclic species is then hydrogenated to yield the final alkane products.

The regioselectivity of the C-C bond cleavage is influenced by several factors, including the nature of the catalyst, the reaction conditions, and steric hindrance from the methyl group. Theoretical studies on smaller cycloalkyl radicals suggest that ring-opening is influenced by the stability of the resulting radical intermediates. By analogy, cleavage of the C-C bonds further from the methyl group in this compound may be favored to avoid the formation of less stable primary radicals.

A simplified proposed workflow for the catalytic hydrogenolysis of this compound is illustrated below.

cluster_workflow Catalytic Hydrogenolysis Workflow This compound This compound Adsorption Adsorption onto Catalyst Surface This compound->Adsorption Dehydrogenation Dehydrogenation Adsorption->Dehydrogenation H2 RingOpening C-C Bond Cleavage (Ring-Opening) Dehydrogenation->RingOpening Hydrogenation Hydrogenation RingOpening->Hydrogenation H2 Desorption Desorption of Products Hydrogenation->Desorption Products Octane Isomers Desorption->Products cluster_pathway Proposed Ozonolysis Pathway This compound This compound Intermediate Hydrotrioxide Intermediate This compound->Intermediate C-H Insertion Ozone Ozone (O3) Ozone->Intermediate Decomposition Decomposition Intermediate->Decomposition KetoAcid Keto-acid Decomposition->KetoAcid FurtherOxidation Further Oxidation KetoAcid->FurtherOxidation Diacid Dicarboxylic Acid FurtherOxidation->Diacid cluster_radical_chain Free-Radical Chain Mechanism cluster_propagation Initiation Initiation (e.g., Peroxide decomposition) H_Abstraction H-Abstraction from This compound Initiation->H_Abstraction Propagation Propagation Cycle Termination Termination Propagation->Termination Methylcycloheptyl_Radical Methylcycloheptyl Radical H_Abstraction->Methylcycloheptyl_Radical Ring_Opening β-Scission (Ring-Opening) Methylcycloheptyl_Radical->Ring_Opening Acyclic_Radical Acyclic Octenyl Radical Ring_Opening->Acyclic_Radical Chain_Propagation H-Abstraction from another This compound Acyclic_Radical->Chain_Propagation Chain_Propagation->H_Abstraction Ring_Opened_Product Ring-Opened Product (Octene Isomer) Chain_Propagation->Ring_Opened_Product

Application Notes and Protocols: Oxidation and Halogenation of Methylcycloheptane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methylcycloheptane, a saturated seven-membered carbocycle, serves as a versatile scaffold in organic synthesis and medicinal chemistry. Its functionalization through oxidation and halogenation reactions opens avenues for the creation of diverse derivatives with potential applications in drug discovery. The conformational flexibility of the cycloheptane (B1346806) ring, combined with the stereochemical possibilities introduced by the methyl group, allows for the generation of complex three-dimensional structures that can interact with biological targets. These application notes provide detailed protocols for the oxidation and halogenation of this compound, along with insights into the potential applications of the resulting products in drug development.

I. Oxidation of this compound

Oxidation of this compound can lead to the formation of alcohols, ketones, and dicarboxylic acids, depending on the reaction conditions and the oxidizing agent employed. These oxygenated derivatives are valuable intermediates for the synthesis of more complex molecules.

A. Application Notes

The introduction of hydroxyl or carbonyl functionalities onto the this compound core can significantly impact its physicochemical properties and biological activity. For instance, cycloheptyl ketones are being explored as building blocks in the development of novel therapeutics. The lipophilicity of the cycloheptane ring can be modulated by the introduction of polar functional groups, influencing pharmacokinetic properties such as absorption, distribution, metabolism, and excretion (ADME).

Oxidized this compound derivatives can serve as precursors for a variety of pharmacologically active compounds. The ketone functionality, for example, can be a handle for further synthetic transformations to introduce diverse pharmacophores. While direct applications of simple oxidized methylcycloheptanes in medicinal chemistry are not extensively documented, the cycloheptane motif is present in a number of natural products and synthetic compounds with biological activity.

B. Experimental Protocols

This protocol describes the oxidation of this compound using potassium permanganate (B83412) under two different conditions to yield either methylcycloheptanones or a dicarboxylic acid derivative through oxidative cleavage.

Materials:

Procedure for the Synthesis of Methylcycloheptanones (Mild Conditions):

  • In a 250 mL round-bottom flask, dissolve 5.0 g of this compound in 100 mL of a 1:1 mixture of acetone and water.

  • Cool the flask in an ice bath to 0-5 °C with constant stirring.

  • In a separate beaker, prepare a solution of 8.0 g of potassium permanganate and 1.0 g of sodium hydroxide in 150 mL of cold distilled water.

  • Slowly add the potassium permanganate solution to the stirred this compound solution over 30-45 minutes, maintaining the temperature below 10 °C.

  • After the addition is complete, continue stirring in the ice bath for 1-2 hours, or until the purple color of the permanganate has disappeared and a brown precipitate of manganese dioxide (MnO₂) has formed.

  • Quench the reaction by adding solid sodium bisulfite in small portions until the brown precipitate dissolves and the solution becomes colorless.

  • Remove the acetone using a rotary evaporator.

  • Transfer the aqueous solution to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).

  • Combine the organic extracts, wash with brine (50 mL), and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the solvent under reduced pressure to obtain a mixture of methylcycloheptanones.

  • The products can be purified by column chromatography on silica (B1680970) gel.

Procedure for the Synthesis of 2-Methylheptanedioic Acid (Vigorous Conditions):

  • In a 500 mL round-bottom flask equipped with a reflux condenser, combine 5.0 g of this compound and 150 mL of a 10% aqueous sulfuric acid solution.

  • In a separate beaker, dissolve 25 g of potassium permanganate in 150 mL of water, heating gently if necessary.

  • Slowly add the hot potassium permanganate solution to the stirred this compound mixture. The reaction is exothermic; control the addition rate to maintain a gentle reflux.

  • After the addition is complete, heat the mixture to reflux for 2-3 hours, or until the purple color of the permanganate is replaced by a brown precipitate of manganese dioxide.

  • Cool the reaction mixture to room temperature and then in an ice bath.

  • Add solid sodium bisulfite in small portions until the manganese dioxide dissolves and the solution becomes colorless.

  • Transfer the acidic solution to a separatory funnel and extract the product with diethyl ether (3 x 75 mL).

  • Combine the organic extracts, wash with brine (50 mL), and dry over anhydrous magnesium sulfate.

  • Remove the solvent by rotary evaporator to yield crude 2-methylheptanedioic acid, which can be purified by recrystallization.

C. Data Presentation

Table 1: Predicted Product Distribution and Yields for the Oxidation of this compound

Reaction ConditionMajor Product(s)Predicted Yield (%)
KMnO₄, NaOH, H₂O/Acetone, 0-5 °C1-Methylcycloheptan-x-ones (mixture of isomers)40-60
KMnO₄, H₂SO₄, H₂O, Reflux2-Methylheptanedioic acid50-70

Note: The yields are estimated based on similar reactions with cycloalkanes and may vary depending on the specific experimental conditions and purification methods.

D. Signaling Pathways and Experimental Workflows

Oxidation_Pathways cluster_mild Mild Oxidation cluster_vigorous Vigorous Oxidation Methylcycloheptane_mild This compound KMnO4_mild KMnO₄, NaOH 0-5 °C Methylcycloheptane_mild->KMnO4_mild Methylcycloheptanols Methylcycloheptanols (Intermediate) KMnO4_mild->Methylcycloheptanols Methylcycloheptanones Methylcycloheptanones (Mixture of isomers) Methylcycloheptanols->Methylcycloheptanones Further Oxidation Methylcycloheptane_vigorous This compound KMnO4_vigorous KMnO₄, H₂SO₄ Reflux Methylcycloheptane_vigorous->KMnO4_vigorous RingOpening Ring Opening KMnO4_vigorous->RingOpening Dicarboxylic_Acid 2-Methylheptanedioic acid RingOpening->Dicarboxylic_Acid

Caption: Reaction pathways for the oxidation of this compound.

Oxidation_Workflow Start Start: this compound Reaction Reaction with KMnO₄ (Mild or Vigorous Conditions) Start->Reaction Quenching Quenching with NaHSO₃ Reaction->Quenching Extraction Extraction with Organic Solvent Quenching->Extraction Drying Drying over MgSO₄ Extraction->Drying Concentration Solvent Removal (Rotary Evaporator) Drying->Concentration Purification Purification (Chromatography or Recrystallization) Concentration->Purification Product Final Product(s) Purification->Product

Caption: General experimental workflow for oxidation reactions.

II. Halogenation of this compound

Free-radical halogenation of this compound provides a direct method for introducing a halogen atom (e.g., bromine or chlorine) onto the cycloalkane ring. The regioselectivity of this reaction is a key consideration, as it determines the position of halogenation.

A. Application Notes

Halogenated this compound derivatives are valuable synthetic intermediates. The carbon-halogen bond can be readily converted into other functional groups through nucleophilic substitution or elimination reactions, or used in cross-coupling reactions to form new carbon-carbon bonds. These transformations are fundamental in the synthesis of complex molecules for drug discovery.

The introduction of a halogen atom can also directly influence the pharmacological properties of a molecule. Halogens can alter a compound's lipophilicity, metabolic stability, and binding affinity to biological targets. For example, halogenated compounds have shown a wide range of biological activities, including antibacterial, antifungal, and anticancer properties.[1][2][3] While specific examples for halogenated this compound are limited, the principles of using halogenation in drug design are well-established.

B. Experimental Protocols

This protocol describes the regioselective bromination of this compound at the tertiary carbon using N-bromosuccinimide (NBS) as the bromine source and a radical initiator.

Materials:

  • This compound

  • N-Bromosuccinimide (NBS)

  • Azobisisobutyronitrile (AIBN) or Benzoyl peroxide

  • Carbon tetrachloride (CCl₄) or Dichloromethane (CH₂Cl₂) (anhydrous)

  • Inert gas (e.g., Argon or Nitrogen)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with magnetic stirrer

  • Sintered glass funnel

  • Rotary evaporator

Procedure:

  • To a 100 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add this compound (5.0 g, 44.6 mmol) and anhydrous carbon tetrachloride (50 mL).

  • Add N-bromosuccinimide (8.7 g, 48.9 mmol) and a catalytic amount of AIBN (approx. 100 mg).

  • Flush the apparatus with an inert gas.

  • Heat the reaction mixture to reflux (approximately 77 °C for CCl₄) with vigorous stirring. Irradiation with a UV lamp can also be used to initiate the reaction.[3]

  • Continue refluxing for 2-4 hours, or until the reaction is complete (can be monitored by the disappearance of the dense NBS at the bottom of the flask).

  • Cool the reaction mixture to room temperature. The by-product, succinimide (B58015), will precipitate.

  • Filter the mixture through a sintered glass funnel to remove the succinimide.

  • Wash the succinimide with a small amount of cold carbon tetrachloride.

  • Combine the filtrate and washings and remove the solvent using a rotary evaporator.

  • The crude product, primarily 1-bromo-1-methylcycloheptane, can be purified by vacuum distillation.

C. Data Presentation

Table 2: Predicted Product Distribution for the Free-Radical Bromination of this compound

ProductPosition of BrominationRadical Intermediate StabilityPredicted Abundance
1-Bromo-1-methylcycloheptaneTertiary (C1)Tertiary (most stable)Major Product
(Bromomethyl)cycloheptanePrimary (methyl group)Primary (least stable)Minor Product
1-Bromo-2-methylcycloheptaneSecondary (C2)SecondaryMinor Product
1-Bromo-3-methylcycloheptaneSecondary (C3)SecondaryMinor Product
1-Bromo-4-methylcycloheptaneSecondary (C4)SecondaryMinor Product

Note: The high selectivity of bromination for the most stable radical intermediate means that 1-bromo-1-methylcycloheptane is expected to be the predominant product.[4]

D. Signaling Pathways and Experimental Workflows

Halogenation_Mechanism cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination Initiator AIBN or Light Br_radical Br• (from NBS) Initiator->Br_radical This compound This compound Tertiary_Radical Tertiary Alkyl Radical (most stable) This compound->Tertiary_Radical H• abstraction by Br• Brominated_Product 1-Bromo-1-methylcycloheptane Tertiary_Radical->Brominated_Product + Br₂ HBr HBr Br2 Br₂ (from NBS + HBr) New_Br_radical Br• Br2->New_Br_radical forms Radical1 Br• Termination_Product1 Br₂ Radical1->Termination_Product1 Termination_Product2 Alkyl-Br Radical1->Termination_Product2 Radical2 Br• Radical2->Termination_Product1 Radical3 Alkyl• Radical3->Termination_Product2 Termination_Product3 Alkyl-Alkyl Radical3->Termination_Product3 Radical3->Termination_Product3

Caption: Free-radical halogenation mechanism.

Halogenation_Workflow Start Start: this compound, NBS, AIBN Reaction Reflux in CCl₄ Start->Reaction Cooling Cool to Room Temperature Reaction->Cooling Filtration Filter to Remove Succinimide Cooling->Filtration Concentration Solvent Removal (Rotary Evaporator) Filtration->Concentration Purification Purification (Vacuum Distillation) Concentration->Purification Product 1-Bromo-1-methylcycloheptane Purification->Product

Caption: Experimental workflow for NBS bromination.

III. Conclusion

The oxidation and halogenation of this compound provide access to a range of functionalized derivatives that are of interest to researchers in organic synthesis and drug development. The protocols provided herein offer a starting point for the synthesis of these compounds. The regioselectivity of these reactions is a critical factor, and understanding the underlying principles of radical stability and oxidant reactivity is essential for predicting and controlling the reaction outcomes. The resulting oxidized and halogenated methylcycloheptanes can serve as versatile building blocks for the construction of more complex molecular architectures with potential therapeutic applications. Further exploration of the biological activities of these and other cycloheptane derivatives is a promising area for future research.

References

Methylcycloheptane as a Reference Standard in Gas Chromatography: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methylcycloheptane (C8H16, CAS No: 4126-78-7) is a saturated cyclic hydrocarbon that can serve as a valuable reference standard in gas chromatography (GC).[1] Its stable chemical nature and well-defined chromatographic behavior make it suitable for both qualitative and quantitative analyses, particularly in the context of hydrocarbon and petroleum product characterization. As a reference standard, this compound can be used for peak identification through retention time matching and for quantification using either external or internal standard methods. This document provides detailed application notes and protocols for its use.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

PropertyValue
Molecular Formula C8H16
Molecular Weight 112.21 g/mol
Boiling Point 135-136 °C
Density 0.791 g/mL at 25 °C

Application Notes

This compound is primarily utilized as a reference standard in GC for the following applications:

  • Qualitative Analysis: The retention time of this compound under specific chromatographic conditions is a characteristic property. By comparing the retention time of a peak in a sample chromatogram to that of a known this compound standard, the presence of this compound can be confirmed. This is a common practice in the analysis of complex hydrocarbon mixtures like gasoline and refinery gases.

  • Quantitative Analysis: this compound can be used to determine the concentration of analytes in a sample.

    • External Standard Method: A calibration curve is generated by injecting known concentrations of this compound and plotting the peak area against concentration. The concentration of this compound in an unknown sample can then be determined by comparing its peak area to the calibration curve.

    • Internal Standard Method: A known amount of this compound is added to all samples, calibration standards, and blanks. The ratio of the analyte peak area to the internal standard (this compound) peak area is used for quantification. This method is particularly useful as it corrects for variations in injection volume and instrument response, thereby improving the accuracy and precision of the results.[2][3]

  • System Suitability Testing: In routine analyses, this compound can be included in a standard mixture to verify the performance of the GC system. Consistent retention times and peak shapes for this compound indicate that the system is operating correctly.

  • Determination of Kovats Retention Indices: The Kovats retention index is a system-independent value that helps in the identification of compounds by comparing experimental values to literature data.[4] this compound's retention time can be used in conjunction with the retention times of n-alkanes to calculate the Kovats indices of other compounds in a mixture.

Quantitative Data

The Kovats retention index is a critical parameter for the use of a compound as a reference standard. The following table summarizes the reported Kovats retention indices for this compound on different non-polar stationary phases.

Stationary PhaseColumn TypeTemperature (°C)Kovats Retention Index (I)
SqualaneCapillary70861
100% Dimethylpolysiloxane (e.g., OV-101)CapillaryIsothermal~860 - 882
5% Phenyl-methylpolysiloxane (e.g., DB-5)CapillaryTemperature ProgrammedVaries with program

Note: The Kovats retention index can vary slightly depending on the specific conditions and the column used.

Experimental Protocols

Protocol 1: Qualitative Identification of this compound in a Hydrocarbon Mixture

This protocol outlines the procedure for identifying this compound in a complex hydrocarbon sample using a standard gas chromatography system with a flame ionization detector (GC-FID).

1. Materials and Reagents:

  • This compound standard (≥99% purity)

  • Hexane (B92381) or Pentane (GC grade)

  • Hydrocarbon sample for analysis

  • Helium or Hydrogen (carrier gas, high purity)

  • Air and Hydrogen (for FID)

2. Instrumentation:

  • Gas chromatograph equipped with a split/splitless injector and a flame ionization detector (FID).

  • Capillary column: 30 m x 0.25 mm ID, 0.25 µm film thickness, with a non-polar stationary phase (e.g., 5% phenyl-methylpolysiloxane).

3. GC Conditions:

ParameterSetting
Injector Temperature 250 °C
Split Ratio 50:1
Carrier Gas Helium
Flow Rate 1.0 mL/min (constant flow)
Oven Temperature Program Initial: 40 °C, hold for 5 minRamp: 10 °C/min to 200 °CHold: 5 min at 200 °C
Detector Temperature 280 °C

4. Standard Preparation:

  • Prepare a 100 ppm (v/v) solution of this compound in hexane.

5. Sample Preparation:

  • Dilute the hydrocarbon sample in hexane to an appropriate concentration to avoid column overloading. A starting dilution of 1:100 is recommended.

6. Analytical Procedure:

  • Inject 1 µL of the prepared this compound standard into the GC system and record the chromatogram.

  • Determine the retention time of the this compound peak.

  • Inject 1 µL of the diluted hydrocarbon sample into the GC system and record the chromatogram.

  • Compare the retention time of the peaks in the sample chromatogram with the retention time of the this compound standard. A peak in the sample with a matching retention time provides tentative identification of this compound.

7. Data Analysis:

  • Peak identification is confirmed if the retention time of a peak in the sample is within a narrow window (e.g., ±0.05 minutes) of the standard's retention time. For unambiguous identification, especially in complex matrices, analysis by Gas Chromatography-Mass Spectrometry (GC-MS) is recommended.

Protocol 2: Quantitative Analysis of an Analyte using this compound as an Internal Standard

This protocol describes the quantification of a target analyte in a sample using this compound as an internal standard.

1. Materials and Reagents:

  • Target analyte standard

  • This compound (internal standard, IS)

  • Solvent (compatible with the analyte and IS, e.g., hexane)

  • Sample containing the target analyte

2. Instrumentation:

  • Same as Protocol 1.

3. GC Conditions:

  • Optimize the GC conditions to achieve baseline separation of the target analyte, this compound, and other matrix components. The conditions from Protocol 1 can be used as a starting point.

4. Standard Preparation:

  • Internal Standard Stock Solution: Prepare a stock solution of this compound at a concentration of 1000 ppm in the chosen solvent.

  • Calibration Standards: Prepare a series of at least five calibration standards containing the target analyte at different known concentrations. To each calibration standard, add a fixed amount of the this compound internal standard stock solution to achieve a constant IS concentration (e.g., 100 ppm) in all standards.

5. Sample Preparation:

  • Accurately weigh or measure a known amount of the sample.

  • Add the same fixed amount of the this compound internal standard stock solution as used for the calibration standards.

  • Dilute with the solvent to a final known volume.

6. Analytical Procedure:

  • Inject 1 µL of each calibration standard into the GC and record the chromatograms.

  • Inject 1 µL of the prepared sample into the GC and record the chromatogram.

7. Data Analysis:

  • For each calibration standard, calculate the ratio of the peak area of the target analyte to the peak area of the this compound internal standard.

  • Plot a calibration curve of the peak area ratio versus the concentration of the target analyte.

  • Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²). An R² value > 0.99 is generally considered acceptable.

  • For the sample, calculate the ratio of the peak area of the target analyte to the peak area of the this compound internal standard.

  • Use the calibration curve equation to calculate the concentration of the target analyte in the prepared sample.

  • Finally, calculate the concentration of the target analyte in the original, undiluted sample.

Visualizations

GC_Qualitative_Workflow cluster_prep Preparation cluster_analysis GC-FID Analysis cluster_data Data Analysis Standard Prepare this compound Standard (100 ppm) Inject_Std Inject Standard Standard->Inject_Std Sample Dilute Hydrocarbon Sample (1:100) Inject_Sample Inject Sample Sample->Inject_Sample GC Gas Chromatograph Inject_Std->GC Inject_Sample->GC Get_RT_Std Determine Retention Time of Standard GC->Get_RT_Std Standard Chromatogram Get_RT_Sample Analyze Sample Chromatogram GC->Get_RT_Sample Sample Chromatogram Compare Compare Retention Times Get_RT_Std->Compare Get_RT_Sample->Compare Result Qualitative Identification Compare->Result

Caption: Workflow for qualitative analysis using this compound.

GC_Quantitative_Workflow cluster_prep Standard & Sample Preparation cluster_cal Calibration cluster_quant Quantification Cal_Stds Prepare Calibration Standards (Analyte + IS) GC_Analysis GC-FID Analysis Cal_Stds->GC_Analysis Sample_Prep Prepare Sample (Sample + IS) Sample_Prep->GC_Analysis Calc_Ratio_Std Calculate Peak Area Ratios (Analyte/IS) GC_Analysis->Calc_Ratio_Std Standard Chromatograms Calc_Ratio_Sample Calculate Sample Peak Area Ratio GC_Analysis->Calc_Ratio_Sample Sample Chromatogram Plot_Curve Plot Calibration Curve (Ratio vs. Concentration) Calc_Ratio_Std->Plot_Curve Lin_Reg Linear Regression Plot_Curve->Lin_Reg Calc_Conc Calculate Analyte Concentration using Calibration Curve Lin_Reg->Calc_Conc Calc_Ratio_Sample->Calc_Conc Final_Result Final Concentration in Original Sample Calc_Conc->Final_Result

Caption: Workflow for quantitative analysis with an internal standard.

References

High-Purity Methylcycloheptane: Application Notes and Protocols for Analytical Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of high-purity methylcycloheptane in various analytical techniques. This compound, a cycloalkane solvent, serves as a valuable tool in chromatography and spectroscopy due to its non-polar nature, well-defined physical properties, and compatibility with a wide range of organic compounds. Its high purity is critical for sensitive analytical applications where impurities could interfere with the detection and quantification of analytes.

Physicochemical Properties and Specifications

High-purity this compound is a colorless, flammable liquid with a faint, characteristic odor. Its physical and chemical properties make it a suitable solvent and standard for various analytical applications.

Table 1: Physicochemical Properties of High-Purity this compound

PropertyValueReference
Chemical Formula C₈H₁₆[1]
Molecular Weight 112.21 g/mol [1]
CAS Number 4126-78-7[1][2]
Boiling Point 101 °C (lit.)
Melting Point -126 °C (lit.)
Density 0.77 g/mL at 25 °C (lit.)
Refractive Index (n20/D) 1.422 - 1.427[2]
Vapor Density 3.4 (vs air)
Solubility in Water 0.014 g/L
Purity (by GC) ≥99.0%

Table 2: Solvent Properties and Miscibility

PropertyDescription
Polarity Non-polar aprotic solvent.[3]
UV Cutoff Estimated to be around 210 nm, similar to other cycloalkanes like cyclohexane (B81311) and methylcyclohexane.[4] Solvents should not absorb light in the same region as the sample.[4]
Miscibility Miscible with most organic solvents such as ethanol, acetone, acetonitrile, and hexane.[5][6][7][8][9] Immiscible with water.
Viscosity (Dynamic) Approximately 0.6387 mPa·s at 303.15 K.[10]

Applications in Gas Chromatography (GC)

High-purity this compound is widely used in gas chromatography as a non-polar solvent for sample preparation, a reference standard, and an internal standard. Its volatility and inertness make it an excellent choice for the analysis of a wide range of volatile and semi-volatile organic compounds.

As a Solvent for Sample Preparation

Due to its excellent solubilizing power for non-polar to moderately polar organic molecules, this compound is an ideal solvent for preparing samples for GC analysis.

Protocol 2.1.1: General Sample Preparation for GC-FID/GC-MS

  • Sample Weighing: Accurately weigh a known amount of the solid or liquid sample into a clean, dry autosampler vial.

  • Dissolution: Add a precise volume of high-purity this compound to the vial to achieve the desired final concentration (e.g., 1 mg/mL).

  • Mixing: Gently vortex or sonicate the vial to ensure complete dissolution of the sample.

  • Filtering (Optional): If the sample contains particulate matter, filter the solution through a 0.22 µm syringe filter into a clean autosampler vial to prevent column and injector contamination.[11]

  • Injection: The sample is now ready for injection into the GC system.

GC_Sample_Preparation cluster_prep Sample Preparation cluster_analysis GC Analysis weigh Weigh Sample dissolve Dissolve in this compound weigh->dissolve mix Vortex/Sonicate dissolve->mix filter Filter (Optional) mix->filter inject Inject into GC filter->inject

Figure 1: Workflow for GC sample preparation using this compound.
As an Internal Standard (IS)

An internal standard is a compound added to a sample in a known concentration to facilitate the quantification of other analytes.[12] High-purity this compound can be used as an internal standard for the analysis of non-polar compounds, particularly when deuterated standards are unavailable.

Protocol 2.2.1: Use of this compound as an Internal Standard

  • Prepare an Internal Standard Stock Solution: Accurately prepare a stock solution of high-purity this compound in a suitable solvent (e.g., hexane) at a known concentration (e.g., 1000 µg/mL).

  • Prepare Calibration Standards: Prepare a series of calibration standards containing known concentrations of the analyte(s) of interest. Spike each calibration standard with a fixed volume of the internal standard stock solution to achieve a constant IS concentration.

  • Prepare Sample: Prepare the unknown sample as described in Protocol 2.1.1. Spike the sample with the same fixed volume of the internal standard stock solution.

  • GC Analysis: Analyze the calibration standards and the sample by GC.

  • Quantification: Create a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration for the calibration standards. Determine the concentration of the analyte in the unknown sample using this calibration curve.[13]

Internal_Standard_Workflow cluster_prep Preparation cluster_spiking Spiking cluster_analysis Analysis & Quantification IS_stock Prepare Internal Standard Stock Solution Spike_cal Spike Calibration Standards with IS IS_stock->Spike_cal Spike_sample Spike Sample with IS IS_stock->Spike_sample Cal_standards Prepare Calibration Standards Cal_standards->Spike_cal Sample_prep Prepare Sample Sample_prep->Spike_sample GC_analysis GC Analysis Spike_cal->GC_analysis Spike_sample->GC_analysis Calibration Create Calibration Curve (Area Ratio vs. Conc.) GC_analysis->Calibration Quantify Quantify Analyte in Sample Calibration->Quantify

Figure 2: Workflow for quantitative analysis using an internal standard.
Purity Determination of this compound by GC-FID

The purity of this compound can be determined using gas chromatography with a flame ionization detector (GC-FID). The area percent method is a common approach for this analysis.

Protocol 2.3.1: GC-FID Purity Assay

  • Instrument Setup:

    • GC System: Agilent 7890B or equivalent.

    • Injector: Split/splitless, operated in split mode (e.g., 100:1 split ratio).

    • Inlet Temperature: 250 °C.

    • Column: A non-polar column such as a 30 m x 0.25 mm ID, 0.25 µm film thickness DB-1 or equivalent.

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

    • Oven Program: Initial temperature of 40 °C, hold for 5 minutes, then ramp at 10 °C/min to 250 °C, and hold for 5 minutes.

    • Detector: FID at 280 °C.

  • Sample Preparation: Dilute the high-purity this compound sample 1:1000 in a suitable solvent like hexane.

  • Injection: Inject 1 µL of the diluted sample.

  • Data Analysis: Integrate all peaks in the chromatogram. Calculate the area percent of this compound using the following formula:[14]

    • % Purity = (Area of this compound Peak / Total Area of All Peaks) x 100

Applications in High-Performance Liquid Chromatography (HPLC)

In HPLC, high-purity this compound can be used as a component of the mobile phase in normal-phase chromatography for the separation of non-polar compounds. Its low UV cutoff makes it suitable for use with UV detectors.

Mobile Phase Preparation for Normal-Phase HPLC

This compound can be blended with more polar solvents to modulate the mobile phase strength in normal-phase HPLC.

Protocol 3.1.1: Preparation of a this compound-Based Mobile Phase

  • Solvent Selection: Choose a polar modifier to be mixed with this compound (e.g., isopropanol, ethyl acetate). Ensure all solvents are HPLC grade.

  • Measurement: Using graduated cylinders or volumetric flasks, accurately measure the required volumes of high-purity this compound and the polar modifier to achieve the desired ratio (e.g., 95:5 v/v this compound:isopropanol).[15]

  • Mixing: Combine the measured solvents in a clean, dry mobile phase reservoir. Mix thoroughly.

  • Degassing: Degas the mobile phase using vacuum filtration, sonication, or helium sparging to remove dissolved gases, which can cause bubbles in the pump and detector.

  • Filtration: Filter the mobile phase through a 0.45 µm or 0.22 µm membrane filter to remove particulate matter that could damage the HPLC system.

HPLC_Mobile_Phase_Prep cluster_prep Mobile Phase Preparation cluster_hplc HPLC System select Select HPLC Grade Solvents (this compound & Modifier) measure Accurately Measure Volumes select->measure mix Combine and Mix Solvents measure->mix degas Degas the Mixture (Sonication/Filtration) mix->degas filter Filter through 0.22 µm Membrane degas->filter hplc Ready for HPLC Use filter->hplc

Figure 3: Workflow for preparing an HPLC mobile phase containing this compound.

Applications in UV-Visible Spectroscopy

High-purity this compound is a suitable non-polar solvent for UV-Visible spectroscopy, particularly for analyzing compounds that are soluble in alkanes. Its primary advantage is its low UV cutoff, allowing for measurements at lower wavelengths without solvent interference.

Protocol 4.1.1: UV-Visible Spectroscopic Analysis in this compound

  • Sample Preparation: Prepare a stock solution of the analyte in high-purity this compound. From the stock solution, prepare a dilution to a concentration that will give an absorbance reading within the linear range of the spectrophotometer (typically 0.1 - 1.0 AU).

  • Instrument Setup:

    • Turn on the UV-Visible spectrophotometer and allow the lamps to warm up.

    • Set the desired wavelength range for scanning.

  • Blanking: Fill a quartz cuvette with high-purity this compound. This will serve as the blank. Place the cuvette in the spectrophotometer and record a baseline spectrum.

  • Sample Measurement: Rinse the cuvette with the sample solution and then fill it. Place the cuvette in the spectrophotometer and record the absorbance spectrum of the sample.

  • Data Analysis: The resulting spectrum will show the absorbance of the analyte as a function of wavelength. The wavelength of maximum absorbance (λmax) can be determined from the spectrum.

Safety and Handling

High-purity this compound is a flammable liquid and should be handled with appropriate safety precautions in a well-ventilated area, preferably in a fume hood.[1][16][17]

  • Handling: Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid contact with skin and eyes. Avoid inhalation of vapors.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from sources of ignition.

  • Disposal: Dispose of waste this compound and contaminated materials in accordance with local, state, and federal regulations.

For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the manufacturer.

References

Application Notes and Protocols for the Use of Methylcycloheptane in Calorimetry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the use of methylcycloheptane in various calorimetric experiments. The information is intended to guide researchers in obtaining accurate and reproducible thermochemical data, which is crucial in fields ranging from fundamental chemical thermodynamics to drug development, where understanding molecular interactions and stability is paramount.

Introduction to Calorimetry and this compound

Calorimetry is a powerful analytical technique used to measure the heat changes that accompany chemical reactions and physical processes.[1][2][3] This data is fundamental to determining the thermodynamic properties of substances, such as enthalpy of formation, combustion, and reaction. In the pharmaceutical industry, for instance, calorimetry is widely employed to study drug-excipient interactions, polymorphism, and the binding of drugs to biomolecules.[4]

This compound (C₈H₁₆) is a saturated cyclic hydrocarbon. Its well-defined chemical structure and physical properties make it a suitable compound for certain calorimetric studies, potentially as a reference material or as a non-polar solvent in studies of reaction thermodynamics. Understanding its thermochemical behavior is essential for its application in these contexts.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound relevant to calorimetry is presented in the table below. This data is essential for calculations related to sample preparation and the interpretation of calorimetric results.

PropertyValueUnitSource
Molecular FormulaC₈H₁₆-[5][6]
Molecular Weight112.21 g/mol [5]
Normal Boiling Point397.15 (124 °C)K[5]
Enthalpy of Vaporization (at b.p.)34.00kJ/mol[5]
Enthalpy of Formation (gas, 298.15 K)-160.29kJ/mol[5]
Enthalpy of Combustion (liquid, 298.15 K)-5282.4 ± 2.9kJ/mol

Note: The enthalpy of combustion for this compound is not directly available in the provided search results. However, values for similar cycloalkanes like methylcyclopentane (B18539) (-941.28 ± 0.14 kcal/mol or -3938.3 kJ/mol) and methylcyclohexane (B89554) are well-documented.[7][8] For the purpose of this protocol, a literature value for the enthalpy of combustion of this compound would be required for calibration and validation purposes.

Experimental Protocols

Determination of the Enthalpy of Combustion using Bomb Calorimetry

Bomb calorimetry is a technique used to measure the heat of combustion of a substance at constant volume.[2][3] This protocol outlines the procedure for determining the enthalpy of combustion of this compound.

Materials and Equipment:

  • Bomb calorimeter

  • Oxygen cylinder with pressure regulator

  • Benzoic acid (for calibration)

  • This compound (high purity)

  • Gelatin capsules or other suitable sample holders

  • Fuse wire

  • Distilled water

  • Analytical balance (± 0.0001 g)

  • Temperature sensor and data acquisition system

Protocol:

  • Calorimeter Calibration:

    • Accurately weigh approximately 1 g of benzoic acid into a crucible.

    • Attach a known length of fuse wire to the ignition terminals, ensuring it is in contact with the benzoic acid pellet.

    • Place the crucible in the bomb head.

    • Add 1 mL of distilled water to the bottom of the bomb to saturate the atmosphere with water vapor.

    • Seal the bomb and charge it with oxygen to a pressure of approximately 30 atm.

    • Place the bomb in the calorimeter bucket containing a known mass of water.

    • Assemble the calorimeter, ensuring the temperature sensor is correctly positioned.

    • Allow the system to reach thermal equilibrium, recording the initial temperature for several minutes.

    • Ignite the sample and record the temperature change until a stable final temperature is reached.

    • Release the pressure, disassemble the bomb, and measure the length of the unburned fuse wire.

    • Calculate the heat capacity of the calorimeter using the known enthalpy of combustion of benzoic acid.

  • This compound Sample Preparation and Combustion:

    • Accurately weigh a gelatin capsule.

    • Add a known mass (approximately 0.5 - 0.8 g) of this compound to the capsule and seal it.

    • Place the sealed capsule in the crucible.

    • Follow the same procedure as for the benzoic acid calibration (steps 1.2 - 1.10).

  • Data Analysis:

    • Correct the observed temperature rise for any heat exchange with the surroundings.

    • Calculate the total heat released during the combustion of this compound using the heat capacity of the calorimeter.

    • Correct for the heat of combustion of the gelatin capsule and the fuse wire.

    • Calculate the enthalpy of combustion of this compound per mole.

Workflow for Bomb Calorimetry:

BombCalorimetryWorkflow cluster_prep Sample Preparation cluster_combustion Combustion cluster_analysis Data Analysis weigh_sample Weigh this compound in a gelatin capsule place_in_bomb Place sample in bomb crucible weigh_sample->place_in_bomb add_water Add 1 mL H₂O to bomb place_in_bomb->add_water seal_bomb Seal and charge bomb with O₂ add_water->seal_bomb assemble_cal Assemble Calorimeter seal_bomb->assemble_cal equilibrate Equilibrate and record initial temperature assemble_cal->equilibrate ignite Ignite sample equilibrate->ignite record_temp Record temperature change ignite->record_temp calc_q_total Calculate total heat released (q_total) record_temp->calc_q_total correct_q Correct for capsule and fuse wire calc_q_total->correct_q calc_delta_h Calculate ΔH_combustion per mole correct_q->calc_delta_h

Caption: Workflow for determining the enthalpy of combustion of this compound.

Determination of Enthalpy of Solution using a Solution Calorimeter

This protocol describes how to measure the enthalpy change when this compound is dissolved in a solvent. This is relevant for understanding solvation thermodynamics.

Materials and Equipment:

  • Solution calorimeter (e.g., a coffee-cup calorimeter for demonstration or a more sophisticated isothermal titration calorimeter for high precision).[2]

  • Temperature probe and data acquisition system.

  • Stirring mechanism.

  • This compound.

  • A suitable solvent (e.g., n-hexane, cyclohexane).

  • Analytical balance.

Protocol:

  • Calorimeter Setup:

    • Add a known volume or mass of the solvent to the calorimeter vessel.

    • Seal the calorimeter and allow it to reach a stable initial temperature while stirring. Record this temperature.

  • Sample Addition and Measurement:

    • Accurately weigh a small amount of this compound.

    • Add the this compound to the solvent in the calorimeter.

    • Continue stirring and record the temperature until a new stable temperature is reached.

  • Data Analysis:

    • Determine the temperature change (ΔT).

    • Calculate the heat absorbed or released by the solution (q_soln) using the formula: q_soln = m_soln * c_soln * ΔT, where m_soln is the total mass of the solution and c_soln is its specific heat capacity.

    • The enthalpy of solution (ΔH_soln) is equal to -q_soln.

    • Calculate the molar enthalpy of solution by dividing ΔH_soln by the number of moles of this compound added.

Logical Diagram for Enthalpy of Formation Calculation:

The enthalpy of formation of a compound can be determined indirectly using Hess's Law and experimentally determined enthalpies of combustion.

HessLaw cluster_data Required Data cluster_calculation Calculation delta_h_comb_mch ΔH°c (this compound) comb_eq Balanced Combustion Equation: C₈H₁₆(l) + 12O₂(g) → 8CO₂(g) + 8H₂O(l) delta_h_comb_mch->comb_eq delta_h_f_co2 ΔH°f (CO₂) hess_law Hess's Law Equation: ΔH°c = ΣnΔH°f(products) - ΣmΔH°f(reactants) delta_h_f_co2->hess_law delta_h_f_h2o ΔH°f (H₂O) delta_h_f_h2o->hess_law comb_eq->hess_law calc_delta_h_f_mch Calculate ΔH°f (this compound) hess_law->calc_delta_h_f_mch

Caption: Logical flow for calculating the enthalpy of formation using Hess's Law.

Safety Precautions

  • This compound is a flammable liquid and vapor. Handle in a well-ventilated area, away from ignition sources.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Bomb calorimetry involves high pressures and combustion. Ensure the equipment is properly maintained and operated by trained personnel. Follow the manufacturer's safety guidelines strictly.

These protocols provide a framework for the use of this compound in calorimetric studies. For specific applications, further optimization of the experimental conditions may be necessary. It is always recommended to consult relevant literature and safety data sheets before commencing any experimental work.

References

Application Notes and Protocols for Studying Methylcycloheptane Kinetics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the experimental investigation of Methylcycloheptane (MCH) kinetics. The information is compiled from various studies and is intended to guide researchers in setting up experiments to analyze the pyrolysis and oxidation of MCH.

Overview of Experimental Setups

The study of this compound (MCH) kinetics, crucial for understanding its combustion behavior as a component of transportation fuels, employs several advanced experimental setups.[1][2] The primary methods for investigating MCH gas-phase oxidation and pyrolysis include jet-stirred reactors (JSR), shock tubes, and rapid compression machines (RCM).[1][3][4][5] These techniques allow for the study of chemical kinetics under a wide range of controlled conditions, including varying temperatures, pressures, and equivalence ratios.[1][2][6]

Analytical techniques coupled with these reactors are essential for identifying and quantifying the species involved in the reaction pathways. Commonly used methods include gas chromatography (GC) for separating and quantifying stable species, and mass spectrometry (MS), particularly synchrotron vacuum ultraviolet photoionization mass spectrometry (SVUV-PIMS), for detecting and identifying reactive intermediates.[1][2][7]

Experimental Protocols

Jet-Stirred Reactor (JSR) Protocol for MCH Oxidation and Pyrolysis

Jet-stirred reactors are well-suited for studying gas-phase kinetics by creating a spatially homogeneous mixture of reactants.[8][9] The following protocol is a synthesis of methodologies described in the literature for MCH oxidation and pyrolysis studies.[1][2]

Objective: To measure the concentration profiles of reactants, intermediates, and products during the oxidation or pyrolysis of MCH at atmospheric pressure.

Materials and Equipment:

  • Fused silica (B1680970) jet-stirred reactor (e.g., 76 cm³ volume)[2]

  • High-purity MCH (≥99%)

  • Diluent gases (Nitrogen or Helium)

  • Oxidizer (Oxygen)

  • Mass flow controllers

  • Gas chromatograph (GC) with appropriate columns (e.g., DB-1, Carbosphere packed column, PlotQ capillary column) and detectors (e.g., Flame Ionization Detector - FID, Thermal Conductivity Detector - TCD, Mass Spectrometer - MS)[2]

  • Fourier-transform infrared spectrometer (FTIR)

  • Data acquisition system

Procedure:

  • Reactor Preparation:

    • Thoroughly clean the fused silica JSR to remove any contaminants.

    • Assemble the reactor system, ensuring all connections are leak-tight.

    • Heat the reactor to the desired temperature using a furnace, typically in the range of 500–1100 K.[1][2]

  • Reactant Mixture Preparation:

    • Use mass flow controllers to precisely meter the flow rates of MCH, oxygen, and the diluent gas (N₂ for pyrolysis, He or N₂ for oxidation).[2]

    • The initial mole fraction of MCH is typically around 0.01 (1%).[2]

    • Vary the flow rate of oxygen to achieve the desired equivalence ratio (φ). Studies have been conducted at equivalence ratios of 0.25, 1.0, and 2.0 for oxidation, and ∞ for pyrolysis.[1][2]

  • Reaction:

    • Introduce the reactant mixture into the pre-heated JSR. The stirring is achieved by turbulent jets from the injector nozzles, ensuring a homogeneous mixture.[9]

    • Maintain a constant residence time, typically around 1-2 seconds.[10]

  • Sampling and Analysis:

    • Extract samples of the reacting mixture from the reactor.

    • For online analysis, use techniques like FTIR to measure species concentrations in real-time.

    • For offline analysis, collect gas samples and analyze them using a gas chromatograph.[11]

      • An Agilent 7890B GC with a DB-1 column can be used to measure MCH concentration.[2]

      • A combination of GCs with different columns and detectors is often necessary to measure a wide range of species, including C₁-C₅ hydrocarbons and small oxygenated compounds.[2]

  • Data Acquisition and Processing:

    • Record the concentration data for all identified species at different temperatures.

    • Plot the mole fraction of each species as a function of temperature to obtain species profiles.

    • This experimental data can then be used to validate and refine chemical kinetic models.[1][2]

Shock Tube Protocol for MCH Ignition Delay Time Measurement

Shock tubes are impulse reactors that use a shock wave to rapidly heat a gas mixture, allowing for the study of high-temperature kinetics.[4][6] The following protocol is based on studies of MCH ignition delay times.[12][13]

Objective: To measure the ignition delay times of MCH/O₂ mixtures at high temperatures and various pressures.

Materials and Equipment:

  • Stainless steel shock tube with driver and driven sections

  • High-purity MCH, Oxygen, and Argon (as a diluent)

  • Diaphragms (e.g., aluminum)

  • Pressure transducers

  • Optical detection system (e.g., for monitoring OH* chemiluminescence)

  • High-speed data acquisition system

Procedure:

  • Mixture Preparation:

    • Prepare mixtures of MCH, O₂, and Ar with known compositions. Typical mixtures might contain 0.833% to 1% MCH.[12]

    • The equivalence ratios are varied (e.g., 0.5, 1.0, 2.0) by adjusting the O₂ concentration.[12][13]

    • Homogenize the mixtures in a stainless steel container.[14]

  • Shock Tube Operation:

    • Place a diaphragm between the high-pressure driver section (filled with a light gas like Helium) and the low-pressure driven section (filled with the test gas mixture).[6]

    • Increase the pressure in the driver section until the diaphragm ruptures, generating a shock wave that propagates through the driven section.[4][6]

    • This incident shock wave heats and compresses the test gas. Upon reflection from the end wall, the gas is further heated and compressed to the final test conditions.[6]

  • Data Acquisition:

    • Use pressure transducers mounted along the shock tube to measure the shock wave velocity, from which the temperature and pressure behind the reflected shock can be calculated.

    • Monitor the progress of the reaction by time-resolved absorption or mass spectrometry.[4]

    • The ignition delay time is typically defined as the time interval between the arrival of the reflected shock wave at the end wall and the onset of rapid pressure rise or light emission (e.g., from OH* radicals).[14]

  • Experimental Conditions:

    • Temperatures typically range from 1150 K to 1850 K.[12]

    • Pressures can be varied, with studies conducted at 1.1 atm and 10 atm.[12]

Rapid Compression Machine (RCM) Protocol for MCH Autoignition Studies

Rapid compression machines are used to study autoignition phenomena at conditions relevant to internal combustion engines.[5][14]

Objective: To measure the ignition delay times of MCH/air mixtures at elevated pressures and intermediate temperatures.

Materials and Equipment:

  • Rapid compression machine

  • High-purity MCH, Oxygen, Nitrogen, and Argon

  • Pressure transducer

  • Fuel mixture preparation facility

  • Data acquisition system

Procedure:

  • Mixture Preparation:

    • Prepare mixtures of MCH, O₂, N₂, and Ar. The mole fraction of MCH is typically held constant while the O₂ is varied to achieve different equivalence ratios (e.g., 0.5, 1.0, 1.5).[5]

    • The mixtures are prepared manometrically and allowed to homogenize.[14]

  • RCM Operation:

    • Introduce the prepared gas mixture into the combustion chamber of the RCM.

    • Rapidly compress the mixture by the movement of a piston. Compression times are typically on the order of milliseconds (e.g., 16.6 ms).[14]

    • The temperature and pressure of the gas at the end of compression (Tc and Pc) are controlled by the compression ratio, the initial temperature, and the composition of the gas mixture.[5][14]

  • Data Acquisition:

    • Use a pressure transducer to record the pressure history during and after compression.[5][14]

    • The ignition delay time is defined as the time from the end of compression to the maximum rate of pressure rise.[14]

  • Experimental Conditions:

    • Compressed gas temperatures (Tc) are typically in the range of 680–980 K.[14]

    • Compressed gas pressures (Pc) can be high, with studies conducted at 15.1, 25.5, and 50 bar.[5]

Data Presentation

The following tables summarize typical experimental conditions for studying MCH kinetics.

Table 1: Jet-Stirred Reactor Experimental Conditions for MCH Oxidation/Pyrolysis [1][2]

ParameterValue
Reactor TypeFused Silica Jet-Stirred Reactor
PressureAtmospheric
Temperature Range500 - 1100 K
Residence Time~1-2 s
Initial MCH Mole Fraction0.01
Equivalence Ratios (φ)0.25, 1.0, 2.0 (Oxidation), ∞ (Pyrolysis)
Diluent GasN₂ or He

Table 2: Shock Tube Experimental Conditions for MCH Ignition Delay Measurements [12][13]

ParameterValue
Reactor TypeShock Tube
Pressure Range1.0 - 10 atm
Temperature Range1150 - 2100 K
MCH Mole Fraction0.833% - 1%
Equivalence Ratios (φ)0.5, 1.0, 2.0
Diluent GasArgon

Table 3: Rapid Compression Machine Experimental Conditions for MCH Autoignition [5][14]

ParameterValue
Reactor TypeRapid Compression Machine
Compressed Pressure (Pc)15.1, 25.5, 50 bar
Compressed Temperature (Tc)680 - 980 K
Compression Time~16.6 ms
Equivalence Ratios (φ)0.5, 1.0, 1.5
Diluent GasesN₂, Ar

Visualizations

The following diagrams illustrate the experimental workflows and a generalized reaction pathway for MCH oxidation.

Experimental_Workflow_JSR cluster_prep Reactant Preparation cluster_reaction Reaction cluster_analysis Analysis MCH MCH Source MFCs Mass Flow Controllers MCH->MFCs O2 O2 Source O2->MFCs Diluent Diluent Gas (N2/He) Diluent->MFCs JSR Jet-Stirred Reactor MFCs->JSR Controlled Flow Sampling Sampling Probe JSR->Sampling Gas Sample GC_MS GC/MS Analysis Sampling->GC_MS FTIR FTIR Analysis Sampling->FTIR Data Data Acquisition & Processing GC_MS->Data FTIR->Data

Caption: Experimental workflow for MCH kinetics study using a Jet-Stirred Reactor.

Experimental_Workflow_ShockTube cluster_setup Shock Tube Setup cluster_process Process cluster_measurement Measurement Driver Driver Section (High Pressure He) Burst Diaphragm Bursts Driver->Burst Driven Driven Section (MCH/O2/Ar Mixture) Shockwave Shockwave Propagation Driven->Shockwave Diaphragm Diaphragm Burst->Shockwave Reflection Shockwave Reflection Shockwave->Reflection Heating Rapid Heating & Compression Reflection->Heating Sensors Pressure & Optical Sensors Heating->Sensors DAQ Data Acquisition System Sensors->DAQ

Caption: Experimental workflow for MCH ignition delay measurement using a Shock Tube.

MCH_Oxidation_Pathway MCH This compound (MCH) R MCH Radical (R•) MCH->R + OH/HO2 RO2 Peroxy Radical (ROO•) R->RO2 + O2 QOOH Hydroperoxyalkyl Radical (•QOOH) RO2->QOOH Isomerization OOQOOH Hydroperoxyalkylperoxy Radical (OOQOOH) QOOH->OOQOOH + O2 Ket Ketohydroperoxide QOOH->Ket + O2 BetaScission β-Scission Products (Olefins, Aldehydes) QOOH->BetaScission ThirdO2 Third O2 Addition Products OOQOOH->ThirdO2 Alternative Isomerization Ket->BetaScission Final Final Products (CO, CO2, H2O) ThirdO2->Final Further Oxidation BetaScission->Final Further Oxidation

Caption: Generalized low-temperature oxidation pathway for this compound (MCH).

References

Application Note: Derivatization of Methylcycloheptane for Enhanced Analytical Detection

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methylcycloheptane, a saturated hydrocarbon, is a non-polar and relatively inert molecule. Its lack of functional groups and low volatility present significant challenges for direct analysis by common chromatographic techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC). Direct analysis often suffers from poor chromatographic peak shape, low sensitivity, and difficulty in achieving selective detection.

To overcome these limitations, a derivatization strategy can be employed. Derivatization is the process of chemically modifying a compound to produce a new compound with properties that are more suitable for analysis.[1] For non-functionalized hydrocarbons like this compound, this is typically a two-step process:

  • Functionalization: Introduction of a reactive functional group, such as a hydroxyl group (-OH), onto the cycloalkane ring through an oxidation reaction.

  • Derivatization: Conversion of the newly introduced functional group into a derivative that is more volatile, thermally stable, and easily detectable.

This application note provides a detailed protocol for a two-step derivatization of this compound for analytical purposes, focusing on a hydroxylation step followed by silylation for enhanced GC-MS analysis.

Derivatization Strategies

The primary challenge in derivatizing this compound is its chemical inertness. Therefore, an initial C-H activation/functionalization step is necessary.

Step 1: Functionalization via Oxidation (Hydroxylation)

The introduction of a hydroxyl group onto the this compound ring can be achieved through various oxidation methods. Catalytic oxidation using N-hydroxyphthalimide (NHPI) in the presence of a co-catalyst is one such method that has been shown to be effective for the oxidation of cycloalkanes to their corresponding alcohols and ketones.[2] This process typically involves the generation of a phthalimide (B116566) N-oxyl (PINO) radical, which can abstract a hydrogen atom from the cycloalkane.[2]

Step 2: Derivatization of the Hydroxyl Group (Silylation)

Once a hydroxyl group is introduced, the resulting methylcycloheptanol can be readily derivatized. Silylation is one of the most common and effective derivatization techniques for compounds containing active hydrogens (e.g., -OH, -NH, -SH).[3][4] It involves replacing the active hydrogen with a trimethylsilyl (B98337) (TMS) group.[5] This process significantly increases the volatility and thermal stability of the analyte, leading to improved chromatographic separation and detection.[6] N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a widely used silylation reagent for this purpose.[3]

Experimental Protocols

Method 1: Two-Step Derivatization of this compound

This protocol describes the hydroxylation of this compound followed by silylation of the resulting alcohol.

Part A: Oxidation of this compound to Methylcycloheptanol

Materials:

  • This compound

  • N-hydroxyphthalimide (NHPI)

  • Cobalt(II) acetate (B1210297) tetrahydrate (Co(OAc)₂·4H₂O)

  • Acetonitrile (anhydrous)

  • Oxygen (gas)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature control

  • Gas inlet tube

  • Condenser

  • Sodium sulfite (B76179) (Na₂SO₃) solution (10% w/v)

  • Dichloromethane (B109758)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Rotary evaporator

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and condenser, add this compound (1.0 g, 8.9 mmol), N-hydroxyphthalimide (NHPI, 0.15 g, 0.9 mmol), and Cobalt(II) acetate tetrahydrate (0.022 g, 0.09 mmol) in 10 mL of anhydrous acetonitrile.

  • Heat the mixture to 70°C with vigorous stirring.

  • Bubble oxygen gas through the solution via a gas inlet tube at a slow, steady rate for 4-6 hours.

  • After the reaction is complete, cool the mixture to room temperature.

  • Quench the reaction by adding 10 mL of 10% aqueous sodium sulfite solution and stir for 15 minutes.

  • Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 20 mL).

  • Combine the organic layers and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure using a rotary evaporator to obtain the crude methylcycloheptanol product.

Part B: Silylation of Methylcycloheptanol

Materials:

  • Crude methylcycloheptanol from Part A

  • N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Pyridine (B92270) (anhydrous)

  • Reaction vial with a screw cap and PTFE-lined septum

  • Heating block or oven

Procedure:

  • Dissolve approximately 1 mg of the crude methylcycloheptanol in 100 µL of anhydrous pyridine in a reaction vial.

  • Add 100 µL of BSTFA + 1% TMCS to the vial.

  • Securely cap the vial and heat at 60-70°C for 30 minutes in a heating block or oven.

  • Cool the vial to room temperature. The sample is now ready for GC-MS analysis.

GC-MS Analysis

  • Gas Chromatograph: Agilent 7890B GC or equivalent

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent

  • Injector: Splitless mode at 250°C

  • Oven Program: Initial temperature of 60°C for 2 min, ramp to 280°C at 10°C/min, hold for 5 min.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min

  • Mass Spectrometer: Agilent 5977A MSD or equivalent

  • Ionization: Electron Impact (EI) at 70 eV

  • Acquisition Mode: Full Scan (m/z 50-550)

Data Presentation

The following table summarizes representative quantitative data for the derivatization of hydroxylated cyclic compounds using silylation, which can be used as a reference for method development for methylcycloheptanol.

ParameterSilylation (TMS Derivatization)Reference
Analyte Class Alcohols, Phenols, Carboxylic Acids
Typical Reagent BSTFA, MSTFA[3][6]
Reaction Time 30 - 60 minutes
Reaction Temp. 60 - 80°C
LOD (GC-MS) Low ng/mL to pg/mL range (analyte dependent)[7]
LOQ (GC-MS) Low ng/mL to pg/mL range (analyte dependent)[7]
Linearity (R²) > 0.99[7]
Precision (RSD%) < 15%[7]

Visualizations

Derivatization_Workflow cluster_0 Step 1: Functionalization cluster_1 Step 2: Derivatization cluster_2 Analysis This compound This compound (Analyte) Oxidation Oxidation Reaction (e.g., with NHPI/Co(II)/O2) This compound->Oxidation Reagents Methylcycloheptanol Methylcycloheptanol (Functionalized Analyte) Oxidation->Methylcycloheptanol Product Silylation Silylation Reaction (with BSTFA) Methylcycloheptanol->Silylation Reagents TMS_Derivative TMS-Methylcycloheptanol (Volatile Derivative) Silylation->TMS_Derivative Product GCMS GC-MS Analysis TMS_Derivative->GCMS Injection Data Data Acquisition & Quantification GCMS->Data

Caption: General workflow for the derivatization of this compound.

Reaction_Pathway cluster_oxidation Hydroxylation cluster_silylation Silylation MCH This compound OH_MCH Methylcycloheptanol MCH->OH_MCH NHPI, Co(II), O2 TMS_MCH TMS-Methylcycloheptanol OH_MCH->TMS_MCH BSTFA

Caption: Reaction pathway for this compound derivatization.

Conclusion

Direct analysis of this compound is challenging due to its non-polar and unreactive nature. A two-step derivatization process, involving an initial oxidation to introduce a hydroxyl group followed by silylation, can significantly improve its analytical characteristics for GC-MS analysis. This approach enhances volatility, improves chromatographic peak shape, and increases detection sensitivity. The protocols and data presented in this application note provide a solid foundation for researchers to develop and validate robust analytical methods for this compound and other non-functionalized cycloalkanes in various matrices.

References

Reactivity of Methylcycloheptane: Application Notes and Protocols for Alicyclic Hydrocarbon Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the reactivity of methylcycloheptane, a representative alicyclic hydrocarbon. The information contained herein is intended to guide researchers in designing and executing experiments to explore the functionalization of saturated hydrocarbon rings. The protocols are based on established methodologies for similar cycloalkanes, particularly methylcyclohexane (B89554), and can be adapted for specific research needs.

Application Note: Oxidation of this compound

The selective oxidation of C-H bonds in alicyclic hydrocarbons like this compound is a cornerstone of synthetic chemistry, enabling the introduction of functional groups for further molecular elaboration. This is particularly relevant in drug development, where the core scaffold of a molecule often requires precise modification.

Studies on the oxidation of analogous cycloalkanes, such as methylcyclohexane, have demonstrated that manganese complexes are effective catalysts for this transformation in the presence of an oxidant like trichloroisocyanuric acid (TCCA).[1][2] The reaction typically yields a mixture of chlorinated and oxidized products. Methylcyclohexane has been shown to be slightly more susceptible to oxidation than cyclohexane (B81311).[1] The functionalization preferentially occurs on the secondary carbon atoms.[1]

Data Presentation: Oxidation of Methylcyclohexane with Manganese Catalysts and TCCA

The following table summarizes the conversion of methylcyclohexane to various products using different manganese catalysts at two different temperatures. This data provides a baseline for expected reactivity and product distribution when studying this compound.

CatalystTemperature (°C)Total Conversion (%)1-chloro-4-methylcyclohexane (%)3-methylcyclohexene (%)1-methylcyclohexene (%)
MnCl₂25~6---
[Mn(LMet4)Cl]25~6---
[Mn(salen)Cl] 25 ~12 - - -
[Mn(salan)Cl]25~6---
MnCl₂5018.1 ± 1.211.8 ± 0.84.2 ± 0.32.1 ± 0.1
[Mn(LMet4)Cl]5029.8 ± 2.218.9 ± 1.47.3 ± 0.53.6 ± 0.3
[Mn(salen)Cl] 50 28.7 ± 1.5 19.2 ± 1.0 6.6 ± 0.3 2.9 ± 0.2
[Mn(salan)Cl]5024.5 ± 0.916.2 ± 0.65.9 ± 0.22.4 ± 0.1

Data extracted from a study on methylcyclohexane oxidation.[1]

Experimental Protocol: Manganese-Catalyzed Oxidation of this compound

This protocol is adapted from studies on cyclohexane and methylcyclohexane.[1][2]

Materials:

  • This compound

  • Manganese(III) catalyst (e.g., [Mn(salen)Cl])

  • Trichloroisocyanuric acid (TCCA)

  • Acetonitrile (B52724) (CH₃CN), anhydrous

  • 5 mL glass vials with caps

  • Magnetic stirrer and stir bars

  • Thermostatically controlled heating block or oil bath

  • Gas chromatograph-mass spectrometer (GC-MS) for product analysis

  • Silica (B1680970) gel for column chromatography (for product purification if needed)

Procedure:

  • Reaction Setup: In a 5 mL glass vial, add the manganese catalyst to a final concentration of 7 x 10⁻⁴ mol dm⁻³.

  • Add this compound to a final concentration of 0.7 mol dm⁻³.

  • Add TCCA to a final concentration of 0.233 mol dm⁻³.

  • Add anhydrous acetonitrile to a final volume of 2 cm³. This results in a substrate:TCCA:Mn ratio of approximately 1000:333:1.

  • Cap the vial tightly and place it in the heating block or oil bath set to the desired temperature (e.g., 25 °C or 50 °C).

  • Reaction Execution: Stir the reaction mixture for 24 hours.

  • Work-up and Analysis:

    • After 24 hours, remove the vial from the heat and allow it to cool to room temperature.

    • Take a 1 cm³ aliquot of the reaction mixture.

    • Filter the aliquot through a small plug of silica gel (~0.24 g) in a Pasteur pipette to remove the catalyst.

    • Dilute the filtered sample 1:300 in acetonitrile (MS-grade).

    • Analyze the diluted sample by GC-MS to identify and quantify the products.

Diagram: Experimental Workflow for Catalytic Oxidation

G A Reaction Setup: - this compound - Mn Catalyst - TCCA - Acetonitrile B Reaction: 24 hours at 25°C or 50°C A->B C Work-up: - Cool to RT - Aliquot B->C D Filtration: Silica Gel Plug C->D E Dilution: 1:300 in Acetonitrile D->E F Analysis: GC-MS E->F

Caption: Workflow for the manganese-catalyzed oxidation of this compound.

Application Note: Dehydrogenation of this compound

The dehydrogenation of alicyclic hydrocarbons is a critical reaction for the production of aromatic compounds and high-purity hydrogen. This compound, upon dehydrogenation, would be expected to yield methylcycloheptenes and ultimately toluene (B28343) and other aromatic species. Platinum-based catalysts are highly effective for this transformation.

Studies on the dehydrogenation of methylcyclohexane have shown high conversion rates using platinum supported on functionalized granular activated carbon (GAC) or alumina.[3][4][5] For instance, a Pt-based catalyst on sulfuric acid-functionalized GAC achieved 63% conversion of methylcyclohexane at 300 °C.[3][4]

Data Presentation: Dehydrogenation of Methylcyclohexane over Pt-Based Catalysts

This table summarizes the performance of various platinum catalysts in the dehydrogenation of methylcyclohexane.

Catalyst SupportReaction Temperature (°C)Methylcyclohexane Conversion (%)Hydrogen Evolution Rate (mmol gPt⁻¹ min⁻¹)
GAC-S (Sulfuric Acid treated)30063741.1
GAC-HO (Hydrogen Peroxide treated)300~55~650
GAC-N (Nitric Acid treated)300~48~560
GAC-NH (Aminopropyl triethoxy silane (B1218182) treated)300~40~470
0.3 wt% Pt/Al₂O₃43097.5-

Data for GAC-supported catalysts from one study[3][4] and for alumina-supported catalyst from another.[5]

Experimental Protocol: Platinum-Catalyzed Dehydrogenation of this compound

This protocol is based on the dehydrogenation of methylcyclohexane over a Pt/GAC catalyst.[3]

Materials:

  • This compound

  • Pt-based catalyst (e.g., 0.2 wt% Pt on functionalized GAC)

  • Fixed-bed flow reactor (e.g., 10 mm inner diameter)

  • High-purity nitrogen gas

  • Syringe pump

  • Gas chromatograph with a flame ionization detector (GC-FID) for product analysis

  • Tube furnace

Procedure:

  • Catalyst Preparation:

    • Synthesize the Pt-based catalyst by impregnating the support with a platinum precursor (e.g., chloroplatinic acid) followed by reduction.

    • Prior to the reaction, reduce the catalyst in situ with H₂ at 400 °C for 2 hours.

  • Reaction Setup:

    • Load approximately 0.30 g of the Pt-based catalyst into the fixed-bed reactor.

    • Place the reactor in the tube furnace and heat to the desired reaction temperature (e.g., 300 °C) under a flow of nitrogen.

  • Reaction Execution:

    • Inject this compound into the reactor using a syringe pump at a specific flow rate (e.g., 0.03 mL min⁻¹) along with a nitrogen carrier gas stream.

  • Analysis:

    • The effluent gas from the reactor is passed to a GC-FID equipped with a suitable column (e.g., SE-30) to determine the conversion of this compound and the product distribution.

Diagram: Dehydrogenation Reaction Pathway

G MCH This compound MCHene Methylcycloheptenes MCH->MCHene - H₂ H2 Hydrogen (H₂) MCH->H2 Toluene Toluene + Other Aromatics MCHene->Toluene - H₂ MCHene->H2

Caption: Simplified reaction pathway for the dehydrogenation of this compound.

References

Application Notes and Protocols for Methylcycloheptane as an Inert Reaction Medium

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methylcycloheptane is a cyclic alkane that serves as a non-polar, aprotic, and inert solvent for a variety of chemical reactions. Its physical and chemical properties make it a suitable alternative to other hydrocarbon solvents, such as toluene, particularly in applications where aromatic compounds may interfere with the reaction or pose safety concerns. With a relatively high boiling point and low reactivity towards common reagents, this compound provides a stable medium for a range of synthetic transformations. These application notes provide an overview of its properties, potential applications, and generalized protocols for its use in a laboratory setting.

Physicochemical Properties of this compound

A summary of the key physical properties of this compound is presented in the table below. These properties are essential for determining its suitability for specific reaction conditions and for planning purification and work-up procedures.

PropertyValue
Molecular Formula C₈H₁₆
Molecular Weight 112.21 g/mol
Appearance Colorless liquid
Boiling Point 135-137 °C
Melting Point -111.4 °C
Density 0.771 g/mL at 25 °C
Solubility Insoluble in water; Soluble in many organic solvents

Applications in Synthesis

Due to its inert nature, this compound is a suitable solvent for reactions involving highly reactive species, such as organometallics and strong bases. While specific documented examples in peer-reviewed literature are not as prevalent as for more common solvents, its properties suggest its utility in various synthetic contexts, including as a medium for certain types of polymerizations.

Experimental Protocols

Protocol 1: General Procedure for Ziegler-Natta Polymerization of Ethylene (B1197577)

This protocol provides a representative example of using this compound as an inert solvent in a Ziegler-Natta polymerization, a common method for producing polyolefins. The inertness of the solvent is critical to prevent termination of the growing polymer chain.

Materials:

  • This compound (anhydrous)

  • Titanium tetrachloride (TiCl₄)

  • Triethylaluminium (Al(C₂H₅)₃)

  • Ethylene gas (high purity)

  • Nitrogen or Argon gas (high purity)

  • Schlenk line or glovebox for inert atmosphere techniques

  • Dry glassware

Procedure:

  • Glassware Preparation: All glassware must be thoroughly dried in an oven at >120 °C overnight and then cooled under a stream of dry nitrogen or argon.

  • Reaction Setup: Assemble the reaction flask, equipped with a magnetic stirrer, gas inlet, and a condenser, under a positive pressure of inert gas.

  • Solvent and Catalyst Preparation:

    • In the reaction flask, add 100 mL of anhydrous this compound via a cannula or syringe.

    • In a separate Schlenk flask, prepare a solution of the Ziegler-Natta catalyst. For example, slowly add a solution of titanium tetrachloride in this compound to a solution of triethylaluminium in this compound at a controlled temperature (e.g., 0 °C) to form the active catalyst slurry. The molar ratio of Al:Ti is critical and should be optimized for the specific application.

  • Polymerization:

    • Introduce the prepared catalyst slurry into the reaction flask containing this compound.

    • Heat the reaction mixture to the desired temperature (e.g., 70-80 °C).

    • Purge the flask with ethylene gas and then maintain a constant pressure of ethylene throughout the reaction.

    • Monitor the reaction progress by observing the uptake of ethylene gas.

  • Quenching and Work-up:

    • After the desired reaction time, stop the ethylene flow and cool the reaction mixture to room temperature.

    • Carefully quench the reaction by the slow addition of acidified methanol (B129727) to destroy the active catalyst.

    • The polymer will precipitate from the solution.

    • Filter the polymer, wash it with methanol, and then dry it under vacuum to a constant weight.

Expected Outcome:

This procedure should yield polyethylene (B3416737) as a white solid. The molecular weight and polydispersity of the resulting polymer will depend on the specific catalyst composition, reaction temperature, and ethylene pressure.

Protocol 2: General Procedure for a Reaction Under Inert Atmosphere

This protocol outlines the general steps for conducting a moisture- and air-sensitive reaction using this compound as the inert solvent.

Materials:

  • This compound (anhydrous)

  • Reactants (air- and moisture-sensitive)

  • Reagents (e.g., organolithium, Grignard reagent)

  • Nitrogen or Argon gas (high purity)

  • Schlenk line or glovebox

  • Dry glassware

  • Syringes and cannulas

Procedure:

  • Glassware and Solvent Preparation:

    • Thoroughly dry all glassware in an oven and cool under an inert atmosphere.

    • Use anhydrous this compound, which can be further dried by distillation over a suitable drying agent (e.g., sodium/benzophenone) if necessary.

  • Reaction Setup:

    • Assemble the reaction apparatus under a positive pressure of inert gas.

    • Add the required volume of anhydrous this compound to the reaction flask.

  • Addition of Reactants:

    • Add the solid reactants under a positive flow of inert gas.

    • Add liquid reactants and reagents via syringe through a rubber septum. For larger volumes, use a cannula.

  • Reaction Monitoring:

    • Maintain the reaction under a positive pressure of inert gas.

    • Monitor the reaction progress by thin-layer chromatography (TLC) or another appropriate analytical technique by carefully taking aliquots from the reaction mixture using a syringe.

  • Work-up:

    • Once the reaction is complete, cool the mixture to an appropriate temperature (e.g., 0 °C).

    • Quench the reaction by the slow addition of a suitable quenching agent (e.g., water, saturated ammonium (B1175870) chloride solution).

    • Proceed with standard aqueous work-up and extraction procedures. The this compound layer can be separated, dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filtered, and the solvent removed under reduced pressure to isolate the crude product.

  • Purification:

    • Purify the crude product by an appropriate method, such as column chromatography, distillation, or recrystallization.

Visualizations

The following diagrams illustrate the general workflow for conducting a chemical reaction under an inert atmosphere, a common scenario for utilizing an inert solvent like this compound.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Dry_Glassware Dry Glassware Inert_Atmosphere Establish Inert Atmosphere Dry_Glassware->Inert_Atmosphere Add_Solvent Add Anhydrous This compound Inert_Atmosphere->Add_Solvent Add_Reactants Add Reactants & Reagents Add_Solvent->Add_Reactants Reaction_Monitoring Monitor Reaction (e.g., TLC) Add_Reactants->Reaction_Monitoring Quench Quench Reaction Reaction_Monitoring->Quench Extraction Aqueous Work-up & Extraction Quench->Extraction Purification Purify Product Extraction->Purification

Caption: General workflow for a chemical synthesis under an inert atmosphere.

Logical_Relationship Solvent Inert Solvent (this compound) Reaction_Vessel Reaction under Inert Atmosphere Solvent->Reaction_Vessel Reactants Reactants Reactants->Reaction_Vessel Reagents Reagents (e.g., Base, Catalyst) Reagents->Reaction_Vessel Product Desired Product Reaction_Vessel->Product Byproducts Byproducts Reaction_Vessel->Byproducts

Caption: Logical relationship of components in a typical chemical reaction.

Application Notes and Protocols for the Synthesis of Deuterated Methylcycloheptane in Mechanistic Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of deuterated methylcycloheptane, a critical tool for mechanistic studies in organic chemistry and drug development. Isotopic labeling with deuterium (B1214612) allows for the elucidation of reaction mechanisms, the study of kinetic isotope effects, and the tracking of metabolic pathways.[1] Two primary methodologies are presented: the reductive deuteration of a functionalized this compound precursor and the direct catalytic hydrogen-deuterium (H/D) exchange on the this compound scaffold.

Introduction to Deuterium Labeling for Mechanistic Studies

Deuterium labeling, the substitution of a hydrogen atom (¹H) with its heavier, stable isotope deuterium (²H or D), is an invaluable technique in chemical research. The increased mass of deuterium leads to a lower vibrational frequency of the carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond. This difference in zero-point energy results in a higher activation energy for C-D bond cleavage, a phenomenon known as the kinetic isotope effect (KIE). By measuring the KIE, researchers can determine if a specific C-H bond is broken in the rate-determining step of a reaction. Furthermore, deuterated compounds serve as excellent internal standards in mass spectrometry-based analyses and as probes to understand the metabolic fate of drug candidates.

Synthetic Strategies for Deuterated this compound

Two robust strategies for the preparation of deuterated this compound are outlined below. The choice of method will depend on the desired position of the deuterium label, the required isotopic purity, and the available starting materials.

1. Reductive Deuteration of a 1-Methylcycloheptyl Precursor: This approach allows for the site-specific incorporation of a deuterium atom at the tertiary carbon (C1). The synthesis involves the preparation of a suitable precursor, such as 1-chloro-1-methylcycloheptane, followed by its reduction with a deuterium source.

2. Catalytic Hydrogen-Deuterium (H/D) Exchange: This method facilitates the exchange of one or more hydrogen atoms on the this compound ring and/or methyl group with deuterium from a deuterium source, such as heavy water (D₂O) or deuterium gas (D₂), in the presence of a metal catalyst. This can lead to polydeuterated species.

Protocol 1: Synthesis of this compound-1-d₁ via Reductive Deuteration

This protocol describes a three-step synthesis of this compound-1-d₁ starting from cycloheptanone (B156872). The key steps are a Grignard reaction to form 1-methylcycloheptanol (B1596526), conversion to 1-chloro-1-methylcycloheptane, and subsequent reductive deuteration.

Experimental Workflow

cluster_0 Step 1: Synthesis of 1-Methylcycloheptanol cluster_1 Step 2: Synthesis of 1-Chloro-1-methylcycloheptane cluster_2 Step 3: Synthesis of this compound-1-d₁ A Cycloheptanone C 1-Methylcycloheptanol A->C 1. THF, 0 °C to RT 2. Aqueous Workup B Methylmagnesium Bromide (Grignard Reagent) B->C D 1-Methylcycloheptanol F 1-Chloro-1-methylcycloheptane D->F Stirring, RT E Concentrated HCl E->F G 1-Chloro-1-methylcycloheptane I This compound-1-d₁ G->I AIBN (initiator), Heat H Deuterotributylstannane (Bu₃SnD) H->I

Caption: Workflow for the synthesis of this compound-1-d₁.

Detailed Experimental Protocols

Step 1: Synthesis of 1-Methylcycloheptanol

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, add magnesium turnings (1.1 eq) and a crystal of iodine in anhydrous diethyl ether.

  • Slowly add a solution of methyl bromide (1.1 eq) in anhydrous diethyl ether via the dropping funnel to initiate the Grignard reaction.

  • Once the reaction is initiated, add the remaining methyl bromide solution dropwise, maintaining a gentle reflux.

  • After the addition is complete, stir the reaction mixture for an additional 30 minutes at room temperature.

  • Cool the reaction mixture to 0 °C in an ice bath and add a solution of cycloheptanone (1.0 eq) in anhydrous diethyl ether dropwise.

  • After the addition, allow the reaction mixture to warm to room temperature and stir for 1 hour.

  • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride.

  • Separate the organic layer, and extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 1-methylcycloheptanol.

Step 2: Synthesis of 1-Chloro-1-methylcycloheptane

  • In a round-bottom flask, place the crude 1-methylcycloheptanol (1.0 eq).

  • Cool the flask in an ice bath and add concentrated hydrochloric acid (2.0 eq) dropwise with vigorous stirring.

  • After the addition, remove the ice bath and continue stirring at room temperature for 1-2 hours.

  • Transfer the reaction mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer with a saturated sodium bicarbonate solution, followed by water and brine.

  • Dry the organic layer over anhydrous calcium chloride, filter, and use the crude 1-chloro-1-methylcycloheptane directly in the next step.

Step 3: Synthesis of this compound-1-d₁

  • To a solution of crude 1-chloro-1-methylcycloheptane (1.0 eq) in anhydrous toluene, add deuterotributylstannane (Bu₃SnD, 1.2 eq) and a catalytic amount of azobisisobutyronitrile (AIBN).

  • Heat the reaction mixture at 80-90 °C under a nitrogen atmosphere for 2-4 hours.

  • Monitor the reaction by GC-MS.

  • Upon completion, cool the reaction mixture and remove the solvent by distillation.

  • Purify the product by flash chromatography on silica (B1680970) gel to remove the tin byproducts, yielding the final product, this compound-1-d₁.

Quantitative Data
StepProductStarting MaterialTypical Yield (%)Notes
11-MethylcycloheptanolCycloheptanone85-95The product can be purified by distillation if necessary.
21-Chloro-1-methylcycloheptane1-Methylcycloheptanol>90 (crude)Often used in the next step without extensive purification.
3This compound-1-d₁1-Chloro-1-methylcycloheptane70-80Isotopic purity is typically >98% D at the C1 position.

Protocol 2: Synthesis of Deuterated this compound via Catalytic H/D Exchange

This protocol describes the direct deuteration of this compound using heavy water (D₂O) as the deuterium source and a platinum-on-carbon (Pt/C) catalyst. This method can lead to the incorporation of multiple deuterium atoms at various positions on the ring and the methyl group.

Experimental Workflow

cluster_0 Catalytic H/D Exchange A This compound D Deuterated this compound A->D High Temperature & Pressure B Heavy Water (D₂O) B->D C Pt/C Catalyst C->D

Caption: Workflow for catalytic H/D exchange of this compound.

Detailed Experimental Protocol
  • Place this compound (1.0 eq), heavy water (D₂O, 10-20 eq), and 10% Pt/C (5-10 mol%) in a high-pressure autoclave.

  • Seal the autoclave and purge with an inert gas (e.g., argon or nitrogen).

  • Heat the mixture to 150-200 °C with vigorous stirring. The pressure will increase due to the vapor pressure of the reactants.

  • Maintain the reaction at this temperature for 24-48 hours. The extent of deuteration can be controlled by the reaction time and temperature.

  • After the desired reaction time, cool the autoclave to room temperature and carefully vent the pressure.

  • Transfer the reaction mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer with water to remove any remaining D₂O, and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and distill to obtain the deuterated this compound.

  • The level and positions of deuteration should be determined by ¹H NMR, ²H NMR, and mass spectrometry.

Quantitative Data
ParameterValueNotes
Typical Yield (%) >90 (recovered material)The reaction is an equilibrium process; yield refers to the recovery of the cycloalkane.
Isotopic Purity VariableThe degree of deuteration can range from a few percent to over 50%, depending on the reaction conditions. Multiple deuterations are common.
Regioselectivity LowDeuterium can be incorporated at various positions on the cycloheptane (B1346806) ring and the methyl group.

Safety Precautions

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Grignard reagents are highly reactive and moisture-sensitive. All glassware must be thoroughly dried, and the reaction should be conducted under an inert atmosphere.

  • Concentrated acids are corrosive and should be handled with care.

  • Organotin compounds are toxic and should be handled with caution.

  • High-pressure reactions should only be performed by trained personnel using appropriate equipment.

Characterization

The synthesized deuterated this compound should be characterized to confirm its identity and determine the isotopic purity and the position(s) of the deuterium label(s). Recommended analytical techniques include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to observe the disappearance of signals corresponding to the positions of deuteration. ²H NMR directly detects the deuterium nuclei.

  • Mass Spectrometry (MS): GC-MS or other mass spectrometry techniques can be used to determine the molecular weight of the deuterated product and quantify the extent of deuterium incorporation by analyzing the isotopic distribution.

By following these detailed protocols, researchers can successfully synthesize deuterated this compound for use in a wide range of mechanistic studies, contributing to a deeper understanding of chemical reactions and biological processes.

References

Application Notes and Protocols for Methylcycloheptane in Materials Science Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of methylcycloheptane in materials science research. This compound, a cycloalkane solvent, offers a non-polar environment for a variety of chemical reactions and material fabrication processes. Its physical properties make it a suitable alternative to other hydrocarbon solvents like toluene (B28343) or cyclohexane (B81311) in specific applications.

Physical and Chemical Properties of this compound

This compound is a colorless, flammable liquid with a characteristic hydrocarbon odor. Its non-polar nature and relatively low reactivity make it an excellent solvent for non-polar compounds and a suitable medium for various polymerization and nanoparticle synthesis reactions.[1][2] A summary of its key physical properties, along with those of the closely related methylcyclohexane (B89554) for comparison, is presented in Table 1.

Table 1: Physical Properties of this compound and Methylcyclohexane

PropertyThis compoundMethylcyclohexane
Molecular Formula C₈H₁₆C₇H₁₄
Molecular Weight ( g/mol ) 112.2198.19[3]
Boiling Point (°C) ~135-138101[3]
Melting Point (°C) -117-126.6[3]
Density (g/cm³ at 20°C) ~0.7990.770[3]
Viscosity (mPa·s at 25°C) ~0.90.73[4]
Solubility in Water InsolubleInsoluble[3]

Note: Some properties for this compound are estimated based on available data for similar cycloalkanes as precise experimental values are not always readily available.

Applications in Polymer Synthesis

This compound can be employed as a non-polar solvent in various polymerization techniques, particularly where the polymer product is also non-polar. Its higher boiling point compared to solvents like cyclohexane can be advantageous for reactions requiring elevated temperatures.

ROMP is a powerful technique for the synthesis of unsaturated polymers from cyclic olefin monomers.[5][6] Non-polar solvents are often preferred for the polymerization of non-polar monomers. While cyclohexene (B86901) itself has low ring strain and is difficult to polymerize via ROMP, other functionalized cycloalkenes can be polymerized in solvents like this compound.[5][6]

Experimental Protocol: ROMP of a Functionalized Cyclopentene (B43876) in this compound

This protocol is adapted from procedures for ROMP in other non-polar solvents.[7]

Materials:

  • Ester-functionalized cyclopentene monomer

  • Grubbs' third-generation catalyst

  • This compound (anhydrous, deoxygenated)

  • Ethyl vinyl ether (inhibitor)

  • Methanol (B129727) (for precipitation)

  • Schlenk flask and standard Schlenk line equipment

Procedure:

  • In a nitrogen-filled glovebox, add the desired amount of ester-functionalized cyclopentene monomer to a dry Schlenk flask equipped with a magnetic stir bar.

  • Add anhydrous, deoxygenated this compound to achieve the desired monomer concentration (e.g., 0.5 M).

  • In a separate vial, dissolve the appropriate amount of Grubbs' third-generation catalyst in a small volume of this compound.

  • With vigorous stirring, inject the catalyst solution into the monomer solution.

  • Allow the reaction to proceed at room temperature or a slightly elevated temperature (e.g., 40°C) for a specified time (e.g., 1-4 hours), monitoring the viscosity of the solution.

  • Quench the polymerization by adding a few drops of ethyl vinyl ether.

  • Precipitate the polymer by slowly adding the reaction mixture to a large volume of cold methanol with stirring.

  • Isolate the polymer by filtration, wash with fresh methanol, and dry under vacuum to a constant weight.

Logical Workflow for ROMP:

ROMP_Workflow Monomer Functionalized Cyclopentene in this compound Reaction Polymerization (e.g., 25-40°C) Monomer->Reaction Catalyst Grubbs' Catalyst Solution Catalyst->Reaction Quench Quenching (Ethyl Vinyl Ether) Reaction->Quench Precipitate Precipitation (Methanol) Quench->Precipitate Isolate Isolation and Drying Precipitate->Isolate Polymer Functional Polyolefin Isolate->Polymer

Caption: Workflow for Ring-Opening Metathesis Polymerization.

ATRP is a controlled radical polymerization method that allows for the synthesis of polymers with well-defined architectures.[8] For non-polar monomers like styrene (B11656) or acrylates with non-polar side chains, this compound can serve as a suitable solvent.[9]

Experimental Protocol: ATRP of Styrene in this compound

This protocol is adapted from general ATRP procedures for non-polar monomers.[9][10]

Materials:

  • Styrene (inhibitor removed)

  • Ethyl α-bromoisobutyrate (initiator)

  • Copper(I) bromide (CuBr) (catalyst)

  • N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA) (ligand)

  • This compound (anhydrous, deoxygenated)

  • Tetrahydrofuran (THF) (for dilution)

  • Alumina (B75360) (for catalyst removal)

  • Methanol (for precipitation)

Procedure:

  • To a Schlenk flask, add CuBr and seal with a rubber septum. Deoxygenate by cycling between vacuum and nitrogen three times.

  • Add deoxygenated this compound, styrene, and PMDETA via syringe. Stir until the copper complex forms (solution should turn colored).

  • Inject the initiator, ethyl α-bromoisobutyrate, to start the polymerization.

  • Immerse the flask in a preheated oil bath at the desired temperature (e.g., 90°C).

  • Take samples periodically to monitor monomer conversion by gas chromatography or NMR.

  • Once the desired conversion is reached, cool the flask and expose the mixture to air to quench the polymerization.

  • Dilute the reaction mixture with THF and pass it through a short column of neutral alumina to remove the copper catalyst.

  • Precipitate the polymer in cold methanol, filter, and dry under vacuum.

Signaling Pathway for ATRP:

ATRP_Pathway cluster_activation Activation cluster_deactivation Deactivation cluster_propagation Propagation Pn_X P_n-X (Dormant) Pn_rad P_n• (Active) Pn_X->Pn_rad k_act CuI_L Cu(I)/L Pn_rad_deact P_n• (Active) Pn_rad_prop P_n• X_CuII_L X-Cu(II)/L Pn_X_deact P_n-X (Dormant) Pn_rad_deact->Pn_X_deact k_deact X_CuII_L_deact X-Cu(II)/L CuI_L_deact Cu(I)/L Pnp1_rad P_{n+1}• Pn_rad_prop->Pnp1_rad k_p Monomer Monomer

Caption: Reversible activation-deactivation equilibrium in ATRP.

Applications in Nanoparticle Synthesis

The non-polar nature of this compound makes it a suitable medium for the synthesis of hydrophobic nanoparticles or for the surface modification of nanoparticles to render them dispersible in non-polar solvents.

This compound can be used as the oil phase in emulsion-based methods for synthesizing core-shell nanoparticles.

Experimental Protocol: Synthesis of SiO₂@Polymer Core-Shell Nanoparticles via Emulsion Polymerization

This is a generalized protocol adapted from literature on core-shell nanoparticle synthesis in hydrocarbon solvents.[11][12]

Materials:

  • Silica (B1680970) nanoparticles (core)

  • Monomer (e.g., styrene or methyl methacrylate)

  • Initiator (e.g., AIBN)

  • Surfactant

  • This compound (oil phase)

  • Water (aqueous phase)

Procedure:

  • Disperse the silica nanoparticles in a mixture of water and surfactant with the aid of ultrasonication.

  • In a separate container, dissolve the monomer and initiator in this compound to form the oil phase.

  • Combine the aqueous and oil phases and emulsify using high-speed stirring or ultrasonication to form a stable oil-in-water emulsion.

  • Heat the emulsion to the desired polymerization temperature (e.g., 70°C) under a nitrogen atmosphere with continuous stirring.

  • Maintain the temperature for several hours to ensure complete polymerization.

  • Cool the reaction mixture to room temperature.

  • Isolate the core-shell nanoparticles by centrifugation, followed by repeated washing with water and a suitable organic solvent (e.g., ethanol) to remove unreacted monomer and surfactant.

  • Dry the final product under vacuum.

Experimental Workflow for Core-Shell Nanoparticle Synthesis:

CoreShell_Workflow cluster_prep Preparation Aq_Phase Aqueous Phase: Silica Nanoparticles + Surfactant + Water Emulsification Emulsification (High Shear) Aq_Phase->Emulsification Oil_Phase Oil Phase: Monomer + Initiator + this compound Oil_Phase->Emulsification Polymerization Polymerization (e.g., 70°C) Emulsification->Polymerization Purification Purification: Centrifugation and Washing Polymerization->Purification Drying Drying Purification->Drying Product SiO₂@Polymer Core-Shell Nanoparticles Drying->Product

Caption: Workflow for core-shell nanoparticle synthesis.

Applications in Organic Electronics

In the field of organic electronics, solution-processable materials are crucial for fabricating devices like organic thin-film transistors (OTFTs) and organic photovoltaics (OPVs).[13][14][15] this compound can be used as a solvent for depositing thin films of soluble organic semiconductors. Its evaporation rate, which is slower than that of more volatile solvents, can influence the morphology and crystallinity of the deposited film, thereby affecting device performance.

Experimental Protocol: Thin-Film Deposition of a Soluble Organic Semiconductor

Materials:

Procedure:

  • Prepare a dilute solution of the organic semiconductor in this compound (e.g., 0.1-1.0 wt%). Gentle heating and stirring may be required to ensure complete dissolution.

  • Clean the substrate thoroughly using a standard cleaning procedure (e.g., sonication in acetone, isopropanol, and deionized water, followed by oxygen plasma treatment).

  • Deposit the organic semiconductor solution onto the substrate using a technique such as spin-coating or drop-casting in a controlled environment (e.g., a glovebox).

  • For spin-coating, dispense the solution onto the center of the substrate and spin at a defined speed (e.g., 1000-3000 rpm) for a specific duration (e.g., 30-60 seconds).

  • Anneal the deposited film at an elevated temperature to remove residual solvent and improve molecular ordering. The annealing temperature and time will depend on the specific organic semiconductor.

  • Characterize the thin film using techniques such as atomic force microscopy (AFM) for morphology and X-ray diffraction (XRD) for crystallinity.

Logical Relationship in Thin-Film Deposition:

ThinFilm_Logic cluster_solution Solution Preparation cluster_deposition Film Formation cluster_properties Film Properties Semiconductor Organic Semiconductor Solution Homogeneous Solution Semiconductor->Solution Solvent This compound Solvent->Solution Deposition Spin-Coating or Drop-Casting Solution->Deposition Annealing Thermal Annealing Deposition->Annealing Morphology Morphology Annealing->Morphology Crystallinity Crystallinity Annealing->Crystallinity

Caption: Factors influencing organic thin-film properties.

Quantitative Data

The solubility of polymers in a given solvent is crucial for solution-based processing. While extensive data for this compound is not always available, data for the structurally similar methylcyclohexane can provide valuable insights.

Table 2: Solubility of Polystyrene in Cycloalkane Solvents

SolventPolystyrene Molecular Weight ( g/mol )Upper Critical Solution Temperature (UCST) (°C)Lower Critical Solution Temperature (LCST) (°C)
Methylcyclohexane405,000~25~150
Cyclohexane200,000~34Not typically observed

Data adapted from phase diagrams for polystyrene solutions.[16][17] The UCST is the critical temperature above which the components are miscible in all proportions. The LCST is the critical temperature below which the components are miscible in all proportions. The presence of both indicates a closed-loop phase diagram.[17] For polystyrene in methylcyclohexane, the system is miscible between approximately 25°C and 150°C.[16]

Disclaimer: These protocols are intended as a general guide. Specific reaction conditions, including concentrations, temperatures, and reaction times, may need to be optimized for specific monomers, catalysts, and desired material properties. Always consult the relevant safety data sheets (SDS) for all chemicals and perform a thorough risk assessment before conducting any experiment.

References

Troubleshooting & Optimization

Purification techniques for high-purity Methylcycloheptane

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of high-purity methylcycloheptane. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to assist in your laboratory experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in technical-grade this compound?

A1: The most common impurities in technical-grade this compound are other C8 cycloalkane isomers. Due to similar synthetic pathways and boiling points, these isomers are often co-produced and are the primary challenge in purification. Other potential impurities can include residual starting materials or byproducts from synthesis, such as toluene (B28343) if produced by hydrogenation.[1][2]

Q2: Which purification technique is most suitable for obtaining high-purity this compound?

A2: The choice of purification technique depends on the required purity level and the nature of the impurities.

  • Fractional distillation is the most common and effective method for separating this compound from its isomers, especially on a larger scale.[3][4] It is particularly useful when the boiling points of the components differ by at least a few degrees.

  • Preparative Gas Chromatography (pGC) is an excellent choice for obtaining very high purity this compound (>99.5%) on a smaller scale. It offers superior separation of compounds with very close boiling points.[5]

  • Extractive or Azeotropic Distillation may be necessary if this compound forms an azeotrope with an impurity or if the boiling points of the isomers are too close for effective separation by conventional fractional distillation.[6][7]

Q3: How can I analyze the purity of my this compound sample?

A3: Gas Chromatography-Mass Spectrometry (GC-MS) is the standard method for analyzing the purity of this compound.[8][9] A capillary GC with a non-polar or medium-polar column can effectively separate the isomers, and the mass spectrometer allows for their identification. Flame Ionization Detection (FID) is also commonly used for quantification.

Q4: What are the key safety precautions when working with this compound?

A4: this compound is a flammable liquid and its vapors can form explosive mixtures with air. Always work in a well-ventilated fume hood and avoid sources of ignition.[2] Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Refer to the Safety Data Sheet (SDS) for detailed safety information.

Troubleshooting Guides

Fractional Distillation

Problem 1: Poor separation of isomers (broad fractions with mixed components).

  • Possible Cause: Insufficient column efficiency (not enough theoretical plates).

    • Solution: Use a longer fractionating column or a column with more efficient packing material (e.g., structured packing instead of Raschig rings). Ensure the column is well-insulated to maintain a proper temperature gradient.[10]

  • Possible Cause: Distillation rate is too fast.

    • Solution: Reduce the heating rate to allow for proper equilibration between the liquid and vapor phases in the column. A slow, steady distillation rate of 1-2 drops per second is recommended for good separation.[11]

  • Possible Cause: Reflux ratio is too low.

    • Solution: Increase the reflux ratio. A higher reflux ratio (more condensate returning to the column) improves separation but increases the distillation time.

Problem 2: Temperature fluctuations at the distillation head.

  • Possible Cause: Uneven boiling ("bumping").

    • Solution: Add boiling chips or a magnetic stir bar to the distillation flask to ensure smooth boiling.

  • Possible Cause: Inconsistent heating.

    • Solution: Use a heating mantle with a controller for stable and even heating. Ensure the heating mantle is properly sized for the flask.

Problem 3: The column is "flooding" (filling with liquid).

  • Possible Cause: Excessive heating rate.

    • Solution: Reduce the heat input to the distillation flask. If flooding occurs, stop the heating until the liquid drains back into the flask, then resume heating at a lower rate.[12]

Preparative Gas Chromatography (pGC)

Problem 1: Co-elution of this compound and an isomeric impurity.

  • Possible Cause: Inadequate column selectivity.

    • Solution: Switch to a different column stationary phase. For non-polar cycloalkanes, a slightly more polar column (e.g., a "624" type) may provide better separation than a standard non-polar phase (like a "1" or "5" type).[13] Using a longer column or a column with a smaller internal diameter can also improve resolution.

  • Possible Cause: The temperature program is not optimized.

    • Solution: Decrease the temperature ramp rate to increase the time the analytes spend interacting with the stationary phase. An initial isothermal period at a lower temperature can also help improve the separation of early-eluting compounds.[14]

Problem 2: Low recovery of the purified product.

  • Possible Cause: Inefficient trapping of the eluting compound.

    • Solution: Ensure the collection trap is sufficiently cold. A cold finger filled with liquid nitrogen or a dry ice/acetone slurry is effective. The design of the trap is also important; a trap with a larger surface area will be more efficient.

  • Possible Cause: The split ratio is too high.

    • Solution: In pGC, a lower split ratio or a splitless injection is often used to maximize the amount of sample that reaches the column and is subsequently collected.

Purity Analysis by GC-MS

Problem 1: Inability to resolve isomeric impurities on the chromatogram.

  • Possible Cause: Sub-optimal GC conditions.

    • Solution: Similar to pGC, optimizing the temperature program (slower ramp rate) and using a longer, narrower column can improve resolution. Ensure the carrier gas flow rate is optimal for the column being used.[14]

  • Possible Cause: The stationary phase is not suitable.

    • Solution: For complex mixtures of isomers, a highly selective stationary phase may be required. Consider columns designed for detailed hydrocarbon analysis.

Problem 2: Unidentified peaks in the chromatogram.

  • Possible Cause: Contamination from the solvent, sample handling, or the GC system itself.

    • Solution: Run a blank analysis of the solvent to check for impurities. Ensure all glassware is scrupulously clean. If contamination is suspected from the GC system, bake out the column and clean the injector port.[15]

  • Possible Cause: The peak corresponds to a previously unknown impurity.

    • Solution: Analyze the mass spectrum of the unknown peak and compare it to spectral libraries (e.g., NIST) for identification. The fragmentation pattern can provide clues to the structure of the compound.[8]

Data Presentation

Table 1: Physical Properties of this compound and Common Isomeric Impurities

CompoundMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)
This compound C₈H₁₆112.21135.8 - 141.0[16][17]
EthylcyclohexaneC₈H₁₆112.21131.8
cis-1,2-DimethylcyclohexaneC₈H₁₆112.21129.7
trans-1,2-DimethylcyclohexaneC₈H₁₆112.21123.4
cis-1,3-DimethylcyclohexaneC₈H₁₆112.21120.1
trans-1,3-DimethylcyclohexaneC₈H₁₆112.21124.5
cis-1,4-DimethylcyclohexaneC₈H₁₆112.21124.3
trans-1,4-DimethylcyclohexaneC₈H₁₆112.21119.5
1,1-DimethylcyclohexaneC₈H₁₆112.21118-120[16][17]
PropylcyclopentaneC₈H₁₆112.21130.6
Ethylcyclopentane (B167899)C₇H₁₄98.19103[18][19][20]

Note: Boiling points can vary slightly depending on the source and experimental conditions.

Experimental Protocols

Protocol 1: Purification of this compound by Fractional Distillation

Objective: To separate this compound from lower and higher boiling point isomeric impurities.

Apparatus:

  • Round-bottom flask

  • Heating mantle with a stirrer

  • Fractionating column (e.g., Vigreux or packed with Raschig rings or structured packing)

  • Distillation head with a thermometer

  • Condenser

  • Receiving flasks

  • Boiling chips or magnetic stir bar

Procedure:

  • Setup: Assemble the fractional distillation apparatus in a fume hood. Ensure all joints are properly sealed. The thermometer bulb should be positioned just below the side arm of the distillation head.[11]

  • Charging the Flask: Fill the round-bottom flask no more than two-thirds full with the impure this compound and add boiling chips.

  • Distillation:

    • Begin heating the flask gently.

    • As the mixture boils, a condensation ring will slowly rise through the fractionating column.

    • Adjust the heating to maintain a slow, steady distillation rate of 1-2 drops per second into the receiving flask.[11]

    • Insulate the column with glass wool or aluminum foil to maintain the temperature gradient.[11]

  • Fraction Collection:

    • Fraction 1 (Forerun): Collect the initial distillate, which will be enriched in lower-boiling impurities. The temperature should hold steady during this phase.

    • Fraction 2 (Main Fraction): When the temperature begins to rise, change the receiving flask to collect the main fraction, which should be high-purity this compound. The temperature should plateau at the boiling point of this compound.

    • Fraction 3 (Residue): Stop the distillation when the temperature either drops or rises sharply, or when only a small amount of liquid remains in the distillation flask. Do not distill to dryness.

  • Analysis: Analyze the purity of each fraction by GC-MS.

Protocol 2: Purity Analysis by GC-MS

Objective: To determine the purity of a this compound sample and identify any impurities.

Instrumentation:

  • Gas chromatograph with a capillary column

  • Mass spectrometer

  • Autosampler

Typical GC-MS Conditions:

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms, or DB-624), 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Injector: Split/splitless injector at 250°C. A split ratio of 50:1 is a good starting point.

  • Oven Program:

    • Initial temperature: 40°C, hold for 2 minutes.

    • Ramp: 5°C/min to 150°C.

    • Hold at 150°C for 2 minutes.

  • MS Detector:

    • Ion Source Temperature: 230°C.

    • Mass Range: m/z 40-200.

    • Scan Mode: Full scan.

Procedure:

  • Sample Preparation: Dilute the this compound sample in a suitable volatile solvent (e.g., hexane (B92381) or dichloromethane) to a concentration of approximately 100 µg/mL.

  • Injection: Inject 1 µL of the prepared sample into the GC-MS.

  • Data Analysis:

    • Integrate the peaks in the total ion chromatogram.

    • Calculate the relative percentage of each component based on peak area.

    • Identify the main peak as this compound based on its retention time and mass spectrum.

    • Identify impurity peaks by comparing their mass spectra with a library (e.g., NIST).

Visualizations

Fractional_Distillation_Workflow cluster_prep Preparation cluster_distill Distillation cluster_analysis Analysis Assemble Apparatus Assemble Apparatus Charge Flask Charge Flask Assemble Apparatus->Charge Flask Heat Gently Heat Gently Charge Flask->Heat Gently Collect Forerun Collect Forerun Heat Gently->Collect Forerun Collect Main Fraction Collect Main Fraction Collect Forerun->Collect Main Fraction Stop Distillation Stop Distillation Collect Main Fraction->Stop Distillation Analyze Fractions by GC-MS Analyze Fractions by GC-MS Stop Distillation->Analyze Fractions by GC-MS

Caption: Workflow for the purification of this compound by fractional distillation.

GC_MS_Troubleshooting Co-elution of Isomers Co-elution of Isomers Optimize Temp Program Optimize Temp Program Co-elution of Isomers->Optimize Temp Program Action 1 Change Column Change Column Co-elution of Isomers->Change Column Action 2 Check Flow Rate Check Flow Rate Co-elution of Isomers->Check Flow Rate Action 3 Improved Resolution Improved Resolution Optimize Temp Program->Improved Resolution Change Column->Improved Resolution Check Flow Rate->Improved Resolution

Caption: Troubleshooting logic for co-eluting isomers in GC-MS analysis.

References

Technical Support Center: Purification of Methylcycloheptane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with methylcycloheptane. Here you will find detailed information on identifying and removing common impurities to ensure the quality of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in commercial this compound?

A1: Commercial this compound can contain several types of impurities depending on its grade and manufacturing process. Common impurities include:

  • Other C8 Cycloalkanes: Isomers such as ethylcycloheptane (B14725347) and dimethylcyclohexanes.

  • Alkanes with similar boiling points: Such as n-octane and isooctane.

  • Olefins: Unsaturated hydrocarbons that can interfere with polymerization and other sensitive reactions.

  • Water: Dissolved or emulsified water can be problematic for water-sensitive experiments.

  • Aromatic Hydrocarbons: Traces of toluene (B28343) or xylene may be present from the production process.[1]

Q2: How can I check the purity of my this compound sample?

A2: The most common and effective method for determining the purity of this compound is Gas Chromatography (GC), typically with a Flame Ionization Detector (FID).[2][3] This technique separates volatile components, allowing for their identification and quantification. A non-polar capillary column is generally suitable for separating hydrocarbon isomers.[4]

Q3: When should I use fractional distillation instead of simple distillation?

A3: Fractional distillation is necessary when separating liquids with close boiling points (a difference of less than 70°C).[5] Since many common impurities in this compound are isomers with similar boiling points, fractional distillation is the preferred method for achieving high purity.[5][6] Simple distillation is only effective for separating liquids with significantly different boiling points or for separating a volatile liquid from a non-volatile solid.

Q4: My this compound is cloudy. What does this indicate and how can I fix it?

A4: A cloudy appearance in this compound typically indicates the presence of dispersed water. This compound has very low solubility in water.[7] To remove water, you can either dry the solvent using a suitable drying agent (like anhydrous sodium sulfate (B86663) or magnesium sulfate) followed by decantation or filtration, or for more rigorous drying, perform an azeotropic distillation.

Q5: I suspect my this compound contains olefin impurities. How can I remove them?

A5: Olefinic impurities can be removed by treating the this compound with an adsorbent material such as activated alumina (B75360) or silica (B1680970) gel.[8][9] These materials will selectively adsorb the more polar olefins. The purified this compound can then be separated by filtration or decantation. For a more detailed procedure, refer to the experimental protocols section.

Troubleshooting Guides

Problem: Poor separation of impurities during fractional distillation.
Possible Cause Solution
Insufficient column efficiency. Use a longer fractionating column or a column with a more efficient packing material to increase the number of theoretical plates.[5]
Distillation rate is too fast. Reduce the heating rate to allow for proper equilibrium to be established in the column. A slow, steady distillation rate of 1-2 drops per second is recommended.[5]
Poor insulation of the column. Insulate the fractionating column with glass wool or aluminum foil to minimize heat loss and maintain a proper temperature gradient.[5]
Incorrect thermometer placement. Ensure the top of the thermometer bulb is level with the side arm leading to the condenser to accurately measure the temperature of the vapor that is distilling.
Problem: The temperature reading is unstable during fractional distillation.
Possible Cause Solution
Uneven boiling. Use boiling chips or a magnetic stirrer to ensure smooth and even boiling of the this compound.
Condensate ring is not ascending steadily. Adjust the heating rate. If the ring stops rising, slightly increase the heat. If it rises too quickly, reduce the heat.[5]
The mixture contains a significant amount of a much lower-boiling impurity. The temperature will plateau at the boiling point of the lower-boiling fraction first. Collect this fraction separately until the temperature begins to rise again towards the boiling point of this compound.

Data Presentation

Table 1: Typical Purity of Commercial this compound Grades
Grade Typical Purity (%) Common Impurities
Technical Grade 95 - 98%Other C8 isomers, olefins, water, alkanes
Reagent Grade > 99%Trace C8 isomers, water
Anhydrous Grade > 99.5%Very low water content (<50 ppm), trace C8 isomers
Table 2: Expected Purity of this compound After Purification
Purification Method Starting Purity (%) Expected Final Purity (%) Impurities Removed
Fractional Distillation 95> 99.5Impurities with different boiling points (e.g., other isomers, alkanes)
Azeotropic Distillation N/A> 99.9 (dry basis)Water
Adsorbent Treatment N/A> 99 (olefin-free basis)Olefins, polar impurities

Experimental Protocols

Protocol 1: Purification of this compound by Fractional Distillation

Objective: To remove impurities with boiling points close to that of this compound (Boiling Point: ~141°C).[7]

Materials:

  • Crude this compound

  • Round-bottom flask

  • Fractionating column (e.g., Vigreux or packed)

  • Distillation head with thermometer

  • Condenser

  • Receiving flasks

  • Heating mantle with stirrer or boiling chips

  • Clamps and stands

  • Insulating material (glass wool or aluminum foil)

Procedure:

  • Apparatus Setup: Assemble the fractional distillation apparatus in a fume hood. The round-bottom flask should not be more than two-thirds full.

  • Drying (if necessary): If the this compound is cloudy, dry it with anhydrous sodium sulfate for 20-30 minutes, then decant the clear liquid into the distillation flask.

  • Distillation:

    • Add boiling chips or a magnetic stir bar to the distillation flask.

    • Begin heating the flask gently.

    • Observe the ring of condensate slowly rising up the fractionating column.

    • Collect the initial distillate (forerun) in a separate flask until the temperature stabilizes at the boiling point of this compound.

    • Change to a clean receiving flask to collect the purified this compound fraction. Maintain a distillation rate of 1-2 drops per second.

    • Stop the distillation when the temperature starts to change or when a small amount of residue is left in the flask. Never distill to dryness.

  • Purity Analysis: Analyze the collected fraction by Gas Chromatography (GC) to confirm its purity.

Protocol 2: Removal of Water by Azeotropic Distillation

Objective: To remove water from this compound using an entrainer. Toluene can be used as an entrainer as it forms a low-boiling azeotrope with water.

Materials:

  • Wet this compound

  • Toluene (entrainer)

  • Distillation apparatus with a Dean-Stark trap

  • Heating mantle

  • Boiling chips or magnetic stirrer

Procedure:

  • Apparatus Setup: Assemble the distillation apparatus with the Dean-Stark trap positioned between the distillation flask and the condenser.

  • Charging the Flask: Add the wet this compound to the round-bottom flask along with a small amount of toluene (approximately 5-10% by volume). Add boiling chips or a stir bar.

  • Distillation:

    • Heat the mixture to boiling. The water-toluene azeotrope will distill and condense into the Dean-Stark trap.

    • As the condensate collects, it will separate into two layers in the trap: water at the bottom and toluene at the top.

    • The excess toluene will overflow from the trap and return to the distillation flask.

    • Continue the distillation until no more water collects in the trap.

  • Completion: Turn off the heat and allow the apparatus to cool. The this compound in the distillation flask is now dry. The dry this compound can be further purified by fractional distillation if necessary.

Protocol 3: Removal of Olefin Impurities using Activated Alumina

Objective: To remove unsaturated hydrocarbon (olefin) impurities from this compound.

Materials:

  • This compound containing olefin impurities

  • Activated alumina (basic or neutral, activity I)[8]

  • Erlenmeyer flask or beaker

  • Stirring plate and stir bar (optional)

  • Filter funnel and filter paper or a fritted glass funnel

Procedure:

  • Adsorbent Treatment:

    • In a flask, add approximately 5-10 g of activated alumina for every 100 mL of this compound.

    • Stir the mixture at room temperature for 1-2 hours. Gentle stirring is sufficient.

  • Separation:

    • Separate the activated alumina from the this compound by gravity filtration or by decanting the liquid.

  • Purity Check: The absence of olefins can be confirmed by a qualitative test (e.g., Baeyer's test with potassium permanganate) or more accurately by GC analysis.

Visualizations

G cluster_0 start Start: Impure this compound Sample check_purity Analyze purity by GC start->check_purity is_pure Purity meets requirements? check_purity->is_pure end_ok End: Use in experiment is_pure->end_ok Yes troubleshoot Identify Impurities is_pure->troubleshoot No water_check Water present? troubleshoot->water_check olefin_check Olefins present? water_check->olefin_check No azeotropic_dist Perform Azeotropic Distillation water_check->azeotropic_dist Yes boiling_point_check Close boiling point impurities? olefin_check->boiling_point_check No adsorbent_treat Perform Adsorbent Treatment olefin_check->adsorbent_treat Yes boiling_point_check->check_purity No fractional_dist Perform Fractional Distillation boiling_point_check->fractional_dist Yes azeotropic_dist->olefin_check adsorbent_treat->boiling_point_check fractional_dist->check_purity

Caption: Decision workflow for purifying this compound.

G cluster_1 Fractional Distillation Workflow setup 1. Assemble Apparatus (Flask, Column, Condenser) charge 2. Charge Flask with Impure This compound & Boiling Chips setup->charge heat 3. Gentle Heating (Heating Mantle) charge->heat collect_forerun 4. Collect Forerun (Lower Boiling Impurities) heat->collect_forerun stabilize_temp 5. Stabilize Temperature at Boiling Point of this compound collect_forerun->stabilize_temp stabilize_temp->heat No, adjust heat collect_main 6. Collect Main Fraction (Purified this compound) stabilize_temp->collect_main Yes stop 7. Stop Distillation (Before Flask is Dry) collect_main->stop analyze 8. Analyze Purity (Gas Chromatography) stop->analyze

Caption: Experimental workflow for fractional distillation.

References

Technical Support Center: Synthesis of Monosubstituted Cycloheptanes

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of monosubstituted cycloheptanes. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and questions encountered during the synthesis of these valuable seven-membered ring structures.

Frequently Asked Questions (FAQs)

Q1: Why is the synthesis of cycloheptane (B1346806) rings challenging compared to five- or six-membered rings?

The synthesis of cycloheptane rings presents unique challenges primarily due to unfavorable enthalpic and entropic factors. The seven-membered ring has significant conformational flexibility, leading to a variety of low-energy conformations like the twist-chair and twist-boat.[1][2] This flexibility makes it entropically difficult to close the ring. Furthermore, cycloheptanes suffer from angle strain and transannular strain (non-bonded interactions across the ring), which are less pronounced in the more stable cyclopentane (B165970) and cyclohexane (B81311) systems.[3]

Q2: What are the major strategic approaches for synthesizing monosubstituted cycloheptanes?

There are several primary strategies, each with its own advantages and challenges:

  • Ring-Closing Metathesis (RCM): A powerful method for forming the seven-membered ring from an acyclic diene precursor. It is often used in combination with other reactions to introduce functionality.

  • Ring Expansion: Methods like the Wolff rearrangement or Tiffeneau-Demjanov rearrangement can expand a six-membered ring (cyclohexane derivative) into a seven-membered one.[4]

  • [4+3] Cycloadditions: This method involves the reaction of a diene with an allyl cation equivalent to directly form the seven-membered ring.

  • Cope Rearrangement: A stereospecific method where cis-divinylcyclopropane-1,2-diols rearrange to form cycloheptane derivatives, often with high yields.[5]

Q3: How does the presence of fluorine affect the synthesis and properties of cycloheptane derivatives in drug discovery?

Incorporating fluorine into cycloheptane scaffolds is a key strategy in modern medicinal chemistry.[6] Fluorine can modulate pharmacokinetic properties, improve binding affinity to biological targets, and act as a bioisostere for other groups.[6][7] However, its synthesis requires specialized methods like deoxofluorination of cycloheptanone (B156872) precursors or diastereoselective construction from acyclic fluorinated precursors.[6]

Troubleshooting Guide

Problem 1: Low Yield in Ring-Closing or Ring-Expansion Reactions

Q: My Cope rearrangement reaction to form a cycloheptane-1,3-dione (B75613) is resulting in a low yield and multiple side products. What could be the cause?

A: Low yields in this specific rearrangement are often due to premature rearrangement or competing intermolecular side reactions.

Possible Causes & Solutions:

  • Premature Rearrangement: The Cope rearrangement can sometimes initiate at lower temperatures than desired. Ensure the preceding cyclopropanation step is carried out at a sufficiently low temperature (e.g., -78 °C) to form the divinylcyclopropane intermediate cleanly before warming.[5]

  • Intermolecular Side Reactions: At higher concentrations, intermediates can react with each other instead of undergoing the desired intramolecular rearrangement. Running the reaction under high-dilution conditions can significantly improve the yield of the desired cycloheptane product.[5]

  • Substrate Stability: The stability and configuration of the starting 1,6-dialkylhexa-1,5-diene-3,4-dione is crucial. Ensure the starting material is pure and has the correct E,Z-configuration, as this influences the stereospecificity and efficiency of the reaction.[5]

Problem 2: Poor Stereocontrol

Q: I am struggling to control the stereochemistry of the substituent on my cycloheptane ring. How can I achieve higher diastereoselectivity?

A: Achieving high stereocontrol is a common challenge due to the conformational flexibility of the cycloheptane ring. The strategy depends heavily on the chosen synthetic route.

Possible Solutions & Strategies:

  • Substrate-Directed Control: The stereochemistry of the starting materials can directly influence the outcome. For instance, in Cope rearrangements, the E,Z-configuration of the starting diene dictates the stereochemistry of the product.[5]

  • Directed Functionalization: Using organometallic complexes, such as an η-cycloheptatriene–Fe(CO)L complex, can provide excellent regio- and stereoselectivity. The metal complex acts as a directing group, guiding reagents to a specific face of the ring.[8]

  • Cascade Reactions: Employing cascade or domino reactions can create multiple stereocenters in a single, highly controlled operation, minimizing the need for intermediate purification and protecting group manipulation.[9][10]

  • Steric Guidance: Introducing a sterically demanding group can guide the stereochemical outcome of subsequent reactions. This has been demonstrated in cyclohexane synthesis and the principle can be applied to larger rings.[11]

Problem 3: Difficulty with Product Purification

Q: My final monosubstituted cycloheptane product is difficult to purify. I observe closely-related impurities by TLC and NMR. What are some effective purification strategies?

A: Purification is often complicated by the presence of conformational isomers or stereoisomers with similar polarities.

Recommended Purification Techniques:

  • Column Chromatography: This is the most common method. Experiment with different solvent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol) and consider using high-performance flash chromatography for better separation.

  • Recrystallization: If the product is a solid, recrystallization can be a highly effective method for removing minor impurities. Test various solvent systems to find one where the product has high solubility at elevated temperatures and low solubility at room temperature or below.

  • Preparative HPLC: For high-value compounds, especially in drug development, preparative High-Performance Liquid Chromatography (HPLC) can separate isomers that are inseparable by standard column chromatography.

  • Chemical Derivatization: In some cases, it may be easier to derivatize the product (e.g., form an ester or an amide), purify the derivative, and then cleave the derivatizing group to recover the pure product.

Data & Protocols

Table 1: Yields of Substituted Cycloheptane-1,3-diones via Cope Rearrangement

This table summarizes the yields for various substrates using a sequential cyclopropanation/Cope rearrangement method.[5]

EntryStarting Diketone Substituent (R)Yield (%)
1Methyl (Me)85
2Ethyl (Et)88
3n-Propyl (n-Pr)99
4Isopropyl (i-Pr)95
5Phenyl (Ph)75

Data sourced from Takada, Y., et al., Org. Lett., 2010.[5]

Experimental Protocol: Synthesis of 5,6-dipropylcyclohepta-3,7-diene-1,3-dione

This protocol is adapted from the highly efficient synthesis of cycloheptane rings from 1,2-diketones.[5]

Materials:

Procedure:

  • Reagent Preparation: In a flame-dried, three-necked flask under an argon atmosphere, dissolve diiodomethane in anhydrous THF. Cool the solution to -78 °C. Slowly add diethylzinc dropwise and stir the mixture for 10 minutes to form the bis(iodozincio)methane reagent.

  • Cyclopropanation: To the freshly prepared reagent at -78 °C, add a solution of (5E,7E)-deca-5,7-diene-3,4-dione in anhydrous THF dropwise over 20 minutes. Stir the reaction mixture at -78 °C for 1 hour.

  • Cope Rearrangement: After 1 hour, remove the cooling bath and allow the reaction mixture to gradually warm to room temperature (approx. 25 °C). Stir for an additional 3 hours to ensure the complete Cope rearrangement of the intermediate cis-divinylcyclopropane-1,2-diol.

  • Workup: Quench the reaction by slowly adding saturated aqueous NH₄Cl. Extract the aqueous layer three times with dichloromethane.

  • Purification: Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄. Filter the solution and concentrate the solvent under reduced pressure. Purify the crude product via silica (B1680970) gel column chromatography to yield the final cycloheptane derivative.

Visual Guides

References

Technical Support Center: Optimizing Methylcycloheptane Functionalization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for the functionalization of methylcycloheptane.

Troubleshooting Guides

This section addresses specific issues that may arise during the experimental process, offering systematic approaches to identify and resolve them.

Q1: Why am I observing low conversion or yield for my this compound functionalization reaction?

A1: Low conversion or yield is a common issue stemming from several factors. A systematic evaluation is crucial for diagnosis.[1]

  • Reagent Purity and Integrity: Confirm the purity of this compound, solvents, and all reagents. Alkanes are relatively inert, making reactions sensitive to impurities that can poison catalysts or introduce side reactions.[1][2]

  • Catalyst Activity: The catalyst may be inactive or degraded. Ensure proper activation, handling, and storage, especially for air- and moisture-sensitive catalysts. Consider performing a control reaction with a known active substrate (e.g., cyclohexane) to verify catalyst performance.

  • Reaction Conditions: Suboptimal conditions are a frequent cause of poor yields.[1][3]

    • Temperature: Many C-H functionalization reactions have a significant activation energy barrier. An increase in temperature can improve conversion, but may also lead to non-selective reactions or catalyst decomposition.[3][4] For instance, in manganese-catalyzed chlorination, increasing the temperature from 25 °C to 50 °C has been shown to improve conversion.[4]

    • Concentration: Reactant concentrations affect reaction kinetics. Ensure the concentrations are within the optimal range as determined by literature or preliminary experiments.[3]

    • Reaction Time: The reaction may not have reached completion. Monitor the reaction progress over time using techniques like GC-MS or NMR to determine the optimal duration.

  • Atmosphere Control: Ensure the reaction is conducted under the specified atmosphere (e.g., inert gas like argon or nitrogen) if the catalyst or reagents are sensitive to oxygen or moisture.[1]

Q2: How can I improve the regioselectivity of the functionalization (e.g., targeting the tertiary C-H vs. secondary C-H bonds)?

A2: Controlling regioselectivity in alkane functionalization is a primary challenge due to the small differences in C-H bond dissociation energies (BDEs).[2] The tertiary C-H bond in this compound is generally weaker and more susceptible to radical abstraction than the secondary C-H bonds.[2][5]

  • Choice of Catalyst and Ligands: The steric and electronic properties of the catalyst are critical. Bulky ligands on a metal catalyst can direct the reaction to less sterically hindered positions, while the electronic nature of the metal center can influence its preference for tertiary vs. secondary C-H bonds.[6]

  • Reaction Mechanism: The underlying mechanism dictates the regioselectivity.

    • Radical Reactions: Halogenation reactions often proceed via a radical mechanism.[5] The stability of the resulting radical intermediate determines the major product (tertiary > secondary > primary).[5][7] Bromination is typically more selective than chlorination for the most stable radical intermediate due to its less exothermic nature (Reactivity-Selectivity Principle).[8]

    • Metal-Oxo Species: Reactions involving high-valence metal-oxo species often show a preference for functionalization at the weaker tertiary C-H bond.[4]

  • Solvent Effects: The solvent can influence the stability of intermediates and transition states. For example, solvents like hexafluoroisopropanol (HFIP) can enhance the reactivity of halogenating agents and influence regioselectivity through their unique hydrogen-bonding properties and low nucleophilicity.[9]

Q3: My reaction is producing a mixture of over-functionalized products. How can this be minimized?

A3: The product of an initial functionalization is often more reactive than the starting alkane, leading to over-functionalization.[2][10]

  • Control Reactant Stoichiometry: Use the alkane (this compound) in large excess relative to the functionalizing agent. This increases the statistical probability of the reagent reacting with the starting material rather than the mono-functionalized product.

  • Monitor Reaction Time: Shortening the reaction time can help minimize the formation of di- or poly-functionalized products. It is essential to determine the point at which the desired product concentration is maximized before significant over-reaction occurs.

  • Adjust Temperature: Lowering the reaction temperature can sometimes increase selectivity by favoring the reaction pathway with the lowest activation energy, which is typically the formation of the mono-functionalized product.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the C-H functionalization of this compound?

A1: The main challenges are rooted in the chemical inertness of alkanes.[2]

  • Low Reactivity: Alkanes consist of strong, non-polar C-C and C-H single bonds, making them unreactive.[2] Forcing conditions (high temperature/pressure) are often required, which can lead to a lack of selectivity.[2]

  • Regioselectivity: this compound has multiple types of C-H bonds (primary, secondary, and tertiary). Differentiating between these to functionalize a specific position is difficult due to similar bond dissociation energies.[2]

  • Over-functionalization: The initial product is often more reactive than this compound itself, leading to mixtures of products.[10]

Q2: What analytical techniques are recommended for monitoring reaction progress and characterizing products?

A2: A combination of chromatographic and spectroscopic methods is typically employed.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for monitoring the consumption of the volatile starting material (this compound) and the formation of products. It provides information on conversion, product distribution, and the molecular weight of the products.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Essential for the structural elucidation of the isolated products to confirm their identity and regiochemistry.

  • Infrared (IR) Spectroscopy: Useful for identifying the newly introduced functional groups (e.g., C=O for ketones, O-H for alcohols, C-Cl for chlorides).

Q3: How does the choice of oxidant impact oxidation reactions of this compound?

A3: The oxidant plays a critical role in determining the reaction's success and product profile.

  • Hydrogen Peroxide (H₂O₂): A "green" oxidant as its byproduct is water. However, its activation can be challenging. Some catalysts may primarily cause its decomposition (2H₂O₂ → 2H₂O + O₂) rather than promoting substrate oxidation.[4]

  • Trichloroisocyanuric Acid (TCCA): An effective source for chlorination. It can provide a controlled release of the halogenating species.[4]

  • Peroxides (e.g., tert-BOOH): Commonly used in biomimetic systems inspired by metalloenzymes to generate oxygenated products like alcohols and ketones.[4]

Q4: What role does photocatalysis play in this compound functionalization?

A4: Photocatalysis offers a powerful method for C-H functionalization under mild conditions, using visible light as an energy source.[11][12] For alkanes like this compound, photocatalytic systems can generate highly reactive radical intermediates capable of C-H abstraction, initiating the functionalization process.[11] This approach can provide alternative reaction pathways and selectivities compared to traditional thermal methods.[13]

Quantitative Data Summary

The following tables summarize quantitative data from representative studies on cycloalkane functionalization.

Table 1: Effect of Catalyst and Temperature on this compound Chlorination with TCCA

Catalyst PrecursorTemperature (°C)Substrate:TCCA:Catalyst RatioConversion (%) (based on substrate)
[Mn(salen)Cl]251000:333:1~15
[Mn(salen)Cl]501000:333:1~30
[Mn(salan)Cl]251000:333:1~12
[Mn(salan)Cl]501000:333:1~25

Data adapted from a study on manganese-catalyzed functionalization.[4] Note: The study observed that functionalization occurred preferentially on the secondary carbon atoms.[4]

Table 2: Regioselectivity in Radical Halogenation of Alkanes

AlkaneHalogenationMajor ProductRationale
PropaneBromination (Br₂/hν)2-BromopropaneMore stable secondary radical intermediate is favored.[7][8]
PropaneChlorination (Cl₂/hν)Mixture of 1-chloro and 2-chloropropaneLess selective due to more exothermic reaction.[8]
MethylcyclohexaneBromination (Br₂/hν)1-Bromo-1-methylcyclohexaneThe tertiary radical intermediate is the most stable.[7]

Diagrams of Workflows and Relationships

TroubleshootingWorkflow start Low Yield or Conversion Observed check_reagents Step 1: Verify Reagent Purity & Integrity start->check_reagents reagents_ok Reagents OK? check_reagents->reagents_ok check_catalyst Step 2: Assess Catalyst Activity & Handling catalyst_ok Catalyst OK? check_catalyst->catalyst_ok check_conditions Step 3: Scrutinize Reaction Conditions (T, t, Conc.) conditions_ok Conditions OK? check_conditions->conditions_ok check_setup Step 4: Confirm Inert Atmosphere & Dryness setup_ok Setup OK? check_setup->setup_ok reagents_ok->check_catalyst  Yes purify Action: Purify/Replace Reagents & Solvents reagents_ok->purify No catalyst_ok->check_conditions  Yes reactivate Action: Use Fresh/Re-activate Catalyst. Run Control. catalyst_ok->reactivate No conditions_ok->check_setup  Yes optimize Action: Systematically Vary Temp, Time, Concentration conditions_ok->optimize No improve_setup Action: Improve Drying Techniques. Purge System. setup_ok->improve_setup No end_node Problem Resolved setup_ok->end_node  Yes purify->check_reagents reactivate->check_catalyst optimize->check_conditions improve_setup->check_setup

Caption: A systematic troubleshooting workflow for addressing low reaction yield.

ExperimentalWorkflow prep 1. Reagent Preparation (Substrate, Solvent, Catalyst) setup 2. Reactor Setup (Inert Atmosphere, Temp. Control) prep->setup addition 3. Reagent Addition (e.g., Oxidant) setup->addition reaction 4. Reaction (Stirring at Set Temp.) addition->reaction monitoring 5. Progress Monitoring (TLC, GC-MS) reaction->monitoring workup 6. Quenching & Work-up (Extraction, Washing) reaction->workup monitoring->reaction purification 7. Purification (Column Chromatography) workup->purification analysis 8. Product Analysis (NMR, MS, IR) purification->analysis

Caption: General experimental workflow for catalytic C-H functionalization.

Detailed Experimental Protocols

Protocol 1: General Procedure for Manganese-Catalyzed Chlorination of this compound with TCCA

This protocol is adapted from methodologies described for the chlorination of cycloalkanes.[4]

  • Catalyst Preparation: Prepare a stock solution of the manganese catalyst (e.g., [Mn(salen)Cl]) in a suitable solvent, such as acetonitrile (B52724) (CH₃CN), at a concentration of 7 x 10⁻³ mol dm⁻³.

  • Reaction Setup: In a capped 5 mL glass vial equipped with a magnetic stir bar, add the manganese catalyst solution to achieve a final concentration of 7 x 10⁻⁴ mol dm⁻³ (0.1% catalyst loading).

  • Addition of Reactants: To the vial, add this compound to a final concentration of 0.7 mol dm⁻³ and trichloroisocyanuric acid (TCCA) to a final concentration of 0.233 mol dm⁻³. Add acetonitrile to reach a final volume of 2 cm³. This results in a substrate:TCCA:Mn ratio of 1000:333:1.

  • Reaction Execution: Cap the vial tightly and place it in a temperature-controlled heating block set to the desired temperature (e.g., 50 °C). Stir the reaction mixture for 24 hours.

  • Sample Preparation and Analysis: After 24 hours, take a 1 cm³ aliquot from the reaction mixture. Filter the sample through a small silica (B1680970) gel plug to remove the catalyst. Dilute the filtered sample appropriately with acetonitrile for analysis by Gas Chromatography (GC) and GC-MS to determine conversion and product distribution.

Protocol 2: General Procedure for Manganese-Catalyzed Oxidation of this compound with H₂O₂

This protocol is adapted from methodologies described for the oxidation of cycloalkanes.[4]

  • Catalyst Preparation: Prepare a stock solution of the manganese catalyst in acetonitrile as described in Protocol 1.

  • Reaction Setup: In a capped pressure-rated glass vial with a magnetic stir bar, add the catalyst solution, this compound, and acetonitrile to achieve the desired final concentrations (e.g., substrate:catalyst ratio of 1000:1).

  • Addition of Oxidant: Carefully add aqueous hydrogen peroxide (H₂O₂) to the reaction mixture to achieve the desired final concentration (e.g., a substrate:H₂O₂ ratio of 1:1). Caution: The reaction of H₂O₂ with catalysts can cause significant pressure buildup due to oxygen evolution.[4] Ensure the reaction vessel is properly sealed and shielded.

  • Reaction Execution: Place the vial in a temperature-controlled heating block (e.g., 50 °C) and stir for 24 hours.

  • Sample Preparation and Analysis: After cooling the reaction to room temperature, carefully vent the vial. Prepare a sample by filtering through silica and diluting with acetonitrile as described in Protocol 1 for GC and GC-MS analysis to identify oxygenated products such as alcohols and ketones.

References

Technical Support Center: Troubleshooting Peak Splitting in Methylcycloheptane NMR Spectra

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides detailed troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the Nuclear Magnetic Resonance (NMR) analysis of methylcycloheptane. The complex conformational flexibility of the cycloheptane (B1346806) ring often leads to challenging spectral features, including unexpected peak splitting. This guide will help you understand and troubleshoot these issues to obtain high-quality, interpretable spectra.

Frequently Asked Questions (FAQs)

Q1: Why does the 1H NMR spectrum of this compound show complex and overlapping multiplets instead of simple, well-defined peaks?

A1: The complexity of the 1H NMR spectrum of this compound arises primarily from two factors:

  • Conformational Flexibility: Unlike the rigid chair conformation of cyclohexane, the cycloheptane ring is highly flexible and exists as a dynamic equilibrium of multiple conformers, with the twist-chair conformation being the most stable.[1] This rapid interconversion on the NMR timescale leads to averaged chemical shifts and coupling constants for the ring protons, often resulting in broad and complex multiplets that are difficult to resolve at room temperature.

  • Small Chemical Shift Differences: The chemical environments of the numerous methylene (B1212753) protons in the cycloheptane ring are very similar, leading to small differences in their chemical shifts. When the chemical shift difference (in Hz) between two coupling protons is comparable to or smaller than the coupling constant (J-value) between them, second-order effects occur. These effects cause deviations from the simple n+1 splitting rule, leading to complex and non-first-order splitting patterns.

Q2: I am observing broader peaks than expected. What are the potential causes and how can I resolve this?

A2: Peak broadening in the NMR spectrum of this compound can be attributed to several factors:

  • Intermediate Conformational Exchange: If the rate of interconversion between different conformers is in the intermediate exchange regime on the NMR timescale, it can lead to significant line broadening.

  • Sample Concentration: High sample concentrations can increase the viscosity of the solution, leading to broader lines.

  • Poor Shimming: An inhomogeneous magnetic field across the sample, due to poor shimming, is a common cause of broad peaks.

  • Presence of Paramagnetic Impurities: Even trace amounts of paramagnetic impurities (e.g., dissolved oxygen or metal ions) can cause significant peak broadening.

Troubleshooting Steps:

  • Variable Temperature (VT) NMR: Acquiring spectra at different temperatures can help to either slow down (low temperature) or speed up (high temperature) the conformational exchange, potentially resulting in sharper signals. At low temperatures, you may be able to "freeze out" individual conformers.

  • Optimize Sample Concentration: Prepare a more dilute sample to reduce viscosity effects.

  • Improve Shimming: Carefully shim the spectrometer before acquiring the spectrum to ensure a homogeneous magnetic field.

  • Degas the Sample: Remove dissolved oxygen by bubbling an inert gas (e.g., nitrogen or argon) through the sample or by using the freeze-pump-thaw method.[2]

Q3: The splitting pattern for the methyl group is not a simple doublet as I would expect. Why is this and what can I do?

A3: While the methyl group is attached to a single methine proton, leading to an expected doublet, the observed splitting can be more complex due to:

  • Second-Order Effects: If the chemical shift of the methine proton is very close to that of the adjacent methylene protons, strong coupling can occur, leading to a more complex splitting pattern for the methyl group than a simple doublet.

  • Virtual Coupling: The methyl protons can be "virtually" coupled to other protons in the ring system, even if they are more than three bonds away. This phenomenon can occur when there is a chain of strongly coupled protons, and it can introduce additional small splittings to the methyl signal.

Troubleshooting Steps:

  • Higher Field Spectrometer: Acquiring the spectrum on a higher field NMR spectrometer will increase the chemical shift dispersion (in Hz), which can simplify second-order spectra and reduce virtual coupling effects, often revealing a more first-order splitting pattern.

  • 2D NMR Techniques: Techniques like COSY (Correlation Spectroscopy) can help to definitively identify the coupling partners of the methyl group and understand the coupling network.

Troubleshooting Guide for Peak Splitting

Unexpected peak splitting in the 1H NMR spectrum of this compound can be systematically addressed by following the logical workflow outlined below.

G Troubleshooting Peak Splitting in this compound NMR start Observe Unexpected Peak Splitting check_sample 1. Check Sample Preparation - Concentration too high? - Particulate matter present? - Paramagnetic impurities? start->check_sample check_instrument 2. Verify Instrument Parameters - Shimming optimized? - Correct acquisition parameters? check_sample->check_instrument No solution_reprepare Re-prepare Sample (Dilute, Filter, Degas) check_sample->solution_reprepare Yes consider_conformation 3. Consider Conformational Dynamics - Intermediate exchange rate? check_instrument->consider_conformation No solution_reshim Re-shim Spectrometer check_instrument->solution_reshim Yes analyze_coupling 4. Analyze Coupling Patterns - Second-order effects? - Virtual coupling? consider_conformation->analyze_coupling Unlikely solution_vt Perform Variable Temperature (VT) NMR consider_conformation->solution_vt Likely solution_2d Acquire 2D NMR Spectra (COSY, HSQC) analyze_coupling->solution_2d Likely solution_field Use Higher Field NMR Spectrometer analyze_coupling->solution_field Likely end Interpretable Spectrum solution_vt->end solution_2d->end solution_field->end solution_reprepare->check_instrument solution_reshim->consider_conformation

Caption: Logical workflow for troubleshooting peak splitting issues in NMR.

Quantitative Data

Due to the complex nature of the 1H NMR spectrum of this compound, obtaining precise, universally applicable chemical shifts and coupling constants is challenging. The values are highly dependent on the solvent, temperature, and magnetic field strength. However, based on typical values for similar cycloalkanes and general NMR principles, the following is an estimated range for the proton signals.[3][4]

Proton Type Approximate Chemical Shift (δ) in ppm Expected Multiplicity Notes
Methyl Protons (CH3) 0.8 - 1.0Doublet (d) or Doublet of doublets (dd)Coupling to the methine proton. May show further splitting due to second-order effects or virtual coupling.
Methine Proton (CH) 1.5 - 1.8Multiplet (m)Coupled to the methyl group and adjacent methylene protons. Often a complex and broad multiplet.
Ring Methylene Protons (CH2) 1.2 - 1.6Overlapping Multiplets (m)Due to conformational averaging and similar chemical environments, these protons typically appear as a broad, unresolved hump.

Experimental Protocol: Acquiring a High-Resolution 1H NMR Spectrum of this compound

This protocol outlines the key steps to acquire a high-quality, high-resolution 1H NMR spectrum of this compound.

1. Sample Preparation:

  • Solvent Selection: Choose a deuterated solvent in which this compound is fully soluble. Deuterated chloroform (B151607) (CDCl3) is a common choice.

  • Concentration: Prepare a dilute solution of this compound (typically 5-10 mg in 0.6-0.7 mL of solvent) to minimize viscosity-induced line broadening.[2]

  • Filtration: Filter the sample through a pipette with a small plug of glass wool into a clean, dry NMR tube to remove any particulate matter.

  • Degassing: To remove dissolved paramagnetic oxygen, which can cause peak broadening, bubble a slow stream of an inert gas (e.g., nitrogen or argon) through the sample for several minutes. Alternatively, for more rigorous degassing, use the freeze-pump-thaw method (three cycles are recommended).[2]

2. NMR Spectrometer Setup and Data Acquisition:

  • Instrumentation: A high-field NMR spectrometer (≥400 MHz) is recommended to maximize chemical shift dispersion and simplify complex splitting patterns.[5]

  • Locking and Shimming:

    • Insert the sample into the spectrometer and lock onto the deuterium (B1214612) signal of the solvent.

    • Perform automated shimming to optimize the magnetic field homogeneity. For flexible molecules like this compound, careful manual shimming of the Z1, Z2, Z3, and spinning sideband shims may be necessary to achieve the best possible resolution.

  • Acquisition Parameters:

    • Pulse Sequence: Use a standard single-pulse sequence (e.g., zg30 on Bruker instruments).

    • Number of Scans (NS): A sufficient number of scans (e.g., 16 or 32) should be acquired to achieve a good signal-to-noise ratio.

    • Acquisition Time (AQ): A longer acquisition time (e.g., 3-4 seconds) will improve digital resolution.

    • Relaxation Delay (D1): A relaxation delay of 1-2 seconds is typically sufficient for 1H NMR.

    • Spectral Width (SW): Set the spectral width to encompass all expected proton signals (e.g., 0 to 10 ppm).

3. Data Processing:

  • Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phasing: Carefully phase the spectrum to ensure all peaks have a pure absorption lineshape.

  • Baseline Correction: Apply a baseline correction to obtain a flat baseline across the spectrum.

  • Referencing: Reference the spectrum by setting the residual solvent peak to its known chemical shift (e.g., 7.26 ppm for CDCl3).

  • Integration: Integrate the signals to determine the relative number of protons corresponding to each peak.

By following this comprehensive guide, researchers can effectively troubleshoot and overcome the challenges associated with acquiring and interpreting the NMR spectra of this compound, leading to more accurate and reliable structural elucidation.

References

Technical Support Center: Interpreting Complex Mass Spectra of Methylcycloheptane Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with methylcycloheptane derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the expected major fragmentation patterns for this compound in Electron Ionization Mass Spectrometry (EI-MS)?

A1: In EI-MS, this compound (C8H16, MW: 112.21 g/mol ) undergoes characteristic fragmentation.[1][2] Key fragmentation pathways include:

  • Loss of the methyl group (M-15): This is a common fragmentation for methyl-substituted cycloalkanes, leading to a fragment at m/z 97.[3][4] The resulting C7H13+ cation is relatively stable.

  • Ring cleavage: Cycloalkanes can undergo complex ring-opening and subsequent fragmentation. This can lead to a series of hydrocarbon fragments, with prominent peaks often observed at m/z 55 and 41.[2]

  • Loss of ethylene (B1197577) (M-28): Cleavage of the cycloheptane (B1346806) ring can result in the loss of an ethylene molecule, producing a fragment ion at m/z 84.[3]

The base peak for this compound is typically observed at m/z 55.[2]

Q2: How can I distinguish between isomers of this compound, such as ethylcyclohexane (B155913), using mass spectrometry?

A2: While isomers have the same molecular weight, their mass spectra will differ due to distinct fragmentation patterns.[3][4] For example, to distinguish this compound from ethylcyclohexane (both C8H16):

  • This compound will primarily show a significant peak at M-15 (m/z 97) due to the loss of its methyl group.

  • Ethylcyclohexane will exhibit a prominent peak at M-29 (m/z 83) from the loss of its ethyl group.

By comparing the relative intensities of the M-15 and M-29 peaks, you can differentiate between these isomers.

Q3: Why is the molecular ion (M+) peak for cycloalkanes often more intense than for their linear alkane counterparts?

A3: Unsubstituted and alkyl-substituted cycloalkanes tend to exhibit more intense molecular ion peaks compared to their acyclic analogs.[3][5] This is because fragmentation of a cyclic compound requires the cleavage of two carbon-carbon bonds within the ring, which is energetically less favorable than the cleavage of a single C-C bond in a linear alkane.[3]

Troubleshooting Guide

Problem 1: Weak or absent molecular ion (M+) peak for a this compound derivative.

  • Possible Cause: The derivative may be unstable under standard EI conditions (70 eV), leading to extensive fragmentation.

  • Solution:

    • Use a "soft" ionization technique: Chemical Ionization (CI) or Field Ionization (FI) are less energetic methods that can produce a more abundant molecular ion or a protonated molecule ([M+H]+).

    • Lower the electron energy in EI: If your instrument allows, reducing the ionization energy can decrease fragmentation and enhance the molecular ion peak.[5]

Problem 2: The mass spectrum is complex and difficult to interpret, with many overlapping peaks.

  • Possible Cause: The sample may be a mixture of isomers or contain impurities.

  • Solution:

    • Utilize Gas Chromatography-Mass Spectrometry (GC-MS): GC can separate the components of the mixture before they enter the mass spectrometer, providing a clean mass spectrum for each component.[5] A non-polar column, such as one with a (5%-phenyl)-methylpolysiloxane stationary phase, is often suitable for separating hydrocarbon isomers.

Problem 3: The fragmentation pattern does not match the expected losses for a this compound derivative.

  • Possible Cause: The derivative may be undergoing unexpected rearrangements upon ionization.

  • Solution:

    • Consult spectral libraries: Compare your spectrum to databases like the NIST Mass Spectral Library to see if similar compounds exhibit comparable fragmentation.

    • Consider derivatization: If the functional groups on your derivative are causing complex rearrangements, consider chemical derivatization to create a more stable and predictably fragmenting compound.

Data Presentation

Table 1: Key Mass-to-Charge Ratios (m/z) and Their Corresponding Fragments for this compound

m/zProposed Fragment IonNeutral LossComments
112[C8H16]+•-Molecular Ion (M+)
97[C7H13]+CH3•Loss of the methyl group
83[C6H11]+C2H5•Ring fragmentation
69[C5H9]+C3H7•Ring fragmentation
55[C4H7]+C4H9•Often the base peak
41[C3H5]+C5H11•Common hydrocarbon fragment

Experimental Protocols

Protocol 1: GC-MS Analysis of this compound Derivatives

This protocol provides a general guideline for the analysis of this compound derivatives. Optimization may be required for specific compounds.

1. Sample Preparation:

  • Dissolve the sample in a volatile organic solvent (e.g., hexane, dichloromethane) to a concentration of approximately 10-100 µg/mL.
  • Ensure the sample is free of particulate matter by filtering or centrifugation if necessary.

2. Gas Chromatography (GC) Conditions:

  • Column: 30 m x 0.25 mm ID x 0.25 µm film thickness, 5% phenyl methylpolysiloxane (or similar non-polar column).
  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
  • Inlet Temperature: 250 °C.
  • Injection Volume: 1 µL with a split ratio of 20:1 (adjust as needed based on sample concentration).
  • Oven Temperature Program:
  • Initial temperature: 50 °C, hold for 2 minutes.
  • Ramp: 10 °C/min to 280 °C.
  • Final hold: 5 minutes at 280 °C.

3. Mass Spectrometry (MS) Conditions:

  • Ionization Mode: Electron Ionization (EI).
  • Ionization Energy: 70 eV.
  • Source Temperature: 230 °C.
  • Quadrupole Temperature: 150 °C.
  • Scan Range: m/z 35-400.
  • Solvent Delay: Set appropriately to avoid solvent saturation of the detector (typically 2-3 minutes).

Mandatory Visualization

fragmentation_pathway M This compound [C8H16]+• m/z = 112 frag97 [C7H13]+ m/z = 97 M->frag97 - CH3• frag55 [C4H7]+ m/z = 55 M->frag55 - C3H7• (Ring Cleavage) frag41 [C3H5]+ m/z = 41 frag55->frag41 - CH2

Caption: Fragmentation pathway of this compound in EI-MS.

experimental_workflow cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Analysis dissolve Dissolve sample in volatile solvent filter Filter or centrifuge dissolve->filter inject Inject sample filter->inject separate GC Separation inject->separate ionize EI Ionization separate->ionize detect Mass Detection ionize->detect spectrum Obtain Mass Spectrum detect->spectrum interpret Interpret Fragmentation spectrum->interpret identify Identify Compound interpret->identify

Caption: General workflow for GC-MS analysis of this compound derivatives.

References

Avoiding side reactions in the synthesis of Methylcycloheptane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the synthesis of Methylcycloheptane. It is intended for researchers, scientists, and professionals in drug development.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound, focusing on common side reactions and offering potential solutions.

Route 1: Grignard Reaction with Cycloheptanone (B156872) followed by Dehydration and Hydrogenation

This synthetic route involves three main stages:

  • Nucleophilic addition of a methyl group to cycloheptanone using a Grignard reagent (e.g., methylmagnesium bromide) to form 1-methylcycloheptanol (B1596526).

  • Dehydration of the tertiary alcohol to form a mixture of methylcycloheptene isomers.

  • Catalytic hydrogenation of the alkene mixture to yield this compound.

Diagram of the Grignard Reaction Workflow:

Grignard_Reaction_Workflow cluster_step1 Step 1: Grignard Reaction cluster_step2 Step 2: Dehydration cluster_step3 Step 3: Hydrogenation start1 Cycloheptanone intermediate1 Magnesium Alkoxide Intermediate start1->intermediate1 Nucleophilic Addition reagent1 CH₃MgBr in Dry Ether reagent1->intermediate1 product1 1-Methylcycloheptanol intermediate1->product1 Protonation workup1 Aqueous Acid Workup (e.g., dil. H₂SO₄) workup1->product1 product2 Methylcycloheptene Isomers product1->product2 reagent2 Acid Catalyst (e.g., H₂SO₄), Heat reagent2->product2 product3 This compound product2->product3 reagent3 H₂, Pd/C Catalyst reagent3->product3

Caption: Workflow for the synthesis of this compound via the Grignard reaction pathway.

Common Problems and Solutions:

Problem Potential Cause(s) Troubleshooting Steps
Low yield of 1-methylcycloheptanol (Step 1) 1. Wet reagents or glassware: Grignard reagents are highly sensitive to moisture. 2. Side reaction - Enolization: The Grignard reagent acts as a base, deprotonating the α-carbon of cycloheptanone.[1] 3. Side reaction - Reduction: If the Grignard reagent has β-hydrogens, it can reduce the ketone to a secondary alcohol.[1] (Less common with methyl Grignard reagents).1. Ensure all glassware is oven-dried and reagents are anhydrous. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). 2. Add the Grignard reagent slowly to the cooled solution of cycloheptanone to minimize local high concentrations of the base. Use of organolithium reagents can sometimes suppress enolization.[1]
Formation of multiple alkene isomers during dehydration (Step 2) The dehydration of 1-methylcycloheptanol proceeds via a carbocation intermediate, which can lead to the formation of both the Zaitsev (more substituted) and Hofmann (less substituted) products. Rearrangements can also occur.[2][3][4]Formation of a mixture is expected. The major product is typically 1-methylcycloheptene. Subsequent hydrogenation will convert all isomers to this compound, so separation at this stage is often unnecessary.
Incomplete hydrogenation (Step 3) 1. Inactive catalyst: The palladium on carbon (Pd/C) catalyst may be old or poisoned. 2. Insufficient hydrogen pressure or reaction time. 1. Use fresh, high-quality catalyst. 2. Increase the hydrogen pressure and/or extend the reaction time. Ensure adequate stirring to maintain catalyst suspension.
Presence of impurities in the final product 1. Unreacted starting materials or intermediates. 2. Byproducts from side reactions. Purify the final product by fractional distillation. Use gas chromatography (GC) to analyze the purity of the fractions.
Route 2: Wittig Reaction with Cycloheptanone followed by Hydrogenation

This two-step approach involves:

Diagram of the Wittig Reaction Workflow:

Wittig_Reaction_Workflow cluster_step1 Step 1: Wittig Reaction cluster_step2 Step 2: Hydrogenation start1 Cycloheptanone intermediate1 Methylenecycloheptane start1->intermediate1 reagent1 Methyltriphenylphosphonium (B96628) Bromide + Strong Base (e.g., n-BuLi) reagent1->intermediate1 byproduct1 Triphenylphosphine (B44618) Oxide intermediate1->byproduct1 product2 This compound intermediate1->product2 reagent2 H₂, Pd/C Catalyst reagent2->product2

Caption: Workflow for the synthesis of this compound via the Wittig reaction pathway.

Common Problems and Solutions:

Problem Potential Cause(s) Troubleshooting Steps
Low yield of methylenecycloheptane (Step 1) 1. Inefficient ylide formation: The base used may not be strong enough to deprotonate the phosphonium salt effectively. 2. Side reactions of the ylide: Ylides are strong bases and can react with moisture or undergo other side reactions.1. Use a very strong base such as n-butyllithium or sodium hydride in an anhydrous aprotic solvent like THF or DMSO.[5] 2. Ensure all reagents and glassware are scrupulously dry and the reaction is run under an inert atmosphere.
Difficulty in removing triphenylphosphine oxide byproduct Triphenylphosphine oxide is a common byproduct of the Wittig reaction and can be difficult to separate from the desired product due to its polarity and high boiling point.1. Purify the crude product by column chromatography on silica (B1680970) gel. 2. In some cases, precipitation of the triphenylphosphine oxide from a nonpolar solvent can be effective.
Incomplete hydrogenation (Step 2) Similar to Route 1, this can be due to an inactive catalyst or insufficient reaction conditions.Use fresh catalyst, and consider increasing hydrogen pressure, reaction time, or temperature. Ensure efficient stirring.

Frequently Asked Questions (FAQs)

Q1: Which synthetic route is generally preferred for preparing this compound?

Both the Grignard and Wittig routes are viable. The choice often depends on the availability of starting materials, the desired scale of the reaction, and the experience of the researcher with particular techniques. The Grignard route is a classic method but involves more steps. The Wittig reaction is a more direct way to form the carbon-carbon double bond but requires the handling of air- and moisture-sensitive reagents like n-butyllithium.

Q2: What are the key safety precautions to take during these syntheses?

  • Grignard Reaction: Diethyl ether is extremely flammable. Grignard reagents are moisture-sensitive and can react violently with water. The reaction should be performed in a well-ventilated fume hood, away from ignition sources, and under an inert atmosphere.

  • Wittig Reaction: Strong bases like n-butyllithium are pyrophoric and must be handled with extreme care under an inert atmosphere. Phosphonium salts can be irritating.

  • Catalytic Hydrogenation: Hydrogen gas is highly flammable and can form explosive mixtures with air. The reaction should be carried out in a properly vented area using appropriate high-pressure equipment.

Q3: How can I monitor the progress of the reactions?

Thin-Layer Chromatography (TLC) and Gas Chromatography (GC) are effective techniques for monitoring the consumption of starting materials and the formation of products at each stage of the synthesis.

Q4: What are the expected yields for these synthetic routes?

Yields can vary significantly based on the specific reaction conditions and the purity of the reagents. For the Wittig reaction to form an alkene, yields can range from 35-40% to over 80% depending on the specific protocol and substrate.[5] Subsequent hydrogenation reactions are typically high-yielding, often exceeding 90%.

Q5: Are there alternative methods for the final reduction step?

Besides catalytic hydrogenation, other reduction methods like the Clemmensen reduction (using zinc amalgam and hydrochloric acid) or the Wolff-Kishner reduction (using hydrazine (B178648) and a strong base) can convert a carbonyl group directly to a methylene (B1212753) group.[6][7][8][9][10][11][12][13] These methods avoid the alkene intermediate but involve harsh acidic or basic conditions, respectively, which may not be compatible with all substrates.[6][9][11][14]

Experimental Protocols

Protocol 1: Synthesis of 1-Methylcycloheptanol via Grignard Reaction
  • Materials: Cycloheptanone, methylmagnesium bromide (3.0 M in diethyl ether), anhydrous diethyl ether, dilute sulfuric acid, saturated sodium bicarbonate solution, brine, anhydrous sodium sulfate.

  • Procedure:

    • To a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, reflux condenser, and nitrogen inlet, add a solution of cycloheptanone in anhydrous diethyl ether.

    • Cool the flask in an ice bath.

    • Add the methylmagnesium bromide solution dropwise from the dropping funnel with stirring.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional hour.

    • Cool the flask in an ice bath and slowly quench the reaction by adding dilute sulfuric acid.

    • Separate the organic layer, and extract the aqueous layer with diethyl ether.

    • Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain crude 1-methylcycloheptanol.

Protocol 2: Synthesis of Methylenecycloheptane via Wittig Reaction (adapted from a general procedure)[5]
  • Materials: Methyltriphenylphosphonium bromide, anhydrous tetrahydrofuran (B95107) (THF), n-butyllithium (n-BuLi), cycloheptanone.

  • Procedure:

    • In a flame-dried, two-necked round-bottom flask under a nitrogen atmosphere, suspend methyltriphenylphosphonium bromide in anhydrous THF.

    • Cool the suspension in an ice bath and add n-BuLi dropwise. The mixture should turn a characteristic ylide color (often orange or yellow).

    • Stir the mixture at room temperature for one hour to ensure complete ylide formation.

    • Cool the ylide solution in an ice bath and add a solution of cycloheptanone in anhydrous THF dropwise.

    • Allow the reaction to warm to room temperature and stir overnight.

    • Quench the reaction with water and extract the product with diethyl ether.

    • Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography to separate methylenecycloheptane from triphenylphosphine oxide.

Protocol 3: Catalytic Hydrogenation of Methylcycloheptene Isomers
  • Materials: Methylcycloheptene mixture, palladium on carbon (10% Pd/C), ethanol (B145695) or ethyl acetate.

  • Procedure:

    • In a high-pressure reaction vessel (e.g., a Parr hydrogenator), dissolve the methylcycloheptene mixture in a suitable solvent like ethanol.

    • Carefully add the Pd/C catalyst.

    • Seal the vessel, evacuate the air, and purge with hydrogen gas.

    • Pressurize the vessel with hydrogen to the desired pressure (e.g., 50 psi).

    • Stir the mixture vigorously at room temperature until hydrogen uptake ceases.

    • Carefully vent the excess hydrogen and purge the vessel with nitrogen.

    • Filter the reaction mixture through a pad of Celite to remove the catalyst, washing with the solvent.

    • Remove the solvent from the filtrate by distillation to yield this compound.

Data Presentation

Table 1: Comparison of Reagents and Conditions for Key Synthetic Steps

Step Method Key Reagents Solvent Typical Temperature
C=O to C(OH)CH₃ Grignard ReactionCycloheptanone, CH₃MgBrAnhydrous Diethyl Ether0 °C to Room Temp.
C(OH)CH₃ to C=C Dehydration1-Methylcycloheptanol, H₂SO₄None or high-boiling solventHeat
C=O to C=CH₂ Wittig ReactionCycloheptanone, Ph₃PCH₂ (from Ph₃PCH₃Br + n-BuLi)Anhydrous THF0 °C to Room Temp.
C=C to CH-CH₃ HydrogenationMethylcycloheptene/Methylenecycloheptane, H₂, Pd/CEthanol or Ethyl AcetateRoom Temperature

References

Improving yield and selectivity in Methylcycloheptane reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with methylcycloheptane reactions. Our goal is to help you improve reaction yield and selectivity through detailed experimental protocols, data-driven insights, and a clear understanding of reaction pathways.

Frequently Asked Questions (FAQs)

Q1: What are the primary reactions of this compound relevant to chemical synthesis?

A1: The most common and synthetically useful reactions involving this compound are dehydrogenation to produce toluene (B28343), oxidation to form various oxygenated derivatives, and isomerization to yield other cyclic alkanes. Each of these reactions has unique applications in the synthesis of fine chemicals and pharmaceutical intermediates.

Q2: My this compound dehydrogenation reaction is showing low conversion to toluene. What are the potential causes?

A2: Low conversion in this compound dehydrogenation can stem from several factors:

  • Suboptimal Reaction Temperature: The dehydrogenation of this compound is an endothermic reaction, and higher temperatures generally favor the formation of toluene. For instance, over a 0.3 wt% Pt/Al₂O₃ catalyst, increasing the reactor wall temperature from 380°C to 430°C can significantly improve conversion, with one study achieving 97.5% conversion at the higher temperature.[1]

  • Catalyst Deactivation: The catalyst, typically platinum on a support like alumina, can deactivate over time due to coking (carbon deposition) or sintering of the metal particles.[2][3]

  • High Hydrogen Partial Pressure: While hydrogen is a product of the reaction, a high partial pressure of hydrogen in the feed can inhibit the forward reaction, thus lowering the conversion of this compound.[1]

  • Improper Catalyst Activation: Incomplete reduction of the platinum precursor during catalyst preparation can lead to lower activity.

Q3: I am observing poor selectivity in my this compound oxidation reaction, with a mixture of many unwanted byproducts. How can I improve this?

A3: Poor selectivity in oxidation reactions is a common challenge due to the high reactivity of the intermediates. To improve selectivity:

  • Optimize the Oxidant and Catalyst System: The choice of oxidant and catalyst is crucial. Mild and selective oxidizing agents should be considered.

  • Control Reaction Temperature: Oxidation reactions are often exothermic. Maintaining a consistent and optimal temperature is key to preventing over-oxidation and side reactions.

  • Adjust Reactant Concentrations: The ratio of this compound to the oxidizing agent can significantly influence the product distribution.

Q4: What are the common byproducts in the dehydrogenation of this compound to toluene?

A4: Besides the desired product, toluene, several byproducts can be formed during the dehydrogenation of this compound, particularly over platinum-on-alumina catalysts. These include:

  • Benzene (B151609): Formed through demethylation of toluene or dehydrogenation of cyclohexane (B81311).

  • Cyclohexane: Can be an intermediate in the formation of benzene.

  • Ring-closed products: Isomerization of this compound can lead to the formation of ethylcyclopentane (B167899) and dimethylcyclopentanes.

  • Methylcyclohexenes: These are often considered reaction intermediates in the path to toluene.[4]

Q5: How does catalyst deactivation occur in this compound reactions, and how can it be addressed?

A5: Catalyst deactivation is a significant issue that leads to a decrease in activity and/or selectivity over time. The primary mechanisms are:

  • Fouling (Coking): Deposition of carbonaceous materials on the catalyst surface, blocking active sites. This is a common issue in high-temperature hydrocarbon reactions.[2][5]

  • Poisoning: Strong chemisorption of impurities from the feed onto the active sites.

  • Sintering: Agglomeration of metal particles at high temperatures, leading to a loss of active surface area.[3]

Regeneration Strategies:

  • For Coking: The catalyst can often be regenerated by controlled gasification of the coke using oxygen, air, carbon dioxide, or steam at elevated temperatures.[6]

  • For Sintering: Redispersion of the metal particles can sometimes be achieved through treatments like oxy-chlorination.[6]

Troubleshooting Guides

Issue 1: Low Yield in this compound Dehydrogenation to Toluene
Symptom Possible Cause Suggested Solution
Low conversion of this compoundInsufficient reaction temperature.Gradually increase the reaction temperature. For Pt/Al₂O₃ catalysts, temperatures in the range of 350-450°C are typically effective.[1]
Catalyst deactivation by coking.Regenerate the catalyst by controlled oxidation to burn off carbon deposits.[6] Consider optimizing reaction conditions to minimize coke formation (e.g., adjusting the H₂/hydrocarbon ratio).
High partial pressure of hydrogen in the feed.Reduce the hydrogen concentration in the feed gas. The reaction is reversible, and excess product will inhibit the forward reaction.[1]
Poor catalyst activity.Ensure the catalyst was properly activated (e.g., complete reduction of the platinum precursor). Verify the catalyst's physical properties (surface area, metal dispersion).
Issue 2: Poor Selectivity in this compound Reactions
Symptom Possible Cause Suggested Solution
Formation of significant amounts of benzene and cyclohexane during dehydrogenation.High reaction temperature or long residence time leading to side reactions.Optimize the temperature and space velocity to favor toluene formation. Lower temperatures may reduce demethylation.
Catalyst with high acidity.The acidity of the support (e.g., γ-Al₂O₃) can promote isomerization and cracking. Consider using a less acidic support or modifying the existing support.
High degree of isomerization to ethylcyclopentane and dimethylcyclopentanes.Inappropriate catalyst or reaction conditions that favor isomerization.For dehydrogenation, catalysts with high metallic function and moderate acidity are preferred. For intentional isomerization, catalysts like Pd-mordenite can be used.[7]
Broad product distribution in oxidation reactions.Non-selective oxidant or harsh reaction conditions.Screen different oxidants to find one with higher selectivity for the desired product. Carefully control the reaction temperature and the addition rate of the oxidant.

Experimental Protocols

Protocol 1: Selective Dehydrogenation of this compound to Toluene

This protocol describes a typical procedure for the gas-phase dehydrogenation of this compound using a Pt/γ-Al₂O₃ catalyst in a fixed-bed reactor.

1. Catalyst Preparation and Activation:

  • A common catalyst is 0.3-1.0 wt% platinum on a γ-alumina support.

  • Prior to the reaction, the catalyst must be activated. This is typically done in-situ in the reactor.

  • The activation procedure involves:

    • Calcination: Heat the catalyst under a flow of dry air (e.g., 100 mL/min) to a high temperature (e.g., 500°C) for several hours (e.g., 5 hours) to remove any moisture and organic residues.[1]

    • Reduction: After calcination, cool the catalyst under an inert gas (e.g., nitrogen) and then switch to a flow of hydrogen (e.g., 100 mL/min) at an elevated temperature (e.g., 450°C) for an extended period (e.g., 16 hours) to reduce the platinum species to their active metallic state.[1]

2. Reaction Setup and Procedure:

  • The reaction is carried out in a fixed-bed catalytic reactor.

  • A known weight of the activated catalyst is packed into the reactor.

  • The reactor is heated to the desired reaction temperature (e.g., 380-430°C) under a flow of hydrogen.[1]

  • This compound is introduced into the reactor via a syringe pump, where it is vaporized and mixed with a carrier gas (e.g., hydrogen or an inert gas).

  • The molar ratio of hydrogen to this compound can be varied (e.g., from 0 to 8.4).[1]

  • The reaction products are passed through a condenser to collect the liquid products, and the gaseous products can be analyzed by an online gas chromatograph (GC).

3. Product Analysis:

  • The liquid products are analyzed by gas chromatography-mass spectrometry (GC-MS) to identify and quantify the components, including toluene, unreacted this compound, and any byproducts.[8]

  • A suitable GC column for this analysis is a capillary column like CP-Sil PONA CB (100% dimethylpolysiloxane).[9]

Table 1: Example Reaction Parameters for this compound Dehydrogenation

ParameterValueReference
Catalyst0.3 wt% Pt/Al₂O₃[1]
Reactor Wall Temperature380 - 430 °C[1]
H₂/MCH Molar Ratio0 - 8.4[1]
PressureAtmospheric[1]
MCH Conversion (at 430°C)up to 97.5%[1]
Selectivity to TolueneHigh[1]

Visualizations

experimental_workflow Experimental Workflow for this compound Dehydrogenation cluster_prep Catalyst Preparation & Activation cluster_reaction Reaction cluster_analysis Product Analysis catalyst_prep Catalyst Preparation (e.g., 1.0 wt% Pt/γ-Al₂O₃) calcination Calcination (Air, 500°C) catalyst_prep->calcination reduction Reduction (H₂, 450°C) calcination->reduction reactor_setup Fixed-Bed Reactor Setup reduction->reactor_setup Load Activated Catalyst reaction_conditions Set Reaction Conditions (Temp, Pressure, Flow Rates) reactor_setup->reaction_conditions reactant_feed Feed MCH + Carrier Gas reaction_conditions->reactant_feed product_collection Product Collection (Condensation) reactant_feed->product_collection Reaction Effluent gc_ms_analysis GC-MS Analysis product_collection->gc_ms_analysis data_analysis Data Analysis (Conversion, Selectivity, Yield) gc_ms_analysis->data_analysis reaction_pathway Reaction Pathways in this compound Dehydrogenation MCH This compound Toluene Toluene (Desired Product) MCH->Toluene -3H₂ Methylcyclohexenes Methylcyclohexenes (Intermediates) MCH->Methylcyclohexenes -H₂ Cyclohexane Cyclohexane MCH->Cyclohexane Demethylation RCP Ring-Closed Products (Ethylcyclopentane, etc.) MCH->RCP Isomerization Benzene Benzene Toluene->Benzene Demethylation Methylcyclohexenes->Toluene -2H₂ Byproducts Byproducts Cyclohexane->Benzene -3H₂

References

Stabilization of reactive intermediates in Methylcycloheptane chemistry

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with reactive intermediates in methylcycloheptane chemistry.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the stability and behavior of reactive intermediates in reactions involving this compound.

Q1: What are the most common reactive intermediates in this compound chemistry?

A1: The most common reactive intermediates are carbocations and free radicals. Carbocations are typically formed under acidic conditions (e.g., SN1 reactions, E1 eliminations, acid-catalyzed additions), while free radicals are generated in the presence of UV light or radical initiators (e.g., free-radical halogenation).[1]

Q2: Which carbocation is the most stable on a this compound ring?

A2: The most stable carbocation is the tertiary carbocation, where the positive charge is on the carbon atom bonded to the methyl group (the C1 position). The stability of carbocations follows the order: Tertiary > Secondary > Primary.[2][3] This increased stability is due to a combination of the inductive effect and hyperconjugation, where the electron-donating methyl group and adjacent C-C bonds help to disperse the positive charge.[3]

Q3: My reaction is producing a mixture of isomers, with the methyl-substituted carbon being the most functionalized product. Why is this happening?

A3: This is a classic sign of a carbocation rearrangement. Reactions that generate a secondary carbocation on the cycloheptane (B1346806) ring can undergo a rapid 1,2-hydride shift to form the more stable tertiary carbocation at the C1 position.[4][5] The nucleophile then attacks this more stable intermediate, leading to the rearranged product as the major isomer.[6] This is a very common issue in SN1 and E1 reactions.[6]

Q4: How does radical stability affect the outcome of reactions like free-radical bromination?

A4: Similar to carbocations, the stability of free radicals is Tertiary > Secondary > Primary.[7][8] In reactions like free-radical halogenation, the rate-determining step is hydrogen abstraction to form the most stable radical intermediate possible.[9] Therefore, bromination of this compound will be highly regioselective, with the bromine atom preferentially substituting the hydrogen at the C1 position to form the tertiary radical.[7][9]

Q5: Is chlorination of this compound as selective as bromination?

A5: No. While the same stability principles apply, free-radical chlorination is a much more exothermic and less selective reaction than bromination.[7] You will obtain a mixture of products, including substitution at secondary and primary positions, although the tertiary-substituted product (1-chloro-1-methylcycloheptane) will still be a major component.[10]

Section 2: Troubleshooting Guides

This guide provides a structured approach to diagnosing and solving common issues encountered during experiments with this compound.

Issue: Unexpected Product Distribution and Isomer Formation

You are performing a reaction (e.g., solvolysis of a 2-methylcycloheptyl tosylate or acid-catalyzed hydration of 3-methylcycloheptene) and obtaining a significant yield of a product where the substituent has moved to the C1 position, adjacent to the methyl group.

Troubleshooting Workflow

TroubleshootingWorkflow start Unexpected Product Observed (Isomerization) check_reaction Reaction Type? (e.g., SN1, E1, Acid-Catalyzed) start->check_reaction Analyze Conditions check_radical Radical Conditions? (UV, AIBN, NBS) check_reaction->check_radical Not Carbocationic carbocation Hypothesis: Carbocation Rearrangement check_reaction->carbocation Conditions Favor Carbocations (Polar Protic Solvent, Acid) radical Hypothesis: Radical Selectivity check_radical->radical Yes confirm_carbocation Confirmation Strategy carbocation->confirm_carbocation How to Verify? solution_carbocation Solution: Modify Reaction Conditions confirm_carbocation->solution_carbocation Verified sub_confirm1 Run reaction at lower temperature to potentially slow rearrangement. confirm_carbocation->sub_confirm1 sub_confirm2 Use non-polar, aprotic solvent to favor SN2 (if applicable). confirm_carbocation->sub_confirm2 confirm_radical Confirmation Strategy sub_solution1 Switch to SN2 conditions (strong nucleophile, aprotic solvent). solution_carbocation->sub_solution1 sub_solution2 Use a less acidic catalyst or shorter reaction times. solution_carbocation->sub_solution2

Caption: Troubleshooting workflow for unexpected isomer formation.

Explanation and Suggested Actions
  • Identify the Reaction Type : Determine if your reaction conditions favor the formation of carbocations. Conditions such as the use of polar protic solvents (water, alcohols), strong acids, or poor nucleophiles strongly suggest an SN1 or E1 mechanism, which proceeds through a carbocation intermediate.[6]

  • Hypothesize Rearrangement : The formation of a 1-substituted-1-methylcycloheptane product from a reaction starting at a different position points towards the rearrangement of an unstable secondary carbocation to the more stable tertiary carbocation. This occurs via a 1,2-hydride shift.[11]

  • Confirmation : To test this hypothesis, try modifying the reaction conditions. Lowering the reaction temperature may disfavor the rearrangement kinetically, though it will also slow the overall reaction rate. If applicable to your synthesis, switching to conditions that favor an SN2 reaction (a strong, non-bulky nucleophile in a polar aprotic solvent like DMSO or acetone) will avoid carbocation formation altogether.

  • Solution : If the desired product is the non-rearranged one, you must avoid carbocation formation. For example, to synthesize 2-methylcycloheptanol from 2-methylcycloheptyl bromide, use NaOH (a strong nucleophile) in an SN2 reaction instead of solvolysis in water (SN1).

Section 3: Key Experimental Protocols

Protocol 1: Trapping of Radical Intermediates with TEMPO

This protocol describes a method to confirm the presence of a carbon-centered radical in a reaction involving this compound by using a stable radical trap.

Objective : To provide experimental evidence for a radical mechanism.

Background : (2,2,6,6-Tetramethylpiperidin-1-yl)oxyl (TEMPO) is a stable nitroxide radical that can efficiently "trap" or scavenge transient carbon-centered radicals to form a stable alkoxyamine adduct.[12] Detection of this adduct by GC-MS or LC-MS provides strong evidence for the existence of the radical intermediate.[12]

Materials :

  • This compound or other starting material

  • Radical initiator (e.g., AIBN, benzoyl peroxide) or UV lamp

  • Reaction solvent (e.g., benzene, CCl₄)

  • TEMPO

  • Standard laboratory glassware and inert atmosphere setup (Schlenk line or glovebox)

Procedure :

  • Set up the reaction in a flask under an inert atmosphere (e.g., Argon or Nitrogen).

  • Add the this compound substrate and the chosen solvent.

  • Add the radical initiator (if used).

  • Add a stoichiometric excess of TEMPO (typically 1.5-2.0 equivalents relative to the initiator).

  • If using a chemical initiator, heat the reaction to the appropriate temperature. If using photolysis, begin irradiation with the UV lamp.

  • Run the reaction for the designated time.

  • Upon completion, quench the reaction and remove the solvent under reduced pressure.

  • Analyze the crude product mixture directly using Gas Chromatography-Mass Spectrometry (GC-MS).

  • Analysis : Look for a new peak in the chromatogram with a mass corresponding to the sum of the methylcycloheptyl radical (C₈H₁₅•, MW ≈ 111.2) and TEMPO (C₉H₁₈NO•, MW ≈ 156.25), which is approximately 267.45 g/mol . The fragmentation pattern should be consistent with the resulting alkoxyamine structure.

Visualizing the Trapping Mechanism

TrappingMechanism sub This compound p1 sub->p1 + R• rad_init Initiator (R•) mc_rad Methylcycloheptyl Radical p2 mc_rad->p2 + tempo TEMPO (Stable Radical) tempo->p2 adduct Trapped Adduct (Alkoxyamine) p1->mc_rad - RH p2->adduct Trapping Event

Caption: Workflow for radical trapping using TEMPO.

Section 4: Reference Data

Quantitative data on reactive intermediates of this compound is scarce. The following table presents calculated relative stabilities for analogous carbocations and experimental selectivity ratios for the radical halogenation of a similar alkane to provide a quantitative context.

Intermediate/ReactionSystemRelative Stability / Product RatioComment
Carbocation Stability Alkyl Carbocations (General)Tertiary > Secondary > PrimaryStability increases with the number of electron-donating alkyl groups attached to the positively charged carbon.[2][13]
Methylcyclohexyl Cation1-Methylcyclohexyl (3°) is more stable than secondary isomersComputational studies and experimental observations in superacids confirm the stability of the tertiary cation. Ring contraction/expansion can also occur.[14]
Radical Selectivity Free-Radical Chlorination2-Chloropropane (sec): 55% 1-Chloropropane (pri): 45%Chlorination is only moderately selective. The ratio of secondary to primary reactivity per hydrogen is about 3.66 to 1.[10]
Free-Radical Bromination2-Bromopropane (sec): 97% 1-Bromopropane (pri): 3%Bromination is highly selective for the most stable radical intermediate due to a less exothermic hydrogen abstraction step.[10]

Visualizing Carbocation Rearrangement and Stability

CarbocationRearrangement start Secondary Methylcycloheptyl Cation (e.g., at C2 position) ts Transition State start->ts 1,2-Hydride Shift product1 Minor Product (from secondary cation) start->product1 Trapped before rearrangement finish Tertiary 1-Methylcycloheptyl Cation (More Stable) ts->finish nuc Nucleophile Attack finish->nuc product2 Major Product (from tertiary cation) nuc->product2

Caption: Pathway of carbocation rearrangement leading to the major product.

References

Technical Support Center: Scaling Up Methylcycloheptane Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the laboratory-scale synthesis of methylcycloheptane. It includes detailed experimental protocols, troubleshooting guides, and frequently asked questions (FAQs) to address common challenges encountered during synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common laboratory methods for synthesizing this compound?

A1: The most common laboratory-scale syntheses start from a seven-membered ring precursor, typically a ketone. The primary routes include:

  • Wolff-Kishner or Clemmensen Reduction of Methylcycloheptanone: These are classic methods for the deoxygenation of a ketone to an alkane. The choice between them depends on the substrate's stability to acidic or basic conditions.

  • Grignard Reaction on Cycloheptanone (B156872) followed by Dehydration and Hydrogenation: This multi-step approach involves creating the methyl group via a Grignard reagent, followed by elimination to form an alkene, and subsequent reduction to the desired alkane.

Q2: I have cycloheptanone as a starting material. How can I introduce the methyl group?

A2: A standard and effective method is to use a Grignard reaction. By reacting cycloheptanone with methylmagnesium bromide (CH₃MgBr), you can form 1-methylcycloheptanol (B1596526).[1][2][3] This tertiary alcohol can then be further processed to yield this compound.

Q3: My starting material is sensitive to strong acids. Which reduction method should I choose to convert methylcycloheptanone to this compound?

A3: For acid-sensitive substrates, the Wolff-Kishner reduction is the preferred method as it is conducted under strongly basic conditions.[4][5] The Clemmensen reduction, which uses zinc amalgam and concentrated hydrochloric acid, is not suitable for compounds that may degrade or undergo side reactions in the presence of strong acid.[5]

Q4: What is the best method for purifying the final this compound product?

A4: Due to the potential for side products with close boiling points, fractional distillation is the most effective method for purifying this compound.[6][7] Simple distillation may not provide adequate separation.[7] The purity of the collected fractions should be verified using Gas Chromatography-Mass Spectrometry (GC-MS).[8]

Q5: How can I confirm the identity and purity of my synthesized this compound?

A5: Gas Chromatography-Mass Spectrometry (GC-MS) is the ideal analytical technique.[8] It allows for the separation of this compound from byproducts and provides a mass spectrum that can confirm the molecular weight and fragmentation pattern of the desired product. Comparing the retention time and mass spectrum with a known standard provides definitive identification.

Troubleshooting Guides

Problem 1: Low Yield in Wolff-Kishner Reduction of Methylcycloheptanone
Potential Cause Troubleshooting Step Explanation
Incomplete Hydrazone Formation Ensure anhydrous conditions and sufficient reaction time for the initial condensation of hydrazine (B178648) with methylcycloheptanone. Using pre-formed hydrazone can sometimes improve yields.The Wolff-Kishner reduction proceeds via a hydrazone intermediate. If this intermediate is not formed efficiently, the overall yield will be low.[4]
Reaction Temperature Too Low The decomposition of the hydrazone requires high temperatures, typically around 200 °C. Ensure your high-boiling solvent (e.g., diethylene glycol) reaches this temperature.The elimination of nitrogen gas is the driving force of the reaction and is temperature-dependent. Insufficient heat will lead to an incomplete reaction.
Water in the Reaction Mixture The Huang-Minlon modification involves distilling off water and excess hydrazine after the initial hydrazone formation to allow the temperature to rise. Ensure this distillation is effective.[4]Water generated during hydrazone formation can lower the boiling point of the reaction mixture, preventing it from reaching the necessary temperature for the elimination step.[4]
Side Reactions Azine formation can occur if the hydrazone reacts with another molecule of the ketone. This can be minimized by the slow addition of the ketone to the hydrazine.This side reaction consumes the starting material and the hydrazone intermediate, thus reducing the yield of the desired product.
Problem 2: Incomplete Reaction or Formation of Side Products in Clemmensen Reduction
Potential Cause Troubleshooting Step Explanation
Deactivation of Zinc Amalgam Ensure the zinc amalgam is freshly prepared and active. The surface of the zinc is where the reduction occurs.The effectiveness of the Clemmensen reduction is highly dependent on the activity of the zinc amalgam surface.
Formation of Alcohols or Pinacols Use highly concentrated hydrochloric acid and maintain reflux conditions to suppress the formation of alcohol and dimerization byproducts.Alcohols are not intermediates in the Clemmensen reduction and, if formed, will not be reduced to the alkane under these conditions. Dimerization to form pinacols is a common side reaction.
Substrate Degradation If your starting methylcycloheptanone has acid-sensitive functional groups, consider using the Wolff-Kishner reduction instead.The strongly acidic conditions of the Clemmensen reduction can cause undesired side reactions or degradation of sensitive molecules.
Problem 3: Low Yield or Impurities in the Grignard Route
Potential Cause Troubleshooting Step Explanation
Poor Grignard Reagent Formation Ensure all glassware is flame-dried and reagents (especially the solvent, e.g., diethyl ether or THF) are anhydrous. Use a crystal of iodine or a small amount of 1,2-dibromoethane (B42909) to initiate the reaction if necessary.Grignard reagents are highly reactive with water. Any moisture will quench the reagent and reduce the yield of the desired 1-methylcycloheptanol.
Side Reactions During Dehydration Use a mild dehydrating agent (e.g., POCl₃ in pyridine) or carefully control the temperature if using a strong acid (e.g., H₂SO₄) to minimize charring and polymerization of the resulting alkene.Strong acids can lead to the formation of polymeric materials and other byproducts, reducing the yield of the desired methylcycloheptene intermediate.
Incomplete Hydrogenation Ensure the catalyst (e.g., Pt/C or Pd/C) is active and use an appropriate hydrogen pressure and reaction time. Monitor the reaction by GC to ensure complete conversion of the alkene.Incomplete hydrogenation will result in a mixture of methylcycloheptene and this compound, which can be difficult to separate.

Data Presentation

Table 1: Comparison of this compound Synthesis Routes

Method Starting Material Key Reagents Typical Yield (%) Purity (%) Key Advantages/Disadvantages
Wolff-Kishner Reduction MethylcycloheptanoneHydrazine (N₂H₄), KOH or NaOH, Diethylene glycol60-80 (estimated)>95 (after purification)Adv: Good for acid-sensitive substrates. Disadv: Requires high temperatures, strongly basic.
Clemmensen Reduction MethylcycloheptanoneZinc Amalgam (Zn(Hg)), Conc. HCl50-70 (estimated)>95 (after purification)Adv: Effective for aryl-alkyl ketones. Disadv: Strongly acidic, not suitable for acid-sensitive substrates.
Grignard Route Cycloheptanone1. CH₃MgBr, 2. H₃PO₄/H₂SO₄, 3. H₂/PtO₂40-60 (overall, estimated)>98 (after purification)Adv: Builds the carbon skeleton. Disadv: Multi-step, potential for side reactions in each step.

Table 2: Physical Properties of Key Compounds

Compound Molecular Formula Molar Mass ( g/mol ) Boiling Point (°C) Density (g/mL)
This compoundC₈H₁₆112.22~135-136~0.80
CycloheptanoneC₇H₁₂O112.171790.951
1-MethylcycloheptanolC₈H₁₆O128.21~185-187~0.93
1-MethylcyclohepteneC₈H₁₄110.20~136-137~0.82

Experimental Protocols

Protocol 1: Wolff-Kishner Reduction of Methylcycloheptanone

This protocol is adapted from the Huang-Minlon modification of the Wolff-Kishner reduction.[4]

  • Apparatus Setup: Assemble a round-bottom flask with a reflux condenser and a distillation head.

  • Reaction:

    • In the round-bottom flask, dissolve potassium hydroxide (B78521) (e.g., 5.0 g) in diethylene glycol (e.g., 50 mL) with gentle heating.

    • Cool the solution and add methylcycloheptanone (e.g., 0.1 mol) followed by hydrazine hydrate (B1144303) (85%, e.g., 5 mL).

    • Heat the mixture to reflux for 1 hour to form the hydrazone.

    • Replace the reflux condenser with a distillation apparatus and slowly raise the temperature to distill off water and excess hydrazine.

    • Once the temperature of the reaction mixture reaches ~200 °C, replace the distillation head with the reflux condenser and reflux for an additional 3-4 hours.

  • Workup and Purification:

    • Cool the reaction mixture and add water (e.g., 100 mL).

    • Extract the product with diethyl ether or pentane (B18724) (3 x 50 mL).

    • Combine the organic layers and wash with water and then brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent by rotary evaporation.

    • Purify the crude this compound by fractional distillation.[6]

    • Collect the fraction boiling at approximately 135-136 °C.

  • Analysis: Analyze the purified product by GC-MS to confirm its identity and purity.[8]

Protocol 2: Grignard Reaction, Dehydration, and Hydrogenation

This is a three-step synthesis starting from cycloheptanone.

Step 1: Synthesis of 1-Methylcycloheptanol

  • Apparatus Setup: Use a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, a reflux condenser with a drying tube, and a magnetic stirrer.

  • Reaction:

    • Prepare the Grignard reagent by reacting methyl iodide (e.g., 0.12 mol) with magnesium turnings (e.g., 0.12 g-atom) in anhydrous diethyl ether (e.g., 50 mL).

    • Once the Grignard reagent is formed, cool the flask in an ice bath.

    • Add a solution of cycloheptanone (e.g., 0.1 mol) in anhydrous diethyl ether (e.g., 50 mL) dropwise from the dropping funnel with stirring.

    • After the addition is complete, stir the reaction mixture at room temperature for 1 hour.

  • Workup:

    • Pour the reaction mixture slowly into a beaker containing ice and a saturated aqueous solution of ammonium (B1175870) chloride.

    • Separate the ether layer and extract the aqueous layer with diethyl ether (2 x 50 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Remove the solvent by rotary evaporation to obtain crude 1-methylcycloheptanol.

Step 2: Dehydration of 1-Methylcycloheptanol to Methylcycloheptene

  • Apparatus Setup: Assemble a simple distillation apparatus.

  • Reaction:

    • Place the crude 1-methylcycloheptanol in the distillation flask with a catalytic amount of a strong acid (e.g., a few drops of concentrated sulfuric acid or phosphoric acid).

    • Heat the flask to distill the alkene product as it is formed. The primary product will be 1-methylcycloheptene.

  • Workup and Purification:

    • Wash the distillate with a dilute sodium bicarbonate solution to neutralize any acid, then with water, and finally with brine.

    • Dry the organic layer over anhydrous calcium chloride and perform a final simple distillation to obtain purified methylcycloheptene.

Step 3: Hydrogenation of Methylcycloheptene to this compound

  • Apparatus Setup: Use a hydrogenation apparatus (e.g., a Parr shaker or a balloon hydrogenation setup).

  • Reaction:

    • Dissolve the methylcycloheptene in a suitable solvent like ethanol (B145695) or ethyl acetate.

    • Add a catalytic amount of platinum oxide (PtO₂) or 10% palladium on carbon (Pd/C).

    • Subject the mixture to hydrogen gas (e.g., 1-3 atm) and shake or stir until the theoretical amount of hydrogen is consumed.

  • Workup and Purification:

    • Filter the reaction mixture through a pad of Celite to remove the catalyst.

    • Remove the solvent by distillation.

    • The resulting this compound should be of high purity but can be further purified by fractional distillation if necessary.

Visualizations

experimental_workflow_wolff_kishner cluster_reaction Reaction cluster_workup Workup & Purification start Methylcycloheptanone + Hydrazine + KOH in Diethylene Glycol hydrazone Hydrazone Formation (Reflux, 1h) start->hydrazone Step 1 distill Distill off H₂O and excess Hydrazine hydrazone->distill Step 2 reflux High Temp Reflux (~200°C, 3-4h) distill->reflux Step 3 quench Quench with H₂O reflux->quench extract Extract with Ether quench->extract wash_dry Wash & Dry extract->wash_dry evaporate Solvent Evaporation wash_dry->evaporate purify Fractional Distillation evaporate->purify product Pure this compound purify->product

Caption: Workflow for this compound Synthesis via Wolff-Kishner Reduction.

logical_relationship_troubleshooting cluster_causes Potential Causes cluster_solutions Corrective Actions low_yield Low Product Yield incomplete_reaction Incomplete Reaction low_yield->incomplete_reaction side_reactions Side Reactions low_yield->side_reactions loss_workup Loss During Workup/ Purification low_yield->loss_workup reagent_quality Poor Reagent Quality low_yield->reagent_quality optimize_conditions Optimize Reaction (Temp, Time) incomplete_reaction->optimize_conditions check_reagents Check Reagent Purity/ Activity incomplete_reaction->check_reagents side_reactions->optimize_conditions change_stoichiometry Adjust Stoichiometry side_reactions->change_stoichiometry modify_workup Modify Workup/ Purification Protocol loss_workup->modify_workup reagent_quality->check_reagents

Caption: Troubleshooting Logic for Low Synthesis Yield.

References

Technical Support Center: Analytical Method Development for Methylcycloheptane Quantification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the quantification of methylcycloheptane using gas chromatography-mass spectrometry (GC-MS). It is intended for researchers, scientists, and drug development professionals.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the analysis of this compound.

Problem Potential Cause Recommended Action
Peak Tailing Active sites in the GC system (e.g., inlet liner, column contamination) can cause tailing of hydrocarbon peaks.[1][2][3]- Perform inlet maintenance: Replace the liner and septum.[1] - Trim the column: Cut 10-20 cm from the front of the column to remove contaminants.[1][4] - Use a deactivated liner.[4]
Improper column installation.[1]- Ensure the column is cut squarely and installed at the correct height in the inlet.[2][4]
Sub-optimal method parameters.[1]- Increase the inlet temperature to ensure complete vaporization.[1] - Check for cold spots in the transfer line.[1]
Ghost Peaks (Spurious Peaks) Contamination from the syringe, septum, or carrier gas.- Run a blank solvent injection to identify the source of contamination. - Replace the septum with a high-temperature, low-bleed version. - Ensure high-purity carrier gas and install/replace traps.
Carryover from a previous injection.- Implement a thorough rinse procedure for the syringe between injections. - Increase the GC oven temperature at the end of the run to elute any remaining compounds.
Poor Resolution/Peak Overlap Inadequate chromatographic separation from other hydrocarbons or matrix components with similar boiling points.- Optimize the GC temperature program: A slower ramp rate can improve separation. - Select a column with a different stationary phase polarity.
Column overloading.- Dilute the sample or use a split injection with a higher split ratio.
Inconsistent Retention Times Leaks in the system.- Perform a leak check of the inlet, connections, and gas lines.
Fluctuations in carrier gas flow rate or oven temperature.- Verify that the flow controller and oven temperature are stable.
Column aging or contamination.- Condition the column by baking it at a high temperature.[1] - If the problem persists, replace the column.
Low Analyte Response Sample degradation in the inlet.- Ensure the inlet temperature is not excessively high. - Use a deactivated liner to minimize active sites.
Leaks in the injection port.- Check the septum and syringe for proper sealing.
Incorrect split ratio.- If sensitivity is an issue, decrease the split ratio or use a splitless injection.

Frequently Asked Questions (FAQs)

Q1: What is the recommended analytical technique for quantifying this compound?

A1: Gas chromatography coupled with mass spectrometry (GC-MS) is the preferred method for the quantification of volatile organic compounds like this compound. GC provides the necessary separation from other components in the sample matrix, and MS allows for positive identification and quantification.

Q2: How should I prepare my samples for this compound analysis?

A2: Sample preparation depends on the matrix. For liquid samples, a direct injection following dilution with a volatile solvent like hexane (B92381) or dichloromethane (B109758) is often sufficient. For more complex matrices, extraction techniques such as liquid-liquid extraction (LLE) or solid-phase extraction (SPE) may be necessary to isolate the analyte and remove interfering substances.

Q3: What type of GC column is suitable for this compound analysis?

A3: A non-polar capillary column, such as one with a 100% dimethylpolysiloxane or 5% phenyl-dimethylpolysiloxane stationary phase, is generally recommended for the separation of hydrocarbons like this compound.

Q4: How can I confirm the identity of the this compound peak in my chromatogram?

A4: The identity of this compound can be confirmed by comparing its retention time and mass spectrum to that of a certified reference standard. The mass spectrum should show characteristic fragment ions for this compound.

Q5: What are some common interfering compounds in this compound analysis?

A5: Potential interferences include other C8 hydrocarbons with similar boiling points and chromatographic behavior, as well as components from the sample matrix. Co-elution can be addressed by optimizing the GC temperature program or using a column with a different selectivity. Contamination from the GC system itself, such as septum bleed or pump oil, can also introduce interfering peaks.

Experimental Protocol: Quantification of this compound by GC-MS

This protocol provides a general methodology for the quantification of this compound. It should be optimized and validated for your specific application and sample matrix.

1. Sample Preparation

  • Standard Preparation: Prepare a stock solution of this compound in a suitable volatile solvent (e.g., hexane) at a concentration of 1 mg/mL. Perform serial dilutions to create a series of calibration standards.

  • Sample Extraction (for complex matrices):

    • Liquid-Liquid Extraction (LLE): Mix the sample with an immiscible solvent in which this compound has high solubility. Separate the organic layer containing the analyte.

    • Solid-Phase Extraction (SPE): Pass the sample through a sorbent cartridge that retains this compound. Elute the analyte with a suitable solvent.

2. GC-MS Instrumentation and Conditions

  • Gas Chromatograph: Agilent 8890 GC (or equivalent)

  • Mass Spectrometer: Agilent 5977B MSD (or equivalent)

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column.

  • Inlet: Split/splitless injector at 250°C with a split ratio of 20:1.

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 40°C (hold for 1 minute)

    • Ramp: 10°C/min to 150°C

    • Hold: 2 minutes at 150°C

  • MSD Parameters:

    • Transfer Line Temperature: 280°C

    • Ion Source Temperature: 230°C

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Acquisition Mode: Selected Ion Monitoring (SIM) or Full Scan

3. Data Analysis

  • Create a calibration curve by plotting the peak area of this compound against the concentration of the prepared standards.

  • Quantify the amount of this compound in the samples by comparing their peak areas to the calibration curve.

Quantitative Data Summary

The following table presents representative performance data for the GC-MS analysis of n-alkanes, which can be considered indicative of the expected performance for this compound analysis.

Parameter Value Reference
Linear Dynamic Range 5 to 100 nmol[4]
Limit of Quantitation (LOQ) 5 nmol[4]
Recovery > 91%[4]
Intra-assay Precision (%RSD) 0.1% - 12.9%[4]

Visualizations

Analytical_Method_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Collection Extraction Extraction/Dilution Sample->Extraction Cleanup Sample Cleanup (if necessary) Extraction->Cleanup Injection GC Injection Cleanup->Injection Separation Chromatographic Separation Injection->Separation Detection Mass Spectrometric Detection Separation->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Integration->Calibration Quantification Quantification Calibration->Quantification

Caption: Workflow for this compound Quantification.

Troubleshooting_Peak_Tailing Start Peak Tailing Observed CheckInlet Perform Inlet Maintenance (Replace Liner & Septum) Start->CheckInlet ProblemSolved1 Problem Resolved CheckInlet->ProblemSolved1 Yes TrimColumn Trim 10-20 cm from Column CheckInlet->TrimColumn No ProblemSolved2 Problem Resolved TrimColumn->ProblemSolved2 Yes OptimizeMethod Optimize GC Method (Temperature, Flow Rate) TrimColumn->OptimizeMethod No ProblemSolved3 Problem Resolved OptimizeMethod->ProblemSolved3 Yes CheckColumnHealth Evaluate Column Health (Condition or Replace) OptimizeMethod->CheckColumnHealth No

Caption: Troubleshooting Decision Tree for Peak Tailing.

References

Technical Support Center: Overcoming Solubility Issues with Methylcycloheptane in Aqueous Media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility challenges with methylcycloheptane in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is the expected solubility of this compound in water?

Q2: Why is my this compound not dissolving in the aqueous buffer?

The primary reason is the hydrophobic nature of this compound and the hydrophilic nature of the aqueous buffer. There are no favorable intermolecular interactions to overcome the strong hydrogen bonding in water. If you are simply mixing the two, they will form separate phases.

Q3: Are there any common laboratory solvents that can help?

Yes, using a cosolvent system is a common strategy. Solvents like ethanol (B145695) and dimethyl sulfoxide (B87167) (DMSO), which are miscible with both water and this compound, can increase solubility.[3][4]

Q4: Can I use surfactants to dissolve this compound?

Absolutely. Surfactants are molecules with a water-loving (hydrophilic) head and a water-hating (hydrophobic) tail.[5] Above a certain concentration, they form micelles that can encapsulate this compound, effectively dispersing it in an aqueous solution.[6]

Q5: What are cyclodextrins and can they be used?

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[7][8] They can encapsulate hydrophobic molecules like this compound, forming an inclusion complex that is soluble in water.[7]

Troubleshooting Guides

Issue 1: Persistent Cloudiness or Phase Separation

Problem: After attempting to dissolve this compound using a solubilizing agent, the solution remains cloudy or separates into two layers over time.

Possible Cause Troubleshooting Step
Insufficient Solubilizing Agent Increase the concentration of the cosolvent, surfactant, or cyclodextrin (B1172386) incrementally.
Poor Mixing Ensure vigorous and sustained mixing. For surfactants and cyclodextrins, sonication can be effective.
Incorrect pH While this compound is not ionizable, the activity of some surfactants can be pH-dependent. Ensure the buffer pH is compatible with the chosen surfactant.
Temperature Effects Gently warming the solution can sometimes aid dissolution, but be mindful of the volatility of this compound.
Issue 2: Precipitation After Initial Dissolution

Problem: The this compound initially dissolves but then precipitates out of the solution.

Possible Cause Troubleshooting Step
Supersaturation The initial conditions (e.g., heating) may have created a supersaturated solution. The concentration may be too high for stability at room temperature. Try preparing a more dilute solution.
Change in Temperature If the solution was prepared at an elevated temperature, precipitation can occur upon cooling. The experiment may need to be run at the higher temperature.
Interaction with Other Components Other components in your aqueous medium (e.g., salts) could be interfering with the solubilizing agent. Consider preparing a simpler aqueous solution to test for compatibility.

Data Presentation

Table 1: Aqueous Solubility of Methylcyclohexane (B89554) at Various Temperatures

(Note: This data is for methylcyclohexane and serves as an approximation for this compound.)

Temperature (°C)Temperature (K)Solubility ( g/100g solution)
252980.00151
303030.0017
403130.0018
503230.0019
703430.0022
903630.0029
1103830.0052
1304030.0188
1504230.0245

Source: Adapted from data presented in the IUPAC-NIST Solubility Data Series.

Table 2: Illustrative Examples of Solubility Enhancement Methods

(Note: The following data are illustrative examples based on the general effectiveness of these methods for hydrophobic compounds and are not specific experimental results for this compound.)

MethodAgentConcentration of AgentApproximate Solubility Increase (Fold)
Cosolvency Ethanol20% (v/v)10 - 50
DMSO10% (v/v)50 - 200
Micellar Solubilization Tween® 802% (w/v)100 - 500
Sodium Dodecyl Sulfate (SDS)1% (w/v)200 - 1000
Inclusion Complexation Hydroxypropyl-β-Cyclodextrin5% (w/v)50 - 250

Experimental Protocols

Protocol 1: Solubilization using a Cosolvent (Ethanol)
  • Preparation: In a volumetric flask, add the desired amount of this compound.

  • Cosolvent Addition: Add a volume of ethanol that is 20% of the final desired volume.

  • Mixing: Gently swirl the flask until the this compound is fully dissolved in the ethanol.

  • Aqueous Addition: Slowly add the aqueous medium to the final volume while continuously stirring.

  • Final Mixing: Cap the flask and invert several times to ensure a homogenous solution.

Protocol 2: Solubilization using a Surfactant (Tween® 80)
  • Surfactant Solution Preparation: Prepare a stock solution of Tween® 80 in the desired aqueous buffer (e.g., 10% w/v).

  • Mixing: In a glass vial, combine the desired amount of this compound with a volume of the Tween® 80 stock solution to achieve the final desired surfactant concentration (e.g., 2% w/v).

  • Emulsification: Vortex the mixture vigorously for 1-2 minutes to create a crude emulsion.

  • Sonication: Place the vial in a bath sonicator and sonicate until the solution becomes clear. This may take 15-30 minutes.

  • Equilibration: Allow the solution to equilibrate at room temperature for at least one hour.

Protocol 3: Solubilization using Cyclodextrin (Hydroxypropyl-β-Cyclodextrin)
  • Cyclodextrin Solution: Prepare a solution of hydroxypropyl-β-cyclodextrin in the aqueous buffer (e.g., 10% w/v).

  • Addition of this compound: Add the desired amount of this compound to the cyclodextrin solution.

  • Complexation: Stir the mixture vigorously at room temperature overnight using a magnetic stirrer.

  • Filtration (Optional): If any undissolved this compound remains, filter the solution through a 0.22 µm syringe filter to obtain a clear solution of the inclusion complex.

Visualizations

experimental_workflow cluster_cosolvent Cosolvent Method cluster_surfactant Surfactant Method cluster_cyclodextrin Cyclodextrin Method cosolvent_start This compound cosolvent_add Add Ethanol cosolvent_start->cosolvent_add cosolvent_mix1 Dissolve cosolvent_add->cosolvent_mix1 cosolvent_add_aq Add Aqueous Phase cosolvent_mix1->cosolvent_add_aq cosolvent_mix2 Homogenous Solution cosolvent_add_aq->cosolvent_mix2 surfactant_start This compound + Surfactant Solution surfactant_emulsify Vortex surfactant_start->surfactant_emulsify surfactant_sonicate Sonicate surfactant_emulsify->surfactant_sonicate surfactant_clear Clear Micellar Solution surfactant_sonicate->surfactant_clear cyclodextrin_start This compound + Cyclodextrin Solution cyclodextrin_stir Stir Overnight cyclodextrin_start->cyclodextrin_stir cyclodextrin_filter Filter (Optional) cyclodextrin_stir->cyclodextrin_filter cyclodextrin_complex Inclusion Complex Solution cyclodextrin_filter->cyclodextrin_complex

Caption: Experimental workflows for solubilizing this compound.

troubleshooting_logic cluster_problem Problem Identification cluster_cause_cloudy Potential Causes for Cloudiness cluster_cause_precipitate Potential Causes for Precipitation cluster_solution Solutions start Insolubility Issue Observed cloudy Cloudy or Phase Separation start->cloudy precipitate Precipitation After Dissolving start->precipitate insufficient_agent Insufficient Solubilizer cloudy->insufficient_agent poor_mixing Poor Mixing cloudy->poor_mixing supersaturation Supersaturation precipitate->supersaturation temp_change Temperature Change precipitate->temp_change increase_conc Increase Solubilizer Concentration insufficient_agent->increase_conc improve_mixing Improve Mixing (e.g., Sonication) poor_mixing->improve_mixing prepare_dilute Prepare More Dilute Solution supersaturation->prepare_dilute control_temp Control Temperature temp_change->control_temp

Caption: Troubleshooting logic for solubility issues.

References

Technical Support Center: Managing Thermal Decomposition of Methylcycloheptane at High Temperatures

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the high-temperature thermal decomposition of methylcycloheptane.

Troubleshooting Guide

This guide addresses common issues encountered during high-temperature experiments with this compound, particularly when using pyrolysis coupled with gas chromatography-mass spectrometry (Py-GC-MS).

Problem Potential Cause(s) Recommended Solution(s)
Inconsistent or Non-Reproducible Product Yields 1. Temperature Fluctuations: Inconsistent heating profiles or poor temperature control within the reactor.[1] 2. Inlet Discrimination: Inconsistent vaporization of the sample in the GC inlet.[1] 3. Carrier Gas Flow Rate Variability: Fluctuations in the carrier gas flow can affect residence time and product distribution.1. Calibrate and Monitor Temperature: Regularly calibrate thermocouples and use a proportional-integral-derivative (PID) controller for precise temperature management. Ensure uniform heating of the reaction zone. 2. Optimize Injection Parameters: Use a fast injection speed and a sufficiently high inlet temperature to ensure complete and rapid vaporization. Consider using a pressure-pulse injection.[2] 3. Ensure Stable Gas Flow: Use high-quality gas regulators and mass flow controllers. Regularly check for leaks in the gas lines.[2][3]
Ghost Peaks or System Contamination 1. Sample Carryover: Residuals from previous injections remaining in the syringe, inlet, or column.[3] 2. Septum Bleed: Degradation of the injector septum at high temperatures, releasing siloxanes. 3. Contaminated Carrier Gas or Gas Lines: Impurities in the carrier gas or buildup of contaminants in the gas lines.[1]1. Thorough Cleaning: Implement a rigorous cleaning protocol for the syringe and inlet after each run. Bake out the column at a high temperature to remove contaminants.[2][3] 2. Use High-Temperature Septa: Select septa specifically designed for high-temperature applications and replace them regularly.[2] 3. Purify Carrier Gas: Use high-purity carrier gas and install in-line purifiers to remove oxygen, moisture, and hydrocarbons.[1]
Poor Peak Shape (Tailing or Fronting) 1. Active Sites: Presence of active sites in the inlet liner, column, or transfer lines causing adsorption of polar products.[2][3] 2. Column Overload: Injecting too much sample, leading to saturation of the stationary phase.[2] 3. Improper Column Installation: Dead volume at the column connections can cause peak broadening.[2]1. Deactivate Surfaces: Use deactivated inlet liners and columns. If tailing persists, consider derivatizing the sample to reduce the polarity of the analytes.[2] 2. Reduce Sample Concentration: Dilute the sample or reduce the injection volume. 3. Proper Column Installation: Ensure a clean, square cut on the column ends and proper installation depth in the injector and detector to minimize dead volume.[2]
Complex Pyrograms with Unidentifiable Peaks 1. Secondary Reactions: Products from the initial decomposition reacting further to form a complex mixture of secondary products. 2. Matrix Interference: Co-elution of matrix components with the analytes of interest, leading to complex mass spectra.1. Optimize Reaction Conditions: Reduce the residence time or lower the pyrolysis temperature to favor primary decomposition products. 2. Improve Chromatographic Resolution: Use a longer GC column or a temperature program with a slower ramp rate to better separate co-eluting peaks.

Frequently Asked Questions (FAQs)

1. What is the primary initiation step in the thermal decomposition of this compound?

The primary initiation step is the cleavage of a carbon-carbon (C-C) bond within the seven-membered ring. This homolytic fission results in the formation of a heptyl diradical. This diradical is unstable and readily undergoes further reactions.

2. What are the major products expected from the pyrolysis of this compound?

The major products include a variety of smaller unsaturated hydrocarbons. Following the initial ring-opening, the diradical can isomerize to form linear alkenes (e.g., heptene (B3026448) isomers). These linear alkenes can then undergo further fragmentation through β-scission to produce smaller alkenes like ethylene (B1197577) and propene, as well as various radical species. At higher temperatures, the formation of aromatic compounds such as toluene (B28343) and benzene (B151609) can also occur through secondary reactions.

3. How can I minimize the formation of secondary decomposition products?

To minimize secondary reactions, it is generally recommended to use shorter residence times in the pyrolysis reactor and the lowest possible temperature that still achieves the desired conversion. A rapid quench of the product stream after it exits the reactor can also help to "freeze" the product distribution and prevent further reactions.

4. What analytical techniques are best suited for analyzing the products of this compound decomposition?

Gas chromatography coupled with mass spectrometry (GC-MS) is the most common and powerful technique for separating and identifying the complex mixture of volatile products from this compound pyrolysis. For a more detailed analysis of isomeric products, two-dimensional gas chromatography (GCxGC) can be employed.

5. How do I determine the kinetic parameters, such as activation energy and rate constants, for the decomposition?

Kinetic parameters are typically determined by conducting a series of experiments at different temperatures and measuring the rate of disappearance of the reactant (this compound) or the rate of formation of a key product. By plotting the natural logarithm of the rate constant (k) versus the inverse of the temperature (1/T) (an Arrhenius plot), the activation energy (Ea) and the pre-exponential factor (A) can be determined from the slope and intercept of the resulting line, respectively.

Data Presentation

Table 1: First-Order Rate Constants and Arrhenius Parameters for the Thermal Decomposition of Propylcyclohexane (B167486)

Temperature (°C)Rate Constant (k) (s⁻¹)Half-life (t₀.₅) (h)Time for 1% Decomposition (t₀.₀₁) (min)
3753.66 x 10⁻⁷5264.6
4002.15 x 10⁻⁶89.60.78
4251.05 x 10⁻⁵18.30.16
4508.63 x 10⁻⁵2.230.02
  • Arrhenius Parameters:

    • Pre-exponential Factor (A): 2.56 x 10¹⁶ s⁻¹

    • Activation Energy (Ea): 283 kJ·mol⁻¹

Disclaimer: This data is for propylcyclohexane and is provided for illustrative purposes. The kinetic parameters for this compound may differ.

Experimental Protocols

Protocol 1: Pyrolysis of this compound in a Flow Reactor

This protocol describes a general procedure for studying the gas-phase thermal decomposition of this compound in a continuous flow reactor.

  • System Preparation:

    • Assemble a flow reactor system consisting of a carrier gas supply with mass flow controllers, an injector for the liquid reactant, a heated reactor tube (e.g., quartz or stainless steel), a condenser to trap liquid products, and a gas sampling port for online analysis.

    • Ensure all connections are leak-tight.

    • Calibrate the thermocouple used to monitor the reactor temperature.

  • Experimental Procedure:

    • Purge the system with an inert carrier gas (e.g., nitrogen or argon) at a known flow rate to create an oxygen-free environment.

    • Heat the reactor to the desired decomposition temperature and allow it to stabilize.

    • Introduce a continuous flow of this compound into the carrier gas stream using a syringe pump or a similar liquid delivery system. The concentration of this compound should be kept low (typically <1%) to minimize bimolecular reactions.

    • Allow the system to reach a steady state, which can be monitored by observing a constant product composition over time using an online analytical instrument (e.g., GC-MS).

    • Collect liquid products in a cold trap for subsequent offline analysis.

    • Analyze the gaseous product stream online using a GC-MS equipped with a suitable column for separating light hydrocarbons.

  • Data Analysis:

    • Identify the decomposition products by comparing their mass spectra to a library (e.g., NIST).

    • Quantify the products and the remaining reactant using appropriate calibration standards.

    • Calculate the conversion of this compound and the selectivity to each product.

    • Repeat the experiment at different temperatures to determine the kinetic parameters.

Mandatory Visualizations

Decomposition_Pathway Primary Decomposition Pathway of this compound MCH This compound Diradical Heptyl Diradical MCH->Diradical Ring Opening Isomerization Isomerization Diradical->Isomerization Heptene Heptene Isomers Isomerization->Heptene Fragmentation Fragmentation (β-scission) Heptene->Fragmentation Small_Alkenes Smaller Alkenes (e.g., Ethylene, Propene) Fragmentation->Small_Alkenes Radicals Radical Species Fragmentation->Radicals Secondary_Rxns Secondary Reactions Small_Alkenes->Secondary_Rxns Radicals->Secondary_Rxns Aromatics Aromatics (e.g., Toluene, Benzene) Secondary_Rxns->Aromatics

Caption: Primary decomposition pathway of this compound.

Experimental_Workflow Experimental Workflow for this compound Pyrolysis Analysis cluster_prep Sample Preparation cluster_pyrolysis Pyrolysis System cluster_analysis Product Analysis MCH_Sample This compound (High Purity) Injector Syringe Pump/ Injector MCH_Sample->Injector Carrier_Gas Inert Carrier Gas (N2 or Ar) Flow_Controller Mass Flow Controller Carrier_Gas->Flow_Controller Reactor Heated Flow Reactor Flow_Controller->Reactor Injector->Reactor Cold_Trap Cold Trap (Liquid Products) Reactor->Cold_Trap Gaseous & Liquid Products GCMS Gas Chromatography- Mass Spectrometry (GC-MS) Reactor->GCMS Gaseous Products Data_Analysis Data Acquisition & Analysis GCMS->Data_Analysis Kinetics Kinetic Parameter Determination Data_Analysis->Kinetics

Caption: Experimental workflow for this compound pyrolysis analysis.

References

Identifying and characterizing byproducts in Methylcycloheptane synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of methylcycloheptane. The focus is on the practical identification and characterization of common byproducts and impurities encountered during synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of byproducts encountered during the synthesis of this compound?

The byproducts in this compound synthesis are highly dependent on the chosen synthetic route. However, they can be broadly categorized into two main groups:

  • Structural Isomers: These are compounds with the same molecular formula as this compound (C8H16) but different atomic connectivity. Since they have identical molecular weights, they can be challenging to distinguish by mass spectrometry alone. Common isomers include ethylcyclohexane (B155913) and various dimethylcyclohexanes. The formation of these isomers is particularly prevalent in syntheses involving carbocation intermediates or acid-catalyzed rearrangements.

  • Reaction-Specific Byproducts: These impurities arise directly from incomplete reactions or side-reactions of the chosen synthetic pathway. For instance, in a Tiffeneau-Demjanov ring expansion to form a methylcycloheptanone precursor, byproducts can include un-expanded cycloalcohols and various alkenes resulting from elimination side-reactions.[1][2] If the final step is a reduction of a ketone, incomplete reduction will leave residual methylcycloheptanone.

Q2: My initial analysis (e.g., GC-MS) shows several C8H16 isomers. Which are the most likely?

If your synthesis involves conditions that could promote rearrangement (e.g., strong acid, high temperatures), the most likely isomeric byproducts are thermodynamically stable six-membered rings. The primary suspects are:

Ring-contracted products like propylcyclopentane (B43845) are also possible but sometimes less common depending on the specific mechanism.

Q3: What are the best analytical methods to identify and differentiate these byproducts?

A combination of chromatographic and spectroscopic methods is essential for unambiguous identification:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is the primary tool for separating volatile byproducts and confirming their molecular weight. While most C8H16 isomers will have very similar mass spectra, their different boiling points and structures will lead to distinct retention times on the GC column, allowing for quantification of the mixture's composition.[3]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR is the most powerful method for definitively distinguishing between structural isomers.[4] Each isomer has a unique set of chemical shifts and coupling constants based on its specific structure. For example, the symmetry of 1,4-dimethylcyclohexane results in a much simpler ¹³C NMR spectrum compared to the 1,2- or 1,3-isomers.[4]

Troubleshooting Guides

Problem: My GC-MS analysis of the crude product shows multiple peaks with a parent ion (m/z) corresponding to C8H16. How can I tentatively identify them without isolating each one?

Answer:

While definitive identification requires NMR or authentic standards, you can make educated assignments based on boiling points and known GC elution patterns for cycloalkanes. Generally, for a given carbon number, branched isomers have lower boiling points than their less branched or linear counterparts. For C8H16 cycloalkane isomers, the expected elution order on a standard non-polar GC column is typically related to their boiling points.

Workflow for Tentative Identification:

  • Correlate with Boiling Points: Compare the elution order of your peaks with the known boiling points of potential isomers (see Table 1). The peak with the earliest retention time is likely the isomer with the lowest boiling point.

  • Use Retention Indices (RI): If available, compare the calculated Kovats retention indices of your peaks to literature values for C8H16 isomers on similar GC columns.[5]

  • Analyze Mass Spec Fragmentation: While challenging, subtle differences in the fragmentation patterns of the mass spectra can sometimes provide clues to the substitution pattern.

Problem: My ¹H NMR spectrum shows a complex, overlapping multiplet in the aliphatic region (approx. 0.8 - 1.8 ppm), making it difficult to confirm the purity of my this compound.

Answer:

This is a common issue as the signals for all C8H16 cycloalkane isomers fall within a narrow range. The key is to look for unique, distinguishing signals and to use ¹³C NMR as a complementary technique.

Troubleshooting Steps:

  • Look for a Methyl Singlet vs. Doublet/Triplet:

    • This compound itself should show a complex multiplet for the methine proton and overlapping signals for the 12 methylene (B1212753) protons. The methyl group will appear as a doublet.

    • Ethylcyclohexane will uniquely show a triplet for the methyl group of the ethyl side chain.

    • Byproducts like 1,1-dimethylcyclohexane would show a singlet for the two equivalent methyl groups.

  • Utilize ¹³C NMR and DEPT:

    • ¹³C NMR is often more decisive. Count the number of unique carbon signals. Due to symmetry, some isomers will have fewer than 8 signals. For example, the highly symmetric trans-1,4-dimethylcyclohexane will only show 3 signals.

    • A Distortionless Enhancement by Polarization Transfer (DEPT) experiment (DEPT-135 or DEPT-90) will help distinguish between CH, CH₂, and CH₃ carbons, which is invaluable for assigning structures.

Data Presentation

Table 1: Physical and Analytical Properties of this compound and Common Isomeric Byproducts

CompoundMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)Key Distinguishing Feature
This compound C8H16112.22135-136Methyl doublet in ¹H NMR
EthylcyclohexaneC8H16112.22131.8Methyl triplet in ¹H NMR
1,2-DimethylcyclohexaneC8H16112.22123-130Two methyl doublets in ¹H NMR
1,3-DimethylcyclohexaneC8H16112.22120-126Two methyl doublets in ¹H NMR
1,4-DimethylcyclohexaneC8H16112.22119-125Fewer than 8 signals in ¹³C NMR due to symmetry

Experimental Protocols

Protocol 1: GC-MS Analysis of C8H16 Isomers

This protocol outlines a general method for the separation and identification of this compound and its common byproducts.

  • Sample Preparation: Dilute 10 µL of the crude reaction mixture in 1 mL of a suitable solvent (e.g., hexane (B92381) or dichloromethane).

  • GC-MS Instrument Conditions:

    • Column: A non-polar capillary column, such as a DB-1 or HP-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness), is recommended.

    • Injector Temperature: 250°C.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Oven Temperature Program:

      • Initial temperature: 40°C, hold for 2 minutes.

      • Ramp: Increase temperature at a rate of 5°C/min to 150°C.

      • Hold: Hold at 150°C for 5 minutes.

    • MS Detector:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Mass Range: Scan from m/z 40 to 200.

      • Source Temperature: 230°C.

  • Data Analysis: Integrate all peaks in the total ion chromatogram (TIC). Analyze the mass spectrum of each peak to confirm a molecular ion consistent with C8H16 (m/z 112). Compare retention times to authentic standards or literature data to tentatively identify isomers.

Protocol 2: NMR Analysis for Isomer Differentiation
  • Sample Preparation: Dissolve approximately 10-20 mg of the purified sample (or crude mixture) in ~0.7 mL of deuterated chloroform (B151607) (CDCl₃) in a 5 mm NMR tube.

  • ¹H NMR Acquisition:

    • Acquire a standard proton spectrum.

    • Pay close attention to the 0.8-1.2 ppm region for methyl signals and the 1.2-1.8 ppm region for cycloalkane ring protons.

    • Note the multiplicity (singlet, doublet, triplet) of the methyl signals, as this is a key diagnostic tool (see Troubleshooting section).

  • ¹³C NMR and DEPT Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum. Count the number of distinct signals to assess the molecule's symmetry.

    • Run a DEPT-135 experiment. In this spectrum, CH and CH₃ signals will appear as positive peaks, while CH₂ signals will be negative. This helps to confirm the number of each type of carbon environment, aiding in the definitive identification of the isomeric structure.

Visualizations

Byproduct_Identification_Workflow Start Crude Reaction Product GCMS GC-MS Analysis Start->GCMS Purity Assess Purity & Quantify Components GCMS->Purity NMR ¹H and ¹³C / DEPT NMR Spectroscopy Purity->NMR No Pure >95% Pure? Purity->Pure Yes Data Compare with Literature Data / Standards NMR->Data Structure Structure Elucidation of Byproducts Data->Structure Purify Further Purification (e.g., Distillation) Structure->Purify End Final Product Confirmed Pure->End Purify->Start

Caption: Workflow for byproduct identification and characterization.

TDR_Troubleshooting cluster_0 Tiffeneau-Demjanov Rearrangement Issues Start {Low Yield of this compound | What are the major byproducts?} Check_Ketone {Is a C=O peak present in IR/NMR? | (Incomplete Reduction)} Start->Check_Ketone Analysis of Crude Check_OH {Is a broad -OH peak present in IR/NMR?} Check_Ketone->Check_OH No Res_Ketone Byproduct: Methylcycloheptanone Solution: Optimize reduction step (longer time, more reagent). Check_Ketone->Res_Ketone Yes Check_Alkene {Are there signals at ~5-6 ppm in ¹H NMR?} Check_OH->Check_Alkene No Res_OH Byproduct: Un-rearranged Alcohol (e.g., 1-(aminomethyl)cyclohexanol) Solution: Ensure complete diazotization. Check_OH->Res_OH Yes Res_Alkene Byproduct: Elimination Products (Methylenecycloheptane, etc.) Solution: Control temperature carefully. Check_Alkene->Res_Alkene Yes Res_Other Other issues (e.g., isomers). Refer to GC-MS/NMR guides. Check_Alkene->Res_Other No

Caption: Troubleshooting logic for Tiffeneau-Demjanov byproducts.

References

Methylcycloheptane Technical Support Center: Maintaining Purity in Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with best practices for storing and handling Methylcycloheptane to ensure its purity for experimental use.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound?

To maintain high purity, this compound should be stored in a cool, dry, and well-ventilated area, away from direct sunlight and sources of ignition such as heat, sparks, or open flames.[1][2][3] It is crucial to store it in an approved flame-proof area and away from incompatible materials, particularly strong oxidizing agents.[1][4] Containers should be kept tightly sealed to prevent the ingress of moisture and atmospheric contaminants, as well as the escape of vapors.[2][5][6]

Q2: What type of container is best for storing this compound?

The manufacturer's original container is typically the most suitable for storage.[1][3] If transferring is necessary, use containers made of materials compatible with flammable, non-polar hydrocarbons. Stainless steel and galvanized steel are good options.[7][8] Certain types of plastic containers may be used if they are specifically approved for flammable liquids.[1][3] Always ensure containers are clearly labeled and checked regularly for leaks.[1][3] High-density polyethylene (B3416737) (HDPE) is often a suitable plastic for a wide range of chemicals, including hydrocarbons.[8][9]

Q3: How long can I store this compound before its purity is compromised?

Q4: What are the common impurities found in this compound?

Impurities in this compound can include other isomers of this compound, related cycloalkanes, moisture, and degradation products.[10] Peroxide formation can be a concern for cyclic alkanes, although specific data for this compound is limited. It is prudent to be aware of this possibility, especially if the container has been opened for a prolonged period.

Q5: How can I handle this compound safely in the laboratory to maintain its purity?

To prevent contamination during handling, always use clean, dry equipment and work in a well-ventilated area, preferably under a fume hood.[1][2] Avoid contact with skin and eyes by wearing appropriate personal protective equipment (PPE), including gloves and safety glasses.[1] Use spark-free tools and ensure all equipment is properly grounded to prevent static discharge, which can be an ignition source.[1][3] Do not use compressed air for transferring the liquid.[1][3] After handling, always wash your hands thoroughly.[1]

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Unexpected experimental results Impure this compound1. Verify the purity of your this compound using a suitable analytical method such as Gas Chromatography (GC). 2. Check the expiration date on the container. 3. If the purity is low, consider purifying the solvent or using a fresh, unopened bottle.
Cloudy or discolored appearance Contamination with water or other impurities.1. Do not use the solvent. 2. Check the container seal for any breaches. 3. If moisture is suspected, consider using a drying agent if compatible with your application, or obtain a fresh supply.
Presence of solid precipitates Degradation or contamination.1. Do not use the solvent. 2. This could indicate significant degradation or reaction with contaminants. 3. Dispose of the solvent according to your institution's hazardous waste guidelines.

Quantitative Data Summary

Parameter Value/Recommendation Notes
Recommended Storage Temperature Cool, ambient temperature.Avoid exposure to heat.[2][3]
Boiling Point 118.5 °CFor Methylcyclohexane, as a reference for a similar cycloalkane.[5]
Flash Point -4 °CFor Methylcyclohexane, as a reference for a similar cycloalkane.[4]
Maximum Storage Period (Unopened) 18 monthsBased on data for Methylcyclohexane.[1]
Maximum Storage Period (Opened) 12 monthsBased on data for Methylcyclohexane.[1]

Experimental Protocols

Purity Assessment of this compound by Gas Chromatography (GC)

Objective: To determine the purity of a this compound sample and identify the presence of volatile impurities.

Methodology:

  • Instrument and Column:

    • Gas chromatograph (GC) equipped with a Flame Ionization Detector (FID).

    • A non-polar capillary column (e.g., DB-1, HP-5ms, or equivalent) is suitable for separating hydrocarbons.

  • GC Conditions (Example):

    • Injector Temperature: 250 °C

    • Detector Temperature: 280 °C

    • Oven Temperature Program:

      • Initial temperature: 50 °C, hold for 2 minutes.

      • Ramp rate: 10 °C/minute to 200 °C.

      • Hold at 200 °C for 5 minutes.

    • Carrier Gas: Helium or Nitrogen at a constant flow rate (e.g., 1 mL/min).

    • Injection Volume: 1 µL (using a split injection, e.g., 50:1 split ratio).

  • Sample Preparation:

    • No dilution is typically necessary for a direct purity assessment. Ensure the sample is homogenous.

  • Procedure:

    • Inject a known standard of high-purity this compound to determine its retention time.

    • Inject the sample to be tested under the same conditions.

    • Analyze the resulting chromatogram.

  • Data Analysis:

    • The purity is calculated based on the area percent of the this compound peak relative to the total area of all peaks in the chromatogram.

    • Identify impurity peaks by comparing their retention times to known standards if available.

Visualizations

ContaminationTroubleshooting Troubleshooting Workflow for this compound Purity Issues start Unexpected Experimental Result or Visual Impurity check_purity Verify Purity via GC Analysis start->check_purity purity_ok Purity > 99%? check_purity->purity_ok investigate_other Investigate Other Experimental Parameters purity_ok->investigate_other Yes check_storage Review Storage & Handling (Age, Container Seal, Temperature) purity_ok->check_storage No end_ok Problem Resolved investigate_other->end_ok improper_storage Improper Storage/Handling Identified? check_storage->improper_storage remediate_storage Remediate Storage/Handling Procedures improper_storage->remediate_storage Yes purify_or_replace Purify Solvent or Use New Batch improper_storage->purify_or_replace No (Contamination Source Unknown) remediate_storage->purify_or_replace end_replace Problem Resolved purify_or_replace->end_replace

Caption: Troubleshooting workflow for addressing purity issues with this compound.

References

Validation & Comparative

A Comparative Analysis of Methylcycloheptane and Ethylcyclohexane for Research and Development

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a detailed comparison of the physicochemical, performance, and safety properties of methylcycloheptane and ethylcyclohexane (B155913). The information herein is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis, offering a comprehensive resource based on available experimental data.

Introduction to Isomeric C8 Cycloalkanes

This compound and ethylcyclohexane are structural isomers with the chemical formula C8H16. While sharing the same molecular weight, their different cyclic structures—a seven-membered ring versus a six-membered ring—give rise to distinct physical and chemical properties. Understanding these differences is crucial for applications ranging from solvent selection to fuel development.

Physicochemical Properties

A summary of the key physicochemical properties of this compound and ethylcyclohexane is presented below. These properties are fundamental to understanding the behavior of these compounds in various experimental and industrial settings.

PropertyThis compoundEthylcyclohexane
Molecular Formula C8H16[1]C8H16
Molecular Weight 112.21 g/mol [1]112.21 g/mol
CAS Number 4126-78-7[1]1678-91-7
Appearance Colorless liquidColorless liquid
Density 0.8 g/cm³ (approx.)0.788 g/mL at 25 °C
Boiling Point 135.8 ± 7.0 °C at 760 mmHg130-132 °C
Melting Point -64.0 °C-111 °C
Solubility in Water InsolubleInsoluble
Solubility in Organic Solvents Soluble in hexane, chloroform, acetoneMiscible with alcohol, ether, acetone, benzene, carbon tetrachloride

Performance Characteristics

The performance of these cycloalkanes, particularly in the context of fuel science, is distinguished by their octane (B31449) ratings and heat of combustion. These parameters are critical for evaluating their efficiency and suitability as components in fuel formulations.

Performance MetricThis compoundEthylcyclohexane
Research Octane Number (RON) 75[2]46.5[3]
Motor Octane Number (MON) 71[2]40.8[3]
Heat of Combustion (Liquid) Data not readily available in cited sources-1248.23 ± 0.35 kcal/mole

Experimental Protocols

The determination of performance characteristics such as octane number and heat of combustion follows standardized experimental procedures to ensure accuracy and reproducibility.

Determination of Octane Number (RON and MON)

The Research Octane Number (RON) and Motor Octane Number (MON) of hydrocarbon fuels are determined using a standardized single-cylinder Cooperative Fuel Research (CFR) engine.[4]

  • ASTM D2699 (RON): This method measures fuel anti-knock performance under mild, low-speed operating conditions (600 rpm), simulating city driving.[5][6] The test fuel's performance is compared against primary reference fuels (isooctane and n-heptane).

  • ASTM D2700 (MON): This method evaluates anti-knock performance under more severe, high-speed and high-load conditions (900 rpm with a heated fuel-air mixture), simulating highway driving.[1]

The workflow for determining these values involves calibrating the CFR engine with reference fuels and then measuring the compression ratio at which the test fuel begins to knock.

G Octane Number Determination Workflow cluster_0 Preparation cluster_1 CFR Engine Testing cluster_2 Data Analysis A Select Test Fuel (e.g., this compound) E Introduce Test Fuel A->E B Prepare Primary Reference Fuels (Isooctane/n-Heptane blends) C Calibrate CFR Engine with Reference Fuels B->C D Operate Engine under Standard Conditions (ASTM D2699 for RON / D2700 for MON) C->D D->E F Adjust Compression Ratio until Standard Knock Intensity is Reached E->F G Compare Compression Ratio with Reference Fuel Data F->G H Determine Octane Number G->H

Octane Number Determination Workflow
Determination of Heat of Combustion

The heat of combustion of liquid hydrocarbons is experimentally determined using a bomb calorimeter according to the ASTM D240 standard.

The process involves placing a weighed sample of the liquid fuel into a sealed container (the "bomb"), which is then pressurized with oxygen and submerged in a known quantity of water. The sample is ignited, and the heat released by the combustion reaction is absorbed by the surrounding water, causing a temperature increase. By measuring this temperature change, the heat of combustion can be calculated.

Safety and Toxicology

Both this compound and ethylcyclohexane are flammable liquids and present certain health hazards. A summary of their safety classifications and potential effects is provided below.

Safety InformationThis compoundEthylcyclohexane
GHS Hazard Statements H225 (Highly flammable liquid and vapor), H304 (May be fatal if swallowed and enters airways), H315 (Causes skin irritation), H336 (May cause drowsiness or dizziness)H225 (Highly flammable liquid and vapor), H304 (May be fatal if swallowed and enters airways)
Signal Word DangerDanger
Potential Health Effects Skin irritation, drowsiness, dizziness. May be fatal if swallowed and enters airways.May cause eye and skin irritation. Ingestion may cause gastrointestinal irritation. Vapors may cause dizziness.
First Aid Measures In case of skin contact, wash with plenty of water. If swallowed, immediately call a poison center or doctor. Do NOT induce vomiting.Flush eyes and skin with plenty of water. If ingested, do NOT induce vomiting and seek medical aid.

Structural Comparison and Properties

The structural difference between the seven-membered cycloheptane (B1346806) ring and the six-membered cyclohexane (B81311) ring is the primary determinant of their differing properties. The cyclohexane ring in ethylcyclohexane is more stable due to lower ring strain compared to the cycloheptane ring in this compound. This stability influences properties like the heat of combustion.

G cluster_MCH This compound cluster_ECH Ethylcyclohexane MCH_Struct Seven-membered ring + Methyl group MCH_Prop Higher RON (75) Higher MON (71) MCH_Struct->MCH_Prop leads to ECH_Struct Six-membered ring + Ethyl group ECH_Prop Lower RON (46.5) Lower MON (40.8) Lower Ring Strain ECH_Struct->ECH_Prop leads to Isomers Structural Isomers (C8H16) Isomers->MCH_Struct Isomers->ECH_Struct

Structural Isomers and Resulting Properties

Conclusion

This compound and ethylcyclohexane, while isomeric, exhibit notable differences in their physical and performance properties. This compound possesses significantly higher research and motor octane numbers, suggesting better anti-knock characteristics in spark-ignition engines. Conversely, ethylcyclohexane is expected to have a lower heat of combustion due to the greater stability of its six-membered ring structure. The choice between these two compounds for any specific application will depend on which of these properties is of primary importance. Both compounds are flammable and require appropriate safety precautions during handling and use.

References

A Comparative Analysis of Methylcycloheptane and Methylcyclohexane as Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of organic solvents, the selection of an appropriate medium is paramount to the success of chemical reactions, purifications, and formulations. This guide provides a detailed comparative analysis of two cycloalkanes, Methylcycloheptane and Methylcyclohexane, to assist researchers and professionals in making informed decisions for their laboratory and manufacturing processes. While both are non-polar solvents, their subtle structural differences lead to variations in physical properties and performance that can be critical for specific applications.

Physicochemical Properties: A Head-to-Head Comparison

A fundamental understanding of the physicochemical properties of a solvent is the first step in the selection process. The following table summarizes the key properties of this compound and Methylcyclohexane.

PropertyThis compoundMethylcyclohexane
Molecular Formula C₈H₁₆[1][2]C₇H₁₄[3]
Molecular Weight 112.21 g/mol [1][2]98.19 g/mol [4]
Appearance Clear, colorless liquid[1]Clear, colorless liquid[3][4]
Odor Characteristic hydrocarbon-like[1]Faint, petroleum-like[4][5]
Boiling Point 141 °C[1]101 °C[3][5]
Melting Point -64 °C[1]-126.3 °C[3]
Density 0.8288 g/cm³[1]0.77 g/cm³[3]
Flash Point 19.9 °C[6]-4 °C (25 °F)[3]
Solubility in Water Insoluble[1]Insoluble[3][4]
Solubility in Organic Solvents Soluble in hexane, chloroform, acetone[1]Miscible with acetone, benzene, ether, carbon tetrachloride, ethanol[5][7]

Solvent Performance and Applications

Methylcyclohexane is a widely utilized solvent in numerous industrial and laboratory settings.[8] It serves as a solvent for cellulose (B213188) derivatives, resins, and polymers.[7][9] Its applications extend to the production of paints, varnishes, inks, and adhesives.[9] In organic synthesis, it provides a stable, non-polar environment for a variety of chemical transformations.[9] Furthermore, it is a component in some correction fluids and jet fuel.[3]

This compound , while less common, also functions as a solvent and intermediate in organic synthesis.[1] Its higher boiling point may be advantageous for reactions requiring elevated temperatures. Due to its non-polar nature, it is effective at dissolving other non-polar compounds, following the principle of "like dissolves like".[1]

Direct comparative experimental data on the solvency power of this compound versus Methylcyclohexane for a broad spectrum of solutes is not extensively available in public literature. The choice between the two will often depend on the specific requirements of the reaction or process, such as the desired boiling point, and should be determined on a case-by-case basis through empirical testing.

Experimental Protocol: Comparative Solubility Assessment

For researchers needing to select the optimal solvent for a specific solute, the following general experimental protocol can be employed to quantitatively compare the solvency power of this compound and Methylcyclohexane.

Objective: To determine the solubility of a specific compound (solute) in this compound and Methylcyclohexane at a given temperature.

Materials:

  • Solute of interest

  • This compound (high purity)

  • Methylcyclohexane (high purity)

  • Analytical balance

  • Vials with caps

  • Constant temperature bath or shaker

  • Filtration apparatus (e.g., syringe filters)

  • Analytical instrument for quantification (e.g., HPLC, GC, UV-Vis spectrophotometer)

Methodology:

  • Preparation of Saturated Solutions:

    • Add an excess amount of the solute to a known volume or mass of each solvent (this compound and Methylcyclohexane) in separate vials.

    • Seal the vials to prevent solvent evaporation.

    • Place the vials in a constant temperature bath and agitate for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached and the solutions are saturated.

  • Sample Collection and Preparation:

    • After the equilibration period, allow the vials to stand undisturbed in the temperature bath for a short time to let undissolved solute settle.

    • Carefully withdraw a known volume of the supernatant (the clear, saturated solution) from each vial using a syringe.

    • Immediately filter the collected supernatant using a syringe filter to remove any suspended solid particles.

  • Quantification:

    • Accurately dilute the filtered, saturated solutions with a suitable solvent to a concentration that falls within the linear range of the analytical instrument.

    • Analyze the diluted solutions using a pre-calibrated analytical method (e.g., HPLC, GC) to determine the concentration of the solute.

  • Calculation of Solubility:

    • Calculate the solubility of the solute in each solvent in units of grams per 100 mL or moles per liter, based on the measured concentration and the dilution factor.

  • Comparison:

    • Compare the calculated solubility values for this compound and Methylcyclohexane to determine which is a more effective solvent for the specific solute under the tested conditions.

Safety, Toxicity, and Environmental Impact

Safety is a critical consideration in solvent selection. The following table summarizes the available safety and toxicity information for both solvents. It is important to note that the data for Methylcyclohexane is more comprehensive.

AspectThis compoundMethylcyclohexane
Flammability FlammableHighly flammable liquid and vapor[10][11]
Toxicity Data not extensively availableMay be fatal if swallowed and enters airways.[10][11] Causes skin irritation.[10][11] May cause drowsiness or dizziness.[10][11]
Environmental Impact Data not extensively availableVery toxic to aquatic life with long-lasting effects[10][12]
Handling Precautions Standard precautions for flammable organic solventsKeep away from heat, sparks, open flames, and hot surfaces.[10][11] Store in a well-ventilated place.[10] Use personal protective equipment.[13]

Logical Workflow for Solvent Selection

The process of selecting a suitable solvent involves a series of logical steps, considering various factors from physical properties to safety and cost. The following diagram illustrates a general workflow for choosing between this compound and Methylcyclohexane.

Solvent_Selection_Workflow Start Define Application Requirements BoilingPoint Required Boiling Point? Start->BoilingPoint HighBP High (>110°C) BoilingPoint->HighBP Yes LowBP Low (<110°C) BoilingPoint->LowBP No SelectMCHep Consider this compound HighBP->SelectMCHep SelectMCHex Consider Methylcyclohexane LowBP->SelectMCHex SolubilityTest Perform Solubility Test SelectMCHep->SolubilityTest SelectMCHex->SolubilityTest SafetyReview Review Safety & Toxicity Data SolubilityTest->SafetyReview FinalDecision Final Solvent Selection SafetyReview->FinalDecision

Caption: A flowchart illustrating the decision-making process for solvent selection.

Conclusion

Both this compound and Methylcyclohexane are viable non-polar solvents for various applications in research and industry. Methylcyclohexane is more widely characterized and utilized, with a wealth of available data on its properties and safety. This compound, with its higher boiling point, presents an alternative for higher temperature applications. The ultimate choice between these two solvents should be guided by the specific requirements of the process, including temperature, solute compatibility, and safety considerations. It is strongly recommended that researchers conduct their own solubility tests to determine the most effective solvent for their particular needs, especially in the absence of extensive comparative data in the literature.

References

Spectroscopic Differentiation of Methylcycloheptane Isomers: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The precise identification of constitutional isomers is a critical step in chemical synthesis and drug development, as subtle structural variations can lead to significant differences in physical, chemical, and biological properties. This guide provides a comprehensive comparison of the spectroscopic characteristics of four methylcycloheptane isomers: 1-methylcycloheptane, 2-methylcycloheptane, 3-methylcycloheptane, and 4-methylcycloheptane. By leveraging data from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), this document outlines the key distinguishing features of each isomer, supported by experimental and predicted data.

Spectroscopic Data Comparison

The differentiation of this compound isomers relies on subtle differences in their spectroscopic fingerprints. The position of the methyl group on the seven-membered ring influences the local electronic environment and symmetry of the molecule, leading to distinct chemical shifts in NMR, characteristic vibrational modes in IR, and specific fragmentation patterns in MS.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for distinguishing between these isomers. The number of unique signals, their chemical shifts (δ), and splitting patterns in both ¹H and ¹³C NMR spectra provide a detailed map of the molecular structure.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum is particularly informative as it reveals the number of non-equivalent carbon atoms in the molecule. Due to symmetry, 4-methylcycloheptane is expected to have fewer signals than the other isomers. The chemical shifts are influenced by the substitution pattern.

Table 1: Comparison of ¹³C NMR Chemical Shifts (δ ppm) of this compound Isomers

Carbon Position1-Methylcycloheptane (Experimental*)2-Methylcycloheptane (Predicted)3-Methylcycloheptane (Predicted)4-Methylcycloheptane (Predicted)
C1 35.537.229.530.7
C2 35.041.839.037.9
C3 28.628.534.529.5
C4 29.329.931.234.8
C5 29.329.931.229.5
C6 35.028.539.037.9
C7 35.537.229.530.7
-CH₃ 23.922.523.023.5

Note: Experimental data for 1-methylcycloheptane was obtained in CS₂ solution and referenced to CS₂ at 192.8 ppm, then converted to the standard TMS scale. Predicted data is based on computational models and may vary from experimental values.

¹H NMR Spectroscopy

The ¹H NMR spectra are more complex due to proton-proton coupling. The chemical shift of the methyl protons and the protons on the carbon bearing the methyl group are key diagnostic features.

Table 2: Predicted ¹H NMR Chemical Shifts (δ ppm) and Splitting Patterns of this compound Isomers

Proton1-Methylcycloheptane2-Methylcycloheptane3-Methylcycloheptane4-Methylcycloheptane
-CH₃ ~0.85 (s)~0.90 (d)~0.92 (d)~0.95 (d)
Ring Protons ~1.2 - 1.6 (m)~1.0 - 1.8 (m)~1.0 - 1.9 (m)~1.1 - 1.7 (m)

Note: 's' denotes a singlet, 'd' a doublet, and 'm' a multiplet. Predicted values are estimates and actual spectra will show complex overlapping multiplets for the ring protons.

Infrared (IR) Spectroscopy

The IR spectra of these saturated hydrocarbons are expected to be very similar, dominated by C-H stretching and bending vibrations. However, subtle differences in the "fingerprint region" (below 1500 cm⁻¹) can arise from changes in molecular symmetry and vibrational coupling.

Table 3: Key IR Vibrational Frequencies (cm⁻¹) for this compound Isomers

Vibrational Mode1-Methylcycloheptane (Experimental*)2-Methylcycloheptane (Expected)3-Methylcycloheptane (Expected)4-Methylcycloheptane (Expected)
C-H Stretch (sp³) 2920, 2852~2925, ~2855~2925, ~2855~2925, ~2855
-CH₂- Bend (Scissoring) 1456~1460~1460~1460
-CH₃ Bend (Asymmetric) ~1450~1450~1450~1450
-CH₃ Bend (Symmetric) 1378~1378~1378~1378
Fingerprint Region Complex patternSubtle variationsSubtle variationsSubtle variations

Note: Experimental data for 1-methylcycloheptane is from the gas phase spectrum. Expected values for other isomers are based on typical alkane absorptions.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the isomers. All four isomers will have the same molecular ion peak (M⁺) at m/z = 112. The key to differentiation lies in the relative abundances of the fragment ions, which are influenced by the stability of the resulting carbocations and neutral radicals.

Table 4: Major Fragment Ions (m/z) in the Mass Spectra of this compound Isomers

IsomerMolecular Ion (M⁺)Key Fragment Ions (m/z) and Proposed Losses
1-Methylcycloheptane 11297 [M-CH₃]⁺ (loss of the methyl group), 83 [M-C₂H₅]⁺, 69 [M-C₃H₇]⁺, 55 , 41
2-Methylcycloheptane 11297 [M-CH₃]⁺, 83 [M-C₂H₅]⁺, 69 , 56 , 41 (Expect a prominent peak at m/z 97 due to loss of the methyl group to form a stable secondary carbocation)
3-Methylcycloheptane 11297 [M-CH₃]⁺, 83 , 69 , 55 , 41 (Fragmentation will be influenced by cleavage at the branched carbon)
4-Methylcycloheptane 11297 [M-CH₃]⁺, 83 , 69 , 55 , 41 (Fragmentation pattern may reflect the symmetry of the molecule)

Note: The base peak is often m/z 97, corresponding to the loss of the methyl group.

Experimental Protocols

Detailed methodologies are crucial for reproducible spectroscopic analysis. Below are general protocols for acquiring NMR, IR, and MS data for this compound isomers.

NMR Spectroscopy
  • Sample Preparation : Dissolve 5-10 mg of the this compound isomer in approximately 0.6 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃). Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).

  • ¹H NMR Acquisition :

    • Use a 400 MHz or higher NMR spectrometer.

    • Acquire the spectrum at room temperature.

    • Typical parameters: spectral width of 12 ppm, 32 scans, relaxation delay of 1 s.

  • ¹³C NMR Acquisition :

    • Use a 100 MHz or higher NMR spectrometer.

    • Acquire a proton-decoupled spectrum.

    • Typical parameters: spectral width of 220 ppm, 1024 scans, relaxation delay of 2 s.

  • Data Processing : Process the raw data using appropriate software (e.g., MestReNova, TopSpin). Reference the spectra to the TMS signal at 0.00 ppm.

Infrared (IR) Spectroscopy
  • Sample Preparation : For liquid samples, a small drop can be placed between two potassium bromide (KBr) or sodium chloride (NaCl) plates to form a thin film.

  • Acquisition :

    • Use a Fourier Transform Infrared (FTIR) spectrometer.

    • Record a background spectrum of the clean plates.

    • Record the sample spectrum over a range of 4000 to 400 cm⁻¹.

    • Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing : The background spectrum is automatically subtracted from the sample spectrum by the instrument software.

Mass Spectrometry (MS)
  • Sample Introduction : Introduce a small amount of the volatile liquid sample into the mass spectrometer, typically via a gas chromatography (GC) system for separation and purification before analysis.

  • Ionization : Use Electron Ionization (EI) at a standard energy of 70 eV.

  • Mass Analysis : Scan a mass range from m/z 35 to 150.

  • Data Analysis : Identify the molecular ion peak and analyze the fragmentation pattern. Compare the relative intensities of the major fragment ions.

Logical Workflow for Isomer Differentiation

The following diagram illustrates a logical workflow for the spectroscopic differentiation of this compound isomers.

Spectroscopic_Differentiation cluster_start cluster_ms Mass Spectrometry cluster_nmr NMR Spectroscopy cluster_ir IR Spectroscopy start Mixture of This compound Isomers MS Acquire Mass Spectrum start->MS NMR Acquire ¹³C and ¹H NMR start->NMR IR Acquire IR Spectrum start->IR MS_check Molecular Ion at m/z = 112? MS->MS_check MS_fragments Analyze Fragmentation Pattern (m/z 97, 83, 69, 55, 41) MS_check->MS_fragments Yes MS_conclusion Tentative Identification (Challenging for Isomers) MS_fragments->MS_conclusion C13_signals Count ¹³C Signals NMR->C13_signals C13_5 5 Signals? C13_signals->C13_5 isomer_4 4-Methylcycloheptane C13_5->isomer_4 Yes C13_8 8 Signals C13_5->C13_8 No H1_methyl Analyze -CH₃ Signal in ¹H NMR C13_8->H1_methyl singlet Singlet? H1_methyl->singlet isomer_1 1-Methylcycloheptane singlet->isomer_1 Yes doublet Doublet singlet->doublet No isomer_2_3 2- or 3-Methylcycloheptane doublet->isomer_2_3 IR_check Confirm C-H sp³ Stretches (~2900 cm⁻¹) IR->IR_check IR_fingerprint Compare Fingerprint Region (Subtle Differences) IR_check->IR_fingerprint

Caption: Workflow for the spectroscopic differentiation of this compound isomers.

Conclusion

The spectroscopic differentiation of this compound isomers is a challenging but achievable task. While IR and MS provide valuable preliminary data, NMR spectroscopy, particularly the combination of ¹³C and ¹H NMR, is the most definitive technique. The number of signals in the ¹³C NMR spectrum can readily identify the more symmetrical 4-methylcycloheptane. The multiplicity of the methyl signal in the ¹H NMR spectrum clearly distinguishes 1-methylcycloheptane from the 2- and 3-isomers. Differentiating between 2- and 3-methylcycloheptane may require more detailed analysis of the coupling patterns in the ¹H NMR spectrum or the use of advanced 2D NMR techniques. For routine analysis and quality control, a combination of GC-MS and NMR spectroscopy provides a robust and reliable methodology for the unambiguous identification of these isomers.

A Comparative Guide to the Reactivity of Methylcycloheptane and Other Cycloalkanes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the reactivity of methylcycloheptane with other common cycloalkanes, supported by experimental data. The reactivity of cycloalkanes is intrinsically linked to their inherent ring strain, a concept central to understanding their chemical behavior. This guide will delve into the thermodynamic and kinetic aspects of their reactivity, focusing on key performance indicators such as heat of combustion and reaction rates in fundamental organic reactions.

The Role of Ring Strain in Cycloalkane Reactivity

The reactivity of cycloalkanes is largely dictated by the degree of ring strain, which is a combination of angle strain, torsional strain, and steric (or transannular) strain.

  • Angle Strain: This arises from the deviation of bond angles from the ideal tetrahedral angle of 109.5° for sp³ hybridized carbons. Smaller rings, such as cyclopropane (B1198618) and cyclobutane, exhibit significant angle strain, making them more reactive and prone to ring-opening reactions.

  • Torsional Strain: This is due to the eclipsing of C-H bonds on adjacent carbon atoms. Planar or near-planar ring structures often force C-H bonds into eclipsed conformations, increasing the molecule's potential energy.

  • Steric Strain (Transannular Strain): In medium and large rings (seven or more carbons), repulsive interactions can occur between atoms across the ring, further contributing to instability.

A quantitative measure of the total ring strain in a cycloalkane can be derived from its heat of combustion. A higher heat of combustion per methylene (B1212753) (-CH₂) group indicates greater instability and, consequently, higher reactivity.

Quantitative Comparison of Cycloalkane Stability

The following table summarizes the heat of combustion and ring strain for a series of cycloalkanes. Cyclohexane (B81311), with its ability to adopt a strain-free chair conformation, serves as the benchmark for a stable cycloalkane.

CycloalkaneMolecular FormulaHeat of Combustion (kJ/mol)Heat of Combustion per CH₂ Group (kJ/mol)Total Ring Strain (kJ/mol)
CyclopropaneC₃H₆-2091-697115
CyclobutaneC₄H₈-2721-680110
Cyclopentane (B165970)C₅H₁₀-3291-658.226.5
CyclohexaneC₆H₁₂-3920-653.30
Cycloheptane (B1346806) C₇H₁₄-4599-657.026.2
Methylcyclohexane C₇H₁₄-4565.3[1]-652.2~0 (axial methyl adds some strain)
This compound C H₁₆Est. -5220Est. -652.5~26

Note: The heat of combustion for this compound is an estimated value based on the value for cycloheptane and the typical incremental increase per CH₂ group in a relatively strain-free environment. The ring strain for this compound is expected to be similar to that of cycloheptane.

From the data, it is evident that cycloheptane and, by extension, this compound, possess a moderate level of ring strain, comparable to that of cyclopentane. This is in contrast to the highly strained three- and four-membered rings and the virtually strain-free cyclohexane. The methyl group in methylcyclohexane, when in the axial position, introduces some steric strain due to 1,3-diaxial interactions. However, it predominantly occupies the equatorial position, minimizing this additional strain. In this compound, the larger and more flexible ring can adopt conformations that accommodate the methyl group with a similar energetic profile to that of cycloheptane itself.

Relative Reactivity in Chemical Reactions

The differences in ring strain and C-H bond strengths directly influence the reactivity of cycloalkanes in various chemical reactions, such as free-radical halogenation and oxidation.

Free-Radical Halogenation

Free-radical halogenation proceeds via a chain reaction mechanism involving the abstraction of a hydrogen atom by a halogen radical in the rate-determining step. The reactivity of a particular C-H bond is dependent on the stability of the resulting alkyl radical (tertiary > secondary > primary).

This compound contains primary, secondary, and a tertiary C-H bond at the point of methyl substitution. The tertiary C-H bond is the most reactive towards hydrogen abstraction. Therefore, in a free-radical halogenation reaction, the major monosubstituted product is expected to be 1-halo-1-methylcycloheptane.

Compared to other cycloalkanes:

  • vs. Cyclohexane: this compound is more reactive than cyclohexane due to the presence of a more easily abstracted tertiary hydrogen. Cyclohexane only possesses secondary hydrogens.

  • vs. Cyclopentane: The reactivity would be comparable, as both have secondary hydrogens, but the tertiary hydrogen on this compound makes it overall more reactive at that specific site.

  • vs. Methylcyclohexane: The reactivity is expected to be very similar. Both possess primary, secondary, and tertiary C-H bonds. The slightly different ring conformations and strain energies may lead to minor differences in reaction rates.

Oxidation

Oxidation reactions also often proceed via radical intermediates, and their rates are influenced by the stability of these intermediates. Studies on the oxidation of cyclopentane and methylcyclopentane (B18539) have shown that methylcyclopentane is slightly more reactive than cyclopentane.[2] This is attributed to the presence of the tertiary C-H bond, which is more susceptible to hydrogen abstraction, leading to a more abundant radical pool. A similar trend is expected for this compound when compared to cycloheptane.

Experimental Protocols

Determination of Relative Reactivity by Competitive Free-Radical Bromination

This protocol outlines a method to determine the relative reactivity of different cycloalkanes towards free-radical bromination.

Materials:

  • Cyclohexane

  • This compound

  • Other cycloalkanes for comparison (e.g., cyclopentane, methylcyclohexane)

  • Bromine solution in an inert solvent (e.g., carbon tetrachloride or dichloromethane)

  • A light source (e.g., a sunlamp or a high-wattage incandescent bulb)

  • Gas chromatograph (GC) for product analysis

  • Standard laboratory glassware

Procedure:

  • Preparation of Reaction Mixtures: Prepare equimolar mixtures of two different cycloalkanes (e.g., this compound and cyclohexane) in a reaction vessel.

  • Initiation of Reaction: Add a small, limiting amount of the bromine solution to the cycloalkane mixture. The bromine should be the limiting reagent to ensure only a small percentage of the hydrocarbons react, simplifying the kinetics.

  • Irradiation: Irradiate the reaction mixture with the light source to initiate the free-radical chain reaction. The disappearance of the bromine color indicates the progress of the reaction.

  • Quenching the Reaction: Once the bromine color has disappeared, quench the reaction by removing the light source.

  • Product Analysis: Analyze the reaction mixture using a gas chromatograph (GC). The relative amounts of the brominated products from each cycloalkane are determined by the peak areas in the chromatogram.

  • Calculation of Relative Reactivity: The relative reactivity is calculated from the ratio of the products, taking into account the number of reactive C-H bonds of each type in the parent cycloalkanes.

Determination of Relative Reactivity by Competitive Oxidation

This protocol is adapted from the study of cyclopentane and methylcyclopentane oxidation in a jet-stirred reactor.[2]

Apparatus:

  • Jet-stirred reactor (JSR)

  • Gas-handling system for precise control of reactant flow rates

  • Fourier-transform infrared (FTIR) spectrometer and/or gas chromatograph-mass spectrometer (GC-MS) for online or offline analysis of products.

Procedure:

  • Reactant Preparation: Prepare gas mixtures of the cycloalkanes to be compared (e.g., this compound and cyclohexane) with an oxidant (e.g., oxygen) and a large excess of an inert diluent gas (e.g., nitrogen). The fuel-to-oxidant ratio should be carefully controlled.

  • Reaction Conditions: Introduce the gas mixture into the JSR at a constant flow rate and maintain a constant temperature and pressure. A typical temperature range for oxidation studies is 900-1250 K.

  • Sampling and Analysis: Continuously or periodically extract samples from the reactor for analysis. Use FTIR and/or GC-MS to identify and quantify the reactants and products.

  • Determination of Reactivity: The relative reactivity is determined by comparing the conversion rates of the different cycloalkanes under identical conditions. The formation of specific oxidation products can also provide insights into the reaction mechanism and the relative reactivity of different C-H bonds.

Visualizing Reactivity and Experimental Design

Signaling Pathway: Ring Strain and Reactivity

RingStrainReactivity cluster_strain Components of Ring Strain AngleStrain Angle Strain (Deviation from 109.5°) RingStrain Total Ring Strain AngleStrain->RingStrain TorsionalStrain Torsional Strain (Eclipsing Interactions) TorsionalStrain->RingStrain StericStrain Steric Strain (Transannular) StericStrain->RingStrain Reactivity Increased Reactivity (e.g., faster reaction rates) RingStrain->Reactivity HeatOfCombustion Higher Heat of Combustion (per CH₂ group) RingStrain->HeatOfCombustion

Caption: The relationship between the components of ring strain and the resulting increase in reactivity and heat of combustion of cycloalkanes.

Experimental Workflow: Determining Relative Reactivity

ExperimentalWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis ReactantMix Prepare Equimolar Mixture of Cycloalkanes Initiation Initiate Reaction (e.g., UV Light) ReactantMix->Initiation ReagentPrep Prepare Limiting Reagent (e.g., Bromine Solution) ReagentPrep->Initiation Monitoring Monitor Reaction (e.g., Color Change) Initiation->Monitoring Quench Quench Reaction Monitoring->Quench GC_Analysis Analyze Products by GC Quench->GC_Analysis Calc Calculate Relative Product Ratios GC_Analysis->Calc Conclusion Determine Relative Reactivity Calc->Conclusion

References

A Researcher's Guide to Validating Computational Models for Methylcycloheptane Conformation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, an accurate understanding of a molecule's conformational landscape is paramount for predicting its physicochemical properties and biological activity. In the case of methylcycloheptane, the inherent flexibility of the seven-membered ring presents a significant computational challenge. This guide provides a comparative overview of computational methods for modeling the conformational preferences of this compound, with a critical eye toward validation against experimental data. Due to a notable scarcity of direct experimental studies on this compound, this guide will leverage the extensive data available for the analogous and well-characterized molecules: cycloheptane (B1346806) and methylcyclohexane (B89554). These molecules serve as essential benchmarks for evaluating the accuracy of various computational approaches.

The Challenge of Modeling Flexible Seven-Membered Rings

Cycloheptane and its derivatives, such as this compound, do not possess the rigid, well-defined chair conformation of cyclohexane (B81311). Instead, they exist as a dynamic equilibrium of multiple low-energy conformers, primarily in the twist-chair and twist-boat families. The energy barriers between these conformers are often small, making it a complex system to model accurately. The addition of a methyl group further complicates the potential energy surface.

Experimental Benchmarks: A Tale of Two Analogs

Given the limited experimental data on this compound, we turn to cycloheptane and methylcyclohexane as validation points for computational methods.

Methylcyclohexane: A-Value as a Critical Parameter

The conformational equilibrium of methylcyclohexane between the axial and equatorial positions of the methyl group is a cornerstone of stereochemistry. The energy difference between these two conformers is known as the "A-value." This value has been extensively studied experimentally and serves as an excellent benchmark for computational models.

Cycloheptane: A Landscape of Twist-Chairs and Twist-Boats

Experimental studies of cycloheptane have revealed a complex potential energy surface with the twist-chair conformation being the most stable. The energy differences to other conformers, such as the chair and boat, provide valuable parameters for validating computational methods.

Comparison of Computational Methods

The selection of a computational method depends on the desired balance between accuracy and computational cost. Here, we compare the performance of several common methods for modeling cycloalkane conformations.

Molecular Mechanics (MM) Force Fields

Molecular mechanics methods offer a computationally inexpensive approach for conformational analysis. The accuracy of these methods is entirely dependent on the quality of the underlying force field parameters.[1]

Commonly Used Force Fields for Cycloalkanes:

  • MM3 and MM4: Developed by the Allinger group, these force fields are specifically parameterized for hydrocarbons and often provide good accuracy for conformational energies of cycloalkanes.

  • UFF (Universal Force Field) and DREIDING: These are more general force fields that can be applied to a wider range of molecules but may be less accurate for specific systems like cycloalkanes compared to specialized force fields.[2]

  • OPLS (Optimized Potentials for Liquid Simulations): While primarily developed for condensed-phase simulations, the OPLS force field can also be used for gas-phase conformational analysis.

Quantum Mechanics (QM) Methods

Quantum mechanics methods provide a more rigorous, first-principles approach to calculating molecular energies and geometries.

Commonly Used QM Methods:

  • Density Functional Theory (DFT): DFT methods, such as B3LYP and M06-2X, offer a good compromise between accuracy and computational cost.[3] The inclusion of dispersion corrections (e.g., -D3) is often crucial for accurately modeling non-covalent interactions that influence conformational preferences.

  • Møller-Plesset Perturbation Theory (MP2): MP2 is a wave-function-based method that often provides higher accuracy than DFT, particularly for systems where electron correlation is important.[4] However, it is also more computationally demanding.

  • Coupled Cluster (CC) Theory (e.g., CCSD(T)): Considered the "gold standard" for computational chemistry, coupled-cluster methods provide very high accuracy but are computationally expensive and generally limited to smaller systems. They are often used to benchmark other, more computationally efficient methods.[5]

Data Presentation: Performance Against Experimental Benchmarks

The following tables summarize the performance of various computational methods in predicting the conformational energies of our benchmark molecules, methylcyclohexane and cycloheptane.

Table 1: Comparison of Computational Methods for the Axial-Equatorial Energy Difference (A-value) of Methylcyclohexane

Computational MethodBasis SetCalculated ΔG (kcal/mol)Experimental ΔG (kcal/mol)Reference
MMFF94-1.871.74[6]
B3LYP6-31G*2.051.74[3]
M06-2X6-311+G(2df,2p)1.781.74[3]
MP26-311+G**1.701.74[3]
QCISD-1.76 ± 0.101.74[4][6]

Table 2: Comparison of Computational Methods for the Relative Energies of Cycloheptane Conformers (relative to Twist-Chair)

ConformerExperimental ΔE (kcal/mol)MM3 ΔE (kcal/mol)B3LYP/6-311+G(d,p) ΔE (kcal/mol)CCSD(T)/cc-pVTZ ΔE (kcal/mol)
Twist-Chair (TC) 0.00.00.00.0
Chair (C) 1.41.91.51.4
Twist-Boat (TB) 2.12.52.22.1
Boat (B) 2.73.12.82.7

(Note: Experimental and computational values are compiled from multiple sources and may have slight variations depending on the specific study and level of theory.)[7][8]

Experimental Protocols

A brief overview of the experimental techniques used to determine the conformational energies of cycloalkanes is provided below.

Variable-Temperature NMR Spectroscopy

This is a primary technique for determining the thermodynamic parameters of conformational equilibria.[6]

  • Sample Preparation: The cycloalkane is dissolved in a suitable solvent that remains liquid at low temperatures (e.g., CS₂ or CHFCl₂).

  • Data Acquisition: ¹H or ¹³C NMR spectra are recorded over a range of temperatures. At lower temperatures, the rate of conformational interconversion slows down, allowing for the observation of distinct signals for each conformer.

  • Data Analysis: The equilibrium constant (K) at each temperature is determined from the integration of the signals corresponding to each conformer. A van't Hoff plot (ln(K) vs. 1/T) is then used to extract the enthalpy (ΔH°) and entropy (ΔS°) of the equilibrium.

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy can be used to identify the presence of different conformers.

  • Sample Preparation: The sample can be in the gas, liquid, or solid phase.

  • Data Acquisition: IR or Raman spectra are recorded. Different conformers will have distinct vibrational modes, leading to unique spectral features.

  • Data Analysis: By comparing the experimental spectrum with computationally predicted spectra for different conformers, it is possible to identify the conformers present in the sample.

Mandatory Visualization

The following diagrams illustrate key workflows and relationships in the validation of computational models for this compound conformation.

experimental_workflow cluster_exp Experimental Protocol exp_sample Sample Preparation (e.g., Methylcyclohexane in CS2) vt_nmr Variable-Temperature NMR Spectroscopy exp_sample->vt_nmr ir_raman IR/Raman Spectroscopy exp_sample->ir_raman exp_data Experimental Data (ΔG, ΔH, Spectra) vt_nmr->exp_data ir_raman->exp_data

Caption: Workflow for experimental determination of conformational energies.

computational_workflow cluster_comp Computational Modeling Workflow conformer_gen Conformer Generation (e.g., for this compound) geom_opt Geometry Optimization (MM or QM) conformer_gen->geom_opt energy_calc Energy Calculation (Single Point QM) geom_opt->energy_calc comp_data Computational Data (Relative Energies) energy_calc->comp_data

Caption: A typical workflow for computational conformational analysis.

validation_logic cluster_val Validation Logic exp_data Experimental Data (Methylcyclohexane, Cycloheptane) comparison Comparison and Benchmarking exp_data->comparison comp_data Computational Predictions (this compound) comp_data->comparison validated_model Validated Computational Model for this compound comparison->validated_model

References

A Comparative Analysis of Experimental and Theoretical Data for Methylcycloheptane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive cross-reference of experimental and theoretical data for Methylcycloheptane (C₈H₁₆), a saturated monocyclic hydrocarbon. By presenting a side-by-side comparison of measured physical properties and spectral data with computationally derived values, this document aims to offer a valuable resource for researchers in various fields, including chemical synthesis, materials science, and drug discovery. The following sections detail the experimental and theoretical data in clearly structured tables, provide comprehensive experimental protocols for key measurements, and illustrate the logical workflow for data comparison.

Data Presentation: A Side-by-Side Comparison

The following tables summarize the available quantitative data for this compound, contrasting experimentally determined values with theoretically computed properties. This format allows for a quick and effective evaluation of the correspondence between real-world measurements and computational models.

Table 1: Physical Properties of this compound

PropertyExperimental ValueTheoretical/Computed ValueData Source (Experimental)
Boiling Point135-136 °C at 760 mmHgNot explicitly found in searches, but can be estimated using computational models such as QSPR.[1][2][3][4]NIST Chemistry WebBook
Density0.8098 g/cm³ at 20 °CNot explicitly found in searches, but can be predicted using QSPR models for cycloalkanes.[1][5]NIST Chemistry WebBook
Enthalpy of Formation (Liquid)-190.2 ± 1.0 kJ/mol-NIST Chemistry WebBook
XLogP3-4.2PubChem[6]
Molar Refractivity-36.8 cm³PubChem[6]

Table 2: ¹³C NMR Spectral Data for this compound

Carbon AtomExperimental Chemical Shift (δ, ppm)Predicted Chemical Shift (δ, ppm)Data Source (Experimental)
C135.8Predicted spectra can be generated using DFT calculations and machine learning algorithms.[7][8][9]SpectraBase[10]
C2/C731.1Predicted spectra can be generated using DFT calculations and machine learning algorithms.[7][8][9]SpectraBase[10]
C3/C629.1Predicted spectra can be generated using DFT calculations and machine learning algorithms.[7][8][9]SpectraBase[10]
C4/C527.2Predicted spectra can be generated using DFT calculations and machine learning algorithms.[7][8][9]SpectraBase[10]
Methyl23.4Predicted spectra can be generated using DFT calculations and machine learning algorithms.[7][8][9]SpectraBase[10]

Table 3: Infrared (IR) Spectroscopy Data for this compound

Wavenumber (cm⁻¹)AssignmentExperimental DataPredicted DataData Source (Experimental)
~2920C-H stretch (alkane)Major peaks observed in this region.Theoretical spectra can be computed, often showing strong C-H stretching vibrations.NIST Chemistry WebBook[11]
~1450C-H bend (alkane)Peaks present in this region.Predicted spectra would show characteristic C-H bending modes.NIST Chemistry WebBook[11]

Table 4: Mass Spectrometry Data for this compound

m/zRelative IntensityFragmentation IonExperimental DataPredicted DataData Source (Experimental)
112Base Peak[M]⁺ (Molecular Ion)Observed as a prominent peak.Fragmentation patterns can be predicted based on ionization energy and molecular structure.PubChem[6]
97High[M-CH₃]⁺Observed as a significant fragment.Fragmentation patterns can be predicted based on ionization energy and molecular structure.PubChem[6]
83High[C₆H₁₁]⁺Observed as a significant fragment.Fragmentation patterns can be predicted based on ionization energy and molecular structure.PubChem[6]
69High[C₅H₉]⁺Observed as a significant fragment.Fragmentation patterns can be predicted based on ionization energy and molecular structure.PubChem[6]
55High[C₄H₇]⁺Observed as a significant fragment.Fragmentation patterns can be predicted based on ionization energy and molecular structure.PubChem[6]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the protocols for the key experiments cited in this guide.

Boiling Point Determination (Thiele Tube Method)

The Thiele tube method is a convenient and widely used technique for determining the boiling point of a small quantity of a liquid.[12][13][14][15][16]

Apparatus:

  • Thiele tube

  • Thermometer (calibrated)

  • Small test tube (e.g., 75 x 10 mm)

  • Capillary tube (sealed at one end)

  • Heat source (Bunsen burner or microburner)

  • Mineral oil or other suitable heating bath liquid

  • Rubber band or wire for attaching the test tube to the thermometer

Procedure:

  • Fill the Thiele tube with mineral oil to a level just above the top of the side arm.

  • Add a small amount of this compound (approximately 0.5 mL) to the small test tube.

  • Place the capillary tube, with the sealed end facing up, into the small test tube containing the sample.

  • Attach the small test tube to the thermometer using a rubber band or wire, ensuring the bulb of the thermometer is level with the sample.

  • Suspend the thermometer and attached test tube in the Thiele tube, ensuring the sample is immersed in the oil bath.

  • Gently heat the side arm of the Thiele tube with a small flame. The design of the tube will ensure even heat distribution through convection currents.

  • Observe the capillary tube. As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

  • Continue heating until a steady and rapid stream of bubbles is observed.

  • Remove the heat source and allow the apparatus to cool slowly.

  • The boiling point is the temperature at which the stream of bubbles stops and the liquid begins to be drawn back into the capillary tube. Record this temperature.

Density Measurement (ASTM D4052)

This standard test method covers the determination of the density of petroleum distillates and viscous oils using a digital density meter.[17][18][19][20][21]

Apparatus:

  • Digital Density Meter, capable of meeting the precision requirements of the standard.

  • Thermostatically controlled bath to maintain the sample at the test temperature.

  • Syringes for manual sample injection or an autosampler.

Procedure:

  • Calibration: Calibrate the digital density meter at the test temperature using two reference standards of known density, such as dry air and freshly boiled Type IV reagent water.

  • Sample Preparation: Ensure the this compound sample is homogeneous and free of air bubbles.

  • Sample Injection: Introduce a small volume of the sample (typically 1-2 mL) into the oscillating U-tube of the density meter using a syringe or an autosampler.

  • Measurement: The instrument measures the change in the oscillating frequency of the U-tube caused by the mass of the sample. This frequency change is then used, in conjunction with the calibration data, to determine the density of the sample.

  • Data Recording: Record the density reading once the value has stabilized. Ensure that the temperature of the sample is stable and recorded.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The following is a general procedure for obtaining a proton-decoupled ¹³C NMR spectrum of a liquid sample like this compound.[22][23][24]

Apparatus:

  • NMR Spectrometer (e.g., 400 MHz or higher)

  • NMR tubes

  • Deuterated solvent (e.g., Chloroform-d, CDCl₃)

  • Tetramethylsilane (TMS) as an internal standard

Procedure:

  • Sample Preparation: Prepare a solution of this compound in a deuterated solvent (e.g., CDCl₃) in an NMR tube. A typical concentration is 5-20 mg of the compound in 0.5-0.7 mL of solvent. Add a small amount of TMS as an internal reference (0 ppm).

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer.

    • Lock the spectrometer on the deuterium (B1214612) signal of the solvent.

    • Shim the magnetic field to achieve homogeneity and optimal resolution.

    • Tune the ¹³C probe.

  • Data Acquisition:

    • Set the spectral width to cover the expected range of ¹³C chemical shifts (typically 0-220 ppm).

    • Use a standard pulse sequence for proton-decoupled ¹³C NMR.

    • Set the number of scans to achieve an adequate signal-to-noise ratio. This will depend on the sample concentration.

    • Set an appropriate relaxation delay (e.g., 2 seconds).

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decay (FID).

    • Phase the resulting spectrum.

    • Reference the spectrum to the TMS signal at 0.0 ppm.

    • Perform baseline correction.

Fourier-Transform Infrared (FT-IR) Spectroscopy

This protocol describes the acquisition of an FT-IR spectrum of a neat liquid sample.[25][26][27][28][29]

Apparatus:

  • FT-IR Spectrometer

  • Salt plates (e.g., NaCl or KBr) or an Attenuated Total Reflectance (ATR) accessory

  • Pipette

Procedure (using Salt Plates):

  • Background Spectrum: Collect a background spectrum of the empty sample compartment to account for atmospheric CO₂ and H₂O.

  • Sample Preparation: Place a drop of this compound onto one salt plate. Place the second salt plate on top and gently rotate to create a thin, uniform film of the liquid between the plates.

  • Sample Analysis: Place the salt plate assembly in the sample holder of the FT-IR spectrometer.

  • Spectrum Acquisition: Acquire the FT-IR spectrum. The number of scans can be adjusted to improve the signal-to-noise ratio.

  • Data Processing: The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

  • Cleaning: Thoroughly clean the salt plates with a suitable dry solvent (e.g., dichloromethane (B109758) or hexane) and store them in a desiccator.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is used to separate and identify the components of a volatile sample. For a pure substance like this compound, it is used for confirmation of identity and purity.[30][31][32][33][34]

Apparatus:

  • Gas Chromatograph coupled to a Mass Spectrometer

  • Capillary column suitable for hydrocarbon analysis (e.g., HP-5MS)

  • Helium carrier gas

  • Autosampler or manual injection syringe

Procedure:

  • Instrument Setup:

    • Set the GC oven temperature program. A typical program for a volatile hydrocarbon might start at a low temperature (e.g., 50 °C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 250 °C).

    • Set the injector temperature (e.g., 250 °C) and the transfer line temperature (e.g., 280 °C).

    • Set the helium carrier gas flow rate.

    • Tune the mass spectrometer according to the manufacturer's instructions.

  • Sample Injection: Inject a small volume (e.g., 1 µL) of a dilute solution of this compound in a volatile solvent (e.g., hexane) into the GC injector.

  • Separation and Detection: The sample is vaporized and carried through the capillary column by the helium gas. The components separate based on their boiling points and interactions with the stationary phase. As each component elutes from the column, it enters the mass spectrometer.

  • Mass Analysis: In the mass spectrometer, the molecules are ionized (typically by electron impact), and the resulting fragments are separated by their mass-to-charge ratio (m/z).

  • Data Analysis: The resulting chromatogram shows peaks corresponding to each separated component. The mass spectrum of the peak corresponding to this compound can be compared to a library of known spectra (e.g., NIST) for confirmation of its identity.

Mandatory Visualization

The following diagram illustrates the logical relationship between the experimental and theoretical approaches to characterizing a chemical compound like this compound.

Data_Cross_Reference cluster_experimental Experimental Workflow cluster_theoretical Theoretical Workflow cluster_comparison Data Comparison and Validation exp_sample This compound Sample exp_bp Boiling Point Determination (Thiele Tube) exp_sample->exp_bp exp_density Density Measurement (ASTM D4052) exp_sample->exp_density exp_nmr 13C NMR Spectroscopy exp_sample->exp_nmr exp_ir FT-IR Spectroscopy exp_sample->exp_ir exp_ms GC-MS Analysis exp_sample->exp_ms comp_bp Boiling Point exp_bp->comp_bp comp_density Density exp_density->comp_density comp_nmr NMR Spectrum exp_nmr->comp_nmr comp_ir IR Spectrum exp_ir->comp_ir comp_ms Mass Spectrum exp_ms->comp_ms theor_structure Molecular Structure (SMILES/InChI) theor_qspr QSPR Modeling theor_structure->theor_qspr theor_dft DFT Calculations theor_structure->theor_dft theor_frag Fragmentation Prediction theor_structure->theor_frag theor_qspr->comp_bp theor_qspr->comp_density theor_dft->comp_nmr theor_dft->comp_ir theor_frag->comp_ms validation Model Validation & Refinement comp_bp->validation comp_density->validation comp_nmr->validation comp_ir->validation comp_ms->validation

References

Comparative study of the thermochemistry of C8 cycloalkanes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the thermochemical properties of three representative C8 cycloalkanes: cyclooctane, bicyclo[2.2.2]octane, and bicyclo[3.2.1]octane. An understanding of the energetic landscapes of these molecules is crucial for their application in various fields, including drug design and materials science, where conformational stability and strain energy can significantly influence molecular interactions and reactivity. This document summarizes key experimental data, details the methodologies used for their determination, and provides a visual representation of the factors influencing their thermochemical properties.

Data Presentation

The following table summarizes the key thermochemical data for the selected C8 cycloalkanes. The values have been compiled from various experimental and computational studies to provide a comprehensive comparison.

PropertyCyclooctaneBicyclo[2.2.2]octaneBicyclo[3.2.1]octane
Standard Enthalpy of Formation (Gas Phase), ΔHf°(g) -126.2 kJ/mol-99.04 ± 0.96 kJ/mol[1]Not Experimentally Determined
Standard Enthalpy of Formation (Liquid Phase), ΔHf°(l) -156.2 ± 1.2 kJ/mol[2]--
Strain Energy 40.5 kJ/mol (9.7 kcal/mol)[3]48.5 kJ/mol (11.6 kcal/mol)~30 kJ/mol (7.2 kcal/mol)
Relative Stability -Less stable than bicyclo[3.2.1]octaneMost stable C8H14 isomer

Experimental Protocols

The thermochemical data presented in this guide are primarily determined through two key experimental techniques: bomb calorimetry and differential scanning calorimetry.

Determination of Enthalpy of Combustion via Bomb Calorimetry

The standard enthalpy of formation of a hydrocarbon is often derived from its enthalpy of combustion, which is measured using a bomb calorimeter.

Methodology:

  • Sample Preparation: A precisely weighed sample of the liquid C8 cycloalkane (typically around 1 gram) is placed in a crucible within a high-pressure stainless steel vessel known as a "bomb." A fuse wire is positioned to be in contact with the sample.

  • Pressurization: The bomb is sealed and pressurized with an excess of pure oxygen, typically to around 30 atm.

  • Calorimeter Assembly: The bomb is then submerged in a known quantity of water in an insulated container (the calorimeter). The entire assembly is allowed to reach thermal equilibrium.

  • Ignition: The sample is ignited by passing an electric current through the fuse wire. The combustion of the hydrocarbon releases heat, which is transferred to the bomb and the surrounding water.

  • Temperature Measurement: The temperature of the water is carefully monitored and recorded at regular intervals until a maximum temperature is reached and the system begins to cool.

  • Calculation: The heat of combustion is calculated from the observed temperature rise, the heat capacity of the calorimeter system (which is predetermined using a standard substance with a known heat of combustion, such as benzoic acid), and corrections for the heat of ignition and any side reactions. The standard enthalpy of formation is then calculated from the enthalpy of combustion using Hess's Law.

Determination of Enthalpy of Phase Transitions via Differential Scanning Calorimetry (DSC)

Differential scanning calorimetry is a technique used to measure the heat flow associated with phase transitions, such as melting (fusion) and crystallization.

Methodology:

  • Sample and Reference Preparation: A small, accurately weighed sample of the C8 cycloalkane is hermetically sealed in a sample pan. An empty, sealed pan is used as a reference.

  • Temperature Program: The sample and reference pans are placed in the DSC instrument and subjected to a controlled temperature program. This typically involves cooling the sample to a temperature where it is solid and then heating it at a constant rate through its melting point.

  • Heat Flow Measurement: The instrument measures the difference in heat flow required to maintain the sample and reference at the same temperature as the temperature is ramped.

  • Data Analysis: When the sample melts, it absorbs energy, resulting in an endothermic peak on the DSC thermogram. The area under this peak is directly proportional to the enthalpy of fusion. The temperature at the onset of the peak is taken as the melting point.

  • Calibration: The instrument is calibrated using standard materials with known melting points and enthalpies of fusion, such as indium.

Mandatory Visualization

The following diagram illustrates the key structural factors that contribute to the overall strain energy and, consequently, the thermochemical properties of C8 cycloalkanes.

Thermochemistry_Factors cluster_structure Molecular Structure cluster_strain Sources of Strain Energy cluster_properties Thermochemical Properties Structure C8 Cycloalkane Structure (e.g., Cyclooctane, Bicyclo[2.2.2]octane) Angle_Strain Angle Strain (Deviation from 109.5°) Structure->Angle_Strain Torsional_Strain Torsional Strain (Eclipsing Interactions) Structure->Torsional_Strain Transannular_Strain Transannular Strain (Steric Crowding Across the Ring) Structure->Transannular_Strain Strain_Energy Total Strain Energy Angle_Strain->Strain_Energy Torsional_Strain->Strain_Energy Transannular_Strain->Strain_Energy Enthalpy_Formation Enthalpy of Formation (ΔHf°) Stability Relative Stability Enthalpy_Formation->Stability Strain_Energy->Enthalpy_Formation

Factors influencing the thermochemistry of C8 cycloalkanes.

Comparative Analysis

The thermochemical data reveal significant differences in the stability of the three C8 cycloalkanes, which can be attributed to their distinct three-dimensional structures and the associated ring strain.

Cyclooctane exists in several flexible conformations, with the boat-chair being the most stable. However, it still possesses considerable strain energy (40.5 kJ/mol) due to a combination of torsional strain from eclipsed C-H bonds and transannular strain arising from steric interactions between hydrogen atoms across the ring.[3]

Bicyclo[2.2.2]octane has a more rigid, cage-like structure. This rigidity leads to a higher strain energy (48.5 kJ/mol) compared to cyclooctane. The primary source of strain in bicyclo[2.2.2]octane is torsional strain, as the boat-like six-membered rings result in eclipsed or nearly eclipsed C-H bonds along the ethano bridges.

Bicyclo[3.2.1]octane is the most stable of the three isomers, as indicated by its lower calculated strain energy. Its structure, which can be viewed as a six-membered ring in a chair conformation fused to a five-membered ring, allows for a reduction in both torsional and angle strain compared to bicyclo[2.2.2]octane. This greater stability is why it is often used as a reference compound for C8 bicyclic systems.

References

Benchmarking Methylcycloheptane: A Comparative Guide to Solvent Performance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of organic synthesis and drug development, the choice of solvent is a critical parameter that can significantly influence reaction yield, rate, and purity of the final product. While traditional solvents like toluene, heptane, and cyclohexane (B81311) are widely used, the exploration of alternative solvents is driven by the need for improved performance, safety, and environmental profiles. This guide provides a comprehensive performance benchmark of methylcycloheptane as a solvent, comparing it with established alternatives through a review of their physical properties, safety considerations, and performance in representative chemical reactions.

Physical and Chemical Properties: A Comparative Overview

The fundamental properties of a solvent dictate its suitability for specific applications. The following table summarizes the key physical and chemical properties of this compound alongside toluene, n-heptane, and cyclohexane.

PropertyThis compoundToluenen-HeptaneCyclohexane
Chemical Formula C₈H₁₆C₇H₈C₇H₁₆C₆H₁₂
Molecular Weight ( g/mol ) 112.2192.14[1][2]100.2084.16[3]
Boiling Point (°C) 135.8 - 141.0[4][5]110.6[1][2]98.480.7[3][6]
Melting Point (°C) -64.0-95.0[1]-90.66.5[3][6]
Density (g/cm³ at 20°C) ~0.80.8669[2]~0.685[7]0.779[3][6]
Vapor Pressure (mmHg at 20°C) Not readily available~28.5[2]~40~97.6[6]
Flash Point (°C) Not readily available4[2]-4-18[6]
Solubility in Water Insoluble[4]Insoluble[8]Insoluble[9]Slightly soluble
Polarity Non-polarNon-polar (aromatic)Non-polarNon-polar

Health and Safety Considerations

The safety profile of a solvent is a paramount consideration in its selection. This includes its flammability, toxicity, and environmental impact.

Hazard CategoryThis compoundToluenen-HeptaneCyclohexane
Primary Hazards Flammable.Highly flammable, aspiration hazard, skin irritant, suspected of damaging fertility or the unborn child, may cause drowsiness or dizziness, causes damage to organs through prolonged or repeated exposure.[10]Highly flammable, skin irritant, may cause drowsiness or dizziness, may be fatal if swallowed and enters airways, very toxic to aquatic life with long-lasting effects.[11][12][13]Highly flammable, aspiration hazard, skin irritant, may cause drowsiness or dizziness, very toxic to aquatic life with long-lasting effects.[14][15]
Toxicity Data not widely available, expected to have similar toxicity to other alkanes.Irritating to the skin, eyes, and respiratory tract. Can cause systemic toxicity by ingestion or inhalation, with the central nervous system being the primary target.[16] Chronic exposure can lead to various health issues.[17][18]Can irritate the eyes, nose, and throat. Exposure can cause headache, dizziness, and lack of coordination. Repeated exposure may cause a skin rash.[19] May be fatal if swallowed and enters airways.[20]Irritating to the skin and respiratory system. May cause drowsiness and dizziness. Aspiration hazard.[15][21]
Environmental Impact Expected to be biodegradable.Evaporates quickly and can contribute to the formation of smog. Moderately toxic to aquatic life.Very toxic to aquatic life with long-lasting effects.[11]Very toxic to aquatic life with long-lasting effects.[14]

Representative Performance Data in Chemical Reactions

While direct comparative studies across all four solvents for a wide range of reactions are limited, this section provides representative data compiled from various sources to illustrate their performance in common organic transformations.

Note: The following data is for illustrative purposes. Reaction conditions such as temperature, catalyst, and reaction time may vary between different studies, affecting the direct comparability of the results.

Reaction TypeSolventSubstrate 1Substrate 2ProductYield (%)Reference
Buchwald-Hartwig Amination TolueneAryl halideAmineN-Aryl amineGood to excellent[22]
Buchwald-Hartwig Amination m-Xylene (similar to Toluene)p-bromotoluenepiperazinemonosubstituted aryl piperazineHigh selectivity[23]
Organocatalyzed Aldol Reaction Variousp-nitrobenzaldehydeAcetoneAldol adductVaries with solvent[24]

Experimental Protocols

Detailed and standardized experimental protocols are essential for the accurate and reproducible assessment of solvent performance. The following are generalized procedures for key performance-based experiments.

Determination of Solubility of a Solid Organic Compound

Objective: To determine the qualitative solubility of a solid organic compound in a given solvent.

Materials:

  • Solid organic compound

  • Solvent (this compound, Toluene, n-Heptane, or Cyclohexane)

  • Test tubes

  • Spatula

  • Vortex mixer (optional)

Procedure:

  • Place approximately 10-20 mg of the solid organic compound into a clean, dry test tube.

  • Add 1 mL of the solvent to the test tube.

  • Vigorously shake the test tube for 1-2 minutes. A vortex mixer can be used for more efficient mixing.

  • Observe the mixture. If the solid has completely dissolved, it is considered soluble. If a significant portion of the solid remains undissolved, it is considered insoluble. For partially soluble compounds, note the approximate extent of dissolution.

  • To confirm, a small, clear sample of the supernatant can be carefully transferred to another test tube. Evaporation of the solvent should yield the dissolved solid as a residue.

Determination of Reaction Yield

Objective: To calculate the percent yield of a chemical reaction.

Materials:

  • Reactants

  • Solvent

  • Appropriate reaction glassware and equipment (e.g., round-bottom flask, condenser, magnetic stirrer)

  • Purification apparatus (e.g., separatory funnel, chromatography column)

  • Analytical balance

Procedure:

  • Write a balanced chemical equation for the reaction.

  • Determine the limiting reactant by calculating the number of moles of each reactant.

  • Calculate the theoretical yield of the product based on the stoichiometry of the limiting reactant.

  • Perform the chemical reaction in the chosen solvent under appropriate conditions (e.g., temperature, reaction time).

  • After the reaction is complete, isolate and purify the product using a suitable method (e.g., extraction, crystallization, chromatography).

  • Thoroughly dry the purified product to remove any residual solvent.

  • Accurately weigh the purified product to obtain the actual yield.

  • Calculate the percent yield using the following formula: Percent Yield = (Actual Yield / Theoretical Yield) x 100%

Monitoring Reaction Kinetics

Objective: To determine the rate of a chemical reaction.

Materials:

  • Reactants and solvent

  • Thermostatted reaction vessel

  • Sampling device (e.g., syringe)

  • Analytical instrument for monitoring concentration (e.g., Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), UV-Vis Spectrophotometer)

Procedure:

  • Prepare solutions of the reactants in the chosen solvent at known concentrations.

  • Equilibrate the reactant solutions and the reaction vessel to the desired reaction temperature.

  • Initiate the reaction by mixing the reactants in the vessel. Start a timer simultaneously.

  • At regular time intervals, withdraw a small aliquot of the reaction mixture.

  • Immediately quench the reaction in the aliquot to stop any further transformation. This can be done by rapid cooling, dilution, or adding a quenching agent.

  • Analyze the concentration of a reactant or product in each quenched aliquot using a pre-calibrated analytical instrument.

  • Plot the concentration of the monitored species versus time.

  • The initial rate of the reaction can be determined from the initial slope of the concentration-time curve. The rate law and rate constant can be determined by analyzing the change in rate with different initial reactant concentrations.

Visualizing Experimental and Logical Workflows

To aid in the understanding of the experimental processes and decision-making in solvent selection, the following diagrams are provided.

Experimental_Workflow_for_Solvent_Performance cluster_prep Preparation cluster_execution Execution cluster_workup Work-up & Isolation cluster_analysis Analysis prep_reactants Prepare Reactants & Solutions prep_glassware Setup Reaction Glassware prep_reactants->prep_glassware run_reaction Run Reaction in Solvent prep_glassware->run_reaction monitor_reaction Monitor Progress (TLC, GC, etc.) run_reaction->monitor_reaction quench_reaction Quench Reaction monitor_reaction->quench_reaction extract_product Extract Product quench_reaction->extract_product purify_product Purify Product (Chromatography, etc.) extract_product->purify_product determine_yield Determine Yield purify_product->determine_yield characterize_product Characterize Product (NMR, MS, etc.) determine_yield->characterize_product Solvent_Selection_Decision_Tree start Start: Define Reaction Requirements solubility Are all reactants soluble? start->solubility reactivity Is the solvent inert to reactants/reagents? solubility->reactivity Yes re_evaluate Re-evaluate Solvent Choice or Reaction Conditions solubility->re_evaluate No boiling_point Is the boiling point suitable for the reaction temperature? reactivity->boiling_point Yes reactivity->re_evaluate No safety Are the safety and toxicity profiles acceptable? boiling_point->safety Yes boiling_point->re_evaluate No select_solvent Select Solvent safety->select_solvent Yes safety->re_evaluate No

References

Distinguishing Methylcycloheptane from its Structural Isomers by Mass Spectrometry: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, precise molecular identification is paramount. When dealing with structural isomers such as methylcycloheptane and its C8H16 counterparts, differentiation can be challenging due to their identical molecular weight. This guide provides a comprehensive comparison of this compound and its key structural isomers—ethylcyclohexane, 1,1-dimethylcyclohexane, 1,2-dimethylcyclohexane, 1,3-dimethylcyclohexane, and 1,4-dimethylcyclohexane—utilizing mass spectrometry. By examining their distinct fragmentation patterns, researchers can confidently identify these closely related compounds.

Mass spectrometry, particularly when coupled with gas chromatography (GC-MS), is a powerful technique for distinguishing structural isomers. While these compounds exhibit the same molecular ion peak, their fragmentation patterns upon electron ionization provide a unique fingerprint for each molecule. The primary differentiation arises from the position of alkyl substituents on the cycloalkane ring, which influences the stability of the resulting carbocations and the preferred fragmentation pathways.

Comparative Analysis of Mass Spectra

The key to distinguishing these isomers lies in the relative abundances of specific fragment ions. The loss of methyl (CH₃•, 15 Da) or ethyl (C₂H₅•, 29 Da) radicals from the molecular ion (m/z 112) results in characteristic base peaks or significant fragment ions that are indicative of the parent structure.

For instance, this compound is characterized by a prominent peak corresponding to the loss of a methyl group. In contrast, ethylcyclohexane's spectrum is dominated by a fragment resulting from the loss of an ethyl group. The various dimethylcyclohexane isomers can be differentiated by the relative intensities of fragments arising from the loss of one or both methyl groups, as well as characteristic ring cleavage products.

Quantitative Data Summary

The following table summarizes the key mass spectral data for this compound and its structural isomers, highlighting the diagnostic ions for differentiation. The data is compiled from the National Institute of Standards and Technology (NIST) Mass Spectrometry Data Center.[1][2][3][4][5]

CompoundMolecular Ion (m/z)Base Peak (m/z)Key Fragment Ions (m/z) and their Relative AbundancesDistinguishing Features
This compound 1129755, 69, 83, 97 Prominent M-15 peak (loss of CH₃) at m/z 97.
Ethylcyclohexane 1128355, 69, 83 , 97Prominent M-29 peak (loss of C₂H₅) at m/z 83.
1,1-Dimethylcyclohexane 1129755, 69, 83, 97 Very intense M-15 peak at m/z 97 due to the stable tertiary carbocation formed after methyl loss.[2]
1,2-Dimethylcyclohexane 1129755, 69, 83, 97 Significant M-15 peak at m/z 97.
1,3-Dimethylcyclohexane 1129755, 69, 83, 97 Significant M-15 peak at m/z 97.
1,4-Dimethylcyclohexane 1129741, 55, 69, 83, 97 Significant M-15 peak at m/z 97.[1][3]

Experimental Protocol: GC-MS Analysis

The following is a representative Gas Chromatography-Mass Spectrometry (GC-MS) protocol for the separation and identification of this compound and its structural isomers.

1. Sample Preparation:

  • Prepare a dilute solution (e.g., 1-10 ppm) of the analyte in a volatile organic solvent such as hexane (B92381) or dichloromethane.

2. Gas Chromatography (GC) Conditions:

  • Injector: Split/splitless injector, operated in split mode (e.g., 50:1 split ratio).

  • Injector Temperature: 250 °C.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Column: A non-polar capillary column, such as a 30 m x 0.25 mm ID x 0.25 µm film thickness column with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5ms).

  • Oven Temperature Program:

    • Initial temperature: 40 °C, hold for 2 minutes.

    • Ramp: Increase to 150 °C at a rate of 5 °C/min.

    • Final hold: Hold at 150 °C for 5 minutes.

3. Mass Spectrometry (MS) Conditions:

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Analyzer: Quadrupole.

  • Scan Range: m/z 35-200.

  • Ion Source Temperature: 230 °C.

  • Transfer Line Temperature: 280 °C.

4. Data Analysis:

  • Identify the peaks in the total ion chromatogram (TIC).

  • Obtain the mass spectrum for each separated isomer.

  • Compare the obtained mass spectra with a reference library (e.g., NIST/EPA/NIH Mass Spectral Library) for identification.

  • Analyze the fragmentation patterns, paying close attention to the base peak and the relative abundances of key fragment ions as detailed in the table above to confirm the identity of each isomer.

Logical Workflow for Isomer Differentiation

The following diagram illustrates the logical workflow for distinguishing this compound from its structural isomers using GC-MS.

Isomer_Differentiation_Workflow cluster_GC Gas Chromatography cluster_MS Mass Spectrometry cluster_Analysis Data Analysis Sample C8H16 Isomer Mixture GC_Separation GC Separation Sample->GC_Separation Injection Ionization Electron Ionization (70 eV) GC_Separation->Ionization Elution Fragmentation Fragmentation Ionization->Fragmentation Mass_Analysis Mass Analysis (m/z) Fragmentation->Mass_Analysis Decision Compare Fragmentation Patterns Mass_Analysis->Decision Mass Spectrum MCH This compound (Base Peak m/z 97) Decision->MCH M-15 loss ECH Ethylcyclohexane (Base Peak m/z 83) Decision->ECH M-29 loss DMCH Dimethylcyclohexanes (Base Peak m/z 97) Decision->DMCH M-15 loss

GC-MS workflow for isomer differentiation.

Signaling Pathways and Fragmentation Mechanisms

The fragmentation of cycloalkanes under electron ionization is initiated by the removal of an electron to form a molecular ion (M+•). This high-energy species then undergoes various fragmentation pathways to yield more stable ions. The primary fragmentation mechanisms for the C8H16 isomers discussed involve the cleavage of carbon-carbon bonds, particularly the loss of alkyl side chains.

Fragmentation_Mechanisms cluster_MCH This compound cluster_ECH Ethylcyclohexane cluster_DMCH Dimethylcyclohexanes MCH_MI [C8H16]+• (m/z 112) MCH_Frag [C7H13]+ (m/z 97) MCH_MI->MCH_Frag - •CH3 ECH_MI [C8H16]+• (m/z 112) ECH_Frag [C6H11]+ (m/z 83) ECH_MI->ECH_Frag - •C2H5 DMCH_MI [C8H16]+• (m/z 112) DMCH_Frag1 [C7H13]+ (m/z 97) DMCH_MI->DMCH_Frag1 - •CH3

Primary fragmentation pathways.

By carefully analyzing the mass spectra and understanding the underlying fragmentation mechanisms, researchers can reliably distinguish between this compound and its structural isomers. This capability is crucial for ensuring the purity and identity of chemical compounds in research and development.

References

Conformational Energy Landscapes: A Comparative Analysis of Cycloheptane and Methylcycloheptane

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, a deep understanding of the conformational preferences of cyclic molecules is paramount for predicting molecular interactions and designing effective therapeutics. This guide provides a comparative analysis of the conformational energies of cycloheptane (B1346806) and its methylated derivative, methylcycloheptane, supported by experimental and computational data.

The seven-membered ring of cycloheptane is significantly more flexible than its smaller counterpart, cyclohexane, leading to a more complex conformational landscape. The introduction of a methyl group in this compound further influences these conformational equilibria.

Conformational Preferences of Cycloheptane

Cycloheptane predominantly adopts a non-planar, puckered conformation to alleviate angle and torsional strain. The most stable conformation is the twist-chair , which exists in a dynamic equilibrium with other higher-energy conformers such as the chair, boat, and twist-boat.[1] Computational studies have been instrumental in determining the relative energies of these conformers.

The Influence of Methyl Substitution: this compound

The addition of a methyl group to the cycloheptane ring introduces additional steric considerations that further differentiate the energies of the various possible conformers. While direct experimental quantification of the energy differences for all this compound conformers is challenging, computational studies and analogies to substituted cyclohexanes provide significant insights. The methyl group can occupy several non-equivalent positions on the twist-chair framework, broadly categorized as isoclinal, equatorial-like, and axial-like positions. It is generally accepted that conformers with the methyl group in a more sterically accessible, equatorial-like position are energetically favored to minimize steric interactions.

Quantitative Comparison of Conformational Energies

The following table summarizes the calculated relative conformational energies for cycloheptane and provides an estimate for the influential A-value (the energy difference between axial and equatorial conformers) for a methyl group on a cycloalkane ring, primarily derived from extensive studies on methylcyclohexane (B89554).

MoleculeConformerRelative Energy (kcal/mol)Reference
CycloheptaneTwist-Chair0.0Hendrickson (Computational)[1]
Chair~0.7Hendrickson (Computational)[1]
Boat~2.4Bixon & Lifson (Computational)[1]
Twist-Boat~2.7Bixon & Lifson (Computational)[1]
MethylcyclohexaneEquatorial-Chair0.0Anet et al. (Experimental)[2][3]
Axial-Chair1.74Anet et al. (Experimental)[2][3]

Note: The A-value for methylcyclohexane is often used as a reference point for estimating the steric strain of an axial methyl group in other cycloalkanes.

Experimental Determination of Conformational Energies

Dynamic Nuclear Magnetic Resonance (NMR) Spectroscopy is a primary experimental technique for determining the energy barriers and equilibrium constants between different conformers of cyclic molecules.

Experimental Protocol: Low-Temperature Dynamic 13C NMR Spectroscopy
  • Sample Preparation: A solution of the cycloalkane (e.g., this compound) is prepared in a suitable low-freezing solvent, such as a mixture of CHFCl2 and CHF2Cl, to ensure the sample remains in the liquid phase at very low temperatures.

  • Instrumentation: A high-field NMR spectrometer equipped with a variable temperature probe is used.

  • Data Acquisition:

    • A series of 13C NMR spectra are acquired at different temperatures, starting from room temperature and gradually decreasing to temperatures as low as -150 °C.

    • At room temperature, the conformational interconversion is rapid on the NMR timescale, resulting in averaged signals for the carbon atoms.

    • As the temperature is lowered, the rate of interconversion slows down.

    • At the coalescence temperature, the signals for the individual conformers begin to broaden and merge.

    • Below the coalescence temperature, at the slow-exchange limit, separate signals for the carbons of each distinct conformer can be resolved.

  • Data Analysis:

    • The relative populations of the conformers at different temperatures are determined by integrating the corresponding signals in the low-temperature spectra.

    • The equilibrium constant (K) for the conformational change at each temperature is calculated from the population ratios.

    • The Gibbs free energy difference (ΔG°) between the conformers is then calculated using the equation: ΔG° = -RTln(K), where R is the gas constant and T is the temperature in Kelvin.

    • By plotting ln(K) versus 1/T (a van't Hoff plot), the enthalpy (ΔH°) and entropy (ΔS°) differences between the conformers can be determined.

Logical Relationship of Conformational Equilibria

The following diagram illustrates the conformational equilibrium for cycloheptane and the influence of a methyl substituent in this compound.

G cluster_cycloheptane Cycloheptane Conformational Equilibrium cluster_this compound This compound Conformational Preference cluster_key Energy Indication TwistChair Twist-Chair (Most Stable) Chair Chair TwistChair->Chair ΔE ≈ 0.7 kcal/mol Boat Boat TwistChair->Boat ΔE ≈ 2.4 kcal/mol TwistBoat Twist-Boat TwistChair->TwistBoat ΔE ≈ 2.7 kcal/mol EquatorialMe Equatorial-like Methyl (Lower Energy) AxialMe Axial-like Methyl (Higher Energy) EquatorialMe->AxialMe Steric Hindrance LowE Lower Energy HighE Higher Energy

Conformational equilibria of cycloheptane and this compound.

Conclusion

The conformational landscape of cycloheptane is dominated by the twist-chair conformation. The introduction of a methyl group in this compound leads to a preference for conformers where the methyl group occupies a sterically less hindered, equatorial-like position. The energy differences between these conformers can be elucidated through a combination of computational modeling and experimental techniques, with low-temperature dynamic NMR spectroscopy being a particularly powerful tool. A thorough understanding of these conformational energy differences is critical for predicting the structure, reactivity, and biological activity of seven-membered ring systems in various scientific and drug development applications.

References

A Comparative Analysis of Reaction Kinetics: Methylcycloheptane vs. Toluene

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the kinetic behavior of Methylcycloheptane and Toluene (B28343), offering researchers, scientists, and drug development professionals a comprehensive comparison of their reactivity in key chemical transformations. This guide provides a side-by-side look at experimental data, detailed methodologies, and reaction pathways to inform applications ranging from combustion chemistry to catalyst development.

In the landscape of hydrocarbon chemistry, both this compound (MCH) and toluene stand out as crucial components in fuels and as versatile solvents and reaction intermediates. While structurally related, their distinct cyclic alkane and aromatic natures give rise to significant differences in their reaction kinetics. Understanding these differences is paramount for optimizing industrial processes, developing predictive combustion models, and designing novel catalytic systems. This guide offers a comparative analysis of the reaction kinetics of this compound and toluene, focusing on pyrolysis and oxidation reactions, supported by experimental data and detailed protocols.

Quantitative Kinetic Data Comparison

The following tables summarize key kinetic parameters for the pyrolysis and oxidation of this compound and toluene, extracted from various experimental studies. These values provide a quantitative basis for comparing the reactivity of the two compounds under different conditions.

Pyrolysis Kinetics
CompoundTemperature (K)Pressure (bar)Rate Constant (k)Activation Energy (Ea) (kJ/mol)Pre-exponential Factor (A)
This compound 500 - 11001Varies with temperature~250-300Varies
Toluene 1200 - 190027 - 45Varies with temperature~355Varies

Note: The rate constants for both reactions are highly dependent on the specific experimental conditions and the extent of reaction.

Oxidation Kinetics
CompoundTemperature (K)Pressure (atm)Key Observations
This compound 500 - 11001Exhibits complex low-temperature chemistry with the formation of highly oxygenated species.
Toluene 92012.5Oxidation proceeds via a detailed chemical-kinetic mechanism involving numerous species and reactions.

Experimental Protocols

A clear understanding of the experimental methodologies is crucial for interpreting kinetic data. Below are detailed protocols for key experiments cited in the comparative analysis.

High-Pressure Pyrolysis of Toluene in a Single Pulse Shock Tube

This method is utilized to study the decomposition of toluene at high temperatures and pressures, mimicking conditions relevant to combustion.

  • Mixture Preparation: A specific concentration of toluene (e.g., 1%) is mixed with an inert gas, typically argon, to create the desired experimental mixture.

  • Shock Tube Operation: The gas mixture is introduced into the driven section of a single-pulse shock tube. A high-pressure driver gas (e.g., helium) is used to rupture a diaphragm, generating a shock wave that propagates through the toluene mixture.

  • Heating and Reaction: The shock wave rapidly heats and compresses the gas mixture to the desired high temperature (1200-1900 K) and pressure (27-45 bar) for a very short residence time (microseconds to milliseconds).

  • Quenching: An expansion wave follows the shock wave, rapidly cooling the mixture and quenching the chemical reactions.

  • Product Analysis: The reacted gas mixture is then sampled and analyzed using techniques such as gas chromatography to identify and quantify the pyrolysis products.

Methylcyclohexane Pyrolysis and Oxidation in a Jet-Stirred Reactor

This technique allows for the study of reaction kinetics under well-controlled, continuous-flow conditions, particularly for investigating complex reaction networks at lower temperatures.

  • Reactant Feed: A gaseous mixture of methylcyclohexane, an oxidant (for oxidation studies, e.g., O2), and a diluent gas (e.g., N2 or He) is continuously fed into the jet-stirred reactor.

  • Reactor Conditions: The reactor is maintained at a constant temperature (500-1100 K) and pressure (typically atmospheric). The high-speed jets ensure rapid mixing, leading to uniform temperature and concentration profiles within the reactor.

  • Steady-State Operation: The reactor is operated for a sufficient duration to achieve a steady state, where the rate of reactant inflow equals the rate of product outflow.

  • Sampling and Analysis: A continuous sample of the reactor effluent is withdrawn and analyzed online using techniques such as gas chromatography (GC) and mass spectrometry (MS) to identify and quantify the stable intermediate and final products.

Reaction Pathways and Mechanisms

The initial steps in the decomposition of this compound and toluene during pyrolysis are critical in determining the subsequent reaction pathways and final product distributions. The following diagrams illustrate these initial pathways.

G cluster_MCH This compound Pyrolysis cluster_Toluene Toluene Pyrolysis MCH This compound MCH_R Methylcyclohexyl Radical MCH->MCH_R C-H Fission Products_MCH Ring-Opening Products (e.g., smaller alkenes, dienes) MCH_R->Products_MCH β-scission Toluene Toluene Benzyl (B1604629) Benzyl Radical Toluene->Benzyl C-H Fission H H Radical Products_Toluene Benzene, Methane, etc. Benzyl->Products_Toluene H->Products_Toluene

Caption: Initial decomposition pathways of this compound and Toluene during pyrolysis.

Comparative Discussion

The kinetic data and reaction mechanisms reveal fundamental differences in the reactivity of this compound and toluene.

Pyrolysis: Toluene exhibits significantly higher thermal stability compared to this compound, as indicated by its higher activation energy for decomposition. The primary initiation step in toluene pyrolysis is the cleavage of a C-H bond in the methyl group to form a resonance-stabilized benzyl radical. This high stability of the benzyl radical is a key factor in toluene's resistance to thermal decomposition. In contrast, this compound pyrolysis is initiated by C-C bond scission within the cycloalkane ring or C-H bond fission, leading to a variety of ring-opening reactions and the formation of smaller unsaturated hydrocarbons.

Oxidation: The oxidation of this compound is characterized by complex low-temperature chemistry, including the formation of hydroperoxides and other oxygenated intermediates, which can lead to autoignition. This behavior is typical of alkanes. Toluene oxidation, on the other hand, proceeds through a more complex network of reactions involving the aromatic ring, leading to the formation of intermediates like benzaldehyde (B42025) and benzoic acid. The reaction of toluene with hydroxyl radicals is a key step in both combustion and atmospheric chemistry.

A Comparative Guide to Analytical Methods for the Detection of Methylcycloheptane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of validated analytical methods for the detection and quantification of methylcycloheptane, a volatile organic compound. The selection of an appropriate analytical technique is critical for ensuring the accuracy, precision, and reliability of results in research, quality control, and various stages of drug development. This document outlines the performance characteristics of the most common methods, detailed experimental protocols, and a logical workflow for method validation.

Data Presentation: Comparison of Analytical Method Performance

The two primary analytical techniques for the determination of this compound are Gas Chromatography coupled with Mass Spectrometry (GC-MS) and Gas Chromatography with Flame Ionization Detection (GC-FID). The following table summarizes the typical performance characteristics of these methods based on the analysis of volatile hydrocarbons and alkanes.[1][2][3][4]

Performance ParameterGas Chromatography-Mass Spectrometry (GC-MS)Gas Chromatography-Flame Ionization Detection (GC-FID)
Specificity High (based on mass spectrum)Moderate (based on retention time)
Linearity (R²) > 0.995> 0.999[1]
Limit of Detection (LOD) Low ppb range[3]~1 ppm[5]
Limit of Quantitation (LOQ) Low ppb range~1 ppm
Accuracy (% Recovery) 95-105%90-110%
Precision (%RSD) < 15%< 10%
Robustness GoodExcellent

Experimental Protocols

Detailed methodologies are essential for the successful implementation and validation of analytical methods. Below are generalized protocols for the analysis of this compound using GC-MS and GC-FID. These protocols are based on established methods for volatile organic compounds and should be optimized for specific sample matrices and instrumentation.[6][7][8][9][10][11][12][13]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique that combines the separation capabilities of gas chromatography with the identification power of mass spectrometry, making it highly specific for the analysis of volatile compounds like this compound.[6]

a) Sample Preparation:

  • Liquid Samples: Dilute the sample in a volatile solvent such as hexane (B92381) or pentane (B18724) to a concentration within the calibrated range. An internal standard (e.g., deuterated this compound or another non-interfering hydrocarbon) should be added for accurate quantification.

  • Solid Samples: Use headspace analysis. Place a known amount of the solid sample in a sealed headspace vial and heat to allow volatile compounds, including this compound, to partition into the gas phase above the sample.[11]

  • Gas Samples: Collect the gas sample in a suitable container (e.g., Tedlar bag or canister) and introduce a known volume into the GC-MS system using a gas-tight syringe or a gas sampling valve.

b) GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 6890N GC or equivalent.

  • Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent non-polar capillary column.

  • Injector: Split/splitless inlet, operated in splitless mode for trace analysis or split mode for higher concentrations.

  • Injector Temperature: 250 °C.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 40 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 200 °C.

    • Hold: 5 minutes at 200 °C.

  • Mass Spectrometer: Agilent 5977E MSD or equivalent.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 35-350.

  • Data Acquisition: Full scan mode for identification and Selected Ion Monitoring (SIM) mode for quantification of target ions for this compound (e.g., m/z 97, 83, 69, 55, 41).

Gas Chromatography-Flame Ionization Detection (GC-FID)

GC-FID is a robust and widely used technique for the quantification of hydrocarbons.[7] The flame ionization detector is highly sensitive to compounds containing carbon-hydrogen bonds.

a) Sample Preparation:

Sample preparation for GC-FID is similar to that for GC-MS. Ensure the sample is dissolved in a suitable volatile solvent and that an appropriate internal standard is added for accurate quantification.

b) GC-FID Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 6890N GC or equivalent with a Flame Ionization Detector.

  • Column: DB-1 (30 m x 0.32 mm ID, 0.25 µm film thickness) or a similar non-polar capillary column.

  • Injector: Split/splitless inlet, typically operated in split mode.

  • Injector Temperature: 250 °C.

  • Carrier Gas: Helium or Nitrogen at a constant flow rate of 1.5 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 3 minutes.

    • Ramp: 15 °C/min to 220 °C.

    • Hold: 5 minutes at 220 °C.

  • Detector: Flame Ionization Detector (FID).

  • Detector Temperature: 280 °C.

  • Hydrogen Flow: 30 mL/min.

  • Air Flow: 300 mL/min.

  • Makeup Gas (Helium or Nitrogen): 25 mL/min.

Mandatory Visualization

The following diagrams illustrate the general workflow for the validation of an analytical method for this compound detection and the logical relationship between the key validation parameters as outlined by the International Council for Harmonisation (ICH) guidelines.[14][15][16][17][18]

Analytical_Method_Validation_Workflow start Define Analytical Method Objective method_dev Method Development & Optimization start->method_dev protocol Write Validation Protocol method_dev->protocol validation Perform Validation Experiments protocol->validation data_analysis Data Analysis & Evaluation validation->data_analysis report Prepare Validation Report data_analysis->report end Method Implementation report->end

A general workflow for analytical method validation.

Validation_Parameters Validation Method Validation ICH Q2(R1) Specificity Specificity Distinguishes analyte from other substances Validation->Specificity Linearity Linearity Proportional response to concentration Validation->Linearity Accuracy Accuracy Closeness to true value Validation->Accuracy Precision Precision Repeatability & Intermediate Precision Validation->Precision LOD LOD Lowest detectable amount Validation->LOD LOQ LOQ Lowest quantifiable amount Validation->LOQ Range Range Interval of acceptable precision and accuracy Validation->Range Robustness Robustness Unaffected by small variations Validation->Robustness

Key parameters for analytical method validation.

References

How does the methyl group affect the properties of the cycloheptane ring?

Author: BenchChem Technical Support Team. Date: December 2025

The introduction of a methyl group to the cycloheptane (B1346806) ring, a seven-membered cycloalkane, induces notable changes in its conformational landscape, thermodynamic stability, and reactivity. This guide provides a detailed comparison of the properties of methylcycloheptane and its parent, cycloheptane, supported by experimental data and computational analyses, to offer valuable insights for researchers, scientists, and professionals in drug development.

Conformational Analysis: A Shift in the Flexible Landscape

Cycloheptane is a highly flexible molecule that exists as a dynamic equilibrium of several conformers, with the twist-chair conformation being the most stable. The addition of a methyl group to this flexible ring system influences the conformational preferences to minimize steric interactions.

The most stable conformation for this compound is a twist-chair form where the methyl group occupies a position that minimizes steric hindrance.[1] Computational studies by Hendrickson indicated that the equatorial-like positions on the twist-chair conformation are energetically favored for a methyl substituent. This preference is analogous to the well-understood equatorial preference of substituents in cyclohexane, which aims to avoid unfavorable 1,3-diaxial interactions.

A study utilizing Carbon-13 Nuclear Magnetic Resonance (NMR) spectroscopy on methyl-substituted cycloheptanes provided experimental evidence for these conformational preferences. The observed chemical shifts were in good agreement with predictions based on the twist-chair conformation being the most stable.

The following diagram illustrates the equilibrium between different conformations of the cycloheptane ring.

reactivity_workflow cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_analysis Analysis cluster_results Results Cycloheptane Cycloheptane Radical_Initiator Radical Initiator (e.g., Br2, light/heat) Cycloheptane->Radical_Initiator This compound This compound This compound->Radical_Initiator GC_MS GC-MS Analysis Radical_Initiator->GC_MS NMR_Spectroscopy NMR Spectroscopy Radical_Initiator->NMR_Spectroscopy Product_Distribution Product Distribution GC_MS->Product_Distribution NMR_Spectroscopy->Product_Distribution Relative_Rates Relative Reaction Rates Product_Distribution->Relative_Rates conformational_stability Start Start with a Cycloalkane Structure Conformational_Search Perform Conformational Search Start->Conformational_Search Geometry_Optimization Geometry Optimization (e.g., DFT) Conformational_Search->Geometry_Optimization Energy_Calculation Calculate Relative Energies Geometry_Optimization->Energy_Calculation Identify_Stable_Conformers Identify Most Stable Conformers Energy_Calculation->Identify_Stable_Conformers Experimental_Validation Experimental Validation (e.g., NMR) Identify_Stable_Conformers->Experimental_Validation

References

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

In the fields of petrochemical analysis, organic synthesis, and drug discovery, the accurate identification and differentiation of cyclic hydrocarbon isomers are of paramount importance. Subtle variations in the molecular structure of isomers, such as methylcycloheptane and its related C8H16 cycloalkanes, can lead to significant differences in their physicochemical properties and biological activities. Gas Chromatography-Mass Spectrometry (GC-MS) stands as the definitive analytical technique for the separation and identification of these volatile compounds. It leverages the high-resolution separation capability of gas chromatography with the precise molecular identification power of mass spectrometry.

This guide provides a comparative analysis of this compound and its common isomers, including ethylcyclohexane (B155913), dimethylcyclohexanes, and cyclooctane (B165968). We will delve into their chromatographic behavior, mass spectral fragmentation patterns, and provide a detailed experimental protocol for their analysis.

Comparative Data of C8H16 Cycloalkane Isomers

The separation of C8H16 cycloalkane isomers by GC is primarily governed by their boiling points and their interaction with the stationary phase of the GC column. On a non-polar stationary phase, the elution order generally follows the boiling points of the isomers. The subsequent identification is unequivocally confirmed by their unique mass fragmentation patterns.

Table 1: GC-MS Data for this compound and Related C8H16 Isomers

CompoundMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)Kovats Retention Index (Standard Non-Polar)Key Mass Fragments (m/z)
This compound C8H16112.22135860[1]97, 83, 69, 55, 41
Ethylcyclohexane C8H16112.22132~830-85097, 83, 69, 55, 41
1,2-Dimethylcyclohexane C8H16112.22124-130~800-83097, 83, 69, 56, 41
1,3-Dimethylcyclohexane C8H16112.22120-124~790-82097, 83, 69, 56, 41
1,4-Dimethylcyclohexane C8H16112.22119-124~780-81097, 83, 69, 56, 41
Cyclooctane C8H16112.22151927.2[2]97, 83, 69, 56, 41

Note: The Kovats retention indices for ethylcyclohexane and dimethylcyclohexanes are estimated based on their boiling points and typical elution behavior of cycloalkanes on non-polar columns. Precise values can vary depending on the specific column and analytical conditions.

Mass Spectral Fragmentation Analysis

The differentiation of C8H16 cycloalkane isomers is heavily reliant on the interpretation of their electron ionization (EI) mass spectra. While they all share the same nominal molecular weight, their fragmentation patterns exhibit characteristic differences.

  • This compound: The mass spectrum of this compound is characterized by a molecular ion peak (M+) at m/z 112, which is often of low abundance. The primary fragmentation pathway involves the loss of a methyl group (•CH3), leading to a prominent peak at m/z 97 (M-15). Subsequent fragmentation through the loss of ethene (C2H4) from the ring results in major ions at m/z 83, 69, 55, and 41.

  • Ethylcyclohexane: Similar to this compound, ethylcyclohexane will show a molecular ion at m/z 112. However, the most significant fragmentation is the loss of an ethyl group (•C2H5), resulting in a base peak at m/z 83 (M-29). The loss of a methyl group to give a peak at m/z 97 will be less favorable. This difference in the M-15 to M-29 ratio is a key diagnostic feature to distinguish it from this compound.

  • Dimethylcyclohexanes: The mass spectra of dimethylcyclohexane isomers are very similar to each other. They will also exhibit a molecular ion at m/z 112. The primary fragmentation is the loss of a methyl group, leading to a strong peak at m/z 97. Further fragmentation of the ring leads to a characteristic cluster of ions including m/z 83, 69, and 56. The relative intensities of these fragments may show subtle differences between the 1,2-, 1,3-, and 1,4-isomers, but their differentiation often relies more on their chromatographic separation.

  • Cyclooctane: The mass spectrum of cyclooctane shows a discernible molecular ion at m/z 112. The fragmentation pattern is characterized by the successive loss of ethene molecules, giving rise to prominent peaks at m/z 84 (M-28), 69, 56, and 41. The peak at m/z 56 is often the base peak.

Experimental Protocol for GC-MS Analysis

This protocol provides a general framework for the separation and identification of this compound and its isomers. Optimization of the parameters may be required depending on the specific instrumentation and sample matrix.

1. Sample Preparation

  • Prepare a standard solution containing a mixture of this compound, ethylcyclohexane, dimethylcyclohexane isomers, and cyclooctane in a volatile, non-polar solvent such as hexane (B92381) or pentane. A concentration of 10-100 µg/mL for each analyte is recommended.

  • For unknown samples, perform a liquid-liquid extraction or solid-phase microextraction (SPME) to isolate the volatile organic compounds. The final extract should be dissolved in a suitable solvent for GC-MS analysis.

2. GC-MS Instrumentation and Conditions

  • Gas Chromatograph: An Agilent 7890B GC system or equivalent.

  • Mass Spectrometer: An Agilent 5977A MSD or equivalent.

  • Column: A non-polar capillary column, such as an Agilent J&W DB-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness), is recommended for separating these isomers based on their boiling points.

  • Injector: Split/splitless injector operated in split mode.

    • Injector Temperature: 250°C

    • Split Ratio: 50:1 (can be adjusted based on sample concentration)

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial Temperature: 40°C, hold for 2 minutes.

    • Ramp: Increase to 150°C at a rate of 5°C/min.

    • Final Hold: Hold at 150°C for 5 minutes.

  • Mass Spectrometer Parameters:

    • Ionization Mode: Electron Ionization (EI)

    • Ionization Energy: 70 eV

    • Source Temperature: 230°C

    • Quadrupole Temperature: 150°C

    • Scan Range: m/z 35-200

3. Data Analysis

  • Identify the individual isomers based on their retention times, which should generally correlate with their boiling points.

  • Confirm the identity of each peak by comparing its mass spectrum with a reference library (e.g., NIST/EPA/NIH Mass Spectral Library) and by analyzing the characteristic fragmentation patterns as described above.

Visualization of the Experimental Workflow

The following diagram illustrates the logical workflow for the GC-MS analysis of this compound and its related compounds.

GCMS_Workflow GC-MS Analysis Workflow for C8H16 Cycloalkane Isomers cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Analysis Standard Standard Mixture (in Hexane) Final_Sample Final Sample for Injection Standard->Final_Sample Unknown Unknown Sample Extraction Extraction / Dilution Unknown->Extraction Extraction->Final_Sample Injection Injection (1 µL, Split Mode) Final_Sample->Injection GC_Separation GC Separation (DB-5ms Column, Temp. Program) Injection->GC_Separation Ionization EI Ionization (70 eV) GC_Separation->Ionization Mass_Analysis Mass Analysis (Quadrupole, m/z 35-200) Ionization->Mass_Analysis Detection Detection (Electron Multiplier) Mass_Analysis->Detection Chromatogram Total Ion Chromatogram (TIC) Detection->Chromatogram Peak_Integration Peak Integration & Retention Time Chromatogram->Peak_Integration Mass_Spectrum Mass Spectrum Acquisition Chromatogram->Mass_Spectrum Identification Compound Identification Peak_Integration->Identification Library_Search Library Search (NIST Database) Mass_Spectrum->Library_Search Interpretation Fragmentation Pattern Interpretation Library_Search->Interpretation Interpretation->Identification

Caption: Workflow for GC-MS analysis of C8H16 cycloalkane isomers.

The GC-MS technique provides a robust and reliable method for the separation and definitive identification of this compound and its structural isomers. The choice of a suitable non-polar GC column allows for the chromatographic separation of these compounds based on their boiling points. The subsequent analysis of their mass spectra, with a focus on the characteristic fragmentation patterns arising from the loss of alkyl side chains and ring cleavage, enables their unambiguous identification. The detailed protocol and comparative data presented in this guide offer a solid foundation for researchers, scientists, and drug development professionals working with these important cyclic hydrocarbons.

References

Navigating the Solvent Landscape: An Environmental Impact Comparison of Methylcycloheptane and Other Common Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of a solvent extends beyond its chemical properties to its environmental footprint. This guide provides a comparative analysis of the environmental impact of methylcycloheptane against common laboratory solvents—n-hexane, toluene, and acetone—supported by available data and standardized testing protocols.

In the pursuit of greener and more sustainable chemical processes, understanding the environmental fate and toxicity of solvents is paramount. This comparison focuses on key environmental indicators: biodegradability, aquatic toxicity, and global warming potential (GWP). Due to the limited direct experimental data for this compound, data for the closely related and structurally similar compound, methylcyclohexane, has been used as a proxy in this assessment. It is important to note that while this provides a reasonable estimate, variations in environmental impact may exist between the two compounds.

Comparative Environmental Impact Data

The following tables summarize the available quantitative data for the selected solvents across key environmental parameters.

Solvent CAS Number Biodegradability (OECD 301) Result Reference
This compound (as Methylcyclohexane)108-87-2Not readily biodegradable<60% in 28 daysEstimated based on similar cycloalkanes
n-Hexane110-54-3Readily biodegradable83% in 10 days / 98% in 28 days (OECD 301F)[1]
Toluene108-88-3Readily biodegradable>60% in 28 days[2]
Acetone67-64-1Readily biodegradable>60% in 28 days[3]

Table 1: Biodegradability of Selected Solvents.

Solvent Test Species Endpoint (96h LC50) Value (mg/L) Reference
This compound (as Methylcyclohexane)Pimephales promelas (Fathead minnow)LC502.07 - 5.8[4]
n-HexanePimephales promelas (Fathead minnow)LC502.1 - 2.98ECHA Database
TolueneOncorhynchus mykiss (Rainbow trout)LC505.5ECHA Database
AcetoneOncorhynchus mykiss (Rainbow trout)LC505540ECHA Database

Table 2: Acute Toxicity to Fish.

Solvent Test Species Endpoint (48h EC50) Value (mg/L) Reference
This compound (as Methylcyclohexane)Daphnia magnaEC501.5[4]
n-HexaneDaphnia magnaEC503.87ECHA Database
TolueneDaphnia magnaEC503.78ECHA Database
AcetoneDaphnia magnaEC508800ECHA Database

Table 3: Acute Toxicity to Aquatic Invertebrates.

Solvent Test Species Endpoint (72h EC50) Value (mg/L) Reference
This compound (as Methylcyclohexane)Pseudokirchneriella subcapitataEC50>1.3[4]
n-HexanePseudokirchneriella subcapitataEC5010ECHA Database
ToluenePseudokirchneriella subcapitataEC5012.5ECHA Database
AcetonePseudokirchneriella subcapitataEC507500ECHA Database

Table 4: Toxicity to Algae.

Solvent GWP (100-year time horizon) Reference
This compoundNot available-
n-Hexane~5[5]
Toluene~3[6]
Acetone<1[7][8]

Table 5: Global Warming Potential.

Experimental Protocols

The environmental data presented in this guide are based on standardized experimental protocols, primarily those established by the Organisation for Economic Co-operation and Development (OECD). These guidelines ensure that the data generated are reliable and comparable across different laboratories and substances.

Biodegradability Testing

OECD Guideline 301: Ready Biodegradability

This guideline outlines six methods to assess the ready biodegradability of chemicals by aerobic microorganisms.[9][10] The principle involves dissolving the test substance in an aqueous mineral medium, inoculating it with microorganisms (typically from sewage treatment plant effluent), and incubating in the dark under aerobic conditions for 28 days.[9] The extent of biodegradation is determined by measuring parameters such as the decrease in Dissolved Organic Carbon (DOC), oxygen consumption, or carbon dioxide production.[9]

A substance is considered "readily biodegradable" if it meets the following pass levels within a 10-day window during the 28-day test period:

  • DOC Die-Away (OECD 301A, 301E): ≥ 70% removal of DOC.

  • CO2 Evolution (OECD 301B): ≥ 60% of the theoretical CO2 production.

  • Manometric Respirometry (OECD 301F): ≥ 60% of the theoretical oxygen demand (ThOD).[10]

  • Closed Bottle (OECD 301D): ≥ 60% of the ThOD.[11]

  • MITI (I) (OECD 301C): ≥ 60% of the ThOD.[12]

Aquatic Toxicity Testing

OECD Guideline 203: Fish, Acute Toxicity Test

This test determines the concentration of a substance that is lethal to 50% of a test population of fish (LC50) over a 96-hour exposure period.[13][14] Fish are exposed to a range of concentrations of the test substance, and mortality is observed at 24, 48, 72, and 96 hours.[13][15]

OECD Guideline 202: Daphnia sp. Acute Immobilisation Test

This guideline assesses the acute toxicity of a substance to Daphnia magna (a small crustacean).[16][17] The test determines the concentration that causes immobilization in 50% of the daphnids (EC50) over a 48-hour period.[16][18][19]

OECD Guideline 201: Alga, Growth Inhibition Test

This test evaluates the effect of a substance on the growth of freshwater algae.[20][21][22] The test measures the reduction in algal growth (e.g., cell density) over a 72-hour period to determine the concentration that inhibits growth by 50% (EC50).

Visualizing the Environmental Assessment Process

The following diagrams illustrate the logical workflow of an environmental impact assessment for a solvent and the life cycle stages considered.

Environmental_Impact_Assessment_Workflow cluster_0 Data Collection cluster_1 Experimental Testing (OECD Guidelines) cluster_2 Impact Assessment cluster_3 Comparative Evaluation & Reporting A Identify Solvent and Alternatives B Gather Physicochemical Properties A->B C Search for Existing Ecotox & Fate Data B->C I Calculate Global Warming Potential (GWP) B->I D Biodegradability (e.g., OECD 301) C->D E Aquatic Toxicity (e.g., OECD 201, 202, 203) C->E G Analyze Biodegradation Data D->G H Determine Toxicity Endpoints (LC50, EC50) E->H F Other relevant tests (e.g., Bioaccumulation) J Structure Data in Comparative Tables G->J H->J I->J K Generate Visualizations J->K L Publish Comparison Guide K->L

Workflow for Environmental Impact Assessment.

Solvent_Life_Cycle cluster_0 Cradle cluster_1 Production cluster_2 Use Phase cluster_3 End-of-Life A Raw Material Extraction B Solvent Synthesis A->B C Industrial Application (e.g., Drug Synthesis) B->C D Waste Management (Recycling/Disposal) C->D D->A Recycling E Environmental Release D->E

References

Safety Operating Guide

Proper Disposal of Methylcycloheptane: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe and compliant disposal of chemical waste is a critical aspect of laboratory operations. Methylcycloheptane, a flammable cycloalkane, requires careful handling and adherence to specific disposal protocols to ensure the safety of laboratory personnel and the protection of the environment. This guide provides essential, step-by-step information for the proper disposal of this compound, aligning with best practices in laboratory safety and chemical management.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to handle this compound with appropriate personal protective equipment (PPE) to mitigate risks of exposure and injury. Due to its flammable nature, all handling should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.

PPE CategoryItemSpecification
Eye Protection Safety GogglesChemical splash goggles are mandatory to shield against potential splashes and vapors.
Hand Protection Chemical-Resistant GlovesNitrile or neoprene gloves are recommended. It is crucial to inspect gloves for any signs of degradation before use.
Body Protection Laboratory CoatA flame-resistant lab coat should be worn to protect against accidental splashes and potential fire hazards.
Respiratory Fume HoodAll handling of this compound should occur within a certified chemical fume hood to minimize inhalation of vapors.

Step-by-Step Disposal Protocol

The disposal of this compound must be managed as hazardous waste. Under no circumstances should this chemical be disposed of down the drain or in regular trash receptacles. The following procedural steps provide a direct and operational plan for its safe disposal.

  • Consult Your Institutional Safety Officer: The first and most critical step is to contact your institution's Environmental Health and Safety (EHS) officer or equivalent safety professional. They will provide specific guidance based on your institution's policies and local regulations.

  • Waste Characterization: this compound is classified as a flammable liquid. Based on guidelines from the Environmental Protection Agency (EPA), wastes are considered hazardous due to ignitability (B1175610) if they are liquids with a flashpoint below 60°C.[1][2] this compound's properties align with this characteristic, and it is therefore assigned the EPA hazardous waste code D001.[1][3][4]

  • Segregation of Waste: Proper segregation of chemical waste is crucial to prevent dangerous reactions.[5]

    • Collect this compound waste in a dedicated, properly labeled container.

    • Do not mix this compound with other waste streams, particularly oxidizers or corrosive materials.

    • If possible, separate halogenated and non-halogenated solvent wastes.[5][6]

  • Containerization:

    • Use a container that is compatible with this compound. Glass or an appropriate solvent-resistant plastic bottle with a secure, screw-top cap is recommended.[2][7]

    • The container must be in good condition, free from cracks or leaks.

    • Do not fill the container to more than 75% capacity to allow for vapor expansion.[6]

  • Labeling: Clearly label the waste container with the following information:

    • The words "Hazardous Waste"[7]

    • The full chemical name: "this compound" (avoid abbreviations or chemical formulas)[7]

    • The associated hazards (e.g., "Flammable Liquid")[7]

    • The date of waste accumulation.

  • Storage:

    • Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[7]

    • The SAA should be a well-ventilated, cool, and dry location, away from sources of ignition such as heat, sparks, or open flames.[4][8]

    • Store flammable liquid waste in a fire-rated cabinet if available.[6]

    • Ensure secondary containment is in place to capture any potential leaks.

  • Arranging for Disposal:

    • Once the waste container is full or has been in storage for a designated period (as per institutional policy, often not exceeding one year for partially filled containers in an SAA), arrange for its pickup by your institution's hazardous waste management service.[2][7]

    • Follow your institution's specific procedures for requesting a waste pickup.

Decision-Making Workflow for this compound Disposal

The following diagram illustrates the logical steps and decision points for the proper disposal of this compound.

This compound Disposal Workflow cluster_prep Preparation & Handling cluster_disposal Disposal Procedure cluster_donots CRITICAL: Prohibited Actions start Start: this compound Waste Generated ppe Don Appropriate PPE start->ppe consult_ehs Consult Institutional EHS fume_hood Work in Fume Hood ppe->fume_hood characterize Characterize as D001 Flammable Waste consult_ehs->characterize segregate Segregate from Incompatible Wastes characterize->segregate containerize Use Compatible, Sealed Container segregate->containerize label_waste Label with 'Hazardous Waste' & Contents containerize->label_waste store Store in Designated SAA label_waste->store pickup Arrange for EHS Waste Pickup store->pickup drain Do NOT Pour Down Drain trash Do NOT Dispose in Regular Trash

Caption: Workflow for the safe disposal of this compound waste.

Regulatory Context

The disposal of hazardous waste is governed by the Resource Conservation and Recovery Act (RCRA), which establishes a "cradle-to-grave" management system. This means that the generator of the waste is responsible for its safe handling and disposal from the point of generation to its final treatment. Adherence to these regulations is not only a matter of safety but also of legal compliance. Both federal and state environmental laws regulate hazardous waste, and it is essential to be aware of the specific requirements in your location.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Methylcycloheptane

Author: BenchChem Technical Support Team. Date: December 2025

Essential protocols for the safe handling, storage, and disposal of methylcycloheptane are critical for ensuring laboratory safety and procedural integrity. This guide provides immediate, actionable information for researchers, scientists, and drug development professionals.

This compound, a flammable liquid, necessitates stringent safety measures to mitigate risks of irritation, drowsiness, or more severe health consequences. Adherence to the personal protective equipment (PPE) guidelines, operational procedures, and disposal plans outlined below is imperative for maintaining a safe research environment.

Personal Protective Equipment (PPE): Your First Line of Defense

When handling this compound, a comprehensive suite of personal protective equipment is required to prevent skin and eye contact, as well as inhalation of vapors.

Eye and Face Protection:

  • Safety Glasses with Side Shields: Essential for all handling procedures.

  • Chemical Splash Goggles: Required when there is a risk of splashing.

  • Face Shield: To be worn in conjunction with goggles when handling large quantities or when a significant splash risk exists.

Skin Protection:

  • Gloves: While specific permeation data for this compound is limited, based on its chemical properties as an aliphatic hydrocarbon, the following glove materials are recommended. It is crucial to inspect gloves for any signs of degradation before and during use and to change them immediately if contamination is suspected.

    • Viton™: Offers excellent resistance to hydrocarbons and is a preferred choice for prolonged contact.

    • Nitrile Rubber: Suitable for incidental splash protection. For extended contact, a thicker glove (greater than 8 mil) is recommended. Nitrile gloves generally show good resistance to oils and some organic solvents but may offer less protection against other hydrocarbons.[1]

    • Note: Butyl rubber is generally not recommended for use with aliphatic hydrocarbons.[2] Always consult the glove manufacturer's specific chemical resistance guide.

  • Protective Clothing: A flame-retardant lab coat or a complete chemical-resistant suit should be worn to protect against splashes and fire hazards.[3]

  • Footwear: Chemical-resistant, steel-toed boots or shoes are recommended.

Respiratory Protection: The level of respiratory protection required is dependent on the concentration of airborne this compound. Engineering controls, such as fume hoods, should always be the primary method of exposure control.

  • Up to 1200 ppm: A supplied-air respirator is recommended by NIOSH for the closely related compound, methylcyclohexane.[1][3]

  • Emergency Situations or Unknown Concentrations: A self-contained breathing apparatus (SCBA) with a full facepiece operated in a pressure-demand or other positive-pressure mode is required.[1][3]

Exposure Limits

Adherence to established exposure limits is crucial for personnel safety. The following table summarizes the occupational exposure limits for methylcyclohexane, a closely related and commonly referenced compound.

OrganizationExposure LimitConcentrationNotes
OSHA Permissible Exposure Limit (PEL) - TWA (8-hr)500 ppm2000 mg/m³
NIOSH Recommended Exposure Limit (REL) - TWA (10-hr)400 ppm1600 mg/m³
ACGIH Threshold Limit Value (TLV) - TWA (8-hr)400 ppm
NIOSH Immediately Dangerous to Life or Health (IDLH)1200 ppmBasis for emergency respirator selection

TWA: Time-Weighted Average

Operational Plan: A Step-by-Step Guide for Safe Handling

A systematic approach to handling this compound minimizes the risk of exposure and accidents.

1. Preparation:

  • Ensure the work area is well-ventilated, preferably within a certified chemical fume hood.

  • Verify that an emergency eyewash station and safety shower are readily accessible and operational.

  • Assemble all necessary PPE and inspect it for integrity.

  • Have spill control materials (e.g., absorbent pads, sand) readily available.

  • Remove all potential ignition sources from the work area.

2. Handling:

  • Ground and bond all containers and receiving equipment to prevent static discharge.

  • Use only non-sparking tools.

  • Avoid direct contact with the liquid and inhalation of vapors.

  • Dispense the chemical slowly and carefully to avoid splashing.

  • Keep containers tightly closed when not in use.

3. Storage:

  • Store in a cool, dry, well-ventilated area away from heat, sparks, and open flames.

  • Keep containers tightly sealed to prevent vapor leakage.

  • Store separately from oxidizing agents and other incompatible materials.

Disposal Plan: Responsible Waste Management

Proper disposal of this compound and contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.

  • Waste Collection: Collect all this compound waste, including contaminated materials like gloves and absorbent pads, in a designated, properly labeled, and sealed container.

  • Disposal Method: Dispose of the chemical waste through a licensed hazardous waste disposal company. Do not pour this compound down the drain.

  • Contaminated PPE: Contaminated disposable gloves and clothing should be placed in a sealed bag and disposed of as hazardous waste. Reusable protective clothing should be decontaminated by a professional service.

Emergency Procedures: Immediate Actions for Exposure and Spills

In the event of an emergency, prompt and correct action is critical.

In Case of Skin Contact:

  • Immediately remove all contaminated clothing.

  • Flush the affected skin with copious amounts of water for at least 15 minutes.

  • Seek medical attention if irritation persists.

In Case of Eye Contact:

  • Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.

  • Remove contact lenses if present and easy to do.

  • Seek immediate medical attention.

In Case of Inhalation:

  • Move the individual to fresh air.

  • If breathing is difficult, provide oxygen.

  • If breathing has stopped, administer artificial respiration.

  • Seek immediate medical attention.

In Case of Ingestion:

  • Do NOT induce vomiting.

  • If the person is conscious, rinse their mouth with water.

  • Seek immediate medical attention.

In Case of a Spill:

  • Evacuate the area and restrict access.

  • Remove all ignition sources.

  • Ventilate the area.

  • For small spills, absorb the liquid with an inert material (e.g., sand, vermiculite) and place it in a sealed container for disposal.

  • For large spills, contact your institution's environmental health and safety department immediately.

Methylcycloheptane_Handling_Workflow start Start: Handling this compound prep 1. Preparation - Verify Ventilation (Fume Hood) - Check Eyewash/Shower - Inspect & Don PPE - Prepare Spill Kit - Remove Ignition Sources start->prep handling 2. Handling - Ground & Bond Containers - Use Non-Sparking Tools - Avoid Contact & Inhalation - Dispense Slowly - Keep Containers Closed prep->handling storage 3. Storage - Cool, Dry, Ventilated Area - Away from Ignition Sources - Tightly Sealed Containers - Separate from Incompatibles handling->storage emergency Emergency Occurs (Spill, Exposure) handling->emergency disposal_prep 4. Waste Collection - Designated, Labeled Container - Include Contaminated PPE storage->disposal_prep disposal_action 5. Disposal - Licensed Hazardous Waste Vendor - DO NOT Pour Down Drain disposal_prep->disposal_action end End: Procedure Complete disposal_action->end emergency_proc Follow Emergency Procedures - Evacuate & Alert - Provide First Aid - Spill Containment emergency->emergency_proc Activate emergency_proc->end After Resolution

References

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.